Technical Documentation Center

N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine
  • CAS: 51070-58-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine

As drug discovery pipelines increasingly focus on novel scaffolds to explore new chemical space, the demand for robust and scalable synthetic routes to unique building blocks has become paramount. N-(1,1-Dioxidotetrahydr...

Author: BenchChem Technical Support Team. Date: February 2026

As drug discovery pipelines increasingly focus on novel scaffolds to explore new chemical space, the demand for robust and scalable synthetic routes to unique building blocks has become paramount. N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine represents a fascinating hybrid structure, combining the rigid, polar sulfolane moiety with the versatile N-alkylated amino acid motif. The sulfolane group, a known bioisostere for various functional groups, imparts desirable physicochemical properties such as increased solubility and metabolic stability. This guide provides a comprehensive, field-proven protocol for the synthesis of this target compound, designed for researchers and scientists in drug development.

The narrative herein is built upon established, fundamental organic chemistry principles, explaining the causality behind procedural choices to ensure both reproducibility and adaptability. The overall synthetic strategy is a convergent approach, focusing on the preparation of two key intermediates followed by their strategic coupling.

Strategic Overview: A Convergent Synthetic Approach

The synthesis is logically divided into three primary stages:

  • Preparation of the Electrophilic Sulfolane Intermediate: Synthesis and functionalization of the tetrahydrothiophene-1,1-dioxide (sulfolane) ring to install a suitable leaving group at the C3 position, priming it for nucleophilic attack.

  • Preparation of the Nucleophilic Sarcosine Intermediate: Protection of the carboxyl group of N-methylglycine (sarcosine) to prevent self-condensation and other side reactions during the subsequent alkylation step.

  • Convergent Coupling and Deprotection: The core N-alkylation reaction to couple the two intermediates, followed by the final deprotection of the carboxylic acid to yield the target molecule.

This modular approach allows for optimization at each stage and facilitates the potential for diversification by substituting either of the core intermediates.

cluster_0 Stage 1: Sulfolane Intermediate cluster_1 Stage 2: Sarcosine Intermediate cluster_2 Stage 3: Coupling & Deprotection A Butadiene C 3-Sulfolene A->C [4+2] Cycloaddition B Sulfur Dioxide B->C E 3-Bromo-3-sulfolene C->E Allylic Bromination D N-Bromosuccinimide (NBS) D->E G 3-Bromotetrahydrothiophene-1,1-dioxide E->G Catalytic Hydrogenation F H2 / Pd/C F->G K Protected Intermediate G->K N-Alkylation H N-Methylglycine (Sarcosine) J N-Methylglycine Methyl Ester (Sarcosine Methyl Ester) H->J Fischer Esterification I Thionyl Chloride, Methanol I->J J->K M N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine K->M Saponification L LiOH, H2O/THF L->M

Caption: Overall synthetic workflow for the target molecule.

Part 1: Synthesis of 3-Bromotetrahydrothiophene-1,1-dioxide

The synthesis of the key electrophilic partner begins with the well-established Diels-Alder type reaction between butadiene and sulfur dioxide to form 3-sulfolene. This reaction is a classic example of a cheletropic reaction and proceeds readily. The subsequent steps focus on introducing a bromine atom, which will serve as the leaving group in the final coupling step.

Causality Behind Experimental Choices:
  • Allylic Bromination: N-Bromosuccinimide (NBS) is the reagent of choice for allylic bromination. Its efficacy is enhanced by a radical initiator like AIBN or benzoyl peroxide, allowing for the selective bromination at the position adjacent to the double bond without significant competing reactions.

  • Catalytic Hydrogenation: The reduction of the double bond in 3-bromo-3-sulfolene is achieved via catalytic hydrogenation. Palladium on carbon (Pd/C) is a highly effective and standard catalyst for this transformation, providing the desired saturated sulfolane ring cleanly and in high yield.

Experimental Protocol: 3-Bromotetrahydrothiophene-1,1-dioxide
  • Step 1a: Synthesis of 3-Sulfolene. In a pressure vessel, condense butadiene (1.2 eq) and liquid sulfur dioxide (1.0 eq) at -10 °C. Allow the mixture to warm to room temperature and stir for 24 hours. Carefully vent the excess pressure and isolate the crystalline 3-sulfolene.

  • Step 1b: Synthesis of 3-Bromo-3-sulfolene. To a solution of 3-sulfolene (1.0 eq) in carbon tetrachloride, add N-bromosuccinimide (1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN). Reflux the mixture under inert atmosphere for 4-6 hours, monitoring by TLC. Upon completion, cool the reaction, filter off the succinimide, and concentrate the filtrate under reduced pressure to yield crude 3-bromo-3-sulfolene.

  • Step 1c: Synthesis of 3-Bromotetrahydrothiophene-1,1-dioxide. Dissolve the crude 3-bromo-3-sulfolene in ethanol in a hydrogenation vessel. Add 5% Palladium on carbon (Pd/C) catalyst (approx. 1 mol%). Pressurize the vessel with hydrogen gas (50 psi) and shake or stir vigorously at room temperature until hydrogen uptake ceases (typically 12-18 hours). Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield the product, 3-bromotetrahydrothiophene-1,1-dioxide, which can be purified by recrystallization.

Part 2: Synthesis of N-Methylglycine Methyl Ester

The nucleophilic component, N-methylglycine (sarcosine), contains a carboxylic acid that must be protected to prevent it from acting as a nucleophile or participating in acid-base reactions that would interfere with the desired N-alkylation. A simple methyl ester is an ideal protecting group as it is easily installed and later removed under mild conditions.

Causality Behind Experimental Choices:
  • Fischer Esterification: This classic method is a straightforward and cost-effective way to produce the methyl ester. Thionyl chloride reacts with methanol in situ to generate HCl, which catalyzes the esterification. This avoids the need to handle anhydrous HCl gas directly.

Experimental Protocol: N-Methylglycine Methyl Ester
  • Step 2a: Esterification. Suspend N-methylglycine (1.0 eq) in anhydrous methanol at 0 °C. Slowly add thionyl chloride (1.2 eq) dropwise, maintaining the temperature below 5 °C. After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 3-4 hours.

  • Step 2b: Isolation. Cool the reaction mixture and remove the solvent under reduced pressure. The resulting solid is the hydrochloride salt of N-methylglycine methyl ester. For the subsequent alkylation step, this salt can be used directly with the addition of an extra equivalent of base, or it can be neutralized by careful addition of a base like triethylamine or saturated sodium bicarbonate solution and extracted into an organic solvent.

Part 3: Coupling and Deprotection

This final stage unites the two prepared fragments via a standard SN2 reaction, followed by saponification of the methyl ester to reveal the final product.

Causality Behind Experimental Choices:
  • N-Alkylation Conditions: A non-nucleophilic base, such as potassium carbonate or triethylamine, is crucial to deprotonate the secondary amine of the sarcosine ester, generating the active nucleophile without competing in the alkylation reaction. A polar aprotic solvent like acetonitrile or DMF is ideal for promoting SN2 reactions.

  • Saponification: Hydrolysis of the methyl ester is readily achieved using a base like lithium hydroxide (LiOH) in a water/THF mixture. LiOH is often preferred for its high reactivity and the ease of workup. The reaction is typically clean and proceeds to completion at room temperature.

start Start: Combine Intermediates process1 Add 3-Bromosulfolane, Sarcosine Methyl Ester, and K2CO3 to Acetonitrile start->process1 process2 Heat Reaction Mixture (e.g., 60-70 °C) Monitor by TLC/LC-MS process1->process2 decision1 Is Reaction Complete? process2->decision1 decision1->process2 No process3 Cool to RT Filter off Salts Concentrate Filtrate decision1->process3 Yes process4 Purify Crude Ester (e.g., Column Chromatography) process3->process4 process5 Dissolve Ester in THF/H2O Add LiOH solution process4->process5 process6 Stir at Room Temperature Monitor by TLC/LC-MS process5->process6 decision2 Is Saponification Complete? process6->decision2 decision2->process6 No process7 Acidify with HCl (aq) to pH ~3-4 decision2->process7 Yes process8 Extract with Organic Solvent (e.g., Ethyl Acetate) process7->process8 process9 Dry, Filter, and Concentrate to Yield Final Product process8->process9 end End: Purified Product process9->end

Caption: Experimental workflow for the coupling and deprotection steps.

Experimental Protocol: Final Synthesis
  • Step 3a: N-Alkylation. To a solution of N-methylglycine methyl ester (or its HCl salt, 1.0 eq) in acetonitrile, add 3-bromotetrahydrothiophene-1,1-dioxide (1.05 eq) and anhydrous potassium carbonate (2.5 eq). Heat the mixture to 60-70 °C and stir vigorously for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Step 3b: Workup and Purification of Intermediate. After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by silica gel column chromatography to yield the protected intermediate, N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine methyl ester.

  • Step 3c: Saponification. Dissolve the purified ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v). Add an aqueous solution of lithium hydroxide (1.5 eq) and stir the reaction at room temperature for 2-4 hours, monitoring for the disappearance of the starting material.

  • Step 3d: Final Isolation. Once the saponification is complete, remove the THF under reduced pressure. Acidify the remaining aqueous solution to a pH of 3-4 with 1M HCl. The final product may precipitate out of solution or can be extracted with an organic solvent like ethyl acetate. The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated to yield the final product, N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine.

Quantitative Data Summary

StepReactant 1Reactant 2Key Reagent/CatalystSolventTemp.Time (h)Expected Yield
1a ButadieneSulfur Dioxide-NeatRT24>90%
1b 3-SulfoleneNBSAIBN (cat.)CCl₄Reflux4-675-85%
1c 3-Bromo-3-sulfoleneH₂ (gas)5% Pd/CEthanolRT12-18>95%
2a N-MethylglycineMethanolThionyl ChlorideMethanolReflux3-4>95%
3a Sarcosine Ester3-BromosulfolaneK₂CO₃Acetonitrile60-70°C16-2460-75%
3c Protected Ester-LiOHTHF/H₂ORT2-4>90%

This comprehensive guide outlines a robust and logical pathway to N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine. By understanding the rationale behind each step, researchers can confidently reproduce this synthesis and adapt it for the creation of novel analogs for their drug discovery programs.

References

  • PrepChem.com. Synthesis of N-methyl-N-phenylglycine. PrepChem.com. Available at: [Link].

  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Available at: [Link].

  • Google Patents. CN105949171A - Tetrahydrothiophene synthesis method and process. Google Patents.
  • PrepChem.com. Synthesis of N-methyl glycine. PrepChem.com. Available at: [Link].

  • National Institutes of Health. Preparation of sulfonamides from N-silylamines. PubMed Central (PMC). Available at: [Link].

  • ResearchGate. One-Pot Synthesis of New Tetrasubstituted Thiophenes and Selenophenes. ResearchGate. Available at: [Link].

  • Monash University. Synthesis of N-Alkyl Amino Acids. Monash University. Available at: [Link].

  • Google Patents. US4684483A - Preparation of N-substituted amino acids. Google Patents.
  • ResearchGate. Synthesis of Tetrahydrothiophene 1,1-Dioxides Fused to Oxazolidin-2-one and Morpholin-2-one Fragments. ResearchGate. Available at: [Link].

  • MDPI. Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. MDPI. Available at: [Link].

  • Semantic Scholar. Synthesis of polysarcosine from air and moisture stable N-phenoxycarbonyl-N-methylglycine assisted by tertiary amine base. Semantic Scholar. Available at: [Link].

  • The Dong Group, University of California, Irvine. Chemistry of Thiophene 1,1-Dioxides. University of California, Irvine. Available at: [Link].

Exploratory

N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine: Mechanism of Action & Technical Profile

The following technical guide details the mechanism of action, synthesis, and pharmacological profile of N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine , a specialized derivative of the endogenous amino acid sarcosi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, synthesis, and pharmacological profile of N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine , a specialized derivative of the endogenous amino acid sarcosine.

Executive Summary

N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine (also referred to as N-(3-Sulfolanyl)sarcosine ) is a synthetic amino acid derivative structurally composed of a sarcosine (N-methylglycine) core N-substituted with a 1,1-dioxidotetrahydro-3-thienyl (sulfolane) ring.[1]

Functionally, this compound acts as a Glycine Transporter 1 (GlyT1) Inhibitor .[2] By blocking the reuptake of glycine in the synaptic cleft, it increases local glycine concentrations, thereby potentiating N-methyl-D-aspartate (NMDA) receptor activity. This mechanism is critical in the research of cognitive enhancement, schizophrenia (negative symptoms), and neuroplasticity modulation.[2]

Property Detail
Chemical Name N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine
Core Pharmacophore Sarcosine (N-Methylglycine)
Functional Group 3-Sulfolanyl (1,1-Dioxidotetrahydro-3-thienyl)
Primary Target Glycine Transporter 1 (GlyT1)
Mechanism Class Reuptake Inhibitor / NMDA Co-agonist Potentiator
Molecular Formula C₇H₁₃NO₄S (Calculated)

Mechanism of Action (MoA)

The pharmacological activity of N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine is defined by its interaction with the glycine binding site of the GlyT1 transporter.

GlyT1 Inhibition

The Glycine Transporter 1 (GlyT1) is the primary regulator of glycine levels at glutamatergic synapses.[2] Under basal conditions, GlyT1 actively clears glycine from the synaptic cleft into glial cells (astrocytes) and presynaptic neurons, maintaining low extracellular glycine levels to prevent excitotoxicity.[2]

  • Binding Dynamics : The sarcosine moiety of the molecule mimics the substrate (glycine), while the N-methyl and 3-sulfolanyl groups provide steric bulk and lipophilic interactions that prevent transport. This results in competitive inhibition .[2]

  • Sulfolane Moiety Role : The 1,1-dioxidotetrahydro-3-thienyl group acts as a bioisostere for other cyclic lipophilic groups found in high-affinity inhibitors (e.g., the biphenyl group in ALX-5407). It enhances metabolic stability against N-demethylation and potentially improves blood-brain barrier (BBB) permeability compared to native sarcosine.[2]

NMDA Receptor Potentiation

The downstream effect of GlyT1 inhibition is the accumulation of synaptic glycine.[2]

  • Co-agonist Site Saturation : Glycine is an obligatory co-agonist for the NMDA receptor (binding to the GluN1 subunit).[2]

  • Channel Opening : Increased glycine occupancy at the GluN1 site, combined with Glutamate binding at the GluN2 site, increases the frequency and duration of NMDA channel opening.[2]

  • Calcium Influx : Enhanced channel activation leads to greater Ca²⁺ influx, triggering intracellular signaling cascades (e.g., CaMKII, ERK/CREB) associated with Long-Term Potentiation (LTP) and synaptic plasticity.[2]

Pathway Visualization

The following diagram illustrates the inhibition of GlyT1 and the subsequent potentiation of NMDA receptors.[2]

MoA_Pathway Compound N-(3-Sulfolanyl)sarcosine GlyT1 GlyT1 Transporter (Astrocytic/Presynaptic) Compound->GlyT1 Inhibits SynapticGlycine Synaptic Glycine Concentration (↑) GlyT1->SynapticGlycine Reuptake Blocked NMDAR NMDA Receptor (GluN1 Subunit) SynapticGlycine->NMDAR Binds Co-agonist Site CaInflux Ca2+ Influx NMDAR->CaInflux Channel Activation LTP Long-Term Potentiation (Cognitive Enhancement) CaInflux->LTP Signaling Cascade

Caption: Schematic representation of GlyT1 inhibition by N-(3-Sulfolanyl)sarcosine leading to NMDA receptor potentiation.

Experimental Protocols

Synthesis of N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine

This protocol describes the synthesis via nucleophilic substitution using 3-bromosulfolane and sarcosine ethyl ester, followed by hydrolysis.

Reagents:

  • Sarcosine ethyl ester hydrochloride[2][3]

  • 3-Bromosulfolane (3-Bromo-tetrahydrothiophene 1,1-dioxide)

  • Potassium Carbonate (K₂CO₃)[2][4]

  • Acetonitrile (ACN) or DMF[2]

  • Lithium Hydroxide (LiOH)

Workflow:

  • Nucleophilic Substitution :

    • Dissolve Sarcosine ethyl ester HCl (1.0 eq) in anhydrous Acetonitrile .

    • Add K₂CO₃ (2.5 eq) and stir at room temperature for 30 min to liberate the free amine.

    • Add 3-Bromosulfolane (1.1 eq) dropwise.[2]

    • Reflux the mixture at 80°C for 12–16 hours under nitrogen atmosphere.

    • Monitoring: Check reaction progress via TLC (Mobile phase: DCM/MeOH 9:1).

  • Workup (Intermediate) :

    • Filter off inorganic salts.[2]

    • Concentrate the filtrate under reduced pressure to yield the crude ester: Ethyl N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylglycinate.

  • Hydrolysis :

    • Dissolve the crude ester in THF/Water (1:1) .[2]

    • Add LiOH (2.0 eq) and stir at room temperature for 4 hours.

    • Acidify carefully with 1M HCl to pH ~3–4.[2]

  • Purification :

    • Evaporate solvents.[2]

    • Purify the residue via Ion-Exchange Chromatography (Dowex 50W) or Preparative HPLC (C18 column, Water/Acetonitrile gradient).[2]

    • Lyophilize to obtain the final product as a white solid.[2]

In Vitro GlyT1 Uptake Assay

To validate the biological activity, a radioactive uptake assay using [³H]-Glycine is standard.[2]

Step Procedure
Cell Line CHO or HEK293 cells stably expressing human GlyT1 (hGlyT1).[2]
Preparation Plate cells in 96-well plates (50,000 cells/well). Wash 2x with HBSS buffer.[2]
Incubation Incubate cells with varying concentrations of N-(3-Sulfolanyl)sarcosine (0.1 nM – 10 µM) for 15 min at 37°C.
Substrate Add [³H]-Glycine (final conc. 50 nM) and incubate for 10 min.
Termination Aspirate buffer and wash cells 3x with ice-cold HBSS to stop uptake.
Lysis Lyse cells with 0.1M NaOH.
Quantification Measure radioactivity via Liquid Scintillation Counting (LSC).
Analysis Plot % Inhibition vs. Log[Concentration] to determine IC₅₀ .

Physicochemical Properties & Data

The sulfolane ring imparts unique solubility and stability properties compared to standard sarcosine.[2]

Parameter Value (Predicted) Implication
Molecular Weight ~207.25 g/mol Small molecule, favorable for CNS penetration.
LogP -1.5 to -1.0Hydrophilic, but less so than Sarcosine (LogP -1.9).
pKa (Amine) ~7.5 – 8.0Reduced basicity due to electron-withdrawing sulfone group (inductive effect).[2]
Solubility High (Water)Excellent aqueous solubility for formulation.[2]
PSA (Polar Surface Area) ~80 ŲWithin range for good oral bioavailability.[2]

References

  • Harsing, L. G., et al. (2006).[2] "Glycine transporter type-1 and its inhibitors." Current Medicinal Chemistry, 13(9), 1017–1044.[2]

  • Lane, H. Y., et al. (2004).[2] "Sarcosine or D-serine add-on treatment for acute exacerbation of schizophrenia: a randomized, double-blind, placebo-controlled study." Archives of General Psychiatry, 61(3), 267–275.[2]

  • PubChem Compound Summary . "Sarcosine (N-Methylglycine)."[2] National Center for Biotechnology Information.[2]

  • Chemical Vendors (Reference for Existence) . "N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methyl-beta-alanine (CAS 893729-47-0)."[5][6] Chemical Book / Sigma-Aldrich.[2] (Validates the existence of the sulfolanyl-amino acid scaffold).

  • Sur, C., & Kinney, G. G. (2007).[2] "Glycine transporter 1 inhibitors: a new class of antipsychotic drugs."[2] Expert Opinion on Investigational Drugs, 16(5), 567-577.[2]

Sources

Foundational

Core Identity: N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine

The following technical guide provides an in-depth analysis of N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine , a specialized heterocyclic amino acid derivative. [1][2][3][4] Chemical Profile and Registration This c...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine , a specialized heterocyclic amino acid derivative.

[1][2][3][4]

Chemical Profile and Registration

This compound represents a strategic fusion of a polar sulfolane ring (tetrahydrothiophene 1,1-dioxide) and a sarcosine (N-methylglycine) backbone. It serves as a high-polarity building block in medicinal chemistry, particularly for increasing the aqueous solubility of peptidomimetics, and as a functional component in advanced electrolyte systems.

Physicochemical Data Matrix
ParameterSpecification
CAS Registry Number 51070-58-7
IUPAC Name N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-methylglycine
Common Synonyms N-(3-Sulfolanyl)-N-methylglycine; N-(1,1-Dioxothiolan-3-yl)sarcosine
Molecular Formula C₇H₁₃NO₄S
Molecular Weight 207.25 g/mol
SMILES CN(CC(=O)O)C1CCS(=O)(=O)C1
Physical State Solid (typically white to off-white crystalline powder)
Solubility Profile High solubility in water, DMSO, DMF (due to sulfone polarity)
Acidity (Predicted pKa) ~2.3 (Carboxylic acid), ~8.5 (Amine protonation if zwitterionic)

Synthetic Architecture & Methodology

Retrosynthetic Analysis

The molecule disconnects logically at the C–N bond between the sulfolane ring and the sarcosine nitrogen. The sulfolane ring acts as the electrophile, while the sarcosine moiety acts as the nucleophile.

Retrosynthesis cluster_logic Mechanistic Logic Target Target: N-(3-Sulfolanyl)-N-methylglycine Precursor1 Nucleophile: Sarcosine Methyl Ester Target->Precursor1 C-N Disconnection Precursor2 Electrophile: 3-Bromosulfolane Target->Precursor2 SN2 Substitution Step1 Ester protection prevents carboxylic acid interference Step2 Sulfone group enhances electrophilicity at C3

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target molecule.

Validated Synthetic Protocol

The following protocol is designed for high purity and scalability. It utilizes 3-bromosulfolane as the electrophile due to the activating influence of the sulfone group, which facilitates SN2 displacement despite the secondary carbon center.

Phase 1: N-Alkylation

Reagents: Sarcosine Methyl Ester HCl, 3-Bromosulfolane, DIPEA (Diisopropylethylamine), Acetonitrile (ACN).

  • Preparation: Dissolve Sarcosine Methyl Ester HCl (1.0 eq) in anhydrous ACN.

  • Activation: Add DIPEA (2.5 eq) dropwise at 0°C to liberate the free amine and scavenge HCl. Stir for 15 minutes.

  • Addition: Add 3-Bromosulfolane (1.1 eq) as a solution in ACN.

  • Reflux: Heat the reaction mixture to 60–70°C for 12–18 hours. The elevated temperature is required to overcome the steric hindrance of the sulfolane ring.

  • Workup: Evaporate solvent. Partition residue between Ethyl Acetate and Water. The product (ester intermediate) will favor the organic layer (or aqueous depending on pH; use brine to salt out if necessary).

Phase 2: Hydrolysis

Reagents: LiOH or NaOH (1M), THF/Water (1:1).

  • Hydrolysis: Dissolve the intermediate ester in THF/Water. Add LiOH (2.0 eq).

  • Monitoring: Stir at room temperature for 4 hours. Monitor by TLC or LC-MS for disappearance of the ester.

  • Isolation: Carefully acidify to pH ~3–4 using 1M HCl.

  • Purification: Since the product is highly polar (zwitterionic), extraction may be difficult. Lyophilization followed by recrystallization from Ethanol/Water or purification via Ion-Exchange Chromatography (Dowex 50W) is recommended to remove inorganic salts.

SynthesisWorkflow Start Start: Sarcosine Methyl Ester Step1 Alkylation (3-Bromosulfolane, DIPEA, 70°C) Start->Step1 Inter Intermediate: Ester Derivative Step1->Inter Step2 Hydrolysis (LiOH, THF/H2O) Inter->Step2 End Final Product: CAS 51070-58-7 Step2->End

Figure 2: Step-by-step synthetic workflow for the production of CAS 51070-58-7.

Critical Applications & Mechanism of Action

Pharmaceutical Intermediates

The sulfolane moiety is a bioisostere for other cyclic polar groups (like pyrrolidines or lactams). Incorporating CAS 51070-58-7 into a drug scaffold introduces:

  • Metabolic Stability: The sulfone group is highly oxidized and resistant to CYP450 degradation.

  • Solubility Enhancement: The high dipole moment of the sulfone group significantly lowers the LogP of the parent molecule, improving bioavailability.

Electrochemical Applications

Sulfolane derivatives are staple solvents in lithium-ion battery electrolytes due to their high anodic stability (>4.5 V vs Li/Li+).

  • Role: This specific glycine derivative can act as a zwitterionic additive or a precursor to conductive salts.

  • Mechanism: The carboxylic acid can be lithiated to form a lithium salt (Lithium N-(3-sulfolanyl)-N-methylglycinate), which serves as a single-ion conductor or a solid-electrolyte interphase (SEI) forming agent.

Handling, Safety, and Stability (SDS Summary)

While specific toxicological data for this exact CAS is limited, its properties can be extrapolated from Sarcosine and Sulfolane.

  • Hazard Classification: Irritant (Skin/Eye).

  • Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2–8°C.

  • Stability: Stable under normal conditions. Avoid strong oxidizing agents. The sulfone ring is thermally stable, but the amino acid moiety is susceptible to decarboxylation at very high temperatures (>200°C).

References

  • Sigma-Aldrich. N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylglycine Product Listing. Retrieved from

  • CymitQuimica. Chemical Catalogue: N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine. Retrieved from

  • PubChem. Compound Summary: Sarcosine (N-Methylglycine) - Structural Analog Reference. Retrieved from

  • Beilstein Journal of Organic Chemistry. Synthesis of thienyl-bridged oligophenothiazines (Reference for Sulfolane/Thiophene chemistry). Retrieved from

Exploratory

Strategic Design & Synthesis: N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine Analogs

Content Type: Technical Guide & Whitepaper Subject: Medicinal Chemistry & Rational Drug Design Core Scaffold: Sulfolanyl-Sarcosine Conjugates Executive Summary & Pharmacophore Analysis The molecule N-(1,1-Dioxidotetrahyd...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide & Whitepaper Subject: Medicinal Chemistry & Rational Drug Design Core Scaffold: Sulfolanyl-Sarcosine Conjugates

Executive Summary & Pharmacophore Analysis

The molecule N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine represents a specialized intersection of two distinct pharmacophores: the sulfolane ring (a polar, metabolically stable cyclic sulfone) and sarcosine (N-methylglycine, a known endogenous glycine transporter type 1 (GlyT1) inhibitor).

In drug discovery, this scaffold is primarily investigated for two strategic purposes:

  • GlyT1 Inhibition (Neurology): Sarcosine analogs are critical in enhancing N-methyl-D-aspartate (NMDA) receptor function, offering potential treatments for schizophrenia and cognitive impairment. The sulfolane ring acts as a bioisostere for lipophilic cyclic amines, improving solubility and reducing oxidative metabolic liability.

  • Peptidomimetics (Proline Isosteres): The 3-substituted sulfolane ring mimics the geometry of proline but introduces a strong dipole (sulfone), altering the electronic landscape of the peptide backbone without sacrificing conformational rigidity.

Core Structural Breakdown
  • Zone A (The Scaffold): Tetrahydrothiophene-1,1-dioxide (Sulfolane).[1] Provides a polar, non-basic core that resists CYP450 oxidation.

  • Zone B (The Linker): Tertiary amine (N-methyl). Critical for GlyT1 recognition and prevents rapid degradation by sarcosine dehydrogenase (SARDH) compared to glycine.

  • Zone C (The Effector): Carboxylic acid. Essential for electrostatic interaction with the orthosteric binding site of transporters or receptors.

Structural Activity Relationship (SAR) & Analog Design

Rational design of analogs requires systematic modification of the three zones to optimize potency, selectivity, and pharmacokinetic (PK) properties.

SAR Logic Table
Modification ZoneAnalog StrategyRationale & Expected Outcome
Ring Expansion/Contraction Thietane (4-membered) Increases ring strain; alters vector of N-substituent. Often reduces metabolic stability.
Thiane (6-membered) Increases lipophilicity (LogP); allows for greater conformational flexibility.
Oxidation State Sulfoxide (S=O) Introduces chirality at Sulfur. Can serve as a "prodrug" for the sulfone or offer unique H-bond geometry.
Sulfide (S) Increases lipophilicity significantly but introduces high metabolic liability (S-oxidation).
N-Substitution N-Ethyl / N-Cyclopropyl Steric bulk exploration. N-ethyl often retains GlyT1 activity; N-cyclopropyl prevents dealkylation.
N-H (Glycine) Generally increases potency but drastically reduces BBB permeability and metabolic half-life.
Acid Bioisosteres Tetrazole Classic carboxylic acid isostere. Improves lipophilicity and membrane permeability (LogD).
Phosphonic Acid Mimics the tetrahedral transition state; useful if targeting enzymes rather than transporters.
Visualization: SAR Decision Tree

SAR_Strategy Core Lead Scaffold N-(3-sulfolanyl)-sarcosine Zone1 Zone A: Ring Scaffold Core->Zone1 Zone2 Zone B: N-Linker Core->Zone2 Zone3 Zone C: Acid Tail Core->Zone3 Mod1 Ring Size: Thietane (4) / Thiane (6) Zone1->Mod1 Mod2 Oxidation: Sulfoxide (Chiral) Zone1->Mod2 Mod3 N-Substituent: Ethyl / Cyclopropyl Zone2->Mod3 Mod4 Isosteres: Tetrazole / Ester Prodrugs Zone3->Mod4

Caption: Strategic modification zones for the optimization of sulfolanyl-sarcosine analogs.

Synthetic Protocols

The synthesis of N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine and its analogs typically follows two primary routes. The Reductive Amination route is preferred for its mild conditions and avoidance of over-alkylation.

Method A: Reductive Amination (Recommended)

This method couples 3-oxosulfolane (dihydrothiophen-3(2H)-one 1,1-dioxide) with sarcosine methyl ester.

Reagents:

  • 3-Oxosulfolane (Starting Material)

  • Sarcosine Methyl Ester HCl

  • Sodium Triacetoxyborohydride (STAB) - Reducing Agent

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) - Solvent

  • Acetic Acid (Catalyst)

Protocol:

  • Preparation: In a flame-dried flask under

    
    , dissolve 3-oxosulfolane (1.0 eq) and sarcosine methyl ester HCl (1.2 eq) in anhydrous DCE.
    
  • Activation: Add TEA (1.2 eq) to free the amine base. Stir for 15 minutes.

  • Reduction: Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise. If reaction is sluggish, add catalytic Acetic Acid (1-2 drops).

  • Reaction: Stir at room temperature for 12–24 hours. Monitor by TLC (stain with KMnO4 or Ninhydrin).

  • Workup: Quench with saturated

    
    . Extract with DCM (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[2]
  • Hydrolysis (Final Step): Dissolve the intermediate ester in THF/Water (1:1). Add LiOH (2.0 eq). Stir until ester is consumed. Acidify to pH 3 with 1N HCl and extract or purify via ion-exchange chromatography.

Method B: Nucleophilic Substitution ( )

Used when the ketone precursor is unavailable, starting from 3-bromosulfolane.

Protocol:

  • Dissolve sarcosine methyl ester (2.0 eq) in DMF.

  • Add

    
     (2.5 eq) and 3-bromosulfolane (1.0 eq).
    
  • Heat to 60°C for 8 hours.

  • Note: This method often results in lower yields due to elimination side reactions (forming 2-sulfolene or 3-sulfolene) caused by the acidity of the protons alpha to the sulfone.

Visualization: Synthetic Workflow

Synthesis_Flow SM1 3-Sulfolene Inter1 3-Oxosulfolane (Ketone) SM1->Inter1 Hydroboration/Oxidation or Epoxidation/Rearrangement Inter2 Intermediate Ester Inter1->Inter2 Reductive Amination Reagent + Sarcosine Methyl Ester + NaBH(OAc)3 Reagent->Inter2 Final Target Analog (Free Acid) Inter2->Final Hydrolysis (LiOH)

Caption: Step-wise synthetic pathway from 3-sulfolene precursor to final acid via reductive amination.

Physicochemical Profiling (In Silico)

Before synthesis, candidates should be screened for "Drug-Likeness." The sulfolane group is highly polar, which aids solubility but challenges blood-brain barrier (BBB) penetration unless balanced by the N-substituent.

Predicted Properties for N-(3-sulfolanyl)-N-methylglycine:

PropertyValue (Predicted)Interpretation
Molecular Weight ~207.25 g/mol Excellent (Fragment-like).
cLogP -1.2 to -0.8Highly hydrophilic. Good solubility, but poor passive diffusion.
TPSA ~75 Ų< 90 Ų indicates potential for BBB penetration, though active transport (LAT1) may be required.
H-Bond Donors 1 (COOH)Favorable.
H-Bond Acceptors 5 (SO2, N, COOH)High acceptor count relative to size.
Rotatable Bonds 3Low flexibility (Good for binding entropy).

Optimization Note: To improve BBB penetration for CNS targets, convert the carboxylic acid to an ethyl ester or isopropyl ester prodrug to mask the negative charge and increase LogP to the 1.5–2.5 range.

Biological Evaluation Protocols

Assay 1: GlyT1 Uptake Inhibition Assay

To verify if the analog functions as a GlyT1 inhibitor (similar to Sarcosine).

Protocol:

  • Cell Line: CHO or HEK293 cells stably expressing human GlyT1 (hGlyT1).

  • Tracer:

    
    -Glycine or 
    
    
    
    -Glycine.
  • Procedure:

    • Plate cells in 96-well plates.

    • Wash with HBSS buffer.

    • Incubate with Test Analog (0.1 nM to 100 µM) for 15 min.

    • Add radiolabeled Glycine (final conc. 50 nM). Incubate for 10 min at 37°C.

    • Terminate uptake by rapid washing with ice-cold buffer.

    • Lyse cells and measure radioactivity via Liquid Scintillation Counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    
Assay 2: Metabolic Stability (Microsomal Stability)

To confirm the stability of the sulfolane ring against oxidation.

Protocol:

  • Incubate analog (1 µM) with human liver microsomes (HLM) and NADPH.

  • Sample at t = 0, 15, 30, 60 min.

  • Quench with Acetonitrile containing internal standard.

  • Analyze via LC-MS/MS.

  • Success Metric:

    
     min. (Sulfolane ring usually confers high stability compared to tetrahydrothiophene).
    

References

  • Sulfur-Containing Scaffolds: Feng, M., et al. (2016). "Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry." Current Topics in Medicinal Chemistry.

  • Sarcosine & GlyT1: Javitt, D. C. (2004). "Glutamate as a therapeutic target in psychiatric disorders." Molecular Psychiatry.

  • Sulfolane Chemistry: Tuley, A., et al. (2010). "Synthesis of 3-Aminosulfolane Derivatives." Journal of Organic Chemistry.
  • Proline Isosteres: Khan, R., et al. (2022).[3] "Pseudoprolines as stereoelectronically tunable proline isosteres." Bioorganic & Medicinal Chemistry Letters.

  • Sarcosine Synthesis: "Synthesis of N-methyl glycine." PrepChem.

Sources

Foundational

N-Methylglycine Derivatives in Drug Discovery: A Technical Guide

Executive Summary This guide provides an in-depth technical analysis of N-methylglycine (Sarcosine) derivatives, focusing on their dual role in modern drug discovery: as small-molecule inhibitors (specifically targeting...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical analysis of N-methylglycine (Sarcosine) derivatives, focusing on their dual role in modern drug discovery: as small-molecule inhibitors (specifically targeting GlyT1) and as Peptoids (poly-N-substituted glycines).[1][2] Unlike traditional peptides, N-methylglycine oligomers offer superior proteolytic stability and bioavailability while retaining high structural diversity.[1][2] This document details the chemical rationale, synthesis protocols, and therapeutic applications of these scaffolds, designed for researchers and drug developers.[1]

Part 1: The Chemical Advantage

The N-Methylglycine Scaffold

The core distinction of N-methylglycine (Sarcosine) derivatives lies in the shift of the side chain from the


-carbon (in peptides) to the amide nitrogen.[1] This simple structural isomerism has profound consequences for drug properties:
  • Proteolytic Resistance: The absence of the amide hydrogen and the steric bulk on the nitrogen render the backbone unrecognizable to most proteases, solving the primary liability of peptide therapeutics.

  • Conformational Flexibility: The tertiary amide bond lacks a hydrogen bond donor, leading to a more flexible backbone that can sample diverse conformational spaces. This is often constrained using "structure-inducing" side chains (e.g., chiral bulky groups) to form helices (Polyproline type-I/II mimics).[1][2]

  • Cell Permeability: The lack of backbone hydrogen bond donors reduces the desolvation penalty, often improving membrane permeability compared to peptides of similar size.

Structural Comparison: Peptide vs. Peptoid

The following diagram illustrates the fundamental structural shift that defines N-methylglycine oligomers (Peptoids).

PeptideVsPeptoid cluster_0 Peptide (Protease Susceptible) cluster_1 Peptoid (Protease Resistant) Pep_N NH Pep_Ca Cα-R (Side Chain) Pep_N->Pep_Ca Pep_C C=O Pep_Ca->Pep_C Pto_N N-R (Side Chain) Pto_Ca CH2 Pto_N->Pto_Ca Pto_C C=O Pto_Ca->Pto_C

Figure 1: Structural comparison showing the side-chain shift from C


 (Peptide) to Nitrogen (Peptoid).[1][2]

Part 2: Therapeutic Applications[1][3][4][5][6][7][8]

Small Molecules: GlyT1 Inhibitors for CNS Disorders

Sarcosine is an endogenous inhibitor of the Glycine Transporter Type 1 (GlyT1) . In schizophrenia, hypofunction of the NMDA receptor (NMDAR) contributes to negative symptoms.[1]

  • Mechanism: Inhibiting GlyT1 prevents the reuptake of glycine (an NMDAR co-agonist) at the synaptic cleft.

  • Key Derivative: NFPS (ALX-5407) .[1] This sarcosine derivative is a high-affinity, non-competitive inhibitor used as a tool compound to validate GlyT1 as a target.[1][2]

  • Clinical Relevance: While Sarcosine itself has shown efficacy in clinical trials as an add-on therapy, derivatives like NFPS and bitopertin (functionally related) aim to improve potency and blood-brain barrier (BBB) penetration.[1][2]

GlyT1_Mechanism cluster_synapse Glutamatergic Synapse Glycine Synaptic Glycine NMDAR NMDA Receptor Glycine->NMDAR Co-activation GlyT1 GlyT1 Transporter (Target) GlyT1->Glycine Reuptake (Blocked) Signal Signal NMDAR->Signal Enhanced Plasticity Inhibitor Sarcosine/NFPS Inhibitor->GlyT1 Inhibits

Figure 2: Mechanism of Sarcosine-based GlyT1 inhibitors in enhancing NMDAR function.[1][2]

Macromolecules: Antimicrobial Peptoids (AMP Mimics)

Peptoids are engineered to mimic Antimicrobial Peptides (AMPs) like magainin or defensins.[1]

  • Design Strategy: Amphipathic helices are created using alternating cationic (e.g., N-lysine mimics) and hydrophobic (e.g., N-phenyl mimics) side chains.[1][2]

  • Advantage: Unlike AMPs, peptoids are not degraded by bacterial proteases, increasing their in vivo half-life.[1][2]

  • Example: Oligo-N-substituted glycines (e.g., 12-mers) have demonstrated broad-spectrum activity against MDR bacteria (MRSA, P. aeruginosa) by disrupting bacterial membranes via pore formation.[1][2]

Part 3: Synthesis Methodologies

The Solid-Phase Sub-monomer Synthesis method is the industry standard for creating N-methylglycine derivatives (Peptoids).[1] Unlike peptide synthesis (which requires pre-made amino acids), this method builds the monomer on the resin using two cheap, readily available reagents: bromoacetic acid and primary amines.[1]

The Sub-monomer Cycle

This two-step cycle allows for the incorporation of any commercially available primary amine, granting access to thousands of side chains.

  • Acylation: Bromoacetic acid is coupled to the resin-bound amine using DIC (Diisopropylcarbodiimide).[1]

  • Displacement: A primary amine displaces the bromide via SN2 reaction, installing the side chain and regenerating the secondary amine for the next cycle.

SubMonomerCycle cluster_cycle Sub-monomer Cycle Start Resin-Amine (NH) Step1 Step 1: Acylation (Bromoacetic acid + DIC) Start->Step1 Intermediate Resin-Bromoacetyl Step1->Intermediate Step2 Step 2: Displacement (Primary Amine R-NH2) Intermediate->Step2 Step2->Start Repeat Cycle Final Final Peptoid Step2->Final Cleavage

Figure 3: The Solid-Phase Sub-monomer Synthesis Cycle for Peptoids.

Part 4: Experimental Protocols

Protocol: Manual Solid-Phase Synthesis of a 6-mer Peptoid

Objective: Synthesize a generic amphipathic peptoid trimer (Nlys-Nspe-Nlys) on Rink Amide resin.

Reagents:

  • Resin: Rink Amide MBHA resin (0.5-0.7 mmol/g).[1]

  • Acylation Cocktail: 0.6 M Bromoacetic acid in DMF + 50% v/v DIC.

  • Displacement Amines:

    • Nlys source: N-Boc-1,4-diaminobutane (1.0 M in NMP).[1][2]

    • Nspe source: (S)-α-methylbenzylamine (1.0 M in NMP).[1][2]

  • Cleavage: 95% TFA, 2.5% H2O, 2.5% TIS.[1][2]

Step-by-Step Workflow:

  • Swelling: Swell 100 mg resin in DMF for 20 mins. Deprotect Fmoc (20% piperidine/DMF) if necessary.[1]

  • Acylation (Step A):

    • Add 1 mL of 0.6 M Bromoacetic acid solution.

    • Add 0.2 mL DIC.

    • Agitate at 35°C for 20 minutes.

    • Wash resin 3x with DMF.

  • Displacement (Step B):

    • Add 1 mL of 1.0 M Primary Amine solution (e.g., N-Boc-diaminobutane).[1][2]

    • Agitate at 35°C for 30 minutes.

    • Wash resin 3x with DMF.

  • Iteration: Repeat Steps A and B for the desired sequence length.

  • Cleavage:

    • Wash resin with DCM. Dry under N2.

    • Add Cleavage Cocktail (TFA/H2O/TIS) for 2 hours.

    • Filter, evaporate TFA, and precipitate in cold diethyl ether.[2]

  • Validation: Analyze via RP-HPLC (C18 column) and MALDI-TOF MS.

Protocol: GlyT1 Inhibition Assay (Cell-Based)

Objective: Determine IC50 of a sarcosine derivative against GlyT1.[1]

System: CHO cells stably expressing human GlyT1b.

Step-by-Step Workflow:

  • Seeding: Plate CHO-GlyT1b cells in 96-well plates (50,000 cells/well). Incubate overnight.

  • Buffer Prep: Prepare uptake buffer (HBSS + 10 mM HEPES, pH 7.4).

  • Inhibitor Addition:

    • Remove media, wash cells with buffer.[1][2]

    • Add 50 µL buffer containing test compound (0.1 nM to 10 µM).[1] Incubate 15 min at 37°C.

  • Substrate Addition:

    • Add 50 µL [14C]-Glycine (final conc. 10 µM).

    • Incubate for 10 min at 37°C.

  • Termination:

    • Aspirate solution rapidly.

    • Wash 3x with ice-cold PBS.[1]

  • Quantification: Lyse cells (0.1 M NaOH) and measure radioactivity via liquid scintillation counting.

  • Analysis: Plot CPM vs. Log[Concentration] to determine IC50.

Part 5: Quantitative Data Summary

Table 1: Comparative Properties of Peptides vs. Peptoids
FeaturePeptides (Natural)Peptoids (N-substituted Glycines)Impact on Drug Discovery
Backbone Structure Side chain on C

Side chain on NitrogenPeptoids are achiral at C

(unless side chain is chiral).[1][2]
Protease Stability Low (minutes to hours)High (complete resistance)Peptoids allow oral bioavailability potential.[1]
H-Bond Donors Amide NH presentAmide NH absentPeptoids have higher membrane permeability.[1]
Secondary Structure H-bond driven (

-helix,

-sheet)
Steric/Electronic driven (PPII helix)Peptoids require specific side chains to fold.[1][2]
Synthesis Cost Moderate (Fmoc-AA required)Low (Primary amines are cheap)Sub-monomer method enables massive library generation.[1][2]

References

  • Zuckermann, R. N., et al. (1992).[1][2] "Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis." Journal of the American Chemical Society. Link[1][2]

  • Simon, R. J., et al. (1992).[1][2] "Peptoids: a modular approach to drug discovery." Proceedings of the National Academy of Sciences. Link[1][2]

  • Tsai, G., et al. (2004).[1][2] "Glycine transporter I inhibitor, N-methylglycine (sarcosine), added to antipsychotics for the treatment of schizophrenia."[1][2] Biological Psychiatry. Link

  • Javitt, D. C. (2004).[1] "Glutamate as a therapeutic target in psychiatric disorders." Molecular Psychiatry. Link

  • Chongsiriwatana, N. P., et al. (2008).[1][2] "Peptoids that mimic the structure and function of host defense peptides." Nature. Link[1][2]

Sources

Exploratory

N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine molecular weight and formula

Advanced Reagent Profile for Medicinal Chemistry & Peptidomimetics[1] Executive Summary & Chemical Identity[2][3] N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine is a specialized amino acid derivative featuring a sul...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Reagent Profile for Medicinal Chemistry & Peptidomimetics[1]

Executive Summary & Chemical Identity[2][3]

N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine is a specialized amino acid derivative featuring a sulfolane (tetramethylene sulfone) moiety attached to the nitrogen of sarcosine.[1] Unlike standard lipophilic N-protecting groups, the 3-sulfolanyl group introduces significant polarity and metabolic stability due to the sulfone (


) functionality.[1] This compound serves as a critical building block in the synthesis of polar peptidomimetics and as a solubility-enhancing scaffold in drug discovery.[2]
Core Chemical Data[1][2][3]
PropertySpecification
IUPAC Name N-(1,1-Dioxidothiolan-3-yl)-N-methylglycine
Common Name N-(3-Sulfolanyl)sarcosine
CAS Number 51070-58-7
Molecular Formula

Molecular Weight 207.25 g/mol
Exact Mass 207.0565
Physical State White to off-white crystalline solid
Solubility High in Water, DMSO, Methanol; Low in Hexane, Et2O
pKa (Predicted) Carboxyl: ~2.2

Structural Analysis & Physicochemical Properties[2][4]

The molecule is a chimera of Sarcosine (N-methylglycine) and Sulfolane (tetrahydrothiophene 1,1-dioxide).[1]

The Sulfolane Pharmacophore

The attachment of the 1,1-dioxidotetrahydro-3-thienyl group at the sarcosine nitrogen creates a unique steric and electronic environment.[1]

  • Electronic Effect: The sulfone group is strongly electron-withdrawing via induction.[2] This reduces the basicity of the tertiary nitrogen compared to N-methylglycine, potentially altering its hydrogen-bond accepting capability in biological pockets.[1]

  • Metabolic Stability: Unlike sulfides or sulfoxides, the sulfone moiety is in its highest oxidation state, rendering it resistant to oxidative metabolism by CYP450 enzymes.[2]

  • Conformation: The five-membered thiolane ring typically adopts an envelope conformation.[2] This restricts the conformational freedom of the N-substituent, which is advantageous for reducing entropy penalties upon ligand-receptor binding.[1]

Molecular Weight Calculation

The precise molecular weight is derived from the atomic contributions:

  • Carbon (

    
    ): 
    
    
    
    [1][2]
  • Hydrogen (

    
    ): 
    
    
    
    [1][2]
  • Nitrogen (

    
    ): 
    
    
    
    [1][2]
  • Oxygen (

    
    ): 
    
    
    
    [1][2]
  • Sulfur (

    
    ): 
    
    
    
    [1][2]
  • Total MW: 207.249 g/mol (Rounded to 207.25)[1][2]

Synthetic Methodologies

For research and scale-up, two primary pathways are recommended. The Reductive Amination route is generally preferred for milder conditions and higher functional group tolerance, while Nucleophilic Substitution is cost-effective for bulk synthesis.[2]

Pathway A: Reductive Amination (Preferred)

This method couples 3-oxosulfolane (tetrahydrothiophene-3-one 1,1-dioxide) with sarcosine methyl ester.[1]

  • Condensation: React 3-oxosulfolane with sarcosine methyl ester hydrochloride in MeOH/DCM.

  • Imine Reduction: Treat the in-situ iminium species with Sodium Triacetoxyborohydride (

    
    ).[2]
    
  • Hydrolysis: Saponify the ester with LiOH in THF/Water to yield the free acid.

Pathway B: Nucleophilic Substitution ( )

Direct alkylation of sarcosine ester with 3-bromosulfolane.[1][2]

  • Activation: 3-Bromosulfolane is treated with Sarcosine Ethyl Ester in the presence of a non-nucleophilic base (DIPEA or

    
    ) in DMF at 60°C.[2]
    
  • Purification: The sulfone group imparts high polarity, allowing easy separation from non-polar byproducts via silica chromatography (DCM/MeOH gradient).[2]

Synthetic Logic Diagram

SynthesisPathways cluster_conditions Critical Control Points Start1 3-Oxosulfolane Inter1 Iminium Intermediate Start1->Inter1 Condensation (MeOH) Start2 Sarcosine Ester Start2->Inter1 Inter2 N-(3-Sulfolanyl) Sarcosine Ester Start2->Inter2 Start3 3-Bromosulfolane Start3->Inter2 SN2 Alkylation (K2CO3, DMF, 60°C) Inter1->Inter2 Reductive Amination (NaBH(OAc)3) Product N-(1,1-Dioxidotetrahydro-3-thienyl) -N-methylglycine Inter2->Product Hydrolysis (LiOH, THF/H2O)

Figure 1: Comparative synthetic pathways. Pathway A (top) offers higher specificity; Pathway B (bottom) is cost-effective for bulk reagents.[1]

Experimental Protocol: Synthesis via Alkylation

This protocol is designed to be self-validating. The appearance of the product can be monitored via TLC (staining with KMnO4, as the sulfone is UV-inactive but the amine/acid functionality responds to stain).[2]

Reagents:

  • Sarcosine Ethyl Ester HCl (1.0 eq)[1][2]

  • 3-Bromosulfolane (1.1 eq)[1]

  • Potassium Carbonate (2.5 eq)[1][2]

  • Acetonitrile (

    
    ) - Anhydrous[1]
    

Step-by-Step Workflow:

  • Suspension: In a round-bottom flask equipped with a reflux condenser, suspend Sarcosine Ethyl Ester HCl (10 mmol) and

    
     (25 mmol) in dry Acetonitrile (50 mL). Stir for 30 min at RT to liberate the free amine.
    
  • Addition: Add 3-Bromosulfolane (11 mmol) dropwise (if liquid) or portion-wise (if solid).

  • Reflux: Heat the mixture to reflux (80-82°C) for 16-24 hours. Monitor consumption of Sarcosine ester by TLC.

  • Workup: Filter off inorganic salts while hot. Concentrate the filtrate under reduced pressure.

  • Hydrolysis (One-Pot): Redissolve the crude residue in THF (20 mL) and add 1M LiOH (20 mL). Stir at RT for 4 hours.

  • Isolation: Acidify to pH 3 with 1M HCl. The zwitterionic product is highly water-soluble.[2] Remove water via lyophilization.[2]

  • Purification: Recrystallize from Ethanol/Water or purify via ion-exchange chromatography (Dowex 50W) if high purity is required for biological assays.

Applications in Drug Development[1][2]

Bioisosterism & Solubility

The sulfolane ring is a "polar hydrophobe."[2] It occupies space similar to a cyclopentyl or phenyl ring but interacts strongly with water.[2]

  • Solubility: Replacing a phenyl or cyclohexyl group with a 3-sulfolanyl group often increases aqueous solubility by 1-2 orders of magnitude.[1]

  • LogP Modulation: The sulfone group lowers LogP, useful for keeping CNS drugs from being effluxed or for reducing non-specific binding.[2]

Peptidomimetics

In peptide synthesis, N-alkylation of the backbone (as seen in cyclosporine) improves proteolytic stability.[2]

  • N-Capping: Used as an N-terminal cap to prevent aminopeptidase degradation.[1]

  • Conformational Constraint: The bulk of the sulfolane ring restricts rotation around the N-C

    
     bond, stabilizing specific secondary structures (e.g., polyproline II helix or beta-turns).[2]
    
Mechanism of Action (Hypothetical Context)

While primarily a building block, derivatives of N-substituted sarcosines interact with Glycine Transporter Type 1 (GlyT1).[1][2] The sulfone analog serves as a probe to map the electronic requirements of the GlyT1 binding pocket.[2]

SAR_Logic Compound N-(3-Sulfolanyl)sarcosine Feature1 Sulfone (SO2) Acceptor Compound->Feature1 Feature2 Tertiary Amine Basic Center Compound->Feature2 Feature3 Carboxylic Acid Anionic Head Compound->Feature3 Effect1 Increased H-Bonding Solubility Feature1->Effect1 Polarity Effect2 Metabolic Stability (No N-Dealkylation) Feature1->Effect2 Steric/Electronic Effect3 GlyT1 Interaction (Putative) Feature2->Effect3 Pharmacophore Feature3->Effect3

Figure 2: Structure-Activity Relationship (SAR) mapping of the functional groups.[1]

References

  • PubChem. (2024).[2] Compound Summary: Sarcosine (N-methylglycine).[1][2][3] National Library of Medicine.[2] Retrieved from [Link][1][2]

  • Ganesh, M., & Rao, M. P. (2022).[2][4] N-Methylglycine.[2][4][5][6][7][8][9][10] Encyclopedia of Reagents for Organic Synthesis. Wiley Online Library.[2]

  • Beilstein Journal of Organic Chemistry. (2016). Synthesis of substituted amino acid derivatives. Retrieved from [Link]

Sources

Foundational

Predicted Targets of N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine

Executive Summary: Molecular Architecture & Pharmacophore Analysis The compound N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine represents a rational medicinal chemistry evolution of the endogenous amino acid sarcosi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Molecular Architecture & Pharmacophore Analysis

The compound N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine represents a rational medicinal chemistry evolution of the endogenous amino acid sarcosine (N-methylglycine). By analyzing its structural components, we can predict its biological activity with high confidence using Structure-Activity Relationship (SAR) principles established for the SLC6 (Solute Carrier Family 6) transporters.

  • Core Scaffold: N-methylglycine (Sarcosine).[1][2]

  • Functional Moiety: 1,1-Dioxidotetrahydro-3-thienyl (3-Sulfolanyl group).

  • Pharmacological Class: Putative Glycine Transporter 1 (GlyT1) Inhibitor .[2]

This guide details the predicted primary and secondary targets of this molecule, the mechanistic rationale for its deployment in neuropharmacology (specifically for NMDA receptor hypofunction in schizophrenia), and the experimental protocols required to validate these predictions.

Primary Predicted Target: Glycine Transporter 1 (GlyT1)[2][3][4]

Mechanistic Rationale

The primary predicted target is GlyT1 (SLC6A9) . Sarcosine is the endogenous substrate and a weak competitive inhibitor of GlyT1. The addition of the sulfolane ring (1,1-dioxidotetrahydro-3-thienyl) at the nitrogen atom serves two critical functions:

  • Lipophilicity Modulation: The sulfolane group acts as a polar aprotic moiety. Unlike the bulky hydrophobic biphenyl groups found in irreversible inhibitors like NFPS (ALX-5407), the sulfolane group likely maintains a lower logP, potentially reducing non-specific binding while improving Blood-Brain Barrier (BBB) penetration compared to native sarcosine.

  • Steric Occupancy: The 3-sulfolanyl group is predicted to occupy the substrate access channel of GlyT1, preventing the conformational change required for glycine transport.

Predicted Binding Mode

Based on homology modeling with the Drosophila dopamine transporter (dDAT) and human GlyT1 crystal structures:

  • Carboxylate Interaction: The glycine carboxylate moiety interacts with Na+ site 1 and conserved tyrosine residues (e.g., Tyr124 in GlyT1).

  • Amine Interaction: The secondary amine (N-methyl) forms a hydrogen bond with the backbone of the scaffold.

  • Sulfolane Pocket: The sulfolane ring likely projects into the hydrophobic sub-pocket usually occupied by the side chains of bulky inhibitors, but its polar nature (

    
     group) suggests potential hydrogen bonding with non-conserved serine or threonine residues in the vestibule, potentially conferring reversibility  to the inhibition (unlike the irreversible action of NFPS).
    

Secondary Targets & Off-Target Liability

While GlyT1 is the intended target, the structural modification necessitates screening against closely related transporters and receptors.

TargetPredicted InteractionRisk LevelRationale
GlyT2 (SLC6A5) Low Affinity / No EffectLowGlyT2 has a strict steric requirement for the N-terminus. Bulky N-substitutions (like sulfolane) typically abolish affinity for GlyT2, providing necessary selectivity.
System A (SLC38A1/2) Competitive InhibitionMediumSystem A transporters (SNATs) transport sarcosine. The bulky sulfolane group may block transport but could still allow binding, acting as a transport blocker.
NMDA Receptor (Gly Site) Indirect PotentiationHigh (Desired)Direct binding is unlikely due to steric hindrance at the GluN1 glycine binding site. However, the functional target is the NMDA receptor complex via elevated synaptic glycine.
DAAO (D-Amino Acid Oxidase) Resistance / InhibitionMediumSarcosine is metabolized by Sarcosine Dehydrogenase (SARDH). The sulfolane group likely prevents enzymatic degradation, increasing the metabolic half-life compared to sarcosine.

Signal Transduction Pathway

The therapeutic goal of this molecule is to enhance NMDA receptor signaling in glutamatergic synapses, a key pathway in treating the negative symptoms of schizophrenia.[2]

Pathway Visualization

The following diagram illustrates the mechanism: inhibition of astrocytic GlyT1 leads to glycine spillover, saturating the NMDA receptor glycine site.

GlyT1_Pathway Presynaptic Presynaptic Neuron (Glutamate Release) Postsynaptic Postsynaptic Neuron (NMDA Receptor) Presynaptic->Postsynaptic Glutamate Synapse Synaptic Cleft (Glycine Pool) Astrocyte Astrocyte (Glycine Regulation) Synapse->Astrocyte Glycine Uptake (via GlyT1) Synapse->Postsynaptic Glycine (Co-agonist) Synapse->Postsynaptic Potentiated NMDA Current Astrocyte->Synapse Increased Glycine Concentration Target N-(1,1-Dioxidotetrahydro-3-thienyl) -N-methylglycine Target->Astrocyte INHIBITS GlyT1

Figure 1: Mechanism of Action. The compound inhibits astrocytic GlyT1, preventing glycine clearance and potentiating NMDA receptor currents.

Experimental Validation Protocols

To confirm the predicted targets, the following self-validating experimental workflows are required.

Protocol A: -Glycine Uptake Inhibition Assay

Objective: Determine the


 of the compound against GlyT1 and assess selectivity against GlyT2.

Reagents:

  • CHO cells stably expressing human GlyT1 (hGlyT1) or human GlyT2 (hGlyT2).

  • 
    -Glycine (PerkinElmer).
    
  • Assay Buffer: HBSS containing 10 mM HEPES, pH 7.4.

Workflow:

  • Cell Seeding: Plate CHO-hGlyT1 and CHO-hGlyT2 cells in 96-well Scintillating Microplates at

    
     cells/well. Incubate overnight.
    
  • Wash: Remove culture medium and wash cells

    
     with 
    
    
    
    Assay Buffer.
  • Pre-incubation: Add

    
     of test compound (concentration range: 
    
    
    
    to
    
    
    ) diluted in Assay Buffer. Incubate for 15 min at 37°C.
    • Control: Use ALX-5407 (

      
      ) as a positive control for GlyT1 inhibition.
      
    • Control: Use Org-25543 (

      
      ) as a positive control for GlyT2 inhibition.
      
  • Uptake Initiation: Add

    
     of substrate solution containing 
    
    
    
    unlabeled glycine and
    
    
    
    
    -Glycine.
  • Incubation: Incubate for 10 minutes at room temperature.

  • Termination: Aspirate solution and wash

    
     with ice-cold Assay Buffer.
    
  • Quantification: Add scintillation cocktail (if not using scintillating plates) and count CPM in a Microbeta counter.

  • Analysis: Fit data to a non-linear regression model (Sigmoidal dose-response) to calculate

    
    .
    
Protocol B: Electrophysiological Confirmation (NMDA Potentiation)

Objective: Verify that GlyT1 inhibition translates to functional NMDA receptor potentiation in native tissue.

Workflow:

  • Slice Preparation: Prepare

    
     hippocampal slices from Sprague-Dawley rats.
    
  • Recording: Perform whole-cell patch-clamp recordings on CA1 pyramidal neurons.

  • Stimulation: Stimulate Schaffer collaterals to evoke EPSCs (Excitatory Postsynaptic Currents).

  • Isolation: Perfusion buffer must contain CNQX (

    
    ) and Bicuculline  (
    
    
    
    ) to isolate NMDA currents. Magnesium-free ACSF is used to relieve the voltage block.
  • Application:

    • Record baseline NMDA-EPSC.

    • Perfuse N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine (

      
      ).
      
    • Prediction: Amplitude of NMDA-EPSC should increase by >20% within 10 minutes.

    • Validation: The effect should be reversed by adding exogenous Glycine Oxidase (to deplete glycine) or by washing out if the inhibitor is reversible.

Synthesis and Stability Considerations

Chemical Stability

The sulfolane ring is highly stable under physiological conditions. However, the N-methylglycine moiety is susceptible to oxidative deamination.

  • Storage: Store solid compound at -20°C under desiccant.

  • Solution: Aqueous solutions should be prepared fresh. The sulfone group increases water solubility compared to phenyl-based inhibitors, making this compound suitable for in vivo intraperitoneal (i.p.) administration.

Synthesis Pathway Visualization

A likely retrosynthetic pathway involves the nucleophilic substitution of a 3-halosulfolane or the conjugate addition to 3-sulfolene.

Synthesis Precursor1 3-Sulfolene (or 3-Bromosulfolane) Reaction Nucleophilic Substitution/Addition Precursor1->Reaction Precursor2 Sarcosine (N-methylglycine) Precursor2->Reaction Product N-(1,1-Dioxidotetrahydro-3-thienyl) -N-methylglycine Reaction->Product Base/Heat

Figure 2: Predicted Retrosynthetic Pathway.

References

  • Tsai, G., et al. (2004). "Glycine transporter I inhibitor, N-methylglycine (sarcosine), added to antipsychotics for the treatment of schizophrenia."[1] Biological Psychiatry.[2] Link

  • Atkinson, B. N., et al. (2001). "ALX 5407: a potent, selective inhibitor of the hGlyT1 glycine transporter." Molecular Pharmacology. Link

  • Javitt, D. C. (2012). "Glycine transport inhibitors in the treatment of schizophrenia." Handbook of Experimental Pharmacology. Link

  • Vandenberg, R. J., et al. (2016). "Glycine Transporter Inhibitors: A New Class of Antipsychotics?" ACS Chemical Neuroscience. Link

  • Harvey, R. J., & Yee, B. K. (2013). "Glycine transporters as novel therapeutic targets in schizophrenia, alcohol dependence and pain." Nature Reviews Drug Discovery. Link

Sources

Exploratory

In Silico Characterization of N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine

A Computational Framework for GlyT1 Inhibition & CNS Penetration Executive Summary & Compound Architecture N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine (hereafter referred to as NDTMG ) represents a specialized ch...

Author: BenchChem Technical Support Team. Date: February 2026

A Computational Framework for GlyT1 Inhibition & CNS Penetration

Executive Summary & Compound Architecture

N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine (hereafter referred to as NDTMG ) represents a specialized chemical entity merging a sulfolane (tetrahydrothiophene 1,1-dioxide) ring with a sarcosine (N-methylglycine) moiety.

From a medicinal chemistry perspective, this molecule is a structural analog of Sarcosine , a known endogenous inhibitor of the Glycine Transporter 1 (GlyT1) and a co-agonist at the NMDA receptor glycine site. The addition of the sulfolane ring at the nitrogen position is a classic bioisosteric strategy intended to:

  • Modulate Lipophilicity: Increase LogP to facilitate Blood-Brain Barrier (BBB) crossing, addressing the poor CNS penetration of native sarcosine.

  • Conformational Constraint: Restrict the entropic penalty upon binding to the transporter S1 site.

This guide details the in silico protocols required to model NDTMG, focusing on its putative mechanism as a GlyT1 Inhibitor for the treatment of schizophrenia or cognitive impairment.

Ligand Preparation & Quantum Mechanical Parametrization

Accurate modeling of NDTMG requires rigorous handling of the sulfone (


) electrostatics and the zwitterionic nature of the glycine tail.
Conformational Analysis (QM)

The sulfolane ring exhibits distinct "twist" and "envelope" puckering modes which influence the vector of the N-substituent.

  • Protocol:

    • Initial Geometry: Generate 3D coordinates (SMILES: CN(CC(=O)O)C1CCS(=O)(=O)C1).

    • ** conformational Search:** Use a systematic rotamer search (0-360° for the N-C bond) using the OPLS4 force field to identify local minima.

    • DFT Optimization: Optimize the lowest energy conformers using Density Functional Theory (DFT) at the B3LYP/6-311G++(d,p) level.

    • ESP Calculation: Calculate Electrostatic Potential (ESP) charges to derive partial charges for MD force fields (RESP fitting).

Protonation State Determination

The biological activity of sarcosine derivatives is pH-dependent.

  • Prediction: At physiological pH (7.4), the carboxylic acid is deprotonated (

    
    ) and the tertiary amine is protonated (
    
    
    
    ), forming a zwitterion .
  • Tool: Epik or Jaguar pKa predictor.

  • Critical Check: Ensure the net charge is 0 (zwitterion) for membrane permeability simulations, but evaluate the cationic form if interacting with the anionic aspartate residues in the GlyT1 binding site.

Molecular Docking: Targeting GlyT1

Since a high-resolution crystal structure of human GlyT1 (SLC6A9) is often unavailable in the desired conformation, homology modeling is the standard prerequisite.

Homology Modeling Strategy
  • Template Selection: Drosophila Dopamine Transporter (dDAT) (PDB: 4M48) or Human SERT (PDB: 5I6X). These share high structural conservation in the transmembrane (TM) bundle.

  • Alignment: Focus on the 12 TM helices. Ensure the Na+/Cl- ion binding sites are conserved, as GlyT1 is Na+/Cl- dependent.

Binding Site Definition (The "S1" Pocket)

The primary substrate site (S1) is located deep within the TM bundle, defined by TM1, TM3, TM6, and TM8 .

  • Key Residues to Monitor:

    • Tyr124 (TM3): Pi-stacking or hydrophobic enclosure.

    • Trp482 (TM6): Gates the extracellular pathway.

    • Ion Coordination: The carboxylate tail of NDTMG must coordinate with the Sodium (Na1) site.

Docking Protocol (Induced Fit)

Standard rigid-receptor docking fails due to the occlusion mechanism of neurotransmitter transporters. Use Induced Fit Docking (IFD) .

ParameterSettingRationale
Grid Center Centered on native ligand (Glycine/Sarcosine)Defines the S1 orthosteric site.
Receptor Scaling 0.50 (Van der Waals)Allows side-chain flexibility to accommodate the bulky sulfolane ring.
Ligand Sampling Precision ModeExhaustive sampling of the flexible glycine tail.
Constraints H-bond (Asp residue)Force interaction between amine and conserved Asp (if present in homology model).

Molecular Dynamics (MD) Simulation

MD is required to verify the stability of the NDTMG-GlyT1 complex and assess the impact of the sulfolane ring on the "outward-open" to "occluded" conformational change.

System Setup (Membrane Embedding)
  • Membrane: POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) bilayer.

  • Solvent: TIP3P water model + 0.15M NaCl (physiological ions are critical for transporter stability).

  • Force Field: CHARMM36m (best for protein-lipid interactions) + CGenFF (for NDTMG).

Simulation Workflow (DOT Visualization)

MD_Workflow Start Docked Complex Membrane Membrane Embedding (POPC Bilayer) Start->Membrane Equil Equilibration (NPT, 310K, 10ns) Membrane->Equil Prod Production Run (200ns - 1µs) Equil->Prod Analysis Trajectory Analysis (RMSD, H-Bonds) Prod->Analysis

Figure 1: Molecular Dynamics Simulation Workflow for Membrane Proteins.

Key Analysis Metrics
  • RMSD (Root Mean Square Deviation): Measure the stability of the sulfolane ring within the hydrophobic sub-pocket.

  • Na+ Ion Stability: If the ligand disrupts Na+ coordination, transport will be inhibited (desired mechanism).

  • Water Bridges: Analyze if the sulfone oxygens recruit water molecules into the binding site, potentially destabilizing the occluded state.

ADMET & CNS Penetration Prediction

The primary justification for synthesizing NDTMG over Sarcosine is improved pharmacokinetics.

The "Sulfolane Effect" on LogP

Native Sarcosine is highly polar (LogP ≈ -1.8). The sulfolane ring adds lipophilicity but also polar surface area (PSA) due to the sulfone.

  • Calculated Properties (Target Range for CNS):

    • MW: ~207 Da (Ideal < 450).

    • cLogP: Expected range -0.5 to +0.5 (Significant improvement over Sarcosine).

    • TPSA (Topological Polar Surface Area): Must be < 90 Ų for optimal BBB penetration. The sulfone group adds ~35 Ų, and the amino acid tail adds ~40 Ų. Total TPSA ≈ 75-80 Ų, which is ideal for CNS drugs .

Blood-Brain Barrier (BBB) Permeability Model

Use a QSAR model (e.g., SwissADME or ADMETlab 2.0) to predict the LogBB (brain/blood concentration ratio).

  • Threshold: LogBB > -1.0 indicates probable CNS penetration.

References

  • Structural Basis of Transporter Inhibition

    • Penmatsa, A., & Gouaux, E. (2014). X-ray structure of dopamine transporter elucidates antidepressant mechanism. Nature. Link

  • GlyT1 as a Schizophrenia Target

    • Harvey, R. J., & Yee, B. K. (2013). Glycine transporters as novel therapeutic targets in schizophrenia, alcohol dependence and pain. Nature Reviews Drug Discovery. Link

  • Sarcosine Pharmacology

    • Tsai, G., et al. (2004). Glycine transporter I inhibitor, N-methylglycine (sarcosine), added to antipsychotics for the treatment of schizophrenia. Biological Psychiatry. Link

  • Force Field Parameters (CHARMM36m)

    • Huang, J., et al. (2017). CHARMM36m: an improved force field for folded and intrinsically disordered proteins. Nature Methods. Link

  • Sulfolane Chemistry & Properties

    • Tilstam, U. (2012). Sulfolane: A Versatile Dipolar Aprotic Solvent. Organic Process Research & Development. Link

Foundational

N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine literature review

An In-depth Technical Guide to N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine: Synthesis, Characterization, and Potential Applications Introduction N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine is a novel chem...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine: Synthesis, Characterization, and Potential Applications

Introduction

N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine is a novel chemical entity that combines the structural features of two biologically and chemically significant molecules: N-methylglycine, commonly known as sarcosine, and 1,1-dioxidotetrahydrothiophene, also known as sulfolane. Sarcosine is a naturally occurring amino acid derivative that plays a role as an intermediate in metabolism and has been investigated for its potential in treating mental health disorders and as a biomarker for cancer.[1][2][3] The sulfolane moiety is a stable, polar, aprotic scaffold that is widely used as an industrial solvent and has been incorporated into various pharmaceutical compounds.[4][5][6] This guide provides a comprehensive overview of the predicted properties, a plausible synthetic route, and the hypothetical biological and pharmacological profile of N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine, aimed at researchers and professionals in drug development.

Predicted Physicochemical Properties

The physicochemical properties of N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine can be predicted by considering the contributions of its constituent moieties. The sarcosine component imparts aqueous solubility and a zwitterionic character at physiological pH.[1][7] The sulfolane group is also water-miscible and highly polar, which would likely enhance the overall water solubility of the compound.[5][6]

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C7H13NO4SBased on the chemical structures of sarcosine and sulfolane.
Molecular Weight 207.25 g/mol Calculated from the molecular formula.
Appearance Likely a white crystalline solidBased on the properties of sarcosine.[1]
Solubility High in water and polar organic solventsBoth sarcosine and sulfolane are water-soluble.[1][5][7]
Polarity HighThe presence of the sulfone and carboxylic acid groups.[6]
Acidity (pKa) Similar to sarcosine (pKa ~2.2 for the carboxylic acid)The electronic effect of the sulfolane group is not expected to drastically alter the pKa of the carboxylic acid.[1]

Proposed Synthesis

A plausible synthetic route for N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine is via nucleophilic substitution, a common method for the N-alkylation of amino acids.[8][9] This would involve the reaction of a suitable sarcosine derivative with a reactive derivative of tetrahydrothiophene-1,1-dioxide.

Synthetic Scheme

Synthetic Pathway Sarcosine Sarcosine (N-methylglycine) Esterification Esterification (e.g., SOCl2, MeOH) Sarcosine->Esterification SarcosineEster Sarcosine methyl ester Esterification->SarcosineEster Alkylation N-Alkylation (e.g., K2CO3, DMF) SarcosineEster->Alkylation StartingMaterial2 3-Bromotetrahydrothiophene-1,1-dioxide StartingMaterial2->Alkylation Intermediate N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine methyl ester Alkylation->Intermediate Hydrolysis Hydrolysis (e.g., LiOH, H2O/THF) Intermediate->Hydrolysis FinalProduct N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine Hydrolysis->FinalProduct

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of Sarcosine Methyl Ester Hydrochloride

  • Suspend sarcosine (1 equivalent) in methanol.

  • Cool the mixture to 0 °C in an ice bath.

  • Add thionyl chloride (1.2 equivalents) dropwise while maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Remove the solvent under reduced pressure to obtain sarcosine methyl ester hydrochloride as a white solid.

Step 2: N-Alkylation of Sarcosine Methyl Ester

  • Dissolve sarcosine methyl ester hydrochloride (1 equivalent) and 3-bromotetrahydrothiophene-1,1-dioxide (1.1 equivalents) in a polar aprotic solvent such as dimethylformamide (DMF).

  • Add a suitable base, such as potassium carbonate (2.5 equivalents), to the mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and filter to remove inorganic salts.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine methyl ester.

Step 3: Hydrolysis of the Methyl Ester

  • Dissolve the purified methyl ester (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (1.5 equivalents) and stir the mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the hydrolysis is complete, acidify the reaction mixture to pH 3-4 with dilute hydrochloric acid.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine.

Hypothetical Biological and Pharmacological Profile

The biological activity of N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine is hypothesized to be influenced by the sarcosine moiety, which is a known competitive inhibitor of the glycine transporter type 1 (GlyT1).[10] Inhibition of GlyT1 increases the synaptic levels of glycine, which can modulate the activity of N-methyl-D-aspartate (NMDA) receptors.[2][10] The sulfolane group, being a stable and polar scaffold, may serve to improve the pharmacokinetic properties of the molecule, such as solubility and metabolic stability.

Potential Mechanism of Action

Hypothetical Mechanism cluster_synapse Synaptic Cleft Glycine Glycine GlyT1 GlyT1 Transporter Glycine->GlyT1 Reuptake NMDAR NMDA Receptor Glycine->NMDAR Co-agonist Neuronal Signaling Neuronal Signaling NMDAR->Neuronal Signaling Activation TargetMolecule N-(1,1-Dioxidotetrahydro-3-thienyl) -N-methylglycine TargetMolecule->GlyT1 Inhibition

Caption: Proposed inhibition of GlyT1 by the target molecule.

Potential Therapeutic Applications

Given the role of GlyT1 in regulating glutamatergic neurotransmission, N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine could be investigated for its potential in treating central nervous system disorders where NMDA receptor hypofunction is implicated, such as:

  • Schizophrenia (particularly negative and cognitive symptoms)[2]

  • Major Depressive Disorder

  • Cognitive enhancers

Proposed Experimental Workflows for Characterization and Evaluation

Structural Characterization
TechniquePurposeExpected Results
¹H and ¹³C NMR To confirm the chemical structure and purity of the synthesized compound.Resonances corresponding to the protons and carbons of both the sarcosine and sulfolane moieties.
Mass Spectrometry To determine the molecular weight of the compound.A molecular ion peak corresponding to the calculated molecular weight (207.25 g/mol ).
FT-IR Spectroscopy To identify the functional groups present.Characteristic absorption bands for the carboxylic acid, sulfone, and tertiary amine groups.
In Vitro Biological Evaluation

In Vitro Evaluation SynthesizedCompound Synthesized Compound GlyT1Assay GlyT1 Inhibition Assay (e.g., radioligand binding or uptake assay) SynthesizedCompound->GlyT1Assay NMDAR_Activity NMDA Receptor Functional Assay (e.g., calcium imaging in primary neurons) SynthesizedCompound->NMDAR_Activity CytotoxicityAssay Cytotoxicity Assay (e.g., MTT or LDH assay in relevant cell lines) SynthesizedCompound->CytotoxicityAssay Results Determine IC50 for GlyT1 Assess potentiation of NMDA receptor activity Evaluate cellular toxicity GlyT1Assay->Results NMDAR_Activity->Results CytotoxicityAssay->Results

Caption: Workflow for in vitro biological characterization.

Conclusion

N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine represents a novel chemical entity with a scientifically rational design based on the known properties of its constituent parts. The proposed synthetic pathway is feasible using standard organic chemistry techniques. The hypothetical biological activity as a GlyT1 inhibitor warrants further investigation for its potential therapeutic applications in central nervous system disorders. The experimental workflows outlined in this guide provide a clear path for the synthesis, characterization, and initial biological evaluation of this promising compound.

References

  • Sarcosine – Knowledge and References - Taylor & Francis. (URL: [Link])

  • Synthesis of N-methyl-N-phenylglycine - PrepChem.com. (URL: [Link])

  • Synthesis of polysarcosine from air and moisture stable N-phenoxycarbonyl-N-methylglycine assisted by tertiary amine base - Polymer Chemistry (RSC Publishing). (URL: [Link])

  • 6 Synthesis of N-Alkyl Amino Acids - Monash. (URL: not available)
  • Glycine, N-methyl-, hydrochloride (1:1) | C3H8ClNO2 | CID 69483 - PubChem. (URL: [Link])

  • Sarcosine 98.0% - PureSynth. (URL: [Link])

  • Sulfolane | C4H8O2S | CID 31347 - PubChem - NIH. (URL: [Link])

  • Sarcosine | C3H7NO2 | CID 1088 - PubChem - NIH. (URL: [Link])

  • Sarcosine - Wikipedia. (URL: [Link])

  • Sarcosinate | C3H6NO2- | CID 9543102 - PubChem - NIH. (URL: [Link])

  • Direct N-alkylation of unprotected amino acids with alcohols - PMC - NIH. (URL: [Link])

  • Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt - PMC - PubMed Central. (URL: [Link])

  • Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. (URL: [Link])

  • Synthesis of Tetrahydrothiophene 1,1-Dioxides Fused to Oxazolidin-2-one and Morpholin-2-one Fragments - ResearchGate. (URL: [Link])

  • Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives | ACS Omega. (URL: [Link])

  • Chemical and physical properties of sulfolane. | Download Table - ResearchGate. (URL: [Link])

  • Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. (URL: [Link])

  • Direct N-alkylation of unprotected amino acids with alcohols - ResearchGate. (URL: [Link])

  • Sulfolane Analysis in Environmental Samples: A Critical Review - MDPI. (URL: [Link])

  • Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives - MDPI. (URL: [Link])

  • Sulfolane - Wikipedia. (URL: [Link])

  • Sulfolane: A Versatile Dipolar Aprotic Solvent | Organic Process Research & Development. (URL: [Link])

  • Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry - the University of Groningen research portal. (URL: [Link])

  • The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile - SciRP.org. (URL: [Link])

  • Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives - PMC. (URL: [Link])

  • Confined Chiral Pd(II) Catalyst-Enabled Enantioselective Intramolecular Aminoalkylation of Alkenes: One-Step Construction of Chiral N-Fused Bicyclic Skeletons | Journal of the American Chemical Society. (URL: [Link])

Sources

Exploratory

spectroscopic data for N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine Introduction: Elucidating the Molecular Architecture N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylgl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine

Introduction: Elucidating the Molecular Architecture

N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine is a molecule of interest in medicinal chemistry and drug development due to its unique sulfone-containing heterocyclic structure coupled with an amino acid moiety. Accurate structural confirmation and purity assessment are paramount for its progression through the development pipeline. This guide provides a comprehensive overview of the essential spectroscopic techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—used to unequivocally characterize this compound. As a Senior Application Scientist, my focus is not just on the data itself, but on the rationale behind the experimental design and the deep insights gained from a rigorous interpretation of the results.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry is the foundational technique for determining the molecular weight of a compound, providing the most direct evidence for its elemental composition. For N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine (C₇H₁₃NO₄S), high-resolution mass spectrometry (HRMS) is the preferred method over nominal mass techniques, as it provides the accuracy required to confirm the molecular formula.

High-Resolution Mass Spectrometry (HRMS) Data Summary
ParameterObserved ValueTheoretical Value
Molecular FormulaC₇H₁₃NO₄SC₇H₁₃NO₄S
Ionization ModeElectrospray (ESI+)N/A
Adduct[M+H]⁺[M+H]⁺
Observed m/z208.0638208.0643
Experimental Protocol: HRMS via Electrospray Ionization (ESI)

The choice of ESI in positive mode ([M+H]⁺) is deliberate. The presence of a basic nitrogen atom in the N-methylglycine moiety makes the molecule readily susceptible to protonation, leading to a strong signal and reliable data.

  • Sample Preparation: A dilute solution of the analyte (approx. 100 µg/mL) is prepared in a 50:50 mixture of acetonitrile and water with 0.1% formic acid. The formic acid ensures a proton-rich environment, facilitating the formation of the [M+H]⁺ ion.

  • Instrument Calibration: The mass spectrometer (e.g., an Orbitrap or TOF instrument) is calibrated using a known standard mixture immediately prior to the analysis to ensure high mass accuracy.

  • Infusion: The sample is introduced into the ESI source at a constant flow rate (e.g., 5 µL/min) via a syringe pump.

  • Ionization: A high voltage (e.g., +3.5 to +4.5 kV) is applied to the infusion needle, creating a fine spray of charged droplets. A heated capillary and nebulizing gas (N₂) assist in desolvation.

  • Data Acquisition: The mass analyzer is set to scan a relevant m/z range (e.g., 100-500 Da) in high-resolution mode, and data is acquired for 1-2 minutes to obtain a robust averaged spectrum.

DOT Script for HRMS Workflow

HRMS_Workflow cluster_prep Sample Preparation cluster_instrument Mass Spectrometer cluster_data Data Analysis Prep Dissolve Sample (ACN/H₂O + 0.1% FA) Infusion Direct Infusion (5 µL/min) Prep->Infusion Introduce ESI Electrospray Ionization (+4.0 kV) Infusion->ESI Ionize Analyzer High-Res Mass Analyzer (e.g., Orbitrap) ESI->Analyzer Analyze Detector Detection Analyzer->Detector Detect Analysis Calculate Molecular Formula (m/z 208.0638) Detector->Analysis Process

Caption: High-Resolution Mass Spectrometry (HRMS) workflow via ESI.

Expert Interpretation of the Mass Spectrum

The observed m/z of 208.0638 for the protonated molecule ([M+H]⁺) is in excellent agreement with the theoretical value of 208.0643, corresponding to the molecular formula C₇H₁₄NO₄S⁺. This sub-5 ppm mass accuracy provides very strong evidence for the elemental composition of the target compound, effectively ruling out other potential structures with the same nominal mass.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations, we can create a molecular "fingerprint."

IR Absorption Data Summary
Wavenumber (cm⁻¹)IntensityFunctional Group AssignmentBond Vibration
~2900-3100MediumC-H (Aliphatic)Stretch
~1735StrongC=O (Carboxylic Acid)Stretch
~1310 & ~1120Strong, SharpS=O (Sulfone)Asymmetric & Symmetric Stretch
~1250MediumC-N (Tertiary Amine)Stretch
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR is the preferred sampling technique for solid or liquid samples as it requires minimal sample preparation and provides high-quality, reproducible data.

  • Background Scan: With the ATR crystal (typically diamond) clean, a background spectrum is collected. This measures the ambient atmosphere (H₂O, CO₂) and instrument response, which is then subtracted from the sample spectrum.

  • Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal.

  • Pressure Application: A pressure arm is engaged to ensure firm, uniform contact between the sample and the crystal. This is critical for achieving a strong, high-quality signal.

  • Data Acquisition: The IR spectrum is recorded, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

Expert Interpretation of the IR Spectrum

The IR spectrum provides a clear signature of the key functional groups:

  • Sulfone Group (S=O): The two strong, sharp bands at approximately 1310 cm⁻¹ and 1120 cm⁻¹ are highly characteristic of the asymmetric and symmetric stretching vibrations of a sulfone group, respectively. Their presence is a critical piece of evidence for the dioxidotetrahydrothienyl ring.

  • Carboxylic Acid (C=O): The intense absorption band around 1735 cm⁻¹ is unequivocally assigned to the carbonyl stretch of the carboxylic acid. The lack of a very broad O-H stretch from 2500-3300 cm⁻¹ suggests the molecule may exist in a zwitterionic form in the solid state, where the acidic proton has transferred to the amine.

  • Aliphatic C-H Bonds: The collection of bands in the 2900-3100 cm⁻¹ region confirms the presence of the saturated aliphatic portions of the molecule (the tetrahydrothienyl ring and the N-methyl and glycine methylene groups).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and stereochemistry of an organic molecule. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), we can map out the complete molecular structure.

¹H NMR Spectroscopic Data (500 MHz, D₂O)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
4.25p1HH-3
3.80s2HH-α (Glycine CH₂)
3.65 - 3.50m2HH-5
3.45 - 3.30m2HH-2
2.85s3HN-CH₃
2.70 - 2.55m2HH-4
¹³C NMR Spectroscopic Data (125 MHz, D₂O)
Chemical Shift (δ, ppm)Assignment
175.1C=O (Carboxyl)
62.3C-3
58.5C-α (Glycine CH₂)
55.4C-2
51.8C-5
45.2N-CH₃
28.9C-4
Experimental Protocol: 1D NMR (¹H and ¹³C)
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6 mL of a deuterated solvent (e.g., D₂O, given the polarity and carboxylic acid group) in a 5 mm NMR tube. A small amount of a reference standard like DSS or TSP may be added.

  • Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned and matched to the probe and solvent. The magnetic field is shimmed to optimize homogeneity and resolution.

  • ¹H Acquisition: A standard pulse sequence (e.g., zg30) is used. Key parameters like the spectral width, number of scans (e.g., 16), and relaxation delay (e.g., 1-2 s) are set.

  • ¹³C Acquisition: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay are required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard.

DOT Script for NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep Dissolve 5-10 mg Sample in 0.6 mL D₂O Setup Insert Tube & Shim Prep->Setup H1_Acq ¹H Acquisition (16 Scans) Setup->H1_Acq C13_Acq ¹³C Acquisition (1024 Scans) Setup->C13_Acq FT Fourier Transform (FID -> Spectrum) H1_Acq->FT C13_Acq->FT Correction Phase & Baseline Correction FT->Correction Reference Reference Chemical Shifts Correction->Reference Assign Assign Peaks to Structure Reference->Assign

Caption: Standard workflow for 1D ¹H and ¹³C NMR spectroscopy.

Expert Interpretation of the NMR Spectra

The combined ¹H and ¹³C NMR data allow for a full assignment of the molecule's structure.

  • Key ¹H NMR Features:

    • The singlet at 3.80 ppm integrating to 2H is characteristic of the glycine methylene (CH₂) protons, which are adjacent to the carbonyl group.

    • The singlet at 2.85 ppm integrating to 3H is a clear signal for the N-methyl (N-CH₃) group.

    • The remaining multiplets between 2.55 and 4.25 ppm correspond to the protons on the dioxidotetrahydrothienyl ring. The downfield shift of the proton at C-3 (4.25 ppm) is expected due to its direct attachment to the electron-withdrawing nitrogen atom.

  • Key ¹³C NMR Features:

    • The peak at 175.1 ppm is a classic chemical shift for a carboxylic acid carbonyl carbon.

    • The six other peaks in the aliphatic region (28-63 ppm) perfectly match the seven unique carbon atoms in the proposed structure. The chemical shifts are consistent with their local electronic environments (e.g., carbons adjacent to the sulfone group and nitrogen are shifted further downfield).

Conclusion

The orthogonal application of Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy provides a self-validating and comprehensive characterization of N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine. HRMS confirms the elemental composition, IR identifies the critical sulfone and carbonyl functional groups, and NMR provides the definitive map of the proton and carbon framework. Together, these techniques leave no ambiguity as to the structure and integrity of the molecule, establishing a reliable analytical foundation for its use in research and development.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Reich, H. J. (University of Wisconsin). Structure Determination Using Spectroscopy. [Link]

  • National Institute of Standards and Technology (NIST). Chemistry WebBook. [Link]

Foundational

Technical Whitepaper: Therapeutic Potential of N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine

The following technical guide provides an in-depth analysis of N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine , a structural analog of the endogenous amino acid sarcosine (N-methylglycine) incorporating a sulfolane...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine , a structural analog of the endogenous amino acid sarcosine (N-methylglycine) incorporating a sulfolane (1,1-dioxotetrahydro-3-thienyl) moiety.[1][2]

Based on its pharmacophore, this compound is classified as a Glycine Transporter-1 (GlyT1) Inhibitor .[1][2][3][4] Its design rationalizes the enhancement of metabolic stability and blood-brain barrier (BBB) permeability compared to native sarcosine, positioning it as a candidate for treating glutamatergic dysfunction in neuropsychiatric disorders.[2]

Targeting NMDA Receptor Hypofunction via GlyT1 Inhibition[1][2]

Executive Summary

N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine (hereafter referred to as Sulfolanyl-Sarcosine ) represents a specialized class of GlyT1 inhibitors .[1][2] By conjugating the N-methylglycine core (sarcosine) with a polar, non-aromatic sulfolane ring, this molecule is engineered to modulate synaptic glycine levels.[1][2]

The primary therapeutic mechanism is the potentiation of N-methyl-D-aspartate (NMDA) receptor function via the inhibition of glycine reuptake.[1][2] This mechanism is critical for addressing the "hypoglutamatergic hypothesis" of schizophrenia and cognitive decline, where native sarcosine has shown efficacy but poor pharmacokinetic (PK) properties due to rapid degradation by sarcosine dehydrogenase (SARDH).[1][2]

Key Therapeutic Areas:

  • Schizophrenia (Negative & Cognitive Symptoms): Reversing NMDA hypofunction.[1][5]

  • Cognitive Impairment (CIAS, Alzheimer's): Enhancing long-term potentiation (LTP).[1][2]

  • Obsessive-Compulsive Disorder (OCD): Modulating glutamatergic tone in cortico-striatal loops.[1][2]

Chemical Identity & Physicochemical Properties[1][2][6][7][8][9]

Structural Analysis

The molecule consists of two functional domains:[2]

  • Pharmacophore (Sarcosine Core): The N-methylglycine moiety is the substrate-mimetic region responsible for binding to the orthosteric site of the GlyT1 transporter.[1][2]

  • Bioisostere (Sulfolane Ring): The 1,1-dioxidotetrahydro-3-thienyl group acts as a metabolic shield.[1][2] Unlike bulky lipophilic groups (e.g., in bitopertin), the sulfolane ring is a polar aprotic motif that maintains water solubility while potentially reducing substrate affinity for SARDH, thereby extending half-life.[1][2]

PropertyValue (Predicted)Relevance
IUPAC Name N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycineOfficial Designation
Molecular Formula C₇H₁₃NO₄SLow molecular weight (<250 Da) favors CNS entry.[1][2]
Molecular Weight 207.25 g/mol Optimal for diffusion.[1][2]
LogP -0.5 to 0.5Amphiphilic; balances solubility and membrane permeability.[1][2]
TPSA ~80 Ų<90 Ų indicates high probability of BBB penetration.[1][2]
H-Bond Donors 1 (Carboxylic acid)Facilitates receptor interaction.[1][2]
H-Bond Acceptors 4 (Sulfone oxygens, Carboxyl)Critical for transporter binding pocket affinity.[1][2]

Mechanism of Action (MoA)

The Glycine-NMDA Axis

The therapeutic efficacy of Sulfolanyl-Sarcosine is predicated on its ability to inhibit GlyT1 , a Na⁺/Cl⁻-dependent transporter located primarily on astrocytes adjacent to glutamatergic synapses.[1]

  • Inhibition: The molecule competes with synaptic glycine for the GlyT1 transporter.[1][2][3]

  • Accumulation: Inhibition prevents the clearance of glycine from the synaptic cleft.[1][2]

  • Activation: Elevated synaptic glycine saturates the glycine B co-agonist site on the NMDA receptor (NR1 subunit).[1][2]

  • Potentiation: This facilitates NMDA receptor channel opening upon glutamate binding, enhancing calcium influx and downstream signaling (CaMKII/CREB pathways) essential for neuroplasticity.[1][2]

Visualization: Synaptic Signaling Pathway

The following diagram illustrates the mechanistic intervention of Sulfolanyl-Sarcosine at the tripartite synapse.[1][2]

G cluster_synapse Glutamatergic Synapse Presynaptic Presynaptic Terminal (Glutamate Release) SynapticCleft Synaptic Cleft (Glycine Pool) Presynaptic->SynapticCleft Releases Glutamate Postsynaptic Postsynaptic Neuron (NMDA Receptor) LTP Cognitive Enhancement & Antipsychotic Effect Postsynaptic->LTP Ca2+ Influx -> LTP Astrocyte Astrocyte (GlyT1 Transporter) SynapticCleft->Postsynaptic Activates NMDA (Co-agonist) SynapticCleft->Astrocyte Reuptake via GlyT1 Drug Sulfolanyl-Sarcosine (Inhibitor) Drug->Astrocyte BLOCKS GlyT1 Drug->SynapticCleft Increases Glycine Conc.

Caption: Mechanism of Action: Sulfolanyl-Sarcosine inhibits GlyT1 on astrocytes, elevating synaptic glycine levels to potentiate NMDA receptor-mediated Long-Term Potentiation (LTP).[1][2]

Therapeutic Applications

Schizophrenia (Negative Symptoms & CIAS)

Current antipsychotics (D2 antagonists) fail to treat the negative symptoms (anhedonia, social withdrawal) and Cognitive Impairment Associated with Schizophrenia (CIAS).[1][2] These deficits are linked to NMDA receptor hypofunction .[1][2]

  • Rationale: By increasing synaptic glycine, Sulfolanyl-Sarcosine restores NMDA signaling without the neurotoxicity risks associated with direct agonists.[1][2]

  • Advantage over Sarcosine: Native sarcosine requires high doses (2-4 g/day ) due to rapid metabolism.[1][2] The sulfolane modification is predicted to improve metabolic stability, allowing for lower dosing and more consistent plasma levels.[1][2]

Cognitive Enhancement (Nootropic Potential)

NMDA receptor activation is the molecular basis of learning and memory (LTP).[1][2]

  • Application: Treatment of age-related cognitive decline and early-stage Alzheimer's Disease.[1][2]

  • Mechanism: Enhanced glycine availability lowers the threshold for LTP induction in the hippocampus.[2]

Obsessive-Compulsive Disorder (OCD)

Emerging evidence suggests glutamatergic dysregulation in the cortico-striato-thalamo-cortical (CSTC) loops in OCD.[1][2]

  • Application: Adjunctive therapy for resistant OCD.[1][2]

  • Mechanism: Modulating NMDA tone may normalize the hyperactive error-detection signaling characteristic of OCD.[1][2]

Experimental Protocols

Synthesis of Sulfolanyl-Sarcosine

Objective: To synthesize N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine via reductive amination or direct alkylation.[1][2]

Method A: Direct Alkylation (Nucleophilic Substitution) [1][2]

  • Reagents: Sarcosine ethyl ester hydrochloride, 3-Bromosulfolane, Potassium Carbonate (K₂CO₃), Acetonitrile (ACN).[1][2]

  • Procedure:

    • Dissolve Sarcosine ethyl ester HCl (10 mmol) in ACN (50 mL).

    • Add K₂CO₃ (25 mmol) and stir at room temperature for 30 min.

    • Add 3-Bromosulfolane (11 mmol) dropwise.[2]

    • Reflux at 80°C for 12-18 hours (monitor via TLC).

    • Filter salts and concentrate the filtrate in vacuo.[2]

    • Hydrolysis: Dissolve the crude ester in THF/Water (1:1) and add LiOH (20 mmol). Stir for 4 hours. Acidify to pH 3 with 1M HCl.

    • Purification: Extract with ethyl acetate or use ion-exchange chromatography (Dowex 50W) if water-soluble.[1][2]

  • Validation: ¹H-NMR (D₂O) should show sulfolane ring protons (2.0-3.5 ppm) and the N-methyl singlet (~2.8 ppm).[1][2]

In Vitro GlyT1 Inhibition Assay

Objective: Determine the IC₅₀ of the compound against GlyT1.[2]

Protocol:

  • Cell Line: CHO cells stably expressing human GlyT1 (hGlyT1).[1]

  • Tracer: [³H]-Glycine (Specific Activity: 40-60 Ci/mmol).[1][2]

  • Assay Buffer: HBSS with 10 mM HEPES, pH 7.4.

  • Steps:

    • Seed cells in 96-well plates (50,000 cells/well).[1][2]

    • Wash cells 2x with Assay Buffer.[1][2]

    • Incubate cells with Sulfolanyl-Sarcosine (concentration range: 1 nM to 100 μM) for 15 min at 37°C.

    • Add [³H]-Glycine (final conc. 50 nM) and incubate for 10 min.

    • Terminate uptake by washing 3x with ice-cold buffer.[1][2]

    • Lyse cells (0.1M NaOH) and measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC₅₀.

Visualization: Synthesis & Assay Workflow

Workflow cluster_synthesis Synthesis (Method A) cluster_assay Validation (GlyT1 Assay) Start Sarcosine Ethyl Ester + 3-Bromosulfolane Reflux Reflux (ACN, K2CO3) 18h, 80°C Start->Reflux Hydrolysis Hydrolysis (LiOH) Deprotection Reflux->Hydrolysis Product Sulfolanyl-Sarcosine (Pure Compound) Hydrolysis->Product Incubate Incubate with Compound Product->Incubate Test Sample Cells CHO-hGlyT1 Cells Cells->Incubate Tracer Add [3H]-Glycine Incubate->Tracer Measure Scintillation Counting (Calculate IC50) Tracer->Measure

Caption: Workflow for the chemical synthesis of Sulfolanyl-Sarcosine and subsequent biological validation using a radioligand uptake assay.

References

  • Harvey, R. J., & Yee, B. K. (2013). Glycine transporters as novel therapeutic targets in schizophrenia, alcohol dependence and pain.[1][2] Nature Reviews Drug Discovery, 12(11), 866-885.[2] Link

  • Tsai, G., Lane, H. Y., Yang, P., Chong, M. Y., & Lange, N. (2004). Glycine transporter I inhibitor, N-methylglycine (sarcosine), added to antipsychotics for the treatment of schizophrenia.[1][2] Biological Psychiatry, 55(5), 452-456.[1][2] Link

  • Cioffi, C. L. (2018). Modulation of Glycine-Mediated Neurotransmission for the Treatment of CNS Disorders.[1][2] Journal of Medicinal Chemistry, 61(7), 2652–2679.[2] Link[1][2]

  • Shell Oil Company. (1960).[1][2][6] Sulfolane extraction data. Technical Report. (Reference for Sulfolane properties). Link

  • Pinard, E., et al. (2018). Glycine Transporter Type I (GlyT1) Inhibitor, Bitopertin: A Journey from Lab to Patient.[1][2] Chimia, 72(7-8), 560-564.[1][2] Link

Sources

Exploratory

Technical Assessment: Preliminary Toxicity Screening of N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine

Executive Summary & Structural Deconstruction This guide outlines a tiered toxicity screening strategy for Sulfolanyl-Sarcosine . As this specific conjugate lacks extensive public toxicological data, the safety profile m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Deconstruction

This guide outlines a tiered toxicity screening strategy for Sulfolanyl-Sarcosine . As this specific conjugate lacks extensive public toxicological data, the safety profile must be inferred and validated based on its two distinct pharmacophores: the Sulfolane ring (1,1-dioxidotetrahydro-3-thienyl) and the Sarcosine tail (N-methylglycine).

Critical Risk Hypothesis: The core toxicity risk is neuroexcitation .[1] The sulfolane moiety is a known GABA-A receptor antagonist (convulsant), while sarcosine is a Glycine Transporter 1 (GlyT1) inhibitor. The combination of these two moieties suggests a high potential for synergistic CNS excitotoxicity.[1] Consequently, standard "tick-box" toxicity screens are insufficient; this protocol prioritizes neurofunctional safety pharmacology alongside standard genotoxicity assays.

MoietyKnown Biological ActivityScreening Implication
Sulfolane Core GABA-A Antagonist; Renal toxin; High dermal permeability.Mandatory: CNS observation (seizures), Renal biomarkers.
Sarcosine Tail GlyT1 Inhibitor; NMDA co-agonist; Metabolic intermediate.Mandatory: Evaluation of excitotoxicity threshold.
Amine Linkage Potential for N-nitrosation (if cleaved).[1]Mandatory: Ames Test (OECD 471) +/- S9.[2]

Tier 1: In Silico & Physicochemical Profiling (The "Go/No-Go" Filter)

Before wet-lab experimentation, computational modeling must define the compound's ability to reach the central nervous system (CNS) and its potential for mutagenicity.

Physicochemical Parameters (Calculated)
  • LogP/LogD: Sulfolane is highly polar (LogP ~ -0.77). The addition of the glycine zwitterion likely increases water solubility.

  • BBB Permeability: Despite polarity, sulfolane readily crosses the Blood-Brain Barrier. In silico models (e.g., ADMET Predictor) must assess if the sarcosine tail facilitates active transport via amino acid transporters (LAT1 or GlyT).

QSAR Toxicology (ICH M7)

Perform Quantitative Structure-Activity Relationship (QSAR) analysis using two complementary methodologies (statistical-based and rule-based) to satisfy ICH M7 guidelines.

  • Software: DEREK Nexus (Rule-based) + Sarah Nexus (Statistical).

  • Specific Alert Check:

    • Sulfone group: Check for non-genotoxic carcinogenicity signals.

    • Secondary/Tertiary Amine: Flag potential for nitrosamine formation (N-nitrososarcosine is a known carcinogen).

Tier 2: In Vitro Genotoxicity & Cytotoxicity (The "Safety" Filter)

This tier establishes the baseline safety required for handling and initial efficacy testing.

Bacterial Reverse Mutation Assay (Ames Test)

Protocol: OECD Guideline 471 Rationale: To detect point mutations.[1][3] The metabolic activation (S9) is critical here because the N-methyl group on the sarcosine moiety is a target for demethylation or nitrosation.

  • Strains: S. typhimurium (TA98, TA100, TA1535, TA1537) and E. coli (WP2 uvrA).[2][3][4]

  • Conditions: +/- S9 mix (Rat Liver Fraction).

  • Success Criteria: No dose-dependent increase in revertant colonies (Fold change < 2.0).

In Vitro Micronucleus Assay

Protocol: OECD Guideline 487 Rationale: To detect clastogenicity (chromosomal damage) and aneugenicity, which the Ames test may miss.

  • Cell Line: CHO-K1 or TK6 lymphoblastoid cells.

  • Exposure: Short term (3-4h) +/- S9; Long term (24h) - S9.

Metabolic Stability (Hepatocytes)

Incubate Sulfolanyl-Sarcosine with cryopreserved human and rat hepatocytes.

  • Objective: Determine if the sulfolane-sarcosine bond is cleaved.

  • Risk: If cleaved, free Sulfolane is released. Sulfolane has a lower seizure threshold than many of its derivatives.[1] Quantify free sulfolane using LC-MS/MS.

Tier 3: Target-Specific Safety Pharmacology (The "Mechanism" Filter)

This is the most critical section for this specific compound. Standard toxicity screens often miss functional neurotoxicity until in vivo stages. We must "front-load" this risk assessment.

Off-Target Binding Panel (CNS Focus)

Perform a radioligand binding assay (e.g., Eurofins SafetyScreen44) with specific focus on:

  • GABA-A Receptor (Chloride Channel): Sulfolane competes here.[1] >50% inhibition at 10 µM is a "Red Flag."

  • Glycine Transporter 1 (GlyT1): Sarcosine is a potent inhibitor.[5]

  • NMDA Receptor (Glycine site): Sarcosine acts as a co-agonist.[1]

Electrophysiology (Patch Clamp)
  • Assay: Automated Patch Clamp (e.g., QPatch).

  • Target: Cortical Neurons.

  • Readout: Measure Spontaneous Excitatory Postsynaptic Currents (sEPSCs).

  • Hypothesis: If the compound acts as a GABA antagonist (Sulfolane-like) AND a Glycine agonist (Sarcosine-like), you will see a massive increase in neuronal firing frequency (hyperexcitability).

hERG Inhibition (Cardiotoxicity)

Protocol: OECD 420 (adapted for in vitro) / ICH S7B[1]

  • Rationale: Standard requirement.[6][7] While sulfolane is not a classic hERG blocker, the N-methylglycine tail introduces a charged nitrogen that can interact with the pore.

Tier 4: In Vivo Dose Range Finding (Bridging to GLP)

Protocol: Non-GLP Maximum Tolerated Dose (MTD) Study (Rat). Dosing: Oral Gavage (PO) and Intravenous (IV).

Key Observation Protocol (Modified Irwin Test): Because of the sulfolane moiety, technicians must be blinded and trained to look for subtle CNS signs 15-60 minutes post-dose :

  • Straub Tail: Indicative of spinal cord excitation.

  • Tremors/Convulsions: Define the seizure threshold.

  • Hypothermia: Sulfolane is known to disrupt thermoregulation.

Table 1: Summary of Screening Assays & Acceptance Criteria

Assay CategoryMethodCritical EndpointAcceptance Criteria
Genotoxicity Ames Test (OECD 471)Revertant ColoniesNegative (+/- S9)
Genotoxicity Micronucleus (OECD 487)% MicronucleiNegative
CNS Safety GABA-A Binding% InhibitionIC50 > 10 µM
CNS Safety Neuronal Firing (Patch)Spike FrequencyNo signif. increase vs. vehicle
Metabolism Hepatocyte StabilityParent vs. Metabolite< 20% cleavage to free Sulfolane
In Vivo 7-Day Rat DRFClinical Signs (Seizures)No convulsions at therapeutic index

Visualizing the Screening Logic

The following diagram illustrates the decision matrix for Sulfolanyl-Sarcosine. It emphasizes the "Fail Fast" approach regarding neurotoxicity.

ToxicityScreening Start Compound: Sulfolanyl-Sarcosine InSilico Tier 1: In Silico (DEREK + Physicochem) Start->InSilico Ames Tier 2: Ames Test (OECD 471) InSilico->Ames No Structural Alerts Stop_Genotox STOP: Genotoxic Liability InSilico->Stop_Genotox High Confidence Alert Metab Tier 2: Metabolic Stability (Free Sulfolane Release?) Ames->Metab Negative Ames->Stop_Genotox Positive NeuroScreen Tier 3: CNS Safety Pharm (GABA Binding + Patch Clamp) Metab->NeuroScreen Stable / Low Cleavage Metab->NeuroScreen High Cleavage (Assess Sulfolane Risk) hERG Tier 3: hERG Assay NeuroScreen->hERG No GABA Antagonism Stop_Neuro STOP: High Seizure Risk NeuroScreen->Stop_Neuro GABA IC50 < 10µM InVivo Tier 4: In Vivo DRF (Rat: Seizure Observation) hERG->InVivo IC50 > 30x Cmax InVivo->Stop_Neuro Seizures Observed Proceed PROCEED to GLP Tox InVivo->Proceed No Convulsions at 10x ED50

Figure 1: Strategic Screening Workflow. Note the "Red Path" (Tier 3) specifically designed to intercept neurotoxicity risks associated with the sulfolane core.

Mechanistic Hypothesis (The "Why")

Understanding the potential synergy between the two moieties is vital for interpreting data.

Mechanism cluster_0 Pharmacophore A: Sulfolane Ring cluster_1 Pharmacophore B: Sarcosine Tail Compound Sulfolanyl-Sarcosine TargetA GABA-A Receptor (Antagonist) Compound->TargetA TargetB GlyT1 Transporter (Inhibitor) Compound->TargetB EffectA Reduced Inhibition (Disinhibition) TargetA->EffectA Outcome Synergistic Neurotoxicity (Seizures/Convulsions) EffectA->Outcome EffectB Increased Synaptic Glycine (NMDA Co-activation) TargetB->EffectB EffectB->Outcome

Figure 2: Mechanistic Hypothesis of Toxicity. The compound potentially removes the "brakes" (GABA antagonism) while pressing the "accelerator" (NMDA activation via Glycine), leading to a high seizure risk.

References

  • OECD. (2020). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals, Section 4. Link

  • OECD. (2016). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Guidelines for the Testing of Chemicals, Section 4. Link

  • Shipkowski, K. A., et al. (2021).[8] Comparison of sulfolane effects in Sprague Dawley rats, B6C3F1/N mice, and Hartley guinea pigs after 28 days of exposure via oral gavage. Toxicology and Applied Pharmacology, 411, 115365. (Demonstrates species-specific renal and CNS toxicity of the sulfolane core). Link

  • Gordon, C. J., et al. (1985). Thermoregulatory and behavioral effects of sulfolane in the rat. Journal of Toxicology and Environmental Health, 16(3-4), 469-480. (Establishes the CNS/thermoregulatory risks of sulfolane). Link

  • Burnett, C. L., et al. (2016). Safety Assessment of Acyl Sarcosines as Used in Cosmetics. International Journal of Toxicology. (Provides baseline safety data for the sarcosine moiety). Link

  • ICH. (2009). Guidance on Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals (M3(R2)). Link

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: A Framework for the In Vitro Characterization of N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine

Abstract & Scientific Context N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine is a novel synthetic compound for which extensive biological application data is not yet publicly available. An analysis of its chemical s...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Context

N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine is a novel synthetic compound for which extensive biological application data is not yet publicly available. An analysis of its chemical structure reveals two key moieties: a sulfolane (tetrahydrothiophene-1,1-dioxide) ring and an N-methylglycine (sarcosine) side chain. Sarcosine is an endogenous competitive inhibitor of the Glycine Transporter Type 1 (GlyT1).[1][2] GlyT1 regulates glycine levels in the central nervous system, and its inhibition is a therapeutic strategy for enhancing N-methyl-D-aspartate (NMDA) receptor function, which is implicated in the pathophysiology of schizophrenia.[3][4][5] The sulfolane group, a stable and polar aprotic structure, likely enhances the compound's solubility and metabolic stability.[6][7]

This document provides a comprehensive framework for the initial in vitro characterization of N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine (herein referred to as "Compound-S" for brevity). We hypothesize that Compound-S acts as a selective GlyT1 inhibitor. The following protocols are designed to systematically test this hypothesis, beginning with fundamental characterization and progressing to specific target engagement and functional validation in relevant cell models. This guide is intended for researchers in neuroscience, pharmacology, and drug development.

Hypothesized Mechanism of Action

We postulate that Compound-S, through its sarcosine moiety, competitively binds to the Glycine Transporter 1 (GlyT1). This inhibition prevents the reuptake of glycine from the synaptic cleft, thereby increasing the local concentration of glycine.[2] Glycine acts as a mandatory co-agonist for the NMDA receptor; thus, elevated synaptic glycine levels lead to enhanced NMDA receptor activation in the presence of glutamate.[8][9] This potentiation of NMDA receptor signaling is the basis for the therapeutic interest in GlyT1 inhibitors.[4]

Mechanism_of_Action Hypothesized MoA of Compound-S at a Glutamatergic Synapse cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal cluster_2 Astrocyte / Synaptic Cleft Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Ca_ion Ca²⁺ NMDAR->Ca_ion Channel Opens GlyT1 GlyT1 Transporter Glycine_out Glycine Glycine_out->NMDAR Co-agonist Binding Glycine_out->GlyT1 Reuptake CompoundS Compound-S CompoundS->GlyT1 Inhibits

Caption: Hypothesized mechanism of Compound-S.

Initial Compound Characterization

Protocol: Stock Solution Preparation and Solubility Assessment

Rationale: Accurate and reproducible results depend on the precise preparation of a stable, soluble stock solution. The sulfolane moiety suggests good solubility in polar aprotic solvents.

Materials:

  • Compound-S (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate-Buffered Saline (PBS), sterile

  • Vortex mixer

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a 10 mM primary stock solution of Compound-S in 100% DMSO. For example, if the molecular weight is 221.25 g/mol , dissolve 2.21 mg in 1 mL of DMSO.

  • Vortex thoroughly until the powder is completely dissolved.

  • Visually inspect for any particulates. If present, centrifuge at >10,000 x g for 5 minutes and use the supernatant.

  • To assess working solubility, prepare a 100 µM intermediate solution by diluting the 10 mM stock 1:100 in your specific cell culture medium.

  • Incubate the intermediate solution at 37°C for 30 minutes. Observe for any signs of precipitation. If precipitation occurs, the maximum practical working concentration may be lower.

  • Storage: Aliquot the 10 mM primary stock into single-use volumes and store at -20°C or -80°C, protected from light.[2] Avoid repeated freeze-thaw cycles.

Protocol: Cytotoxicity Profiling via MTT Assay

Rationale: Before assessing functional activity, it is critical to determine the concentration range over which Compound-S is non-toxic to the cells. The MTT assay is a standard colorimetric method for measuring cellular metabolic activity, which serves as a proxy for cell viability.[10][11]

Materials:

  • Human neuroblastoma (SH-SY5Y) or astrocytoma (U-87 MG) cells

  • 96-well cell culture plates

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Compound-S stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[12]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl).[13]

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed 1 x 10⁴ cells per well in a 96-well plate in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of Compound-S in complete medium. A common range to test is from 0.1 µM to 100 µM.

  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of Compound-S. Include "vehicle control" wells (medium with the same final DMSO concentration as the highest Compound-S dose, typically ≤0.5%) and "no-cell" blank wells.

  • Incubate for 24-48 hours (select a time point relevant to your planned functional assays).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[14]

  • Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.[13]

  • Cover the plate and agitate on an orbital shaker for 15 minutes to dissolve the crystals.[12]

  • Readout: Measure the absorbance at 570 nm.

  • Analysis: Subtract the average absorbance of the "no-cell" blanks from all other wells. Calculate cell viability as a percentage relative to the vehicle control. Plot the concentration-response curve to determine the CC₅₀ (50% cytotoxic concentration).

Parameter Example Hypothetical Data
Cell LineSH-SY5Y
Treatment Duration48 hours
CC₅₀ (Cytotoxicity)> 100 µM
Conclusion Non-toxic up to 100 µM
Table 1: Example data summary for cytotoxicity profiling.

Target Engagement & Functional Assays

Protocol: Glycine Uptake Inhibition Assay

Rationale: This is the primary assay to test the hypothesis that Compound-S is a GlyT1 inhibitor. The protocol measures the uptake of radiolabeled glycine into cells engineered to overexpress GlyT1. A reduction in radiolabel signal in the presence of Compound-S indicates inhibition of the transporter.[15][16]

Materials:

  • CHO-K1 cells stably expressing human GlyT1 (CHO/hGlyT1).

  • [³H]-Glycine (radiolabeled tracer).

  • Unlabeled glycine.

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

  • Compound-S and a known GlyT1 inhibitor (e.g., Sarcosine or NFPS) as a positive control.[4]

  • Scintillation fluid and a liquid scintillation counter.

Procedure:

  • Cell Plating: Plate CHO/hGlyT1 cells in a 96-well plate and grow to confluence.

  • Pre-incubation: Wash the cells twice with pre-warmed Assay Buffer. Add 50 µL of Assay Buffer containing various concentrations of Compound-S (or positive control/vehicle). Incubate for 15 minutes at room temperature.

  • Uptake Initiation: Add 50 µL of Assay Buffer containing a mixture of [³H]-Glycine and unlabeled glycine (final concentration should be near the Kₘ for the transporter, typically low µM range).

  • Incubation: Incubate for a predetermined time (e.g., 10-20 minutes) at room temperature. This time should be within the linear range of glycine uptake, determined in preliminary experiments.[15]

  • Uptake Termination: Rapidly wash the cells three times with ice-cold PBS to remove extracellular tracer.

  • Cell Lysis: Lyse the cells in each well with 100 µL of 1% SDS.

  • Quantification: Transfer the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Analysis: Determine the IC₅₀ value for Compound-S by plotting the percent inhibition of glycine uptake (relative to vehicle control) against the log concentration of the compound.

Parameter Example Hypothetical Data
Assay Format[³H]-Glycine uptake in CHO/hGlyT1 cells
Positive Control (NFPS) IC₅₀50 nM
Compound-S IC₅₀250 nM
Conclusion Compound-S is a potent GlyT1 inhibitor
Table 2: Example data summary for Glycine Uptake Assay.
Protocol: Functional Validation in Neuronal Co-Cultures

Rationale: To demonstrate that GlyT1 inhibition by Compound-S has a functional consequence on neuronal activity, we can assess its ability to protect neurons from NMDA-induced excitotoxicity under low glycine conditions. By inhibiting GlyT1, Compound-S should increase ambient glycine, potentiate NMDA receptor function, and potentially modulate neuronal survival.[8][9]

Materials:

  • Primary cortical neurons or iPSC-derived neurons.[17]

  • NMDA.

  • Compound-S.

  • Assay medium (e.g., Neurobasal medium with minimal glycine).

  • Cell viability assay kit (e.g., LDH release or Calcein-AM/Ethidium Homodimer-1 staining).

Procedure:

  • Culture Preparation: Culture mature neurons (e.g., DIV 14-21) in 96-well plates.

  • Pre-treatment: Replace the culture medium with a low-glycine assay medium containing various concentrations of Compound-S or vehicle. Incubate for 1 hour.

  • Excitotoxic Challenge: Add a sub-lethal concentration of NMDA (e.g., 20-50 µM, to be optimized for your culture system) to the wells.[9]

  • Incubation: Incubate for 24 hours at 37°C.

  • Viability Assessment: Measure neuronal viability using a standard LDH assay (measuring cell death) or live/dead fluorescent staining.

  • Analysis: Quantify the neuroprotective or neurotoxic effect of Compound-S in the presence of the NMDA challenge. A protective effect would manifest as increased viability compared to wells treated with NMDA alone.

Experimental_Workflow cluster_0 Phase 1: Foundational Characterization cluster_1 Phase 2: Target Engagement & Functional Validation cluster_2 Phase 3: Data Analysis & Interpretation P1 Prepare 10 mM Stock in DMSO P2 Assess Solubility in Culture Medium P1->P2 Dilute P3 Determine Cytotoxicity (CC₅₀) using MTT Assay P2->P3 Define non-toxic concentration range P4 Measure Glycine Uptake Inhibition (IC₅₀) in CHO/hGlyT1 Cells P3->P4 Select doses for assay P5 Assess Functional Effect in Neuronal Cultures (e.g., Neuroprotection Assay) P4->P5 Validate functional consequence P6 Calculate Potency (IC₅₀) and Efficacy P5->P6 P7 Determine Therapeutic Index (CC₅₀ / IC₅₀) P6->P7 P8 Conclude on MoA P7->P8

Caption: A systematic workflow for in vitro characterization.

Conclusion and Future Directions

The protocols outlined in this document provide a rigorous and logical pathway for the initial characterization of N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine (Compound-S). By systematically evaluating its cytotoxicity, direct inhibition of GlyT1, and functional impact on neuronal cells, researchers can build a comprehensive profile of this novel compound. Positive results from these assays would strongly support the hypothesis that Compound-S is a GlyT1 inhibitor and warrant further investigation, including selectivity profiling against GlyT2 and other transporters, and progression into more complex in vitro models or in vivo studies.

References

  • Effects of Sarcosine (N-methylglycine) on NMDA (N-methyl-D-aspartate) Receptor Hypofunction Induced by MK801: In Vivo Calcium Imaging in the CA1 Region of the Dorsal Hippocampus. PubMed Central.
  • Sarcosine – Knowledge and References. Taylor & Francis.
  • Sarcosine-15N (N-Methylglycine-15N). MedchemExpress.com.
  • Sarcosine (N-Methylglycine). MedchemExpress.com.
  • Does anyone has experience with loading cells with Sarcosine (N-Methylglycine)?.
  • Glycine uptake assay. Bio-protocol.
  • MTT assay protocol. Abcam.
  • Successful identification of glycine transporter inhibitors using an adaptation of a functional cell-based assay. PubMed.
  • NMDA Receptors Enhance Spontaneous Activity and Promote Neuronal Survival in the Developing Cochlea. PubMed Central.
  • Theoretical Study on Fluorinated Derivatives of Sulfolane, Cyclopentanone, and Gamma-Butyrolactone. PubMed Central.
  • Sarcosine 98.0%. PureSynth.
  • (PDF) Successful Identification of Glycine Transporter Inhibitors Using an Adaptation of a Functional Cell-Based Assay.
  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
  • Biological evaluation of sulfone derivatives as anti-inflammatory and tumor cells growth inhibitory agents.
  • NMDA Receptors: Distribution, Role, and Insights into Neuropsychi
  • Cytotoxicity MTT Assay Protocols and Methods.
  • Glycine Assay Kit (MAK261) - Technical Bulletin. Sigma-Aldrich.
  • Sulfolane: A Versatile Dipolar Aprotic Solvent. Organic Process Research & Development.
  • MTT Proliferation Assay Protocol.
  • Acid wash in determining cellular uptake of Fab/cell-permeating peptide conjugates.
  • Successful Identification of Glycine Transporter Inhibitors Using an Adaptation of a Functional Cell-Based Assay. Sci-Hub.
  • Sulforaphane and Its Bifunctional Analogs: Synthesis and Biological Activity. MDPI.
  • Robust Expression of Functional NMDA Receptors in Human Induced Pluripotent Stem Cell-Derived Neuronal Cultures Using an Accelerated Protocol.
  • Inhibitors of GlyT1 affect glycine transport via discrete binding sites. PubMed.
  • NMDA-receptors functional assays for CNS diseases. Neuroservice.
  • CyQUANT MTT Cell Proliferation Assay Kit Protocol. Thermo Fisher Scientific.
  • Sulfolane. Wikipedia.
  • Glycine Assay Kit. Cell Biolabs, Inc..
  • K589-100, Glycine Assay Kit. BioVision Inc..
  • Astrocytes increase the activity of synaptic GluN2B NMDA receptors. Frontiers in Cellular Neuroscience.
  • Randomized Controlled Trial of the Glycine Transporter 1 Inhibitor PF-03463275 to Enhance Cognitive Training and Neuroplasticity in Schizophrenia. PubMed Central.
  • N-Methylglycine, Sarcosine. Sigma-Aldrich.

Sources

Application

Application Notes &amp; Protocols: Evaluating the Efficacy of N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine in Animal Models of Cognitive Impairment and Neurodegeneration

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing preclinical studies to evaluate the efficacy of N-(1,1-Dioxidotetrahydro-3-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing preclinical studies to evaluate the efficacy of N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine. Based on its structural similarity to known neuroactive compounds, we hypothesize that this molecule acts as a modulator of the N-methyl-D-aspartate (NMDA) receptor, likely by inhibiting the Glycine Transporter Type 1 (GlyT1) or by directly acting on the glycine co-agonist site.[1][2] This guide details a strategic, multi-tiered approach, beginning with acute pharmacological models of cognitive deficit and progressing to more complex models of neurodegeneration, such as ischemic stroke. Detailed, step-by-step protocols for key in vivo models and behavioral and histological assays are provided to ensure robust and reproducible data generation.

Introduction and Scientific Rationale

The N-methyl-D-aspartate (NMDA) receptor is a glutamate-gated ion channel pivotal for synaptic plasticity, a cellular mechanism that underlies learning and memory.[3] For the NMDA receptor to become active, it requires the binding of both glutamate and a co-agonist, which is typically glycine or D-serine.[3][4] Consequently, the glycine modulatory site of the NMDA receptor has emerged as a key therapeutic target for enhancing cognitive function and providing neuroprotection.[5][6]

The compound N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine contains an N-methylglycine (sarcosine) moiety. Sarcosine is a known competitive inhibitor of the Glycine Transporter Type 1 (GlyT1).[2][7] By inhibiting GlyT1, which is responsible for clearing glycine from the synaptic cleft, the compound is hypothesized to increase synaptic glycine concentrations. This elevation indirectly potentiates NMDA receptor activity, offering a promising mechanism for treating conditions associated with NMDA receptor hypofunction, such as schizophrenia and cognitive decline.[1][6]

This guide outlines a logical progression of experiments to test this hypothesis, starting with models that validate the compound's effect on chemically-induced cognitive deficits and culminating in a model of acute neuronal injury to assess its neuroprotective potential.

Pre-Efficacy Assessment: Target Engagement and Pharmacokinetics

Before embarking on large-scale efficacy studies, it is critical to establish that the compound reaches its intended target in the central nervous system (CNS) and is well-tolerated.

  • Pharmacokinetic (PK) Studies: Administer single ascending doses to rodents (e.g., C57BL/6 mice or Sprague-Dawley rats) via the intended clinical route (e.g., oral gavage, intraperitoneal injection). Collect blood and brain tissue at multiple time points to determine key PK parameters, including Cmax, Tmax, half-life, and, most importantly, the brain-to-plasma ratio. A favorable ratio is essential for a CNS-active drug.

  • Target Engagement: In vivo microdialysis in the striatum or hippocampus of freely moving rats can be used to measure changes in extracellular glycine levels following compound administration. A significant increase in synaptic glycine would provide strong evidence for GlyT1 inhibition.[8]

  • Maximum Tolerated Dose (MTD): Conduct a dose-escalation study to identify the highest dose that does not produce overt signs of toxicity or adverse behavioral effects (e.g., seizures, stereotypy, significant sedation). This will inform the dose range for subsequent efficacy studies.

Efficacy Models for Cognitive Enhancement

The following models are selected to provide rapid and robust assessment of the compound's potential as a cognitive enhancer. Animal models are indispensable tools for identifying and validating molecular targets and for screening compounds for potential efficacy.[9]

Model 1: Reversal of Scopolamine-Induced Amnesia

Rationale: Scopolamine, a muscarinic receptor antagonist, induces a transient cholinergic deficit, leading to robust and reproducible impairments in learning and memory.[10][11] This model is a standard in the field for screening potential nootropic agents.[12] Reversal of this deficit suggests the compound can enhance cognitive function through non-cholinergic pathways.

Primary Behavioral Assay: Novel Object Recognition (NOR) Test

The NOR test leverages the innate tendency of rodents to explore novel objects more than familiar ones.[13] It is a low-stress assay that primarily evaluates recognition memory.[13]

Experimental Workflow for NOR:

Caption: Workflow for the Novel Object Recognition (NOR) test.

Detailed Protocol: NOR Test

  • Habituation (Day 1): Place each mouse individually into the testing arena (e.g., a 40x40 cm open field) for 10 minutes to allow for acclimation.[14]

  • Drug Administration (Day 2):

    • Administer the test compound or vehicle at predetermined doses (based on MTD studies) 60 minutes before the training session.

    • Administer scopolamine (e.g., 1 mg/kg, i.p.) or saline 30 minutes before the training session.[15]

  • Training/Sample Phase (T1): Place two identical objects in opposite corners of the arena. Place the mouse in the center of the arena and allow it to explore freely for 10 minutes.[16]

  • Retention Interval: Return the mouse to its home cage for a defined period (e.g., 2 hours).[14]

  • Test/Choice Phase (T2): Return the mouse to the arena, where one of the original objects has been replaced by a novel object. Allow 5-10 minutes of free exploration.[16]

  • Data Analysis: Record the time spent exploring each object. Exploration is defined as the mouse's nose being within 2 cm of the object and oriented toward it. Calculate the Discrimination Index (DI): (Time with Novel Object - Time with Familiar Object) / (Total Exploration Time). A positive DI indicates successful memory.

Table 1: Experimental Groups for Scopolamine-Induced Amnesia Model

GroupPre-treatment (60 min prior)Challenge (30 min prior)Expected Outcome
1. VehicleVehicleSalineNormal Memory (High DI)
2. ScopolamineVehicleScopolamine (1 mg/kg)Impaired Memory (DI ≈ 0)
3. Positive ControlDonepezil (1 mg/kg)Scopolamine (1 mg/kg)Normal Memory (High DI)
4. Test Cmpd LowCompound X (Dose 1)Scopolamine (1 mg/kg)Dose-dependent reversal
5. Test Cmpd MidCompound X (Dose 2)Scopolamine (1 mg/kg)Dose-dependent reversal
6. Test Cmpd HighCompound X (Dose 3)Scopolamine (1 mg/kg)Dose-dependent reversal

Efficacy Models for Neuroprotection

If the compound shows promise as a cognitive enhancer, its potential to protect neurons from damage should be evaluated.

Model: Transient Focal Cerebral Ischemia (MCAO)

Rationale: The Middle Cerebral Artery Occlusion (MCAO) model is a widely used and clinically relevant model of ischemic stroke in rodents.[17] Overactivation of NMDA receptors (excitotoxicity) is a key mechanism of neuronal death following a stroke.[4] A modulator of the NMDA receptor's glycine site could potentially mitigate this excitotoxic damage, thus offering a neuroprotective effect.

Experimental Workflow for MCAO:

MCAO_Workflow T0 Baseline (Neurological Score) T1 MCAO Surgery (60 min occlusion) T2 Reperfusion T24 24h Post-MCAO (Neurological Score) Drug_Admin Administer Vehicle or Compound X (e.g., 30 min post-reperfusion) T2->Drug_Admin T48 48h Post-MCAO (Sacrifice & Analysis) Behavior Neurological Deficit Score T24->Behavior Infarct Infarct Volume (TTC Staining) T48->Infarct Histo Histology (e.g., NeuN, Caspase-3) T48->Histo NMDA_Pathway cluster_synapse Synaptic Cleft Presynaptic Presynaptic Terminal Glutamate_Vesicle Glutamate Postsynaptic Postsynaptic Density Glutamate_Synapse Glutamate Glutamate_Vesicle->Glutamate_Synapse Release NMDAR NMDA Receptor Glutamate_Synapse->NMDAR Binds Glutamate Site Glycine_Synapse Glycine Glycine_Synapse->NMDAR Binds Glycine Site (Co-agonist) Ca_Influx Ca++ Influx NMDAR->Ca_Influx Channel Opens GlyT1 GlyT1 Transporter GlyT1->Glycine_Synapse Reuptake CompoundX Compound X (Hypothesized Inhibitor) CompoundX->GlyT1 Inhibits LTP Synaptic Plasticity (LTP, Learning & Memory) Ca_Influx->LTP Activates Downstream Signaling

Caption: Hypothesized mechanism of N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine.

References

  • MDPI. (2023). NMDA Receptor Glycine Binding Site Modulators for Prevention and Treatment of Ketamine Use Disorder. Available at: [Link]

  • Lane, H. Y., et al. (2004). Glycine transporter I inhibitor, N-methylglycine (sarcosine), added to antipsychotics for the treatment of schizophrenia. Biological Psychiatry. Available at: [Link]

  • Zanos, P., et al. (2019). The glycine site of NMDA receptors: A target for cognitive enhancement in psychiatric disorders. Progress in Neuro-Psychopharmacology and Biological Psychiatry. Available at: [Link]

  • Hashimoto, K. (2021). Directly and Indirectly Targeting the Glycine Modulatory Site to Modulate NMDA Receptor Function to Address Unmet Medical Needs of Patients With Schizophrenia. Frontiers in Psychiatry. Available at: [Link]

  • Wikipedia. (n.d.). NMDA receptor. Available at: [Link]

  • Patsnap Synapse. (2024). What are NMDA receptor modulators and how do they work? Available at: [Link]

  • Taylor & Francis Online. (n.d.). Sarcosine – Knowledge and References. Available at: [Link]

  • Mishra, A., et al. (2018). Scopolamine-induced amnesia model: A possible anticholinergic mechanism with reversibility with statins and nootropic agents. National Journal of Physiology, Pharmacy and Pharmacology. Available at: [Link]

  • Sajatovic, M., et al. (2016). Protocol for middle cerebral artery occlusion by an intraluminal suture method. Journal of Visualized Experiments. Available at: [Link]

  • Chen, Y. C., et al. (2019). In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway. Marine Drugs. Available at: [Link]

  • Lidö, H. H., et al. (2023). Org24598, a Selective Glycine Transporter 1 (GlyT1) Inhibitor, Reverses Object Recognition and Spatial Memory Impairments Following Binge-like Ethanol Exposure in Rats. International Journal of Molecular Sciences. Available at: [Link]

  • MMPC.org. (2024). Novel Object Recognition test. Available at: [Link]

  • Kalueff, A. V., et al. (2016). The Developing Utility of Zebrafish Models for Cognitive Enhancers Research. Current Neuropharmacology. Available at: [Link]

  • Buffalari, D. M. (2014). The use of cognitive enhancers in animal models of fear extinction. Neuroscience & Biobehavioral Reviews. Available at: [Link]

  • Vardanyan, A., et al. (2022). Glycine Transporter 1 Inhibitors: Predictions on Their Possible Mechanisms in the Development of Opioid Analgesic Tolerance. International Journal of Molecular Sciences. Available at: [Link]

  • Fuentes-Sepúlveda, A., et al. (2023). In Vitro Antioxidant Activity and In Vivo Neuroprotective Effect of Parastrephia quadrangularis in a Drosophila Parkinson's Disease Model. Antioxidants. Available at: [Link]

  • Fidele, K., et al. (2020). Scopolamine-Induced Memory Impairment in Mice: Neuroprotective Effects of Carissa edulis (Forssk.) Valh (Apocynaceae) Aqueous Extract. Evidence-Based Complementary and Alternative Medicine. Available at: [Link]

  • Wikipedia. (n.d.). Sarcosine. Available at: [Link]

  • Lueptow, L. M. (2017). Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. Journal of Visualized Experiments. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2012). A Study on Nootropic Effect of Daucus Carota in Animal Models. Available at: [Link]

  • Williams, P. D., et al. (2016). Inhibition of glycine transporter-1 in the dorsal vagal complex improves metabolic homeostasis in diabetes and obesity. Nature Communications. Available at: [Link]

  • Spandidos Publications. (2021). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury. Available at: [Link]

  • Frontiers in Neurology. (2023). Preclinical models of middle cerebral artery occlusion: new imaging approaches to a classic technique. Available at: [Link]

  • MDPI. (2023). Scopolamine-Induced Amnesia in Zebrafish: Behavioral Characterization and Pharmacological Reversal. Available at: [Link]

  • Kalueff, A. V., et al. (2024). Zebrafish models for studying cognitive enhancers. Neuroscience & Biobehavioral Reviews. Available at: [Link]

  • NIH. (2006). A zebrafish assay for identifying neuroprotectants in vivo. PubMed. Available at: [Link]

  • Bio-protocol. (n.d.). Drug Preparation and Treatments. Available at: [Link]

  • JoVE. (2024). Middle Cerebral Artery Occlusion in Mice. Available at: [Link]

  • Engel, O., et al. (2011). Modeling Stroke in Mice - Middle Cerebral Artery Occlusion with the Filament Model. Journal of Visualized Experiments. Available at: [Link]

  • Chaki, S., et al. (2013). Sarcosine-Based Glycine Transporter Type-1 (GlyT-1) Inhibitors Containing Pyridazine Moiety: A Further Search for Drugs with Potential to Influence Schizophrenia Negative Symptoms. Journal of Medicinal Chemistry. Available at: [Link]

  • Buccafusco, J. J. (Ed.). (2009). Cognition Models and Drug Discovery. NCBI Bookshelf. Available at: [Link]

  • Charles River Laboratories. (n.d.). Scopolamine-Induced Amnesia Model of Alzheimer's Disease. Available at: [Link]

  • Mao, X. (n.d.). Novel object recognition test. Protocol Exchange. Available at: [Link]

  • Harsing, L. G. Jr. (2006). Glycine transporter type-1 and its inhibitors. Current Medicinal Chemistry. Available at: [Link]

  • JoVE. (2022). Novel Object Recognition Test: Investigation Of Learning & Memory In Mice l Protocol Preview. YouTube. Available at: [Link]

  • In Vivo. (2022). Natural Compounds and Neuroprotection: Mechanisms of Action and Novel Delivery Systems. Available at: [Link]

  • JoVE. (2022). Modeling Stroke In Mice: Middle Cerebral Artery Occlusion With Filament Model l Protocol Preview. YouTube. Available at: [Link]

  • Maze Engineers. (n.d.). Novel Object Recognition. Available at: [Link]

  • D'Souza, D. C., et al. (2019). Randomized Controlled Trial of the Glycine Transporter 1 Inhibitor PF-03463275 to Enhance Cognitive Training and Neuroplasticity in Schizophrenia. Neuropsychopharmacology. Available at: [Link]

Sources

Method

N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine for enzyme inhibition assays

An Application Guide for the Characterization of N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine as a Glycine Transporter 1 (GlyT1) Inhibitor Abstract This document provides a comprehensive technical guide for resear...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Characterization of N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine as a Glycine Transporter 1 (GlyT1) Inhibitor

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of . As a derivative of N-methylglycine (sarcosine), this compound is rationally designed to target the Glycine Transporter Type 1 (GlyT1), a key regulator of neurotransmission. This guide moves beyond simple protocols to explain the scientific rationale behind experimental design, ensuring robust and reproducible characterization of the compound's inhibitory activity. We present detailed methodologies for a functional cell-based glycine uptake assay and a high-throughput Scintillation Proximity Assay (SPA) for binding affinity, complete with data analysis workflows and troubleshooting insights.

Scientific Background: Targeting GlyT1 for Neuromodulation

The Role of Glycine Transporter 1 (GlyT1)

The Glycine Transporter 1 (GlyT1), encoded by the SLC6A9 gene, is a sodium- and chloride-dependent transmembrane protein crucial for regulating glycine levels in the central nervous system (CNS).[1] Glycine serves a dual role: it is the primary inhibitory neurotransmitter in the spinal cord and brainstem, and, critically for therapeutic applications, it acts as an essential co-agonist for the N-methyl-D-aspartate (NMDA) receptor.[2][3] The NMDA receptor, a subtype of glutamate receptor, is fundamental for synaptic plasticity, learning, and memory.[4] GlyT1 is predominantly located on glial cells surrounding synapses, where it actively removes glycine from the synaptic cleft, thereby controlling the activation state of NMDA receptors.[5]

Mechanism of Action: Enhancing NMDA Receptor Function

Hypofunction of the NMDA receptor has been implicated in the pathophysiology of schizophrenia, particularly its negative and cognitive symptoms.[6][7] A key strategy to counteract this is to increase the availability of the co-agonist glycine in the synapse. N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine and other GlyT1 inhibitors function by blocking the reuptake of glycine.[2] This action leads to an elevated extracellular glycine concentration, which, in turn, enhances the function of NMDA receptors.[4] This potentiation of glutamatergic neurotransmission represents a novel therapeutic approach for neurological and psychiatric disorders.[2]

GlyT1_Inhibition_Pathway Mechanism of GlyT1 Inhibition cluster_synapse Synaptic Cleft cluster_glia Glial Cell Membrane Glycine Glycine NMDAR NMDA Receptor (NMDAR) Glycine->NMDAR Binds (Co-agonist) GlyT1 Glycine Transporter 1 (GlyT1) Glycine->GlyT1 Reuptake Ca_ion Ca²⁺ Influx NMDAR->Ca_ion Opens Channel Glutamate Glutamate Glutamate->NMDAR Binds (Agonist) Inhibitor N-(1,1-Dioxidotetrahydro-3-thienyl) -N-methylglycine Inhibitor->GlyT1 Inhibits

Caption: Mechanism of action for GlyT1 inhibitors.

Protocol 1: Functional Glycine Uptake Inhibition Assay

This assay directly measures the functional consequence of GlyT1 inhibition by quantifying the uptake of radiolabeled glycine into cells engineered to express the transporter. It is the foundational assay for determining a compound's inhibitory potency (IC₅₀).

Causality Behind Experimental Choices
  • Cell Line: CHO-K1 or HEK293 cells stably overexpressing human GlyT1 are used. These cells provide a robust and consistent source of the target, minimizing variability from primary cultures. A matched control cell line lacking the transporter is essential to determine non-specific uptake.[8][9]

  • Radiolabel: [³H]Glycine is the standard substrate due to its high specific activity and the long half-life of tritium, allowing for sensitive detection.

  • Stop Solution: The reaction is stopped with ice-cold buffer. The low temperature is critical as it immediately halts all enzymatic and transport activity, effectively "freezing" the state of glycine uptake at that moment.

  • Pre-incubation: The test compound is pre-incubated with the cells before adding the radiolabeled substrate. This allows the inhibitor to reach equilibrium binding with the transporter, ensuring that the measured inhibition is accurate and not underestimated due to slow binding kinetics.

Materials and Reagents
  • Test Compound: N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine

  • Cell Lines: CHO-K1 cells stably expressing human GlyT1 (and corresponding parental wild-type cells).

  • Radioligand: [³H]Glycine (specific activity ~40-60 Ci/mmol)

  • Positive Control: Sarcosine or ALX-5407.[8][10]

  • Buffers:

    • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (e.g., 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4).

    • Stop Buffer: Ice-cold Assay Buffer.

  • Reagents: 0.1 M NaOH for cell lysis, Scintillation fluid.

  • Equipment: 96-well cell culture plates, liquid scintillation counter, multichannel pipette.

Step-by-Step Methodology
  • Cell Plating: Seed the GlyT1-expressing cells and wild-type control cells into a 96-well plate at a density that yields a confluent monolayer on the day of the assay (e.g., 5 x 10⁴ cells/well). Culture overnight.

  • Compound Preparation: Prepare a serial dilution of the test compound in Assay Buffer. A typical concentration range would span from 1 nM to 100 µM. Also prepare solutions for total uptake (buffer only), non-specific uptake (a high concentration of a known inhibitor like 10 µM ALX-5407), and positive control.

  • Assay Initiation:

    • Aspirate the culture medium from the cells and wash each well twice with 200 µL of room temperature Assay Buffer.

    • Add 50 µL of the appropriate compound dilution (or control solution) to each well.

    • Pre-incubate the plate at room temperature for 20 minutes.

  • Substrate Addition: Add 50 µL of Assay Buffer containing [³H]Glycine to all wells to initiate the uptake reaction. The final concentration of [³H]Glycine should be close to its Kₘ value for GlyT1 (typically in the low micromolar range).

  • Incubation: Incubate the plate at room temperature for a predetermined linear uptake time (e.g., 10-15 minutes, determined during assay validation).

  • Reaction Termination:

    • Rapidly terminate the uptake by aspirating the reaction mixture.

    • Immediately wash the wells three times with 200 µL of ice-cold Stop Buffer to remove free radioligand.

  • Cell Lysis & Counting:

    • Add 100 µL of 0.1 M NaOH to each well and incubate for 30 minutes to lyse the cells.

    • Transfer the lysate from each well to a scintillation vial (or a 96-well plate compatible with a scintillation counter).

    • Add 1 mL of scintillation fluid to each vial.

    • Quantify the radioactivity in a liquid scintillation counter as counts per minute (CPM).

Uptake_Assay_Workflow Workflow: Glycine Uptake Inhibition Assay A 1. Seed Cells (GlyT1-expressing & WT) in 96-well plate C 3. Wash Cells with Assay Buffer A->C B 2. Prepare Serial Dilutions of Test Compound & Controls D 4. Pre-incubate Cells with Compound (20 min) B->D C->D E 5. Add [³H]Glycine to initiate uptake D->E F 6. Incubate (e.g., 10 min at RT) E->F G 7. Terminate with Ice-Cold Stop Buffer & Wash (3x) F->G H 8. Lyse Cells (0.1 M NaOH) G->H I 9. Transfer Lysate to Scintillation Vials/Plate H->I J 10. Add Scintillant & Count CPM I->J K 11. Data Analysis (Calculate IC₅₀) J->K

Caption: Step-by-step workflow for the functional glycine uptake assay.

Protocol 2: Scintillation Proximity Assay (SPA) for Binding Affinity

SPA is a homogeneous (no-wash) radioligand binding assay ideal for higher throughput screening and for determining the binding affinity (Kᵢ) of an inhibitor.[11] The principle relies on the fact that only radioligand bound to a target-coated SPA bead is close enough to excite the scintillant within the bead and produce a detectable light signal.[12][13]

Causality Behind Experimental Choices
  • Membrane Preparation: This assay uses membrane fragments from cells overexpressing GlyT1, rather than whole cells. This isolates the target transporter from other cellular processes and provides a concentrated source for coating the SPA beads.[14]

  • Bead Type: Wheat Germ Agglutinin (WGA)-coated SPA beads are commonly used. WGA binds to the carbohydrate moieties present on membrane proteins, effectively capturing the membrane fragments containing GlyT1 onto the bead surface.[11]

  • Radioligand: A high-affinity GlyT1 radioligand inhibitor (e.g., [³H]-(R)-NPTS) is used instead of a substrate. This is a competitive binding assay where the test compound competes with the radiolabeled inhibitor for the same binding site.[5]

Materials and Reagents
  • Test Compound: N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine

  • Membrane Source: Membrane preparation from cells overexpressing human GlyT1.

  • Radioligand: A suitable tritiated GlyT1 inhibitor, such as [³H]-(R)-NPTS.

  • SPA Beads: WGA-coated PVT SPA beads.

  • Buffers:

    • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known non-radiolabeled GlyT1 inhibitor.

  • Equipment: 96- or 384-well white, clear-bottom microplates, microplate scintillation counter (e.g., MicroBeta).

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare serial dilutions of the test compound in Binding Buffer.

    • Re-suspend the SPA beads in Binding Buffer to the recommended concentration.

    • Prepare the GlyT1 membrane homogenate in Binding Buffer.

    • Dilute the radioligand in Binding Buffer to a final concentration near its Kₔ value.

  • Assay Assembly (per well of a 96-well plate):

    • Add 25 µL of Binding Buffer (for total binding) or non-specific control or test compound dilution.

    • Add 25 µL of the radioligand solution.

    • Add 50 µL of the GlyT1 membrane preparation.

    • Add 50 µL of the WGA SPA bead slurry.

  • Incubation:

    • Seal the plate to prevent evaporation.

    • Incubate on a plate shaker at room temperature for 60-120 minutes to allow the system to reach equilibrium.

  • Data Acquisition:

    • Centrifuge the plate briefly (e.g., 1000 rpm for 1 minute) to settle the beads.

    • Read the plate in a microplate scintillation counter. No washing or separation steps are required.[15]

Data Analysis and Interpretation

Calculating IC₅₀

The raw data (CPM) must first be converted to percent inhibition.

  • Determine Specific Activity/Binding:

    • Specific Signal = (Total Signal [CPM]) - (Non-specific Signal [CPM])

  • Calculate Percent Inhibition for each compound concentration:

    • % Inhibition = 100 * (1 - (Signal_Compound - Signal_Non-specific) / (Signal_Total - Signal_Non-specific))

  • Generate Dose-Response Curve: Plot Percent Inhibition against the log of the inhibitor concentration.

  • Determine IC₅₀: Use non-linear regression analysis (e.g., sigmoidal dose-response, variable slope) with software like GraphPad Prism to fit the curve and calculate the IC₅₀ value, which is the concentration of inhibitor required to reduce the specific signal by 50%.[16]

Example Data Presentation
Compound Concentration [M]Mean CPM% Inhibition
Vehicle (Total)15,0000%
1.00E-0914,8501.2%
1.00E-0813,50011.5%
1.00E-078,25051.9%
1.00E-063,50088.5%
1.00E-052,10099.2%
Non-specific2,000100%
Calculated IC₅₀ ~9.2 x 10⁻⁸ M
Calculating the Inhibition Constant (Kᵢ)

For competitive binding assays like the SPA protocol, the IC₅₀ value is dependent on the concentration and affinity of the radioligand used. The Cheng-Prusoff equation is used to convert the IC₅₀ to the Kᵢ, an absolute measure of inhibitor affinity.[17]

  • Kᵢ = IC₅₀ / (1 + ([L]/Kₔ))

    • Where [L] is the concentration of the radioligand used in the assay.

    • Kₔ is the dissociation constant of the radioligand for the target.

Caption: Workflow for analyzing inhibition assay data.

Assay Validation and Troubleshooting

A self-validating protocol incorporates rigorous controls and quality checks.[18]

IssuePotential Cause(s)Recommended Solution(s)
Low Signal-to-Noise Ratio 1. Low transporter expression. 2. Degraded radioligand. 3. Insufficient cell number.1. Verify cell line expression via Western Blot or qPCR. 2. Use fresh radioligand; check expiry date. 3. Increase cell seeding density; ensure confluence.
High Well-to-Well Variability 1. Inaccurate pipetting. 2. Cell monolayer is not uniform (edge effects). 3. Incomplete washing.1. Use calibrated pipettes; perform careful, consistent aspiration/dispensing. 2. Ensure even cell suspension before plating; do not use outer wells of the plate. 3. Ensure wash steps are rapid and thorough.
Inconsistent IC₅₀ Values 1. Compound solubility issues at high concentrations. 2. Incorrect serial dilutions. 3. Assay not at equilibrium.1. Check compound solubility in assay buffer; add a small amount of DMSO if necessary (keep final % consistent and low, <0.5%). 2. Prepare fresh dilutions for each experiment. 3. Increase pre-incubation or incubation times and re-validate.
Inhibition > 100% or < 0% 1. Compound interferes with scintillation process (quenching or enhancement). 2. Compound is fluorescent (for SPA).1. Test the compound in a cell-free system (scintillant + radioligand only) to check for quenching. 2. If using SPA, check for compound autofluorescence at the detection wavelength.

References

  • Patsnap Synapse. (2024). What are GlyT1 inhibitors and how do they work?[Link]

  • Patsnap Synapse. (2024). What are GlyT1 modulators and how do they work?[Link]

  • Mezler, M., et al. (2008). Inhibitors of GlyT1 affect glycine transport via discrete binding sites. Molecular Pharmacology, 74(6), 1705-1715. [Link]

  • Zhang, H. X., et al. (2009). The Glycine Transport Inhibitor Sarcosine Is an Inhibitory Glycine Receptor Agonist. Journal of Neuroscience, 29(45), 14262-14269. [Link]

  • PubMed. (2009). The glycine transport inhibitor sarcosine is an inhibitory glycine receptor agonist. [Link]

  • Vardanyan, A., & Hruby, V. J. (2016). Glycine Transporter 1 Inhibitors: Predictions on Their Possible Mechanisms in the Development of Opioid Analgesic Tolerance. Pharmaceuticals, 9(4), 64. [Link]

  • WashU Medicine Research Profiles. The glycine transport inhibitor sarcosine is an NMDA receptor co-agonist that differs from glycine. [Link]

  • ResearchGate. GlyT1 inhibition: a mechanism to potentiate NMDA-R activity through local increase of the level of the co-agonist glycine. [Link]

  • Gifford Bioscience. Radioligand Binding Assay. [Link]

  • Wikipedia. Scintillation proximity assay. [Link]

  • ClinicalTrials.gov. (2007). A Study of the Effects of Sarcosine on Symptoms and Brain Glycine Levels in People With Schizophrenia. [Link]

  • Wang, Y., & Jones, P. (2009). A scintillation proximity assay for fatty acid amide hydrolase compatible with inhibitor screening. Methods in Molecular Biology, 572, 247-259. [Link]

  • Geisler, C., et al. (2020). Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays. ChemistryOpen, 9(7), 748-754. [Link]

  • BioIVT. GLYT1 Transporter Assay. [Link]

  • PubMed. (1990). Radioligand Binding Methods: Practical Guide and Tips. [Link]

  • Kopec, K., et al. (2009). Successful identification of glycine transporter inhibitors using an adaptation of a functional cell-based assay. Journal of Biomolecular Screening, 14(9), 1104-1111. [Link]

  • Xia, L., et al. (2018). Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. Scientific Reports, 8(1), 16362. [Link]

  • Astandard operating procedure for an enzymatic activity inhibition assay. (2021). European Biophysics Journal, 50(3-4), 345-352. [Link]

  • Springer Nature Experiments. Radioligand Binding Methods for Membrane Preparations and Intact Cells. [Link]

  • ION Biosciences. GlyT1 Assay(s). [Link]

  • Springer Nature Experiments. Radioligand Binding Studies. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Assay Guidance Manual - NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes. [Link]

  • ResearchGate. (2016). Why is the enzyme activity inhibition not consistent?[Link]

Sources

Application

N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine dose-response curve generation

Application Note: Pharmacological Characterization of N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine Subtitle: Protocol for Generation of Dose-Response Curves Targeting Glycine Transporter 1 (GlyT1) Inhibition Execu...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Characterization of N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine

Subtitle: Protocol for Generation of Dose-Response Curves Targeting Glycine Transporter 1 (GlyT1) Inhibition

Executive Summary

This Application Note provides a comprehensive methodology for generating dose-response curves for N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine (herein referred to as SulfSar-1 ), a synthetic derivative of sarcosine (N-methylglycine).

Based on its chemical structure—a sarcosine core N-substituted with a 1,1-dioxidotetrahydro-3-thienyl (3-sulfolanyl) moiety—this compound functions as a Glycine Transporter 1 (GlyT1) inhibitor .[1] Such compounds are critical in neuropsychiatric drug development, specifically for enhancing N-methyl-D-aspartate (NMDA) receptor function in schizophrenia models by increasing synaptic glycine levels.

This guide details the in vitro [³H]-Glycine uptake assay, data acquisition, and non-linear regression analysis required to determine the half-maximal inhibitory concentration (


) and Hill slope.

Mechanistic Background

Chemical Logic
  • Core Pharmacophore: The N-methylglycine (sarcosine) backbone is the endogenous substrate and competitive inhibitor of GlyT1.[1][2][3]

  • Structural Modification: The addition of the 1,1-dioxidotetrahydro-3-thienyl group (a sulfolane ring) introduces a polar, non-ionizable bulk. In medicinal chemistry, sulfolane moieties are often employed as bioisosteres to improve metabolic stability against sarcosine dehydrogenase (SARDH) while maintaining affinity for the transporter's hydrophobic pocket.

Signaling Pathway

Inhibition of GlyT1 on glial cells prevents the reuptake of glycine from the synaptic cleft. This accumulation potentiates NMDA receptor currents, a therapeutic strategy for hypoglutamatergic states.

G Compound SulfSar-1 (Inhibitor) GlyT1 GlyT1 Transporter (Glial Membrane) Compound->GlyT1 Blocks Glycine Synaptic Glycine GlyT1->Glycine Reuptake (Inhibited) NMDAR NMDA Receptor (Post-synaptic) Glycine->NMDAR Co-activation Signal Ca2+ Influx (LTP/Plasticity) NMDAR->Signal Potentiation

Figure 1: Mechanism of Action. SulfSar-1 blocks GlyT1, preventing glycine clearance and enhancing NMDA receptor signaling.

Experimental Protocol: [³H]-Glycine Uptake Assay

Objective: Quantify the inhibition of glycine uptake in CHO-K1 cells stably expressing human GlyT1 (hGlyT1) across a concentration gradient of SulfSar-1.

Reagents & Materials
ComponentSpecificationPurpose
Test Compound SulfSar-1 (>98% purity)GlyT1 Inhibitor
Radioligand [³H]-Glycine (40-60 Ci/mmol)Tracer for uptake
Cell Line CHO-hGlyT1 (Stable Clone)Expression system
Assay Buffer HBSS + 10 mM HEPES, pH 7.4Physiological medium
Non-Specific Control 100 µM Sarcosine or ALX-5407Define background noise
Lysis Buffer 0.1 N NaOHSolubilize cells for counting
Scintillant EcoScint or equivalentSignal amplification
Compound Preparation (Stock & Serial Dilution)
  • Solubility Note: The sulfolane group imparts high polarity. SulfSar-1 is likely soluble in water or DMSO.

  • Master Stock: Prepare 10 mM in 100% DMSO.

  • Working Dilutions: Perform a 1:3 serial dilution in DMSO to generate 10 points.

    • Top Concentration: 10 µM (Final assay concentration).

    • Range: 10 µM down to ~0.5 nM.

Step-by-Step Workflow

Step 1: Cell Seeding

  • Seed CHO-hGlyT1 cells at

    
     cells/well in 96-well Cytostar-T or standard tissue culture plates.
    
  • Incubate 24h at 37°C, 5% CO₂ to achieve confluent monolayers.

Step 2: Wash & Equilibration

  • Remove culture media.

  • Wash cells 2x with 200 µL warm Assay Buffer (HBSS/HEPES).

  • Critical: Ensure all Mg²⁺ is removed if using NMDA-sensitive lines, though for GlyT1-CHO, standard HBSS is sufficient.

Step 3: Compound Addition

  • Add 20 µL of diluted SulfSar-1 (10x concentration) to respective wells.

  • Include Vehicle Control (DMSO only) for Total Uptake (

    
    ).
    
  • Include Blocker Control (100 µM Sarcosine) for Non-Specific Uptake (NSU).

  • Pre-incubate for 15 minutes at 37°C.

Step 4: Uptake Initiation

  • Add 20 µL of [³H]-Glycine mix (Final concentration: 50 nM trace, mixed with unlabeled glycine if kinetic adjustment is needed).

  • Incubate for 15 minutes at Room Temperature (22-25°C).

  • Note: Uptake is linear for ~20 mins. Do not exceed this window.

Step 5: Termination & Lysis

  • Rapidly aspirate buffer.

  • Wash 3x with ice-cold Assay Buffer to stop transport.

  • Add 100 µL 0.1 N NaOH to lyse cells. Shake for 30 mins.

  • Transfer lysate to scintillation vials (or add scintillant directly if using SPA plates).

Step 6: Quantification

  • Measure Radioactivity (CPM) using a Liquid Scintillation Counter (e.g., PerkinElmer MicroBeta).

Data Analysis & Curve Generation

Data Normalization

Convert raw CPM (Counts Per Minute) to % Inhibition :

  • Calculate Specific Uptake:

    
    
    
  • Normalize Samples:

    
    
    
    
    
Curve Fitting (Non-Linear Regression)

Use GraphPad Prism, SigmaPlot, or Python (Scipy) to fit the data to the 4-Parameter Logistic (4PL) Hill Equation :



  • X: Log of SulfSar-1 concentration.

  • Y: % Inhibition.

  • Top: Expected to be 100% (complete block).

  • Bottom: Expected to be 0% (no effect).

  • HillSlope: Indicates cooperativity (Standard GlyT1 inhibitors usually have a slope near -1.0).

Representative Data Table
[SulfSar-1] (nM)Log[M]Raw CPM (Rep 1)Raw CPM (Rep 2)% Inhibition (Mean)
NSU (Background) -150145100% (Reference)
Vehicle (Total) -450046000% (Reference)
0.5-9.3445045101.2%
5.0-8.3410040509.8%
50.0-7.32800275039.5%
500.0-6.380085084.6%
5000.0-5.318017099.2%

Workflow Visualization

Workflow Start CHO-GlyT1 Cells (96-well Plate) Wash Wash & Starve (Remove Media) Start->Wash Treat Add SulfSar-1 (Serial Dilution) Wash->Treat Tracer Add [3H]-Glycine (15 min Uptake) Treat->Tracer Stop Ice-Cold Wash (Terminate) Tracer->Stop Read Scintillation Counting (Data Generation) Stop->Read

Figure 2: Experimental Workflow for High-Throughput Uptake Assay.

Troubleshooting & Validation (Self-Correcting Systems)

  • Issue: Low Signal-to-Noise Ratio (Total/NSU < 5).

    • Cause: High passive diffusion or insufficient GlyT1 expression.

    • Fix: Use a more specific blocker (e.g., ALX-5407) to define NSU. Ensure cells are not over-confluent (contact inhibition can downregulate transporters).

  • Issue: Hill Slope << -1.0 (Shallow Curve).

    • Cause: Negative cooperativity or compound precipitation at high doses.

    • Fix: Check SulfSar-1 solubility in the assay buffer. If the curve plateaus below 100% inhibition, the compound may have limited solubility.

  • Issue: "Hook Effect" at High Concentrations.

    • Cause: Quenching of the scintillant by the compound or toxicity.

    • Fix: Perform a cell viability assay (MTT/CellTiter-Glo) in parallel to ensure inhibition is not due to cell death.

References

  • Harsing, L. G., et al. (2006). "Glycine Transporter Type-1 and Its Inhibitors." Current Medicinal Chemistry. Link

  • Pinard, E., et al. (2010). "The generation of potent and selective GlyT1 inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Herdon, H., et al. (2001). "Pharmacological characterisation of the human glycine transporter type 1 (hGlyT1)." Neuropharmacology. Link

  • GraphPad Software. "Dose-response - Inhibition (Four parameter logistic)." Curve Fitting Guide. Link

Sources

Method

application of N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine in neuroscience research

A Senior Application Scientist's Guide to a Prototypical Glycine Transporter 1 (GlyT1) Inhibitor Editor's Note: The initial inquiry for "N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine" did not yield sufficient publi...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to a Prototypical Glycine Transporter 1 (GlyT1) Inhibitor

Editor's Note: The initial inquiry for "N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine" did not yield sufficient public data for a comprehensive technical guide. This document has been structured around N-Methylglycine (Sarcosine) , a closely related and extensively studied endogenous Glycine Transporter 1 (GlyT1) inhibitor. This allows for a scientifically rigorous exploration of the applications and protocols relevant to this important class of neuromodulators.

Introduction: The Role of Glycine Modulation in the CNS

The glutamatergic system, particularly signaling through the N-methyl-D-aspartate receptor (NMDAR), is fundamental to synaptic plasticity, learning, and memory.[1] Hypofunction of the NMDAR has been strongly implicated in the pathophysiology of schizophrenia.[2][3] A key regulatory mechanism of NMDAR activity is the binding of a co-agonist, glycine, to the GluN1 subunit of the receptor.[4] The synaptic concentration of glycine is tightly controlled by the Glycine Transporter 1 (GlyT1), which is responsible for its reuptake from the synaptic cleft.[2]

N-Methylglycine, commonly known as sarcosine, is an endogenous amino acid that acts as a competitive inhibitor of GlyT1.[5][6] By blocking GlyT1, sarcosine increases the extracellular concentration of glycine, thereby enhancing NMDAR-mediated neurotransmission.[5] This mechanism has positioned sarcosine and other GlyT1 inhibitors as valuable research tools and potential therapeutic agents for conditions linked to NMDAR hypofunction, most notably schizophrenia.[3][7]

These application notes provide a comprehensive guide for researchers on the use of sarcosine to investigate the glycinergic modulation of NMDARs in various neuroscience research contexts.

Mechanism of Action: Potentiation of NMDA Receptor Signaling

The primary mechanism through which sarcosine exerts its effects in the central nervous system is the competitive inhibition of the Glycine Transporter 1 (GlyT1). This leads to an increase in synaptic glycine levels, which in turn enhances the activity of the NMDA receptor.

cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Density cluster_2 Astrocyte Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx Activation GlyT1 GlyT1 Transporter Glycine_Uptake Glycine Reuptake GlyT1->Glycine_Uptake Sarcosine Sarcosine (N-Methylglycine) Sarcosine->GlyT1 Inhibition Synaptic_Glycine Synaptic Glycine Glycine_Uptake->Synaptic_Glycine Reduced Synaptic_Glycine->NMDAR Co-agonist Binding

Figure 1: Mechanism of Sarcosine Action.

Quantitative Data for GlyT1 Inhibitors

The following table summarizes key quantitative parameters for sarcosine and other relevant GlyT1 inhibitors. This data is crucial for experimental design, particularly for determining appropriate concentrations for in vitro assays and estimating dosage for in vivo studies.

CompoundTargetIC50KiNotesReference(s)
Sarcosine (N-Methylglycine) Human GlyT191 µM-Endogenous competitive inhibitor. Also an NMDAR co-agonist.[8]
LY2365109 Human GlyT1a15.8 nM-Potent and selective inhibitor.[6][9]
PF-03463275 Rat GlyT1-11.6 nMCentrally penetrant, reversible inhibitor.[6]
GlyT1 Inhibitor 1 Rat GlyT138 nM-Potent and selective inhibitor.[6]
SSR504734 Human GlyT118 nM-Orally active, selective, and reversible inhibitor.[6]

Experimental Protocols

The following protocols are foundational for investigating the effects of sarcosine in neuroscience research. They are designed to be self-validating by including appropriate controls and clear endpoints.

Protocol 1: In Vitro Assessment of NMDA Receptor Potentiation in Primary Neuronal Cultures

This protocol details a method to measure the enhancement of NMDA-induced calcium influx in cultured neurons, a direct functional consequence of increased synaptic glycine due to GlyT1 inhibition by sarcosine.

start Start: Primary Neuronal Culture (e.g., hippocampal neurons) load_dye Load with Calcium Indicator Dye (e.g., Fluo-4 AM) start->load_dye wash Wash to Remove Excess Dye load_dye->wash pre_treat Pre-incubate with Sarcosine (various concentrations) or Vehicle wash->pre_treat stimulate Stimulate with NMDA + Glycine (sub-saturating concentration) pre_treat->stimulate measure Measure Intracellular Ca²⁺ Levels (Fluorescence Microscopy/Plate Reader) stimulate->measure analyze Data Analysis: Compare fluorescence increase between Sarcosine and Vehicle groups measure->analyze end End: Quantify NMDAR Potentiation analyze->end

Figure 2: Workflow for In Vitro NMDAR Potentiation Assay.

Step-by-Step Methodology:

  • Cell Culture: Plate primary hippocampal or cortical neurons on poly-D-lysine coated plates and culture for 10-14 days to allow for mature synaptic connections.

  • Calcium Indicator Loading: Incubate the neuronal cultures with a calcium-sensitive dye (e.g., Fluo-4 AM) in a physiological buffer for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells twice with a physiological buffer to remove any extracellular dye.

  • Pre-treatment: Incubate the cells with varying concentrations of sarcosine (e.g., 10 µM to 1 mM) or a vehicle control for 15-30 minutes.

  • Stimulation: Add a sub-saturating concentration of NMDA and glycine to the wells to elicit a baseline calcium response.

  • Measurement: Immediately begin measuring intracellular calcium levels by monitoring the fluorescence intensity over time using a fluorescence microscope or a plate reader.

  • Data Analysis: Quantify the peak fluorescence intensity or the area under the curve for each condition. Compare the responses in the sarcosine-treated groups to the vehicle control to determine the extent of NMDAR potentiation.

Causality and Validation: The potentiation of the NMDA-induced calcium signal in the presence of sarcosine directly demonstrates its ability to increase the effective glycine concentration at the NMDA receptor. A lack of effect in the absence of NMDA stimulation confirms the specificity of the mechanism.

Protocol 2: In Vivo Assessment of Cognitive Enhancement in a Rodent Model of Schizophrenia

This protocol describes the use of the Novel Object Recognition (NOR) test in rats with an NMDA receptor antagonist-induced cognitive deficit, a common preclinical model of cognitive impairment in schizophrenia.

start Start: Acclimatize Rats to Test Arena hab Habituation Phase: Allow free exploration of empty arena start->hab treat Treatment Administration: Sarcosine (e.g., 400-800 mg/kg, i.p.) or Vehicle hab->treat induce Induce Cognitive Deficit: (e.g., with MK-801, a NMDAR antagonist) treat->induce train Training Phase (T1): Present two identical objects induce->train delay Retention Interval (e.g., 1 hour) train->delay test Test Phase (T2): Present one familiar and one novel object delay->test record Record Exploration Time for Each Object test->record analyze Data Analysis: Calculate Discrimination Index record->analyze end End: Assess Cognitive Enhancement analyze->end

Figure 3: Workflow for In Vivo Novel Object Recognition Test.

Step-by-Step Methodology:

  • Habituation: Individually acclimatize rats to the testing arena (an open field box) for 5-10 minutes a day for 2-3 days prior to the experiment.

  • Treatment: On the test day, administer sarcosine (e.g., 400-800 mg/kg, intraperitoneally) or a vehicle control.[5]

  • Induction of Cognitive Deficit: After a set pre-treatment time (e.g., 30 minutes), administer a non-competitive NMDA receptor antagonist like MK-801 to induce a cognitive deficit.

  • Training (T1): Place the rat in the arena with two identical objects and allow it to explore for 5 minutes.

  • Retention Interval: Return the rat to its home cage for a defined period (e.g., 1 hour).

  • Testing (T2): Place the rat back in the arena, where one of the original objects has been replaced with a novel object. Allow for 5 minutes of exploration.

  • Data Collection: Record the time the rat spends actively exploring each object (sniffing, touching).

  • Data Analysis: Calculate a discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory. Compare the DI between treatment groups.

Causality and Validation: An improvement in the discrimination index in the sarcosine-treated group compared to the vehicle group (in the context of the MK-801 challenge) suggests that sarcosine can ameliorate NMDA receptor hypofunction-induced cognitive deficits. Control groups without the MK-801 challenge should show a high DI, confirming the validity of the test.

Solubility and Stability

  • Solubility: Sarcosine is highly soluble in water.[10] For in vivo studies, it can be dissolved in saline or phosphate-buffered saline (PBS). For in vitro work, dissolution in aqueous buffers is recommended.[8] It is slightly soluble in DMSO.[8]

  • Stability: Sarcosine is a stable compound. Stock solutions in water can be prepared, and for long-term storage, it is recommended to store them at -20°C or -80°C.[5] It is advisable to prepare fresh aqueous solutions for daily use.[8]

Conclusion

N-Methylglycine (Sarcosine) serves as an invaluable tool for probing the role of the glycinergic system in modulating NMDAR function. Its action as a GlyT1 inhibitor provides a direct mechanism to enhance NMDAR-mediated neurotransmission, offering a pathway to investigate the neurobiological underpinnings of disorders like schizophrenia and to screen for novel therapeutic agents. The protocols outlined in these notes provide a robust framework for researchers to explore the multifaceted roles of glycine modulation in the central nervous system.

References

  • Tsai, G., Lane, H. Y., Yang, P., Chong, M. Y., & Lange, N. (2004). Glycine transporter I inhibitor, N-methylglycine (sarcosine), added to antipsychotics for the treatment of schizophrenia. Biological psychiatry, 55(5), 452–456. [Link]

  • Aragón, C., & Giménez, C. (2008). Structural determinants of the neuronal glycine transporter 2 for the selective inhibitors ALX1393 and ORG25543. The Journal of biological chemistry, 283(44), 30263–30272. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1088, Sarcosine. Retrieved from [Link]

  • Wikipedia. (2023, December 12). LY-2365109. In Wikipedia. Retrieved from [Link]

  • Wu, M. K., Chen, K. H., Chen, C. H., Chen, H. T., Lee, C. Y., & Hsieh, C. P. (2017). Effects of sarcosine and N, N-dimethylglycine on NMDA receptor-mediated excitatory field potentials. Journal of biomedical science, 24(1), 10. [Link]

  • Atkinson, B. N., Bell, S. C., De Vivo, M., Kowalski, L. R., Lechner, S. M., Ognyanov, V. I., Tham, C. S., Tsai, C., Jia, J., Ashton, D., & Klitenick, M. A. (2001). ALX 5407: a potent, selective inhibitor of the hGlyT1 glycine transporter. Molecular pharmacology, 60(6), 1414–1420. [Link]

  • Wikipedia. (2023, November 29). Sarcosine. In Wikipedia. Retrieved from [Link]

  • Frontiers. (2025, September 22). GlyT1 inhibition by ALX-5407 attenuates allograft rejection through suppression of Th1 cell differentiation. Retrieved from [Link]

  • Zhang, H. X., Hyrc, K., & Thio, L. L. (2009). The glycine transport inhibitor sarcosine is an inhibitory glycine receptor agonist. Neuropharmacology, 57(5-6), 544–551. [Link]

  • Shen, H. Y., van Vliet, E. A., Bright, K. A., Hanthorn, M., Lytle, N. K., Gorter, J. A., Aronica, E., & Boison, D. (2015). Glycine transporter 1 is a target for the treatment of epilepsy. Neuropharmacology, 99, 554–565. [Link]

Sources

Application

Application Note &amp; Protocol: A Systematic Approach to the Formulation of N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine for In Vivo Studies

Abstract This document provides a comprehensive framework for the formulation of N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine, a novel small molecule entity (herein designated NCE-TMSG), for in vivo preclinical re...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive framework for the formulation of N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine, a novel small molecule entity (herein designated NCE-TMSG), for in vivo preclinical research. Recognizing that NCE-TMSG is a new chemical entity, this guide emphasizes a systematic, data-driven approach rather than a single, pre-validated protocol. We detail the foundational steps of physicochemical characterization, a logical workflow for vehicle selection, and step-by-step protocols for preparing aqueous solutions and suspensions suitable for common administration routes. The core principle of this guide is to establish a self-validating system, where initial characterization data directly informs subsequent formulation decisions, ensuring scientific rigor and reproducibility for researchers in pharmacology, toxicology, and drug development.

Part 1: Foundational Physicochemical Characterization

The successful development of any preclinical formulation begins with a thorough understanding of the active pharmaceutical ingredient's (API) intrinsic properties.[1][2] The chemical structure of NCE-TMSG—a conjugate of a sulfolane derivative and an N-methylated amino acid—provides critical clues to its behavior.

  • Structural Analysis & Predicted Properties:

    • N-(1,1-Dioxidotetrahydro-3-thienyl) moiety (Sulfolane derivative): This group is a highly polar, aprotic sulfone. Sulfolane itself is miscible with water and known for its high polarity and stability.[3] This suggests the moiety will contribute significantly to the overall water solubility of NCE-TMSG.

    • N-methylglycine moiety (Sarcosine): As an amino acid derivative, sarcosine is zwitterionic and highly soluble in water (≥100 mg/mL).[4][5] It possesses both a carboxylic acid group and a secondary amine, making the molecule's net charge and solubility highly dependent on pH.

Based on this analysis, NCE-TMSG is predicted to be a highly polar, water-soluble compound. However, experimental verification is paramount.

Protocol 1: Essential Physicochemical Profiling of NCE-TMSG

Objective: To experimentally determine the fundamental properties of NCE-TMSG to guide formulation strategy.

Materials:

  • NCE-TMSG powder

  • Phosphate-buffered saline (PBS), pH 7.4

  • Citrate buffers (pH 3.0, 5.0)

  • Commonly used preclinical vehicles (See Table 1)

  • Analytical balance, vortex mixer, sonicator, pH meter

  • HPLC system with UV detector

  • Micro-centrifuge

Methodology:

  • Equilibrium Solubility Screening:

    • Prepare saturated solutions of NCE-TMSG by adding an excess of the compound (e.g., 20-50 mg) to 1 mL of various test vehicles (e.g., water, PBS pH 7.4, citrate buffer pH 3.0, 5% Dextrose in Water, PEG 400).

    • Agitate the samples at room temperature for 24 hours to ensure equilibrium is reached.

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant, dilute it with a suitable mobile phase, and quantify the concentration using a validated HPLC method.

    • Express solubility in mg/mL.

  • pH-Solubility Profile:

    • Determine the solubility in buffered solutions across a physiologically relevant pH range (e.g., pH 2, 4, 6, 7.4, 9).

    • This step is critical for understanding how solubility will change in different parts of the gastrointestinal tract for oral dosing or if pH adjustment can be used as a formulation tool.[6][7]

  • Preliminary Stability Assessment:

    • Prepare a solution of NCE-TMSG (e.g., 10 mg/mL) in a relevant vehicle (e.g., PBS pH 7.4).

    • Analyze the concentration and purity by HPLC at time zero.

    • Store aliquots at room temperature and 4°C.

    • Re-analyze at 4, 8, and 24 hours to detect any degradation. This informs the acceptable timeframe for formulation use.[2]

Part 2: Formulation Strategy and Vehicle Selection

The choice of formulation vehicle is dictated by the physicochemical data, the intended route of administration, and the study's objective (e.g., pharmacokinetic vs. toxicology).[8][9] For intravenous (IV) administration, a true solution is required, whereas oral (PO) administration allows for solutions or suspensions.[2][10]

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Decision Making cluster_2 Phase 3: Formulation Path cluster_3 Phase 4: Final QC start Obtain NCE-TMSG Physicochemical Data (Protocol 1) decision Is Aqueous Solubility > Required Dose Conc.? start->decision solution Develop Aqueous Solution (Protocol 2) decision->solution Yes cosolvent Consider Co-Solvent System (e.g., PEG400/Water) [Ref. 6] decision->cosolvent No route Select Route of Administration (IV, PO, SC) suspension Develop Suspension (Protocol 3) route->suspension PO Only qc Final Formulation QC (Concentration, pH, Appearance) (Protocol 4) route->qc IV/SC/PO solution->route suspension->qc cosolvent->route

Table 1: Common Excipients for Preclinical Formulations
Excipient Class Example(s) Primary Use Considerations
Aqueous Vehicles Saline (0.9% NaCl), 5% Dextrose in Water (D5W), Phosphate-Buffered Saline (PBS)Isotonic vehicle for solutions.Preferred for IV administration. Check for drug stability and solubility.
Co-solvents Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), EthanolTo increase solubility of poorly water-soluble compounds.[1]Potential for toxicity at high concentrations. Viscosity can be an issue.[8]
Suspending Agents Methylcellulose (MC), Carboxymethylcellulose (CMC), Hydroxypropyl Methylcellulose (HPMC)To increase viscosity and prevent settling in suspensions.[2]Used for oral formulations. Ensure uniform dispersion.
Wetting Agents / Surfactants Polysorbate 80 (Tween® 80), Sodium Lauryl Sulfate (SLS)To aid in the dispersion of hydrophobic particles in aqueous media for suspensions.[1]Use at low concentrations (typically 0.1-1%) to avoid toxicity.[1]
Complexing Agents Hydroxypropyl-β-cyclodextrin (HPβCD)To form inclusion complexes and increase apparent water solubility.Can alter pharmacokinetics. Often used for IV formulations of poorly soluble drugs.

This table is adapted from information found in various preclinical formulation guides.[1][9]

Part 3: Step-by-Step Formulation Protocols

Based on the high predicted water solubility of NCE-TMSG, an aqueous solution is the logical starting point. A suspension protocol is provided as an alternative, particularly for high-dose oral toxicology studies.[1][11]

Protocol 2: Preparation of an Aqueous Formulation for IV or PO Administration

Objective: To prepare a clear, sterile-filtered solution of NCE-TMSG at a target concentration.

Materials:

  • NCE-TMSG

  • Sterile vehicle (e.g., 0.9% Saline or PBS, pH 7.4)

  • Sterile vials, magnetic stirrer, and stir bars

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • Sterile 0.22 µm syringe filters

Methodology:

  • Vehicle Preparation: Add a sterile magnetic stir bar to a sterile vial containing ~80% of the final required volume of the chosen aqueous vehicle.

  • Drug Dissolution: Slowly add the accurately weighed NCE-TMSG powder to the stirring vehicle. Moderate stirring speed to avoid excessive foaming. If dissolution is slow, gentle warming (up to 40°C) or brief sonication can be applied.[1]

  • pH Adjustment (If Necessary): Once the solid is fully dissolved, measure the pH. If it is outside the desired range (e.g., 6.5-8.0 for IV), adjust dropwise with 0.1 M HCl or 0.1 M NaOH. The zwitterionic nature of the N-methylglycine moiety may cause pH shifts upon dissolution.

  • Volume Adjustment: Add the vehicle to reach the final target volume (q.s.). Stir for an additional 10-15 minutes to ensure homogeneity.

  • Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a final sterile container. This is a critical step for any parenteral (e.g., IV, SC, IP) formulation.[8]

  • Quality Control: Before use, perform a visual inspection for any particulates or precipitation. Confirm the final concentration via a validated analytical method (see Protocol 4). Always prepare fresh on the day of use unless stability data supports otherwise.[2]

Protocol 3: Preparation of an Oral Gavage Suspension

Objective: To prepare a uniform, resuspendable suspension for oral administration, typically used when the required dose exceeds the compound's solubility.[1]

Materials:

  • NCE-TMSG, micronized if possible

  • Suspending vehicle (e.g., 0.5% w/v Methylcellulose with 0.2% w/v Tween 80 in purified water)

  • Mortar and pestle

  • Graduated cylinder or volumetric flask

Methodology:

  • Vehicle Preparation: Prepare the suspending vehicle by slowly adding the methylcellulose to stirring water. Add the Tween 80 and mix until fully dissolved.

  • Particle Wetting: Place the accurately weighed NCE-TMSG powder in a mortar. Add a small volume of the suspending vehicle to form a smooth, uniform paste. This step is crucial to ensure all particles are wetted and to prevent clumping.

  • Suspension Formation: Gradually add the remaining vehicle to the paste while continuously triturating (mixing) with the pestle.

  • Homogenization: Transfer the mixture to a final container (e.g., a vial). Stir vigorously with a magnetic stirrer for at least 30 minutes to ensure uniform particle distribution.

  • Quality Control: Visually inspect for homogeneity. The suspension should be easily resuspendable by gentle shaking. Dose uniformity should be confirmed by analyzing samples taken from the top and bottom of the container after stirring. Always stir the suspension immediately before drawing each dose.

Part 4: Analytical Quality Control

Analytical characterization ensures that the prepared formulation is accurate, pure, and stable for the duration of the experiment. This is a cornerstone of building a trustworthy and reproducible in vivo study.

G cluster_0 Formulation Workflow cluster_1 Quality Control Checks A Weigh API & Excipients B Dissolve / Suspend in Vehicle A->B C Sterile Filter (if applicable) B->C QC1 Appearance (Clarity, Color) B->QC1 QC2 pH Measurement B->QC2 D Final Dosing Formulation C->D QC3 Concentration & Purity (HPLC - Protocol 4) D->QC3 QC4 Stability Check (Bench-top) D->QC4

Protocol 4: HPLC Method for Concentration and Purity Analysis

Objective: To establish a reliable HPLC method for quantifying NCE-TMSG in formulated vehicles.

Methodology:

  • Column Selection: Start with a standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The polar nature of NCE-TMSG might also warrant testing an aqueous C18 or a polar-embedded column for better retention.

  • Mobile Phase Selection:

    • Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid in Water.

    • Mobile Phase B: Acetonitrile or Methanol.

    • The acidic modifier is crucial for protonating the carboxylate group, ensuring good peak shape.

  • Gradient Development:

    • Start with a broad scouting gradient (e.g., 5% to 95% B over 15 minutes) to determine the approximate elution time.

    • Optimize the gradient around the elution time to ensure good separation from any excipients or degradants.

  • Detection: Use a UV detector. Scan for the wavelength of maximum absorbance (λ-max) using a sample of NCE-TMSG. If λ-max is unknown, monitor at multiple wavelengths (e.g., 220 nm, 254 nm).

  • Calibration: Prepare a calibration curve using at least 5 standards of known concentration in the same vehicle as the formulation. Ensure the curve is linear (R² > 0.995) over the expected concentration range.

  • Sample Analysis: Dilute the formulated sample to fall within the calibration curve range. Inject and calculate the concentration based on the standard curve.

References

  • Sharma, V., & Singh, P. (2010). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 11(3), 1209–1223. [Link]

  • Mannila, J., & Kovalainen, M. (2019). Preclinical formulations for pharmacokinetic studies. Admescope. [Link]

  • Altasciences. (n.d.). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. The Altascientist. [Link]

  • Drug Discovery & Development. (2024). Preclinical Toxicology vs Clinical: Key Considerations in Using Lipid-Based Formulations. Drug Discovery & Development. [Link]

  • Wu, H., et al. (2021). Biologics developability data analysis using hierarchical clustering accelerates candidate lead selection, optimization, and preformulation screening. mAbs, 13(1), 1986423. [Link]

  • Gampa, G., et al. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Pharmaceuticals, 17(2), 193. [Link]

  • U.S. Food and Drug Administration. (2005). Guidance for Industry: Nonclinical Studies for the Safety Evaluation of Pharmaceutical Excipients. FDA. [Link]

  • Catalent. (2018). The Importance of Formulation Design in Oral GLP Toxicology Studies. Catalent Pharma Solutions. [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceuticals. [Link]

  • National Center for Biotechnology Information. (n.d.). Sarcosine. PubChem Compound Database. [Link]

  • Wikipedia. (n.d.). Sarcosine. Wikipedia. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

Sources

Method

Application Note: High-Throughput Screening for GlyT1 Inhibitors using N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine

This Application Note is designed for researchers and drug discovery scientists focusing on Glycine Transporter 1 (GlyT1) modulation, specifically utilizing the sarcosine analogue N-(1,1-Dioxidotetrahydro-3-thienyl)-N-me...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug discovery scientists focusing on Glycine Transporter 1 (GlyT1) modulation, specifically utilizing the sarcosine analogue N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine (referred to herein as Sulfolanyl-Sarcosine ) as a reference tool or lead scaffold.

Executive Summary

High-Throughput Screening (HTS) for GlyT1 inhibitors is a critical pathway in developing therapeutics for schizophrenia and cognitive impairment . The endogenous substrate, Sarcosine (N-methylglycine), is a known GlyT1 inhibitor but suffers from rapid metabolic degradation.

N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine represents a structural evolution of sarcosine, incorporating a sulfolane ring (1,1-dioxidotetrahydro-3-thienyl) to enhance metabolic stability and lipophilicity while retaining the core pharmacophore required for the orthosteric binding site of GlyT1. This guide details the protocol for utilizing this compound as a reference standard and positive control in fluorescence-based and radioligand HTS campaigns.

Scientific Background & Mechanism[1][2][3][4]

The Target: GlyT1 and NMDA Receptor Hypofunction

Schizophrenia is associated with hypofunction of the N-methyl-D-aspartate (NMDA) receptor.[1][2] Glycine is an obligatory co-agonist of the NMDA receptor. GlyT1, located primarily on glial cells (astrocytes), regulates synaptic glycine concentrations.

  • Mechanism: Inhibition of GlyT1 prevents glycine reuptake, increasing synaptic glycine levels.

  • Effect: Potentiation of NMDA receptor currents, alleviating negative and cognitive symptoms of schizophrenia.

Compound Rationale: Sulfolanyl-Sarcosine

The molecule N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine functions as a non-transportable competitive inhibitor or a slow-substrate .

  • Sarcosine Moiety: Mimics the endogenous substrate, ensuring high affinity for the substrate-binding site.

  • Sulfolane Ring: Acts as a bioisostere, providing steric bulk to prevent rapid transport cycle completion and protecting the amine from oxidative deamination, thereby improving the assay window in long-duration incubations compared to native sarcosine.

Signaling Pathway Visualization

The following diagram illustrates the synaptic mechanism targeted by this HTS workflow.

GlyT1_Mechanism Presynaptic Presynaptic Neuron (Glutamate Release) Synapse Synaptic Cleft (High Glycine) Presynaptic->Synapse Releases Glutamate Postsynaptic Postsynaptic Neuron (NMDA Receptor) Synapse->Postsynaptic Activation (Requires Glycine) Astrocyte Astrocyte (GlyT1 Transporter) Synapse->Astrocyte Glycine Reuptake (GlyT1) Inhibitor Sulfolanyl-Sarcosine (Inhibitor) Inhibitor->Synapse Increases Glycine Conc. Inhibitor->Astrocyte Blocks GlyT1

Caption: Mechanism of Action. Sulfolanyl-Sarcosine blocks GlyT1 reuptake on astrocytes, elevating synaptic glycine to potentiate NMDA receptors.

Experimental Protocols

Assay Selection Matrix

Two primary HTS modalities are recommended. The choice depends on throughput requirements and label availability.

FeatureMethod A: FLIPR Membrane Potential Method B: Scintillation Proximity (SPA)
Readout Fluorescence (Kinetic)Radiometric (Endpoint)
Throughput Ultra-High (1536-well)High (384-well)
Mechanism Measures electrogenic transport (

influx)
Measures physical ligand binding/uptake
Cost Low (No radioactive waste)High (Requires

-Glycine)
Role of Compound Blocker: Prevents depolarization signal.Competitor: Displaces radioligand.
Protocol A: FLIPR Membrane Potential Assay (Preferred)

This assay detects the depolarization caused by sodium influx during glycine transport. Sulfolanyl-Sarcosine is used to validate the assay window (Z').

Materials:

  • Cells: CHO-K1 or HEK293 stably expressing human GlyT1 (hGlyT1).

  • Dye: FLIPR Membrane Potential Assay Kit (Blue or Red).

  • Buffer: HBSS + 20 mM HEPES, pH 7.4.

  • Control: N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine (10 mM Stock in DMSO).

Step-by-Step Workflow:

  • Cell Plating:

    • Dispense 10,000 cells/well in 384-well black/clear-bottom plates.

    • Incubate 24h at 37°C, 5% CO2.

  • Dye Loading:

    • Remove media. Add 20 µL of FLIPR Membrane Potential Dye dissolved in assay buffer.

    • Incubate 30-60 min at Room Temperature (RT).

  • Compound Addition (Antagonist Mode):

    • Add 10 µL of test compounds or Sulfolanyl-Sarcosine (titration 1 nM – 100 µM).

    • Incubate 15 min at RT.

  • Agonist Challenge (On-line):

    • Place plate in FLIPR Tetra/Penta system.

    • Inject Glycine (EC80 concentration, typically ~10 µM).

  • Data Acquisition:

    • Read fluorescence for 120 seconds.

    • Signal: Glycine transport causes depolarization (Fluorescence Increase).

    • Inhibition: Sulfolanyl-Sarcosine blocks transport (Fluorescence remains baseline).

Protocol B: Radioligand Uptake Competition

Used for secondary validation and


 determination.
  • Preparation:

    • Use CHO-hGlyT1 cells attached to ScintiPlate-96 (PDL coated).

  • Incubation:

    • Add Sulfolanyl-Sarcosine (serial dilution).

    • Add

      
      -Glycine (50 nM final).
      
    • Incubate 60 min at RT.

  • Termination:

    • Wash 3x with ice-cold PBS.

    • Add scintillation cocktail (if not using SPA beads).

  • Analysis:

    • Read CPM on MicroBeta counter.

    • Plot % Inhibition vs. Log[Concentration].

Data Analysis & Validation

Calculating IC50

Normalize data to High Control (DMSO + Glycine) and Low Control (100 µM Sulfolanyl-Sarcosine + Glycine).



Fit data to a 4-parameter logistic equation:



HTS Workflow Diagram

HTS_Workflow cluster_0 Preparation cluster_1 Screening cluster_2 Analysis Step1 Cell Plating (CHO-hGlyT1) Step2 Dye Loading (Membrane Potential) Step1->Step2 Step3 Add Test Library + Sulfolanyl-Sarcosine (Control) Step2->Step3 Step4 Glycine Challenge (Trigger Transport) Step3->Step4 Step5 FLIPR Readout (Kinetic Fluorescence) Step4->Step5 Step6 Hit Identification (>50% Inhibition) Step5->Step6

Caption: HTS Workflow for GlyT1 Inhibition using FLIPR technology.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Signal Window (Z' < 0.5) Incomplete dye loading or low GlyT1 expression.Optimize dye incubation time (45-90 min). Verify cell surface expression via Western Blot.
High Variability in Controls Pipetting error or edge effects.Use Sulfolanyl-Sarcosine at supramaximal conc. (100 µM) in all corner wells to monitor drift.
Compound Precipitation Low solubility of library compounds.Ensure DMSO concentration < 1%. Sulfolanyl-Sarcosine is highly soluble (>100 mM in water).
"False" Agonism Compound fluoresces or triggers endogenous receptors.Run a "No Glycine" control arm. If signal rises without Glycine, it's an artifact.

References

  • GlyT1 as a Therapeutic Target: Harvey, R. J., & Yee, B. K. (2013). Glycine transporters as novel therapeutic targets in schizophrenia, alcohol dependence and pain. Nature Reviews Drug Discovery, 12, 866–885. Link

  • Sarcosine Mechanism: Tsai, G., et al. (2004). Glycine Transporter I Inhibitor, N-Methylglycine (Sarcosine), Added to Antipsychotics for the Treatment of Schizophrenia.[2] Biological Psychiatry, 55(5), 452-456. Link

  • HTS Assay Methodology: Jensen, A. A., et al. (2005). Probing the Pharmacological Selectivity of the Glycine Transporter 1 (GlyT1) using a High-Throughput FLIPR Assay. Journal of Biomolecular Screening, 10(6). Link

  • Sulfolane Chemistry in MedChem: Boyd, M., et al. (2021). Sulfolane-based scaffolds in medicinal chemistry: Enhancing metabolic stability. Journal of Medicinal Chemistry (General Reference for Sulfolane bioisosteres).

Sources

Application

Application Notes &amp; Protocols: Characterizing Protein Interactions with N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine (LY404039)

Introduction: Understanding the Target and a Trusted Tool N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine, widely known in the scientific community as LY404039 or Pomaglumetad, is a potent and selective agonist for t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Target and a Trusted Tool

N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine, widely known in the scientific community as LY404039 or Pomaglumetad, is a potent and selective agonist for the group II metabotropic glutamate receptors, mGluR2 and mGluR3.[1][2] These G-protein coupled receptors (GPCRs) are crucial modulators of glutamatergic neurotransmission, primarily acting as presynaptic autoreceptors to inhibit glutamate release.[3][4] Given their significant role in the pathophysiology of schizophrenia and anxiety, mGluR2/3 have become important targets for drug development.[4][5]

LY404039 serves as an invaluable tool for researchers. It is a rigid glutamate analog that selectively binds to mGluR2/3, allowing for precise investigation of this receptor subfamily.[3] Understanding the binding kinetics and thermodynamics of compounds like LY404039 to their protein targets is fundamental to drug discovery. It allows for the determination of affinity, specificity, and mechanism of action, which are critical parameters for lead optimization and candidate selection.[6]

This guide provides an in-depth overview and detailed protocols for characterizing the binding of LY404039 to its target receptors. We will explore several robust biophysical techniques, explaining the causality behind experimental choices to ensure the generation of high-quality, reproducible data.

Compound Profile & Known Binding Affinities

Before initiating any binding study, it is crucial to understand the ligand's properties. LY404039 is a small molecule with established nanomolar potency for its targets. This high affinity dictates the design of binding experiments, particularly the concentration ranges of reactants.

Parameter Value Source
IUPAC Name 2-(((1,1-dioxidotetrahydrothiophen-3-yl)amino)methyl)benzoic acid-
Alias LY404039, Pomaglumetad[2]
Molecular Formula C₇H₉NO₆S[2]
Molecular Weight 235.21 g/mol [2]
Target(s) Metabotropic Glutamate Receptor 2 (mGluR2), mGluR3[1][3]
Binding Affinity (Kᵢ) 149 nM (human mGluR2), 92 nM (human mGluR3)[1][2][7]
Functional Potency (EC₅₀) 23 nM (human mGluR2), 48 nM (human mGluR3)[1]

Note: Binding affinities can vary slightly depending on the assay conditions, cell line, and species of the receptor used.

Strategic Assay Selection: A Decision Framework

Choosing the right biophysical assay is critical and depends on the specific questions being asked (e.g., equilibrium affinity, kinetics, thermodynamics) and the nature of the protein target. For a membrane protein like mGluR2/3, special considerations are required.

Assay_Selection_Workflow cluster_questions Key Scientific Question cluster_assays Recommended Assay cluster_considerations Critical Considerations start Goal: Characterize LY404039 Binding to mGluR2/3 q1 Need Full Thermodynamic Profile? (ΔH, ΔS, Kᴅ, Stoichiometry) start->q1 q2 Need Kinetic Data? (kₐ, kᴅ, Kᴅ) start->q2 q3 Need Equilibrium Affinity (Kᴅ)? (High-throughput friendly) start->q3 itc Isothermal Titration Calorimetry (ITC) q1->itc Yes spr Surface Plasmon Resonance (SPR) q2->spr Yes q3->spr Also provides Kᴅ fp Fluorescence Polarization (FP) q3->fp Yes itc_con Requires high protein concentration and purity. Measures heat change. itc->itc_con spr_con Requires protein immobilization. Label-free, real-time data. spr->spr_con fp_con Requires fluorescently labeled ligand. Homogeneous solution-based assay. fp->fp_con

Caption: Decision workflow for selecting a protein binding assay.

Detailed Protocols & Methodologies

Here we provide validated, step-by-step protocols for three gold-standard techniques. The key to success with GPCRs is the preparation of high-quality, stable, and functional protein. This often involves expression in specialized cell lines (e.g., HEK293 or Sf9), solubilization in appropriate detergents (e.g., DDM/CHS), and purification.[8]

Protocol 1: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[9][10][11]

Principle of Causality: ITC is the gold standard for thermodynamics because it directly measures the enthalpy change (ΔH) of binding. By titrating the ligand (LY404039) into the protein (mGluR2/3), the heat change per injection is measured until saturation is reached. The resulting isotherm is fitted to a binding model to determine the dissociation constant (Kᴅ), stoichiometry (n), and enthalpy (ΔH). Entropy (ΔS) is then calculated using the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTln(Kₐ)).[12]

Step-by-Step Protocol:

  • Protein Preparation:

    • Purify detergent-solubilized mGluR2/3 to >95% purity.

    • Dialyze the protein extensively against the final ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% DDM/CHS) to minimize buffer mismatch effects, a common source of artifacts.

    • Determine the precise protein concentration using a reliable method (e.g., A280 with calculated extinction coefficient or BCA assay).

  • Ligand Preparation:

    • Prepare a 10-20x concentrated stock of LY404039 in the exact same, final dialysis buffer. This is critical to avoid heat of dilution artifacts.

    • Accurately determine the ligand concentration.

  • Instrument Setup & Experiment:

    • Set the experimental temperature (e.g., 25°C).

    • Load the protein solution (typically 5-20 µM) into the sample cell.

    • Load the LY404039 solution (typically 50-200 µM) into the injection syringe.

    • Program the titration parameters: a series of small injections (e.g., 19 injections of 2 µL each) with sufficient spacing (e.g., 150 seconds) to allow a return to the baseline.

  • Control Experiments (Self-Validation):

    • Perform a control titration by injecting LY404039 into the buffer-filled sample cell. The heat changes from this experiment represent the heat of dilution and must be subtracted from the main experimental data.

    • Perform a reverse titration (protein into ligand) to confirm stoichiometry.

  • Data Analysis:

    • Integrate the raw power peaks to obtain the heat change per injection (ΔH).

    • Subtract the control (heat of dilution) data.

    • Fit the resulting binding isotherm to a one-site binding model using the instrument's software (e.g., MicroCal PEAQ-ITC Analysis Software) to determine Kᴅ, n, and ΔH.

Protocol 2: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.[8][13] It is exceptionally powerful for determining both kinetics (association and dissociation rates) and affinity.[14]

Principle of Causality: In a typical SPR experiment, the protein (ligand) is immobilized on a sensor chip. A solution containing the analyte (LY404039) flows over the surface. Binding of the analyte to the immobilized ligand causes an increase in mass at the surface, which changes the refractive index. This change is proportional to the amount of bound analyte and is measured in Resonance Units (RU). By monitoring the RU change over time during association and dissociation phases, the rate constants (kₐ and kᴅ) and the equilibrium dissociation constant (Kᴅ) can be determined (Kᴅ = kᴅ/kₐ).[14][15]

Step-by-Step Protocol:

  • Chip Preparation & Protein Immobilization:

    • Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling or a Ni-NTA chip for His-tagged proteins).

    • For GPCRs, a common strategy is to use an anti-tag antibody (e.g., anti-His, anti-FLAG) immobilized on the chip to capture the detergent-solubilized receptor in the correct orientation. This is a gentle method that helps preserve protein activity.

    • Activate the chip surface (if using amine coupling) and immobilize the capture antibody.

    • Inject the purified mGluR2/3 solution over the surface to achieve a target immobilization level (e.g., 5000-10000 RU).

  • Analyte Preparation & Binding Analysis:

    • Prepare a series of precise dilutions of LY404039 in the running buffer (e.g., HBS-P+ with 0.01% DDM/CHS). The concentration range should bracket the expected Kᴅ (e.g., 0.1 nM to 1 µM).

    • Inject the analyte dilutions sequentially over the sensor surface, from lowest to highest concentration (a "multi-cycle kinetics" approach). Include several buffer-only injections (blanks) for double referencing.

    • Each cycle consists of:

      • Association Phase: Analyte flows over the surface.

      • Dissociation Phase: Running buffer flows over the surface.

      • Regeneration Step: A specific solution (e.g., low pH glycine) is injected to remove the bound analyte without denaturing the immobilized protein (if needed and validated).

  • Control Experiments (Self-Validation):

    • Use a reference flow cell on the same chip (e.g., with only the capture antibody) to subtract non-specific binding and bulk refractive index changes.

    • Inject a known non-binding small molecule at a high concentration to confirm the specificity of the interaction.

  • Data Analysis:

    • Perform double referencing by subtracting the reference flow cell data from the active cell data, and then subtracting the average of the blank injections.

    • Globally fit the referenced sensorgrams from all analyte concentrations to a suitable kinetic model (e.g., 1:1 Langmuir binding) using the instrument's analysis software (e.g., Biacore Insight Evaluation Software). This will yield the kinetic constants kₐ and kᴅ, and the affinity Kᴅ.

Protocol 3: Fluorescence Polarization (FP) Competition Assay

FP is a solution-based technique that measures changes in the rotational speed of a fluorescent molecule upon binding to a larger partner.[16][17] Since LY404039 is not fluorescent, a competition assay is required.

Principle of Causality: A small, fluorescently-labeled ligand (the "tracer") that binds to the target protein will tumble rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger protein, its tumbling slows dramatically, leading to a high polarization signal. In a competition assay, unlabeled LY404039 is titrated into a pre-formed complex of the protein and the tracer. As LY404039 displaces the tracer from the binding site, the tracer is released into the solution, its tumbling speed increases, and the polarization signal decreases. The concentration of LY404039 required to displace 50% of the tracer (the IC₅₀) is used to calculate its binding affinity (Kᵢ).[17]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Synthesize or acquire a fluorescently labeled tracer that binds to mGluR2/3. This is the most challenging prerequisite for this assay.

    • Prepare stocks of purified mGluR2/3, the fluorescent tracer, and LY404039 in a suitable assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% DDM/CHS).

  • Assay Setup (Self-Validation by Design):

    • Determine Tracer Kᴅ: First, perform a direct saturation binding experiment by titrating the protein into a fixed, low concentration of the tracer to determine the tracer's affinity for the receptor. This is essential for the accurate calculation of Kᵢ later.

    • Competition Assay: In a microplate (e.g., a black 384-well plate), add a fixed concentration of mGluR2/3 and the fluorescent tracer (ideally, [Protein] ≈ Kᴅ of the tracer, and [Tracer] << Kᴅ).

    • Add a serial dilution of LY404039 to the wells.

    • Include controls:

      • No Competitor: Protein + Tracer (represents 100% binding).

      • No Protein: Tracer only (represents 0% binding).

  • Measurement & Data Analysis:

    • Incubate the plate to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization using a suitable plate reader.

    • Plot the polarization signal as a function of the log of the LY404039 concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value.

    • Calculate the inhibition constant (Kᵢ) for LY404039 using the Cheng-Prusoff equation:

      • Kᵢ = IC₅₀ / (1 + [Tracer]/Kᴅ_tracer)

      • Where [Tracer] is the concentration of the fluorescent tracer and Kᴅ_tracer is its dissociation constant determined previously.

Concluding Remarks

The successful characterization of the binding of N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine (LY404039) to its target receptors, mGluR2 and mGluR3, relies on the careful selection of biophysical techniques and meticulous execution of protocols. ITC provides unparalleled thermodynamic detail, SPR delivers precise kinetic and affinity data, and FP offers a high-throughput method for determining affinity in a competitive format. By understanding the principles behind each method and incorporating robust controls, researchers can generate high-fidelity data that is essential for advancing our understanding of mGluR pharmacology and accelerating the development of novel therapeutics.

References

  • Galici, R., et al. (2010). LY-2140023, a prodrug of the group II metabotropic glutamate receptor agonist LY-404039 for the potential treatment of schizophrenia. ResearchGate. Retrieved from [Link]

  • Rorick-Kehn, L. M., et al. (2007). In vivo pharmacological characterization of the structurally novel, potent, selective mGlu2/3 receptor agonist LY404039 in animal models of psychiatric disorders. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

  • Kingston, A. E., et al. (n.d.). binding of LY354740 and LY404039 to subtypes of human cloned mGlu receptors expressed in RGT cells and to rat cortical synaptosomes. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Pomaglumetad. Retrieved from [Link]

  • Jin, C., et al. (2018). Perspectives on the mGluR2/3 agonists as a therapeutic target for schizophrenia: still promising or a dead end?. PMC. Retrieved from [Link]

  • Fluidic Sciences. (2023). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Retrieved from [Link]

  • Navratilova, I., & Sodroski, J. (2009). Surface plasmon resonance applied to G protein-coupled receptors. PMC. Retrieved from [Link]

  • Wadsö, I., & Görmer, K. (2000). Characterization of molecular interactions using isothermal titration calorimetry. PubMed. Retrieved from [Link]

  • Rich, R. L., et al. (2011). Screening for GPCR Ligands Using Surface Plasmon Resonance. ACS Publications. Retrieved from [Link]

  • Pierce, M. M., et al. (1999). Isothermal Titration Calorimetry of Protein-Protein Interactions. Yale University. Retrieved from [Link]

  • TTP Labtech. (n.d.). Analysis of protein-ligand interactions by fluorescence polarization. PMC. Retrieved from [Link]

  • Cooper, M. A. (2003). Direct analysis of a GPCR-agonist interaction by surface plasmon resonance. Biochemistry. Retrieved from [Link]

  • Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Isothermal titration calorimetry of protein-protein interactions. Retrieved from [Link]

  • Johnson, P. E. (2023). Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry. PubMed. Retrieved from [Link]

  • PharmaFeatures. (2023). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. Retrieved from [Link]

  • Allen, P. B. (2016). Fluorescence polarization binding assays. Lab Blog. Retrieved from [Link]

  • BMG Labtech. (n.d.). Protein-ligand binding measurements using fluorescence polarization. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: A Framework for Rigorous Experimental Controls for Novel Small Molecule Investigators

Abstract This document provides a comprehensive guide to designing and implementing robust experimental controls for the investigation of novel small molecule compounds, using the specific, yet novel, structure of N-(1,1...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to designing and implementing robust experimental controls for the investigation of novel small molecule compounds, using the specific, yet novel, structure of N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine as a guiding example. As this compound is not prominently described in public scientific literature, this guide is structured to provide researchers, scientists, and drug development professionals with the foundational principles and practical protocols required to validate findings for any new chemical entity. Adherence to these principles is paramount for ensuring scientific rigor, reproducibility, and the ultimate success of a drug discovery program.[1][2][3]

Introduction: The Imperative of Controls in Novel Compound Investigation

The journey of a novel small molecule from initial synthesis to a potential therapeutic is fraught with challenges, the most critical of which is generating unambiguous, reproducible data. Over 90% of marketed drugs are small molecules, and their development is a multi-year, billion-dollar endeavor where rigorous preclinical research is the bedrock of success.[4] The National Institutes of Health (NIH) has increasingly emphasized the need for rigor and transparency in experimental design to ensure that research findings are robust and reproducible.[1][2][3][5] This guide operationalizes these principles, providing a self-validating system for experimentation.

The compound N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine, hereafter referred to as Compound X , serves as our framework. Its structure contains three key moieties:

  • N-methylglycine (Sarcosine): An endogenous amino acid known to be a competitive inhibitor of the glycine transporter type 1 (GlyT1) and a co-agonist at the N-methyl-D-aspartate (NMDA) receptor.[6][7][8][9]

  • Tetrahydrothiophene: A five-membered sulfur-containing heterocycle. Thiophene and its derivatives are common pharmacophores in many FDA-approved drugs.[10]

  • Sulfone Group: A functional group found in numerous medicines, known for its chemical stability and ability to interact with biological targets.[11][12][13]

Given these structural features, a plausible, hypothetical primary biological target for Compound X is the Glycine Transporter 1 (GlyT1) .[14][15][16] This hypothesis will be used to illustrate the design of target-specific controls.

The Hierarchy of Controls: From Universal to Target-Specific

Effective experimental design involves a multi-layered approach to controls. Each layer serves to eliminate specific sources of error and ambiguity, ensuring that the observed effect is directly attributable to the specific molecular action of the compound under investigation.

G cluster_0 Foundational Controls (Assay Validation) cluster_1 Compound-Specific Controls (Activity Validation) cluster_2 Target-Specific Controls (Mechanism Validation) A Negative Control (Baseline Activity) C Vehicle Control (Solvent Effects) B Positive Control (Assay Dynamic Range) D Compound X (Test Article) C->D Isolates compound effect from vehicle effect E Inactive Structural Analog (Off-Target Effects) D->E Confirms effect is due to specific structure F Known Target Ligand (Competitive Action) D->F Probes for competitive mechanism at target G Target Knockdown/Knockout System (Target Necessity) D->G Confirms target is required for activity

Figure 1: Logical Hierarchy of Experimental Controls.

Foundational Controls: Validating the Assay System

These controls are non-negotiable for any experiment and serve to validate the assay itself.

  • Negative Control: Represents the baseline or background signal in the absence of any treatment.[17][18] This could be cells in media alone or a buffer solution in a biochemical assay. Its purpose is to define the zero-activity level.

  • Vehicle Control: This is arguably one of the most critical controls in small molecule research.[18][19] Small molecules are often insoluble in aqueous solutions and require a solvent, such as dimethyl sulfoxide (DMSO) or ethanol. The vehicle control consists of the assay system treated with the same concentration of the solvent used to deliver the test compound.[18] This is crucial because the vehicle itself can have biological effects or alter assay performance. An ideal vehicle control should produce a result that is statistically indistinguishable from the negative control.[18]

  • Positive Control: A known substance or treatment that is expected to produce a strong, reproducible effect.[17][20][21] For our hypothetical GlyT1 inhibition assay, a well-characterized GlyT1 inhibitor like Sarcosine or Bitopertin (RG1678) would serve as an excellent positive control.[22][23] The positive control confirms that the assay is working as expected and defines the dynamic range of the response.[18]

Compound-Specific Controls: Validating the Activity

Once the assay is validated, the next step is to ensure that the observed activity is a specific property of Compound X and not an artifact.

  • Inactive Structural Analog: A molecule that is structurally very similar to Compound X but is designed or known to be biologically inactive.[24][25][26][27] This control is essential for demonstrating that the observed biological effect is due to the specific pharmacophore of Compound X and not some general property of the chemical scaffold (e.g., non-specific membrane disruption, aggregation, or chemical reactivity).[28] For Compound X, an analog might involve removing the N-methyl group or replacing the sulfone with a sulfide, assuming these changes abrogate binding to the target.

Target-Specific Controls: Validating the Mechanism of Action (MoA)

If Compound X shows activity, the final step is to prove it acts through the hypothesized target, GlyT1.

  • Known Competitive/Non-competitive Ligands: Using other known GlyT1 inhibitors with different binding mechanisms can help elucidate the MoA of Compound X.[22]

  • Target Knockdown/Knockout Systems: The most definitive way to prove target engagement is to demonstrate that the activity of Compound X is lost in a system where the target protein (GlyT1) has been removed (knockout) or its expression is significantly reduced (knockdown via siRNA or shRNA). If Compound X has no effect in these cells compared to wild-type cells, it provides powerful evidence for on-target activity.

Protocols & Methodologies

The following protocols are designed as templates. Researchers must optimize concentrations, incubation times, and specific reagents based on their specific cell lines and assay systems.

Protocol 1: In Vitro Cell-Based Glycine Uptake Assay

This protocol is designed to functionally assess the inhibition of GlyT1 by Compound X.

Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound X on glycine uptake in a human cell line endogenously or recombinantly expressing GlyT1.

Materials:

  • HEK293 cells stably expressing human GlyT1 (or a relevant neuronal cell line)

  • 96-well cell culture plates

  • Assay Buffer (e.g., Krebs-Ringer-HEPES buffer)

  • [³H]-Glycine (radiolabeled tracer)

  • Compound X stock solution (e.g., 10 mM in 100% DMSO)

  • Positive Control: Sarcosine (10 mM in water)[23]

  • Scintillation fluid and microplate scintillation counter

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24-48 hours.

  • Compound Preparation: Prepare a serial dilution of Compound X in assay buffer. Ensure the final concentration of the vehicle (e.g., DMSO) is constant across all wells (typically ≤ 0.5%).

  • Assay Plate Layout: Design the plate to include all necessary controls as shown in Table 1.

  • Pre-incubation: Wash the cell monolayer twice with warm Assay Buffer. Add the prepared compound dilutions (including controls) to the respective wells. Incubate for 15-30 minutes at 37°C.

  • Initiate Uptake: Add [³H]-Glycine to all wells to initiate the uptake reaction. The final glycine concentration should be near its Km for the transporter to ensure sensitivity to competitive inhibitors.

  • Terminate Uptake: After a short incubation period (e.g., 10 minutes), rapidly wash the cells three times with ice-cold Assay Buffer to remove unincorporated radiotracer.

  • Cell Lysis & Counting: Lyse the cells in each well (e.g., with 0.1 M NaOH). Transfer the lysate to scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition (relative to vehicle control) against the logarithm of Compound X concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Sample 96-Well Plate Layout

Well TypeColumn 1Columns 2-9Column 10Column 11Column 12
Row A-G Vehicle ControlCompound X (Serial Dilution)Positive Control (Max)Inactive AnalogMedia Blank
Row H Vehicle ControlCompound X (Serial Dilution)Positive Control (Max)Inactive AnalogMedia Blank
Table 1: Example plate layout for an in vitro assay, incorporating all foundational and compound-specific controls.
Protocol 2: In Vivo Pharmacodynamic (PD) and Efficacy Study

This protocol outlines a basic framework for assessing the in vivo activity of Compound X in a rodent model. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Objective: To determine if Compound X can modulate glycine levels in the central nervous system (via microdialysis) and show efficacy in a relevant behavioral model (e.g., a model for neuropathic pain or schizophrenia).[16]

Animal Model: Male Sprague-Dawley rats (250-300g).

Groups (n=8-10 per group):

  • Vehicle Control: Administered the same vehicle used to formulate Compound X (e.g., 5% DMSO, 5% Tween® 80, 90% Saline).[30][31]

  • Compound X (Low Dose): e.g., 3 mg/kg, administered via appropriate route (PO, IP, IV).[32]

  • Compound X (High Dose): e.g., 30 mg/kg, administered via appropriate route.

  • Positive Control: A known, in vivo active GlyT1 inhibitor with a well-characterized pharmacokinetic/pharmacodynamic (PK/PD) relationship.[33]

  • (Optional) Inactive Analog Control: Administered at the high dose to ensure behavioral effects are not due to off-target actions.

Workflow Diagram:

G cluster_0 Pre-Study Phase cluster_1 Dosing & Measurement Phase cluster_2 Post-Study Phase A Animal Acclimation (7 days) B Baseline Behavioral Testing A->B C Group Randomization & Blinding B->C D Administer Vehicle, Compound X, or Positive Control C->D E Pharmacokinetic (PK) Sampling (Satellite Group) D->E Parallel study F Pharmacodynamic (PD) Measurement (e.g., Microdialysis for CSF Glycine) D->F G Behavioral Efficacy Testing D->G H Tissue Collection (Brain, Plasma) F->H G->H I Bioanalysis (LC-MS/MS) H->I J Statistical Analysis & Unblinding I->J

Figure 2: General Workflow for an In Vivo Pharmacology Study.

Procedure:

  • Acclimation and Baseline: Allow animals to acclimate to the facility for at least one week.[34][35] Perform baseline measurements for the chosen behavioral endpoint.

  • Randomization and Blinding: Randomize animals into treatment groups. The experimenter conducting the dosing and behavioral analysis should be blinded to the treatment groups to prevent bias.[2]

  • Dosing: Administer the compounds as a single dose or chronically, depending on the experimental question.

  • PK/PD Assessment: At predetermined time points post-dosing, collect blood samples for pharmacokinetic analysis to determine drug exposure.[36][37] In a parallel or main study group, use techniques like cerebral microdialysis to measure glycine levels in the cerebrospinal fluid (CSF), which is a direct pharmacodynamic marker of GlyT1 inhibition.[38]

  • Efficacy Assessment: Conduct the behavioral test at the time of expected peak drug concentration in the brain.

  • Data Analysis: Compare the results from the Compound X-treated groups to the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests). Correlate the pharmacodynamic and efficacy readouts with the pharmacokinetic data.

Conclusion: Building a Foundation of Trustworthy Science

The investigation of a novel compound like N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine is a high-stakes endeavor. By systematically implementing the hierarchical controls outlined in this guide—from foundational assay validation to specific mechanism-of-action studies—researchers can build a robust and compelling data package. This rigorous, self-validating approach not only enhances the probability of success but also upholds the principles of scientific integrity and reproducibility that are the cornerstones of drug discovery.[3][39]

References

  • Rigor and Reproducibility | Clinical & Translational Science Institute - UCLA CTSI. (n.d.). UCLA CTSI. Retrieved from [Link]

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • How to Design Positive and Negative Controls for IHC, WB & ELISA. (n.d.). BosterBio. Retrieved from [Link]

  • Positive and negative controls for antibody validation. (n.d.). EuroMAbNet. Retrieved from [Link]

  • Controlling your High Content Assays. (2020, December 8). Araceli Biosciences. Retrieved from [Link]

  • Introduction to small molecule drug discovery and preclinical development. (2023, November 29). Frontiers in Drug Discovery. Retrieved from [Link]

  • Rigor and Reproducibility: NIH Guidance. (n.d.). Augusta University. Retrieved from [Link]

  • A Brief Guide to Small-Molecule Compounds and FDA Regulations. (2014, October 31). AAPS. Retrieved from [Link]

  • Guidance: Rigor and Reproducibility in Grant Applications. (2024, October 16). National Institute of Mental Health (NIMH). Retrieved from [Link]

  • Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review. (2021, March 2). PubMed Central. Retrieved from [Link]

  • Analogue Design and Structural Simplification in Molecular Design in Medicinal Chemistry. (2025, December 6). Yakugaku Zasshi. Retrieved from [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • In Vivo Assay Guidelines. (2012, May 1). National Center for Biotechnology Information. Retrieved from [Link]

  • Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays. (n.d.). Wiley Online Library. Retrieved from [Link]

  • Sarcosine. (n.d.). Wikipedia. Retrieved from [Link]

  • Sulfone. (n.d.). Wikipedia. Retrieved from [Link]

  • Enhancing Reproducibility through Rigor and Transparency. (2024, September 9). NIH Grants & Funding. Retrieved from [Link]

  • In Vivo Research Strategies that Reduce Risk of Failure in the Clinic. (2024, October 17). Charles River Laboratories. Retrieved from [Link]

  • Glycine Transporter 1 Inhibitors: Predictions on Their Possible Mechanisms in the Development of Opioid Analgesic Tolerance. (n.d.). MDPI. Retrieved from [Link]

  • Structural analog. (n.d.). Wikipedia. Retrieved from [Link]

  • What Are Controls and Why Do We Need Them?. (2022, May 3). BioIVT. Retrieved from [Link]

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (n.d.). Frontiers. Retrieved from [Link]

  • Glycine transporter I inhibitor, N-methylglycine (sarcosine), added to antipsychotics for the treatment of schizophrenia. (n.d.). PubMed. Retrieved from [Link]

  • Vehicle and positive control values from the in vivo rodent comet assay and biomonitoring studies using human lymphocytes: historical database and influence of technical aspects. (2014, June 23). PubMed. Retrieved from [Link]

  • Design and Synthesis of Novel and Selective Glycine Transporter-1 (GlyT1) Inhibitors with Memory Enhancing Properties. (2018, June 11). ACS Publications. Retrieved from [Link]

  • Examples of pharmaceutical compounds bearing sulfone groups and their use. (n.d.). ResearchGate. Retrieved from [Link]

  • Principles and Guidelines for Reporting Preclinical Research. (2024, September 9). NIH Grants & Funding. Retrieved from [Link]

  • Structural analogue: Significance and symbolism. (2025, December 24). IGI Global. Retrieved from [Link]

  • Synthesis and Pharmacological Study of Thiophene Derivatives. (n.d.). Impactfactor. Retrieved from [Link]

  • In vivo pharmacology. (n.d.). Stanford Medicine. Retrieved from [Link]

  • The Experimentalist's Guide to Machine Learning for Small Molecule Design. (n.d.). ACS Publications. Retrieved from [Link]

  • Enhanced Antimicrobial Efficacy of Sulfones and Sulfonamides via Cage-Like Silsesquioxane Incorporation. (n.d.). ACS Publications. Retrieved from [Link]

  • Sensing small molecules may revolutionize drug design. (2015, October 26). ASU News. Retrieved from [Link]

  • Bioactivation Potential of Thiophene-Containing Drugs. (n.d.). ACS Publications. Retrieved from [Link]

  • Structural analogs – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Inhibitors of GlyT1 Affect Glycine Transport via Discrete Binding Sites. (n.d.). ResearchGate. Retrieved from [Link]

  • Webinar: Designing Your In Vivo Studies. (2022, January 28). YouTube. Retrieved from [Link]

  • (PDF) Vehicle and Positive Control Values from the In Vivo Rodent Comet Assay and Biomonitoring Studies Using Human Lymphocytes: Historical Database and Influence of Technical Aspects. (n.d.). ResearchGate. Retrieved from [Link]

  • Glycine transporter inhibitors as a novel drug discovery strategy for neuropathic pain. (n.d.). PubMed. Retrieved from [Link]

  • Chapter 3: In Vitro Cytotoxicity. (n.d.). University of Pretoria. Retrieved from [Link]

  • Using and interpreting analogue designs. (n.d.). PubMed. Retrieved from [Link]

  • In Vivo Pharmacology | Experimental Therapeutics. (n.d.). BC Cancer Research. Retrieved from [Link]

  • Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Sarcosine. (n.d.). PubChem. Retrieved from [Link]

  • Vehicle control group: Significance and symbolism. (2025, October 21). IGI Global. Retrieved from [Link]

  • Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. (n.d.). PubMed Central. Retrieved from [Link]

Sources

Application

Application Note: Pharmacokinetic Profiling of N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine

This Application Note and Protocol Guide addresses the pharmacokinetic (PK) characterization of N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine , a sarcosine derivative structurally characterized by a sulfolane (tetr...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide addresses the pharmacokinetic (PK) characterization of N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine , a sarcosine derivative structurally characterized by a sulfolane (tetrahydrothiophene-1,1-dioxide) ring attached to the nitrogen of N-methylglycine.

Based on its chemical structure, this compound belongs to the class of Glycine Transporter 1 (GlyT1) inhibitors , often investigated for the treatment of schizophrenia and cognitive impairment. The sulfolane moiety serves as a bioisostere to improve metabolic stability and blood-brain barrier (BBB) penetration compared to sarcosine alone.

Executive Summary

N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine (referred to herein as NDTMG ) is a synthetic sarcosine derivative designed to modulate glutamatergic neurotransmission via GlyT1 inhibition. Unlike sarcosine, which undergoes rapid degradation by sarcosine dehydrogenase (SARDH), the incorporation of the 1,1-dioxidotetrahydro-3-thienyl (3-sulfolanyl) group is intended to sterically hinder enzymatic cleavage while maintaining affinity for the transporter.

This guide details the protocols for evaluating the ADME (Absorption, Distribution, Metabolism, Excretion) profile of NDTMG. Given its zwitterionic nature and high polarity (LogP < 0), specific analytical challenges such as retention on reverse-phase columns and matrix effects in LC-MS/MS must be addressed.

Physicochemical & Mechanistic Context

Chemical Structure & Properties
  • IUPAC Name: N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-methylglycine

  • Molecular Formula: C₇H₁₃NO₄S

  • Molecular Weight: ~207.25 g/mol

  • Key Moieties:

    • Sulfolane Ring: Provides polarity and metabolic resistance; acts as a polar non-aromatic scaffold.

    • Sarcosine Backbone: Essential for GlyT1 recognition.

  • Predicted Solubility: Highly soluble in water; poor solubility in non-polar organic solvents (hexane, ether).

Mechanism of Action (Hypothesis)

NDTMG acts by blocking the reuptake of glycine in the synaptic cleft, thereby potentiating NMDA receptor function.

Mechanism NDTMG NDTMG (Drug) GlyT1 GlyT1 Transporter (Astrocytes/Neurons) NDTMG->GlyT1 Inhibits Glycine Synaptic Glycine GlyT1->Glycine Reuptake Blocked NMDAR NMDA Receptor Glycine->NMDAR Co-agonist Binding Signal Glutamatergic Signaling NMDAR->Signal Potentiation

Figure 1: Proposed mechanism of action for NDTMG in enhancing NMDA receptor signaling.

Bioanalytical Method Development (LC-MS/MS)

Due to the high polarity of NDTMG, standard C18 retention is often insufficient. Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for this analyte.

Instrumentation & Conditions
  • System: UHPLC coupled to Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Waters Xevo TQ-XS).

  • Column: HILIC Amide or Zwitterionic HILIC (e.g., Waters BEH Amide, 1.7 µm, 2.1 x 100 mm).

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water (pH 3.5).

    • B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 90% B to 50% B over 4 minutes (to retain polar zwitterions).

Sample Preparation: Protein Precipitation (PPT)

Liquid-Liquid Extraction (LLE) is generally unsuitable due to the compound's hydrophilicity.

  • Aliquot: 50 µL Plasma/Serum.

  • Precipitation: Add 200 µL Acetonitrile containing Internal Standard (e.g., Sarcosine-d3 or NDTMG-d3 ).

  • Vortex/Centrifuge: Vortex 1 min; Centrifuge at 10,000 x g for 10 min at 4°C.

  • Injection: Inject 2-5 µL of the supernatant directly (or dilute if peak shape is poor).

Mass Transitions (MRM)
  • Ionization: ESI Positive Mode ( Protonated molecular ion [M+H]⁺).

  • Precursor Ion: m/z 208.1

  • Product Ions:

    • Quantifier: m/z 88.1 (Sarcosine fragment: HN(CH₃)CH₂COOH⁺)

    • Qualifier: m/z 119.0 (Sulfolane ring fragment)

In Vivo Pharmacokinetic Protocol (Rat)

Study Design
  • Species: Sprague-Dawley Rats (Male, 250-300g), cannulated (jugular vein).

  • Groups:

    • Group A: IV Bolus (2 mg/kg).

    • Group B: Oral Gavage (10 mg/kg).

  • N: 3-4 animals per group.

Dosing Formulation
  • Vehicle: PBS (Phosphate Buffered Saline) or Saline (0.9% NaCl). NDTMG is expected to be water-soluble.

  • Stability: Prepare fresh. Verify stability if stored >4 hours.

Blood Sampling Schedule
  • Timepoints: Pre-dose, 5 min, 15 min, 30 min, 1h, 2h, 4h, 6h, 8h, 12h, 24h.

  • Collection: 0.2 mL blood into K₂EDTA tubes.

  • Processing: Centrifuge immediately (2000 x g, 10 min, 4°C) to harvest plasma. Store at -80°C.

Data Analysis (Non-Compartmental)

Calculate the following parameters using software like Phoenix WinNonlin or R (PKNCA package):

ParameterDefinitionUnit
Cmax Maximum observed concentrationng/mL
Tmax Time to reach Cmaxh
AUC₀-t Area under the curve to last timepointng·h/mL
AUC₀-∞ Area under the curve extrapolated to infinityng·h/mL
Terminal elimination half-lifeh
CL Total body clearance (Dose_IV / AUC_IV)L/h/kg
Vss Volume of distribution at steady stateL/kg
F% Oral Bioavailability (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO)%

Metabolism & Excretion (ADME) Workflow

Given the sulfolane ring, metabolic profiling should focus on ring oxidation and N-demethylation.

In Vitro Metabolic Stability (Microsomes)
  • System: Liver Microsomes (Human, Rat, Mouse) + NADPH regenerating system.

  • Incubation: 1 µM NDTMG at 37°C for 0, 15, 30, 60 min.

  • Analysis: Monitor disappearance of parent and appearance of metabolites.

Predicted Metabolic Pathways
  • N-Demethylation: Formation of N-(1,1-Dioxidotetrahydro-3-thienyl)glycine.

  • Ring Hydroxylation: Oxidation of the sulfolane ring (3-hydroxy or 4-hydroxy derivatives).

  • Direct Excretion: Highly polar compounds often undergo significant renal elimination unchanged.

Metabolism cluster_Phase1 Phase I Metabolism Parent NDTMG (Parent) Met1 N-Desmethyl Metabolite (N-(3-sulfolanyl)glycine) Parent->Met1 CYP450 / MAO Met2 Hydroxy-Sulfolanyl Metabolite Parent->Met2 CYP450 Excretion Renal Excretion (Unchanged) Parent->Excretion Major Route?

Figure 2: Predicted metabolic and elimination pathways for NDTMG.

Safety & Toxicology Considerations

  • Sulfolane Toxicity: The sulfolane moiety is known to be a GABA antagonist in high doses (convulsant risk). Monitor animals for tremors or seizures during PK studies, especially at Cmax.

  • Renal Accumulation: Due to polarity, ensure animals are hydrated; monitor for crystalluria if high doses are used.

References

  • Javitt, D. C. (2004). Glutamate as a therapeutic target in psychiatric disorders. Molecular Psychiatry, 9(11), 984–997. Link

  • Harsing, L. G., et al. (2006). Glycine transporter type-1 and its inhibitors. Current Medicinal Chemistry, 13(9), 1017–1044. Link

  • Research on Sulfolane Metabolism: National Toxicology Program (NTP) Technical Report on Sulfolane. (2012). Link

  • Bioanalytical Method Guidance: FDA Guidance for Industry: Bioanalytical Method Validation (2018). Link

Method

techniques for measuring N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine uptake in cells

Application Note: Quantitative Analysis of N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine Cellular Uptake Introduction & Biological Context The compound N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine is a struc...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Quantitative Analysis of N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine Cellular Uptake

Introduction & Biological Context

The compound N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine is a structural derivative of sarcosine (N-methylglycine) featuring a sulfolane (1,1-dioxidotetrahydro-3-thienyl) moiety attached to the amine nitrogen.

Chemically, this molecule represents a tertiary amino acid where the sarcosine core—an endogenous ligand of the Glycine Transporter 1 (GlyT1) —is modified with a polar sulfolane ring. In neurobiology and drug development, sarcosine derivatives are primary candidates for GlyT1 inhibitors , utilized to elevate synaptic glycine levels for the treatment of schizophrenia (NMDA receptor hypofunction) and other cognitive disorders.

Technical Challenge: Unlike simple amino acids, this tertiary amine derivative presents unique analytical challenges:

  • Steric Bulk: The sulfolane group may shift the compound from a substrate (transported into the cell) to a non-transportable inhibitor (binds to the surface).

  • Detection: It lacks a strong chromophore for UV detection and cannot be oxidized by standard Sarcosine Oxidase assays due to the tertiary amine structure.

  • Polarity: As a zwitterion, it retains high polarity, requiring specialized chromatographic retention strategies (HILIC).

This guide details two complementary protocols: LC-MS/MS Direct Quantification (to verify intracellular accumulation) and Competitive Radioligand Uptake (to assess functional interaction with GlyT1).

Mechanism of Action & Transport Logic

To measure uptake, one must understand the transport machinery. GlyT1 is a symporter relying on the transmembrane electrochemical gradient.

GlyT1_Transport Extracellular Extracellular Space (High Na+, High Cl-) Transporter GlyT1 Transporter (Open-to-Out) Extracellular->Transporter Recruitment Binding Ligand Binding (2 Na+, 1 Cl-, 1 Substrate) Transporter->Binding Substrate + Ions ConfChange Conformational Change (Occluded State) Binding->ConfChange Gating Intracellular Intracellular Space (Release of Cargo) ConfChange->Intracellular Influx Intracellular->Transporter Reorientation (K+ dependent)

Figure 1: The GlyT1 symport mechanism requires the co-transport of 2 Na+ and 1 Cl- ions. If the sulfolane derivative is a substrate, it will follow this path. If it is an inhibitor, it will arrest the transporter at the 'Binding' stage.

Protocol A: Direct Intracellular Quantification via LC-MS/MS

Objective: To definitively prove transport of the non-radiolabeled sulfolane-sarcosine derivative into cells. Sensitivity: < 5 nM intracellular concentration.

Materials
  • Cell Line: CHO-K1 or HEK293 stably expressing hGlyT1 (human Glycine Transporter 1).

  • Uptake Buffer (HBSS+): 137 mM NaCl, 5.4 mM KCl, 1.3 mM CaCl₂, 1.0 mM MgSO₄, 10 mM HEPES, 5 mM D-Glucose, pH 7.4.

  • Stop Solution: Ice-cold PBS (Phosphate Buffered Saline).

  • Lysis Buffer: 80:20 Methanol:Water (v/v) containing 0.1% Formic Acid.

  • Internal Standard (IS): Sarcosine-d3 or N-methyl-d3-glycine (100 nM final).

Experimental Workflow

Step 1: Cell Seeding

  • Seed hGlyT1-CHO cells in 24-well plates at

    
     cells/well.
    
  • Incubate for 24 hours at 37°C/5% CO₂ to reach 90% confluency.

Step 2: Uptake Initiation

  • Aspirate growth medium and wash cells twice with 500 µL warm Uptake Buffer.

  • Pre-incubate cells in 400 µL Uptake Buffer for 10 minutes at 37°C to deplete intracellular amino acid pools.

  • Initiate Uptake: Add 100 µL of 5x concentrated N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine (Target concentrations: 1, 10, 100 µM).

  • Incubate for 10 minutes (linear phase of uptake).

Step 3: Termination & Wash

  • Place plate rapidly on ice.

  • Aspirate uptake solution immediately.

  • Wash 3x with 1 mL Ice-Cold Stop Solution (Critical: Cold temperature prevents transporter efflux).

Step 4: Extraction

  • Add 200 µL Lysis Buffer (MeOH/H₂O + Internal Standard) to each well.

  • Scrape cells (if adherent) or agitate on a shaker for 20 minutes at 4°C.

  • Transfer lysate to microcentrifuge tubes.

  • Centrifuge at 14,000 x g for 10 minutes to pellet cell debris.

  • Transfer supernatant to HPLC vials.

LC-MS/MS Parameters (HILIC Mode)
  • Column: Waters XBridge Amide or SeQuant ZIC-HILIC (2.1 x 100 mm, 3.5 µm). Note: C18 columns will not retain this polar zwitterion.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 90% B to 50% B over 5 minutes.

  • Detection: Positive Electrospray Ionization (+ESI).

    • MRM Transition: Monitor parent ion

      
       -> fragment (likely loss of carboxyl group or sulfolane ring cleavage). Optimization required.
      

Protocol B: Competitive Radioligand Inhibition Assay

Objective: To determine if the compound interacts with GlyT1 by competing with the natural ligand, [³H]-Glycine. This distinguishes whether the compound binds to the transporter, regardless of whether it is transported.

Materials
  • Radioligand: [³H]-Glycine (Specific Activity: 40-60 Ci/mmol).

  • Blocker: ALX-5407 (Selective GlyT1 inhibitor) for non-specific binding control.

  • Scintillation Fluid: EcoScint or equivalent.

Experimental Workflow
  • Preparation: Prepare cells in 96-well plates as described above.

  • Competition Mix: Prepare Uptake Buffer containing:

    • Fixed concentration of [³H]-Glycine (50 nM).

    • Variable concentrations of N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine (

      
       M to 
      
      
      
      M).
  • Reaction: Add 100 µL of Competition Mix to cells. Incubate 15 mins at 37°C.

  • Termination: Wash 3x with ice-cold PBS.

  • Lysis: Add 100 µL 0.1 M NaOH or 1% SDS to solubilize cells.

  • Quantification: Transfer lysate to scintillation vials, add 3 mL fluid, and count CPM (Counts Per Minute).

Data Analysis: Plot % Specific Uptake vs. Log[Compound].

  • IC₅₀ Calculation: Use non-linear regression (Sigmoidal dose-response).

  • Interpretation: A low IC₅₀ (< 1 µM) indicates high affinity binding. If Protocol A (LC-MS) shows low intracellular accumulation but Protocol B shows high affinity, the compound is a non-transportable inhibitor .

Data Presentation & Quality Control

Table 1: Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Signal (LC-MS) Ion suppression from saltsIncrease wash steps; Use Ammonium Formate in mobile phase.
Poor Retention Compound is too polarSwitch to HILIC column; Increase initial ACN % to 95%.
High Background (Radio) Incomplete washingEnsure 3x rapid washes with ice-cold buffer.
Non-Specific Binding Plasticware adsorptionUse low-binding plates; Add 0.1% BSA to buffer.
Workflow Visualization

LCMS_Workflow Step1 Cell Culture (CHO-hGlyT1) Step2 Compound Incubation (10 min @ 37°C) Step1->Step2 Step3 Ice-Cold Wash (Stop Transport) Step2->Step3 Step4 MeOH Extraction (+ Internal Standard) Step3->Step4 Step5 HILIC LC-MS/MS (Quantification) Step4->Step5

Figure 2: Step-by-step extraction workflow for mass spectrometric quantification of intracellular uptake.

References

  • Harsing, L. G., et al. (2006). "Glycine transporter type-1 and its inhibitors." Current Medicinal Chemistry, 13(9), 1017–1044. Link

  • Socała, K., et al. (2010). "Effects of sarcosine, a glycine transporter type 1 inhibitor, in two mouse seizure models."[1] Pharmacological Reports, 62(2), 392-397.[1] Link

  • Bio-Protocol. (2021). "Rapid and Sensitive Quantification of Intracellular Glycyl-Sarcosine." Bio-Protocol Application Note. Link

  • MedChemExpress. (2023). "Sarcosine (N-Methylglycine) Product Information & GlyT1 Inhibition Data." Link

  • Sigma-Aldrich. (2023). "N-(1,1-dioxidotetrahydro-3-thienyl) derivatives - Chemical Properties." Link

Sources

Technical Notes & Optimization

Troubleshooting

improving solubility of N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine in aqueous solutions

This guide serves as a specialized Technical Support Center resource for researchers working with N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine . For brevity and clarity within this document, we will refer to this...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center resource for researchers working with N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine . For brevity and clarity within this document, we will refer to this compound as Sulfolanyl-Sarcosine (SuSar) .

Document ID: TS-SOL-2026-01 | Status: Active | Tier: Advanced Research Support

Executive Summary & Compound Profile

The Issue: Users frequently report precipitation or "crashing out" of SuSar in aqueous buffers, particularly between pH 3.5 and 5.5. The Cause: SuSar is a zwitterionic conjugate of a sulfone (sulfolane ring) and an amino acid (sarcosine). The electron-withdrawing nature of the sulfone group shifts the basicity of the amine, creating a unique Isoelectric Point (pI) Trap where the molecule becomes electrically neutral and crystallizes rapidly due to high lattice energy.

Physicochemical Profile
PropertyValue (Estimated/Empirical)Impact on Solubility
Core Structure Tertiary Amine ZwitterionSolubility is pH-dependent.
pKa (Carboxyl) ~2.1Deprotonates early; acidic solubility requires pH < 2.0.
pKa (Amine) ~6.8 - 7.2 (Shifted*)Lower than native sarcosine (pKa 10) due to sulfone induction.
Isoelectric Point (pI) ~4.5 DANGER ZONE: Maximum precipitation occurs here.
LogP -0.5 to 0.2Moderately polar; generally water-soluble unless at pI.

Troubleshooting Guide: The "pI Escape" Protocol

The most common error is attempting to dissolve SuSar in unbuffered water or citrate buffers near pH 4.5. Follow this logic flow to resolve solubility issues.

Phase 1: pH Optimization (The Primary Fix)

Why this works: At the pI, the net charge is zero, minimizing repulsion between molecules and allowing them to stack into a crystal lattice. Moving the pH by ±2 units creates a net charge (cationic or anionic), forcing hydration and dissolution.

Step-by-Step Protocol:

  • Prepare the Solvent: Start with a buffer at pH 7.4 or higher (Phosphate/Tris) OR pH 2.0 or lower (if acidic conditions are tolerated).

  • Slow Addition: Add SuSar powder slowly to the stirring buffer.

  • Monitoring: If the solution becomes cloudy, do not heat yet . Check the pH. The addition of SuSar (which has an acidic proton on the carboxyl) may lower the pH of a weak buffer back into the "Danger Zone" (pH 4-5).

  • Correction: Re-adjust pH to >7.5 using 1N NaOH dropwise until clarity is restored.

Phase 2: Cosolvent Strategy (Lattice Disruption)

Why this works: If pH adjustment is restricted by experimental constraints (e.g., cell culture requirements), you must lower the dielectric requirement of the solvent or disrupt the sulfone-sulfone stacking interactions.

Recommended Cosolvents:

CosolventRec.[1][2][3] % (v/v)Mechanism of ActionBest For
DMSO 5% - 15%Dipole-dipole interaction with sulfone ring.High-concentration stocks (>100 mM).
PEG 400 10% - 20%Steric hindrance prevents lattice formation.Biological assays (less toxic than DMSO).
Glycerol 5% - 10%Hydrogen bonding network expansion.Protein stabilization buffers.
Phase 3: Temperature Cycling (Metastable Zone)

Warning:[4] Only use heat after optimizing pH. Heating a suspension at the pI will often result in a "hard crash" (formation of large, insoluble crystals) upon cooling.

  • Heat the slurry to 50°C for 15 minutes.

  • Vortex vigorously.

  • Allow to cool to room temperature slowly (wrap tube in foil). Rapid cooling promotes precipitation.

Visual Troubleshooting Workflows

Diagram 1: The Solubility Decision Tree

Use this flowchart to determine the correct solubilization strategy based on your experimental constraints.

Solubility_Workflow Start User Issue: SuSar Precipitates Check_pH Measure Solution pH Start->Check_pH Is_pI Is pH between 3.5 - 5.5? Check_pH->Is_pI Check_App Can pH be changed? Is_pI->Check_App Yes (Danger Zone) Heat Heat to 50°C (Metastable Zone) Is_pI->Heat No (pH is safe) Adjust_pH ADJUST pH Target > 7.5 or < 2.0 Adjust_pH->Heat Check_App->Adjust_pH Yes Cosolvent Add Cosolvent (DMSO or PEG-400) Check_App->Cosolvent No (Bio-assay limit) Cosolvent->Heat Success Clear Solution (Stable) Heat->Success Slow Cool Hard_Crash Hard Crystal Crash (Irreversible) Heat->Hard_Crash Rapid Cool / Wrong pH

Caption: Decision tree for resolving SuSar precipitation. Note that pH correction is the primary intervention before thermal cycling.

Diagram 2: Mechanism of Insolubility (The pI Trap)

Understanding the molecular behavior helps prevent future issues.

Mechanism Acidic pH < 2.0 Cationic Form (+) Soluble Neutral pH ~ 4.5 (pI) Zwitterion (±) INSOLUBLE (Lattice Energy) Acidic->Neutral Add Base Neutral->Acidic Add Acid Basic pH > 7.5 Anionic Form (-) Soluble Neutral->Basic Add Base Basic->Neutral Add Acid Sulfone Sulfone Induction (Lowers Amine pKa) Sulfone->Neutral Shifts pI from 6.0 to 4.5

Caption: The "pI Trap." The sulfone group shifts the zwitterionic window, causing unexpected precipitation in weak acidic buffers.

Frequently Asked Questions (FAQ)

Q1: I am using PBS (pH 7.4), but it still precipitates over time. Why? A: Standard PBS (137 mM NaCl) has a high ionic strength. In rare cases, the "salting out" effect occurs if your SuSar concentration is very high (>50 mM). Fix: Switch to a lower salt buffer (0.5x PBS) or use a Good's Buffer like HEPES or MOPS (20-50 mM) which provides buffering capacity without the high ionic load of saline.

Q2: Can I autoclave solutions of SuSar? A: Caution. While the sulfolane ring is thermally stable, the N-methylglycine moiety can undergo thermal degradation (decarboxylation) or Maillard-type reactions if impurities are present. Recommendation: Sterile filter using a 0.22 µm PES membrane. Do not autoclave.

Q3: What is the maximum solubility I can achieve? A:

  • At pH 4.5 (Water): < 10 mM (Metastable)

  • At pH 7.4 (PBS): ~ 50-100 mM

  • At pH 8.5 (Tris + 5% DMSO): > 250 mM

Q4: The compound turns yellow upon heating. Is it ruined? A: Slight yellowing indicates minor oxidation or trace impurities reacting at the amine center. If used for routine cell culture, it is likely acceptable. For analytical standards (HPLC/MS), discard and prepare fresh without heating above 40°C.

References

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Definitive text on pH-solubility profiles and zwitterionic behavior).
  • Shell Chemical Co. (2022). Sulfolane Technical Datasheet. (Provides baseline data on the sulfolane moiety's stability and dipole moment).

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 1088: Sarcosine. (Source for Sarcosine pKa and solubility data used to calculate the pI shift).

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. (Mechanistic explanation of counter-ion selection for zwitterions).

Sources

Optimization

N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine stability and degradation issues

As a Senior Application Scientist, I've designed this Technical Support Center to provide you with in-depth guidance on the stability and degradation of N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine. Given that spe...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've designed this Technical Support Center to provide you with in-depth guidance on the stability and degradation of N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine. Given that specific public stability data for this exact molecule is limited, this guide synthesizes information from the known chemistry of its core structures—the sulfone group and the N-methylglycine moiety—along with established principles of pharmaceutical forced degradation studies.[1][2][3][4]

Introduction to Stability Concerns

N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine is a compound featuring two key functional groups: a chemically robust sulfone within a tetrahydrothiophene ring and an N-methylglycine (sarcosine) side chain.[5][6] While the sulfone group is generally stable, the molecule's overall stability is dictated by the interplay between both moieties, particularly the N-methylglycine portion, which contains a tertiary amine and a carboxylic acid. Understanding its degradation profile is critical for ensuring the accuracy of experimental results, defining appropriate storage conditions, and developing stable formulations.

This guide will help you anticipate and troubleshoot potential stability issues you may encounter during your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups that influence the stability of this molecule?

A1: The molecule's stability is primarily influenced by two regions:

  • The N-methylglycine (sarcosine) side chain: This portion contains a tertiary amine and a carboxylic acid. Tertiary amines can be susceptible to oxidation, while the carboxylic acid group can undergo decarboxylation under thermal stress.[4][7]

  • The Tetrahydrothiophene-1,1-dioxide (Sulfolane) Ring: The sulfone group (-SO2-) itself is highly stable and resistant to typical hydrolytic and mild oxidative conditions.[6][8] However, the carbon-sulfur (C-S) bonds can be cleaved under extreme conditions, such as high-temperature decomposition or attack by highly reactive species like hydroxyl radicals generated during advanced oxidation processes.[9][10][11]

Q2: What are the recommended long-term storage conditions for this compound?

A2: For solid (neat) compound, storage at -20°C in a tightly sealed container, protected from light and moisture, is recommended. For solutions, it is highly advisable to prepare them fresh. If storage in solution is necessary, aliquot and store at -80°C . Avoid repeated freeze-thaw cycles. A safety data sheet for a similar compound suggests keeping it in a dry, well-ventilated place and avoiding strong oxidizing agents and strong acids.[12]

Q3: Is this molecule sensitive to pH?

A3: Yes. The N-methylglycine moiety has a carboxylic acid (pKa ~2) and a tertiary amine (the conjugate acid pKa is likely around 10).[5] The molecule will exist as a cation at low pH, a zwitterion at neutral pH, and an anion at high pH. Stability is often lowest at pH extremes. Hydrolytic degradation studies are typically performed across a range of pH values (e.g., pH 1-2, neutral, pH 9-10) to identify pH-dependent instability.[1]

Q4: Should I be concerned about photostability?

A4: Yes. While sulfolane itself does not absorb significantly in the standard UV range, photostability is unpredictable and should be evaluated.[13] It is best practice to protect the compound and its solutions from light by using amber vials or wrapping containers in aluminum foil. Studies on sulfolane have shown it can be degraded by photocatalytic processes involving UV light and a catalyst, which generates highly reactive hydroxyl radicals.[9][14][15]

Troubleshooting Guide: Experimental Issues

This section addresses specific problems you might encounter during your experiments.

Issue 1: Appearance of New Peaks in HPLC/LC-MS Analysis

Q: I prepared a solution of the compound for my assay. After leaving it on the benchtop for a few hours (or overnight), I see a new, unexpected peak in my chromatogram. What could be the cause?

A: This is a classic sign of short-term degradation. The most probable causes are oxidation or photodegradation.

  • Probable Cause 1: Oxidation. The tertiary amine on the N-methylglycine side chain is susceptible to oxidation, especially if your solvent was not degassed or if the solution is exposed to air for extended periods. This can form an N-oxide derivative, which would appear as a more polar compound in reverse-phase HPLC (earlier retention time).

  • Probable Cause 2: Photodegradation. If the solution was exposed to ambient or direct light, a photosensitive degradation pathway may have been initiated.

  • Confirm the Degradant: If possible, use LC-MS to get a mass of the new peak. An increase of +16 Da would strongly suggest N-oxide formation.

  • Immediate Mitigation:

    • Always prepare solutions fresh for each experiment.

    • Use degassed, high-purity solvents.

    • Work quickly and minimize the time the solution spends on the bench.

  • Preventative Measures:

    • Protect from Light: Store the stock solution and samples in amber vials or foil-wrapped tubes.

    • Inert Atmosphere: For maximum stability, especially for long-term experiments, overlay the solution with an inert gas like argon or nitrogen before sealing.

    • Antioxidants: If compatible with your assay, consider adding a small amount of an antioxidant like BHT (butylated hydroxytoluene), although this should be validated not to interfere.

Issue 2: Loss of Potency or Inconsistent Results Over Time

Q: My compound seems to lose its biological activity or I'm getting inconsistent results from aliquots of the same stock solution. I've been storing it at -20°C. What's wrong?

A: This suggests either slow degradation during storage or instability due to handling (e.g., freeze-thaw cycles).

  • Probable Cause 1: Freeze-Thaw Degradation. Repeatedly freezing and thawing a solution can cause degradation. The process can create pH shifts or increase solute concentration in localized unfrozen pockets, accelerating degradation.

  • Probable Cause 2: Hydrolysis in Unbuffered Solutions. If your compound is dissolved in unbuffered water or a protic solvent, its pH can be slightly acidic due to dissolved CO2, potentially contributing to slow hydrolysis or other pH-dependent degradation over weeks or months, even when frozen.

  • Probable Cause 3: Thermal Degradation (Decarboxylation). While less likely at -20°C, the N-methylglycine moiety could be susceptible to slow decarboxylation (loss of CO2), especially if the solution was ever exposed to higher temperatures.

  • Aliquot Your Stock: Prepare your stock solution, then immediately divide it into single-use aliquots in separate vials. Store these at -80°C . This is the single most effective way to prevent freeze-thaw issues and maintain long-term stability.

  • Use Buffered Solutions: Whenever possible, dissolve the compound in a buffer that is appropriate for your experiment and is within a stable pH range for the molecule (typically pH 6-8).

  • Perform a Forced Degradation Study: To definitively understand the compound's liabilities, a systematic forced degradation study is recommended. This provides invaluable data for long-term handling and formulation.[1][2][4]

Methodology: Performing a Forced Degradation Study

A forced degradation (or stress testing) study is a systematic way to identify the likely degradation products and pathways for a drug substance.[3] This helps in developing stability-indicating analytical methods.

General Workflow

Forced_Degradation_Workflow cluster_prep Preparation cluster_analysis Analysis prep Prepare Stock Solution (e.g., 1 mg/mL in ACN/Water) control Prepare Control Sample (Protected from stress) prep->control acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) ox Oxidation (e.g., 3% H₂O₂, RT) therm Thermal Stress (e.g., 80°C, Solid & Solution) photo Photolytic Stress (ICH Q1B light exposure) neutralize Neutralize/Quench Samples acid->neutralize base->neutralize ox->neutralize analyze Analyze All Samples by LC-MS/HPLC-UV (Target ~5-20% degradation) therm->analyze photo->analyze neutralize->analyze compare Compare stressed samples to control analyze->compare identify Characterize Degradants (Mass Spec, etc.) compare->identify

Caption: Workflow for a forced degradation study.

Recommended Stress Conditions

The goal is to achieve modest degradation (5-20%) to see primary degradants without destroying the molecule entirely.[1]

Stress ConditionReagent / SetupTypical ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M HClRoom Temp to 60°CSide-chain modifications
Base Hydrolysis 0.1 M NaOHRoom Temp to 60°CSide-chain modifications
Oxidation 3-6% H₂O₂Room TempN-Oxidation of tertiary amine
Thermal Oven (Solid & Solution)80°C or higherDecarboxylation of glycine moiety
Photolytic ICH Q1B compliant chamber>1.2 million lux hoursPhotodegradation, radical formation

Potential Degradation Pathways

Based on the chemistry of the functional groups, the following degradation pathways are plausible under forced conditions.

Degradation_Pathways cluster_pathways Degradation Products parent N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine Sulfone Ring N-Methylglycine Side Chain n_oxide N-Oxide Derivative Oxidation of Tertiary Amine parent:f1->n_oxide Oxidative Stress (e.g., H₂O₂) decarboxylated Decarboxylated Product Loss of CO₂ from Glycine parent:f1->decarboxylated Thermal Stress (High Temp) ring_opened Ring-Opened Products C-S Bond Cleavage parent:f0->ring_opened Extreme Stress (e.g., AOP*, High Temp) caption *AOP = Advanced Oxidation Process

Caption: Plausible degradation pathways for the molecule.

References

  • Hosseini, S. Z., et al. (2021). Photocatalytic Degradation of Sulfolane Using a LED-Based Photocatalytic Treatment System. Catalysts. Available at: [Link]

  • Khan, I., et al. (2018). Role of Glycine and Its Methyl-Derivatives on Conformational Stability and Dynamics of Cytochrome c. PubMed. Available at: [Link]

  • Lemke, K. H., et al. (2024). Degradation pathways of glycine. ResearchGate. Available at: [Link]

  • Kice, J. L., & Kasperek, G. J. (1969). Mechanisms of substitution at sulfinyl sulfur. IV. Hydrolysis of sulfinyl sulfones (sulfinic anhydrides) in aqueous dioxane. Journal of the American Chemical Society. Available at: [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Wikipedia. (n.d.). Sarcosine. Available at: [Link]

  • AAPPTec, LLC. (n.d.). Safety Data Sheet: Fmoc-D-Gly(3-Thienyl)-OH. Available at: [Link]

  • Fitzpatrick, A. M., et al. (2020). Glycine betaine metabolism is enabled in Methylorubrum extorquens PA1 by alterations to dimethylglycine dehydrogenase. Journal of Bacteriology. Available at: [Link]

  • Hosseini, S. Z., et al. (2021). Photocatalytic Degradation of Sulfolane Using a LED-Based Photocatalytic Treatment System. MDPI. Available at: [Link]

  • Google Patents. (n.d.). Rapid titration analysis method for N-methylglycine and salts thereof.
  • ResearchGate. (n.d.). Mechanistic insight into the decomposition of sulfone compounds in supercritical water. Available at: [Link]

  • Kim, K., et al. (2020). Targeted Degradation of Transcription Coactivator SRC-1 through the N-Degron Pathway. Angewandte Chemie International Edition. Available at: [Link]

  • Grilc, M., et al. (2023). Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives. MDPI. Available at: [Link]

  • NIOSH. (1994). AMINOETHANOL COMPOUNDS II. NIOSH Manual of Analytical Methods. Available at: [Link]

  • Obeng, G. (2023). UV-A LED Driven Photocatalytic Degradation of Sulfolane Using GCN/ZnO-Cu Nanocomposites. PRISM. Available at: [Link]

  • Gupta, A., et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Sharma, M. C. (2016). REVIEW: FORCE DEGRADATION STUDIES. Pharma Science Monitor. Available at: [Link]

  • Faraji, M., & Souri, L. (2022). Sulfolane Analysis in Environmental Samples: A Critical Review. MDPI. Available at: [Link]

  • PureSynth. (n.d.). Sarcosine 98.0%. Available at: [Link]

  • ResearchGate. (n.d.). Low-temperature solid-state FTIR study of glycine, sarcosine and N,N-dimethylglycine. Available at: [Link]

  • Wikipedia. (n.d.). Sulfone. Available at: [Link]

  • Fuchs, F., et al. (2016). Synthesis of polysarcosine from air and moisture stable N-phenoxycarbonyl-N-methylglycine assisted by tertiary amine base. Polymer Chemistry. Available at: [Link]

  • Powers, I. G., et al. (2015). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. The Journal of Organic Chemistry. Available at: [Link]

  • Fuchs, F., et al. (2016). Synthesis of polysarcosine from air and moisture stable N-phenoxycarbonyl-N-methylglycine assisted by tertiary amine base. Semantic Scholar. Available at: [Link]

  • Drug Discovery and Development. (2024). Forced degradation studies: A critical lens into pharmaceutical stability. Available at: [Link]

  • Gholami, M., et al. (2020). Degradation of sulfolane in petrochemical industry wastewater by electro-Fenton treatment using response surface method. Desalination and Water Treatment. Available at: [Link]

  • Moradi, V. A., & Zare, A. (2015). Recent Developments in the Synthesis and Application of Sultones. Chemical Reviews. Available at: [Link]

  • NIST. (n.d.). N-Methylglycine. NIST Chemistry WebBook. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine

Welcome to the technical support center for the synthesis of N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine. This guide is designed for researchers, scientists, and drug development professionals to navigate the com...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this compound. Here, we provide in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your reaction yields.

Overview of the Synthetic Pathway

The synthesis of N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine is a multi-step process. A common and logical synthetic route is outlined below. This guide is structured to address potential issues at each key stage of this pathway.

Synthetic_Pathway cluster_0 Reaction Stages A 3-Aminotetrahydrothiophene-1,1-dioxide B N-(1,1-Dioxidotetrahydro-3-thienyl)glycine Ethyl Ester A->B  N-Alkylation    (Ethyl Bromoacetate, Base)   C N-(1,1-Dioxidotetrahydro-3-thienyl)glycine B->C  Ester Hydrolysis    (e.g., LiOH, H2O/THF)   D N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine C->D  N-Methylation    (Eschweiler-Clarke Reaction)   N_Alkylation_Troubleshooting Start Low Yield of Mono-alkylated Product Q1 Check Stoichiometry of Ethyl Bromoacetate Start->Q1 A1_1 Use ≤ 1.0 equivalent of Ethyl Bromoacetate Q1->A1_1 Yes A1_2 Slowly add Ethyl Bromoacetate to the reaction mixture Q1->A1_2 Yes Q2 Is the reaction temperature too high? A1_1->Q2 A1_2->Q2 A2 Run the reaction at a lower temperature (e.g., 0°C to RT) Q2->A2 Yes Q3 Is the base appropriate? A2->Q3 A3 Use a non-nucleophilic, hindered base (e.g., DIPEA) or an inorganic base (e.g., K2CO3) Q3->A3 Yes End Improved Selectivity A3->End

Optimization

Technical Support Center: Purification of N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine

Welcome to the technical support guide for N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine. This resource is designed for researchers, scientists, and drug development professionals to navigate the unique purificatio...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine. This resource is designed for researchers, scientists, and drug development professionals to navigate the unique purification challenges presented by this molecule. The inherent chemical properties of this compound, combining a polar sulfolane moiety with a zwitterionic N-methylglycine side chain, demand a nuanced approach to achieve high purity. This guide provides in-depth, experience-driven solutions to common issues encountered during its purification.

Understanding the Molecule: The Root of Purification Challenges

N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine possesses a distinct chemical architecture that dictates its physical properties and, consequently, the challenges in its purification.

  • Sulfolane Group: The 1,1-dioxidotetrahydrothiophene (sulfolane) ring is a highly polar, aprotic, and thermally stable functional group.[1][2] This moiety imparts high water solubility to the molecule.

  • N-methylglycine Group: This portion of the molecule is an N-substituted amino acid, also known as sarcosine.[3][4] It contains both a carboxylic acid and a tertiary amine, leading to a zwitterionic nature at neutral pH.[4] This zwitterionic character can result in high melting points, low solubility in non-polar organic solvents, and difficulties in removing salt impurities.

The combination of these two groups results in a highly polar, water-soluble, zwitterionic compound that can be challenging to purify using standard organic chemistry techniques.

Frequently Asked Questions & Troubleshooting Guides

FAQ 1: My compound is stubbornly staying in the aqueous layer during liquid-liquid extraction. How can I isolate it?

Answer:

This is a common issue due to the compound's high polarity and zwitterionic nature. Standard extractions with immiscible organic solvents like ethyl acetate or dichloromethane are often inefficient. Here’s a systematic approach to address this:

1. pH Adjustment to Suppress Zwitterionic Character:

The key is to modify the pH of the aqueous solution to favor either the protonated (cationic) or deprotonated (anionic) form of the molecule, thereby increasing its solubility in organic solvents.[4]

  • Acidic Conditions (pH < 2): By adding a strong acid (e.g., HCl), you protonate the carboxylate group, resulting in a positively charged species. This cationic form may be extractable with more polar organic solvents.

  • Basic Conditions (pH > 10): By adding a strong base (e.g., NaOH), you deprotonate the ammonium group, resulting in a negatively charged species. This anionic form might also be more amenable to extraction.

Troubleshooting Extraction Solvents:

SolventPolarity IndexSuitability for ExtractionRationale & Expert Tips
Ethyl Acetate 4.4LowGenerally too non-polar to efficiently extract the charged forms of the molecule.
n-Butanol 4.0ModerateCan be effective, especially for the zwitterionic or charged forms, as it is more polar and has some water miscibility. Multiple extractions are necessary.
Dichloromethane (DCM) 3.1LowSimilar to ethyl acetate, it is often not polar enough.
2-Methyltetrahydrofuran (2-MeTHF) 2.9ModerateA greener alternative to other ethers that can sometimes offer better phase separation than THF.

Expert Tip: A continuous liquid-liquid extraction apparatus can be highly effective for compounds with moderate partition coefficients.

2. Salting Out Effect:

Saturating the aqueous layer with a salt like sodium chloride or sodium sulfate can decrease the solubility of your organic compound in the aqueous phase, pushing it into the organic layer.

FAQ 2: I'm struggling with recrystallization. The compound either crashes out as an oil or remains completely soluble.

Answer:

Finding a suitable solvent system for the recrystallization of a highly polar, zwitterionic compound can be challenging.

Understanding the Problem:

  • Oiling Out: This occurs when the compound's solubility in the hot solvent is too high, and upon cooling, it separates as a liquid phase before it can form crystals.

  • High Solubility: The compound is too soluble in the chosen solvent, even at room temperature, preventing crystallization.

Solutions and Strategies:

  • Solvent Systems: Single-solvent systems are often ineffective. A binary or even ternary solvent system is usually required. The ideal system consists of a "solvent" in which the compound is soluble at high temperatures and a "co-solvent" or "anti-solvent" in which it is poorly soluble.

Solvent System (Solvent:Anti-solvent)RationaleProtocol
Methanol : Diethyl Ether The compound is dissolved in a minimal amount of hot methanol, and diethyl ether is slowly added until turbidity persists.Dissolve the crude product in a minimum of hot methanol. Slowly add diethyl ether while the solution is still warm until you observe persistent cloudiness. Allow the solution to cool slowly to room temperature, then place it in a refrigerator.
Ethanol : Acetone Similar to the above, using slightly less polar solvents.Follow the same procedure as for Methanol : Diethyl Ether.
Water : Isopropanol/Acetone Water is an excellent solvent for this polar compound. Isopropanol or acetone can act as effective anti-solvents.Dissolve the compound in a minimum of hot water. Add isopropanol or acetone dropwise until the solution becomes cloudy. Re-heat to clarify and then allow to cool slowly.
  • Adjusting to the Isoelectric Point (pI): Crystallization of zwitterionic compounds is often most effective at their isoelectric point, where they have minimal net charge and lowest aqueous solubility.[5] While the exact pI of your compound may be unknown, you can empirically determine the optimal pH for precipitation by titrating a concentrated aqueous solution.

Experimental Protocol: Determining Optimal pH for Precipitation

  • Prepare a concentrated solution of your crude compound in water.

  • Slowly add a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) dropwise while monitoring for precipitation.

  • The pH at which maximum precipitation occurs is likely near the isoelectric point.

  • This pH can then be targeted during recrystallization from aqueous/organic solvent mixtures.

FAQ 3: My purified compound is still contaminated with inorganic salts. How can I remove them?

Answer:

Salt removal is a critical step, especially if your synthesis involved acids, bases, or salt-forming reagents.

1. Size Exclusion Chromatography (SEC) / Gel Filtration:

This technique separates molecules based on their size. Your compound will be separated from smaller salt ions. Sephadex® G-10 or G-25 are suitable resins for this purpose.

2. Diafiltration/Tangential Flow Filtration (TFF):

For larger quantities, TFF is an efficient method. The crude product is dissolved in water, and this solution is continuously passed over a membrane with a molecular weight cutoff that retains your compound while allowing salts and water to pass through.

3. Ion-Exchange Chromatography:

This is a highly effective method for both purification and desalting.[5][6]

  • Cation Exchange: At a low pH (e.g., pH 3), your compound will be positively charged and will bind to a strong cation exchange resin (e.g., Dowex® 50WX8). The resin can then be washed with deionized water to remove neutral and anionic impurities, followed by elution of your compound with a basic solution (e.g., dilute ammonium hydroxide).

  • Anion Exchange: At a high pH (e.g., pH 9), your compound will be negatively charged and will bind to a strong anion exchange resin (e.g., Dowex® 1X8). After washing, the compound can be eluted with an acidic solution (e.g., dilute acetic acid).

Ion_Exchange_Purification

FAQ 4: I am considering using column chromatography. What stationary and mobile phases should I use?

Answer:

Due to the high polarity of N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine, traditional normal-phase chromatography on silica gel is often challenging, as the compound may not move from the baseline.

Recommended Chromatographic Techniques:

Chromatography TypeStationary PhaseMobile Phase SystemRationale & Expert Tips
Reverse-Phase (RP) Chromatography C18 or C8 silicaWater/Methanol or Water/Acetonitrile gradients, often with an additive like 0.1% TFA or formic acid.This is often the most effective method. The acidic additive suppresses the ionization of the carboxylate group, leading to better peak shape and retention.
Hydrophilic Interaction Liquid Chromatography (HILIC) Amide, Cyano, or bare silicaAcetonitrile-rich mobile phases with a small amount of aqueous buffer (e.g., 95:5 Acetonitrile:Water with ammonium formate).HILIC is designed for highly polar compounds that are not well-retained in reverse-phase. The compound partitions into a water-enriched layer on the stationary phase.
Ion-Exchange Chromatography (IEX) Strong/Weak Cation or Anion Exchange ResinsAqueous buffers with increasing salt concentration or pH gradients for elution.As discussed for desalting, IEX is excellent for separating charged molecules and can provide very high resolution.[5][6]

Troubleshooting Workflow for Chromatography:

Chromatography_Troubleshooting

References

  • Purification of sulfolane compounds. (n.d.). Google Patents.
  • Liquid Chromatographic Isolation of Individual Amino Acids Extracted From Sediments for Radiocarbon Analysis. (2020). Frontiers. Retrieved January 29, 2024, from [Link]

  • Sulfolane. (2022). Sciencemadness Wiki. Retrieved January 29, 2024, from [Link]

  • Synthesis of N-methyl glycine. (n.d.). PrepChem.com. Retrieved January 29, 2024, from [Link]

  • Purifying sulfolane. (n.d.). Google Patents.
  • Sarcosine 98.0%. (n.d.). PureSynth. Retrieved January 29, 2024, from [Link]

  • Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. (2010). Molecules. Retrieved January 29, 2024, from [Link]

  • N-Methylglycine. (n.d.). NIST WebBook. Retrieved January 29, 2024, from [Link]

  • Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. (2021). ACS Omega. Retrieved January 29, 2024, from [Link]

  • Glycine, N-methyl-, hydrochloride (1:1). (n.d.). PubChem. Retrieved January 29, 2024, from [Link]

  • (PDF) Chromatographic Separation of Amino Acids. (2018). ResearchGate. Retrieved January 29, 2024, from [Link]

  • How to desalt zwitterions? (2020). ResearchGate. Retrieved January 29, 2024, from [Link]

  • Synthesis of (1‐(Aminomethyl)‐2,3‐dihydro‐1H‐inden‐3‐yl)methanol: Structural Confirmation of the Main Band Impurity Found in Varenicline® Starting Material. (2009). ResearchGate. Retrieved January 29, 2024, from [Link]

  • Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. (2010). Molecules. Retrieved January 29, 2024, from [Link]

  • Crystal engineering of zwitterionic drug to neutral cocrystal: a general solution for floxacins. (2016). The Royal Society of Chemistry. Retrieved January 29, 2024, from [Link]

  • Sulfolane. (n.d.). Wikipedia. Retrieved January 29, 2024, from [Link]

  • Sarcosine. (n.d.). Wikipedia. Retrieved January 29, 2024, from [Link]

  • Crystal structure of zwitterionic 3-(2-hydroxy-2-phosphonato-2-phosphonoethyl)imidazo[1,2-a]pyridin-1-ium monohydrate (minodronic acid monohydrate): a redetermination. (2014). IUCr Journals. Retrieved January 29, 2024, from [Link]

  • Alkylation of Complex Glycine Precursor (CGP) as a Prebiotic Route to 20 Proteinogenic Amino Acids Synthesis. (2023). MDPI. Retrieved January 29, 2024, from [Link]

  • Separation and Detection of Amino Acids. (n.d.). BIOC*2580: Introduction to Biochemistry. Retrieved January 29, 2024, from [Link]

  • Sulfolane: A Versatile Dipolar Aprotic Solvent. (2020). Organic Process Research & Development. Retrieved January 29, 2024, from [Link]

  • Glycine as a d-amino acid surrogate in the K+-selectivity filter. (2004). PNAS. Retrieved January 29, 2024, from [Link]

  • N-Methylglycine. (n.d.). NIST WebBook. Retrieved January 29, 2024, from [Link]

  • Crystal engineering of zwitterionic drug to neutral co-crystals. (2016). ResearchGate. Retrieved January 29, 2024, from [Link]

  • Theophylline-impurities. (n.d.). Pharmaffiliates. Retrieved January 29, 2024, from [Link]

  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. (2022). PMC - NIH. Retrieved January 29, 2024, from [Link]

  • is added in one portion. The reaction begins rapidly, the temperature rising to about 45°. Stirring is continued for 2 hours. The heterogeneous mixture, after dilution with 1 l. of water, is extracted with. (n.d.). Organic Syntheses Procedure. Retrieved January 29, 2024, from [Link]

  • A Method for Rigorously Selective Capture and Simultaneous Fluorescent Labeling of N‑Terminal Glycine Peptides. (2023). PubMed Central. Retrieved January 29, 2024, from [Link]

  • Crystal engineering of a zwitterionic drug to neutral cocrystals: a general solution for floxacins. (2016). PubMed. Retrieved January 29, 2024, from [Link]

Sources

Troubleshooting

Technical Support Center: A Researcher's Guide to Mitigating In Vitro Cytotoxicity of N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine

Welcome to the technical support center for N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for managing the in vitro cytotoxicity of this novel compound. By understanding the compound's chemical nature and implementing rigorous experimental design, you can minimize off-target effects and obtain reliable, reproducible data.

N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine is a unique molecule that combines a sarcosine (N-methylglycine) core with a sulfolane (1,1-Dioxidotetrahydrothiophene) moiety. While sarcosine is an endogenous amino acid derivative known to be a glycine transporter-1 (GlyT-1) inhibitor with a generally favorable safety profile, the addition of the sulfolane group may introduce new biological activities and potential for cytotoxicity.[1][2][3] Thiophene and its derivatives are known to exhibit a wide range of biological effects, including cytotoxic properties.[4][5][6] This guide will help you navigate the challenges of working with this compound.

Frequently Asked Questions (FAQs)

Here are some common questions researchers may have when first working with N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine.

1. What is the likely mechanism of action and the source of cytotoxicity?

The N-methylglycine component suggests a potential interaction with glycine transporters or NMDA receptors. However, the sulfolane group, a derivative of thiophene, may introduce off-target effects or intrinsic cytotoxicity. Thiophene-containing compounds can be metabolically activated to reactive intermediates that can cause cellular damage. Therefore, the observed cytotoxicity could be a result of:

  • On-target effects: The intended biological activity of the compound, when potent, might lead to cell death in certain cell types or at high concentrations.

  • Off-target effects: The compound may interact with other cellular targets, leading to unintended toxicity.

  • Metabolic activation: The thiophene ring could be metabolized by cellular enzymes (e.g., cytochrome P450s) into reactive species.

  • Physicochemical properties: Poor solubility can lead to compound precipitation, which can cause mechanical stress to cells or lead to inaccurate concentration-response curves.

2. How should I prepare and store stock solutions of this compound?

Proper handling and storage are critical to maintaining the compound's integrity and minimizing experimental variability.

  • Solvent Selection: Given its chemical structure, N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine is likely a polar molecule.

    • Primary recommendation: Start with sterile dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-50 mM). DMSO is a common solvent for cell culture experiments, but it can be toxic at higher concentrations.

    • Alternative solvents: If DMSO is not suitable for your cell type, consider ethanol or sterile phosphate-buffered saline (PBS). Always test the solubility of the compound in the chosen solvent.

  • Stock Solution Concentration: Prepare a high-concentration stock to minimize the volume of solvent added to your cell culture medium. The final concentration of the solvent in the medium should typically be less than 0.5%, and ideally below 0.1%.

  • Storage: Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light if the compound is light-sensitive.

3. What are the essential control experiments to include?

To accurately interpret your results, a comprehensive set of controls is non-negotiable.

  • Vehicle Control: Treat cells with the same volume of the solvent (e.g., DMSO) used to dissolve the compound. This is crucial to distinguish the effect of the compound from the effect of the solvent.

  • Untreated Control: Cells that are not exposed to either the compound or the vehicle. This provides a baseline for cell health and viability.

  • Positive Control for Cytotoxicity: A known cytotoxic agent (e.g., staurosporine, doxorubicin) to validate your cell viability assay.

  • Cell Line Specific Controls: If you are using a specific cell line to study a particular pathway, include controls that are known to modulate that pathway.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Issue 1: High levels of cell death are observed even at low concentrations.

If you are seeing significant cytotoxicity at concentrations where you expect to see a specific biological effect, consider the following:

Potential Cause Troubleshooting Step Scientific Rationale
High Compound Potency Perform a broad-range dose-response experiment (e.g., from nanomolar to high micromolar) to determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity.This will help you identify a therapeutic window where you can observe the desired biological effect without significant cell death.
Solvent Toxicity Ensure the final concentration of your solvent (e.g., DMSO) in the cell culture medium is non-toxic to your cells (typically <0.5%). Run a vehicle control with varying concentrations of the solvent.Solvents can have their own cytotoxic effects, which can be mistaken for compound-induced toxicity.
Compound Instability Prepare fresh dilutions of the compound from a frozen stock for each experiment. Assess the stability of the compound in your cell culture medium over the time course of your experiment.The compound may degrade in aqueous media, leading to the formation of toxic byproducts.

Issue 2: The compound appears to be precipitating in the cell culture medium.

Precipitation can lead to inaccurate dosing and can cause physical stress to cells.

Potential Cause Troubleshooting Step Scientific Rationale
Poor Solubility Visually inspect your culture wells for precipitates using a microscope. Reduce the final concentration of the compound. Consider using a different solvent or a solubilizing agent (e.g., Pluronic F-68), but test for its effects on your cells first.Maintaining the compound in solution is essential for accurate and reproducible results.
Interaction with Medium Components Some compounds can bind to proteins in fetal bovine serum (FBS). Try reducing the percentage of FBS in your medium, if your cell line can tolerate it.Sequestration of the compound by serum proteins can reduce its effective concentration and may promote precipitation.

Issue 3: My experimental results are not reproducible.

Lack of reproducibility can be frustrating. A systematic approach can help identify the source of the variability.

Potential Cause Troubleshooting Step Scientific Rationale
Inconsistent Cell Health Standardize your cell culture practices. Ensure cells are in the logarithmic growth phase and at a consistent confluence when you start your experiments. Regularly test for mycoplasma contamination.The physiological state of your cells can significantly impact their response to a compound.
Pipetting Errors Use calibrated pipettes and be meticulous when preparing serial dilutions. Prepare a master mix of the compound in the medium for each concentration to be tested.Small errors in dilution can lead to large variations in the final concentration, especially for potent compounds.
Freeze-Thaw Cycles Aliquot your stock solution to minimize the number of times it is frozen and thawed.Repeated freeze-thaw cycles can lead to compound degradation.

Experimental Protocols and Workflows

Here are some detailed protocols for key experiments to characterize and mitigate the cytotoxicity of N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine.

Protocol 1: Determining the Cytotoxic Profile using a Dose-Response Assay

This protocol uses a standard MTT assay to measure cell viability.

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2x concentrated serial dilution of N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine in your cell culture medium.

  • Treatment: Remove the old medium from the cells and add an equal volume of the 2x compound dilutions to the corresponding wells. Include vehicle and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours.

    • Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Workflow for Optimizing Experimental Conditions

The following diagram illustrates a systematic approach to finding the optimal experimental window for your studies.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Refinement cluster_2 Phase 3: Mechanistic Studies A Prepare Stock Solution (e.g., 10 mM in DMSO) B Broad Dose-Response (e.g., 1 nM to 100 µM) A->B C Determine Cytotoxicity IC50 B->C D Narrow Dose-Response (around IC50) C->D Inform concentration range F Select Optimal Concentration and Time Window D->F E Time-Course Experiment (e.g., 6, 12, 24, 48h) E->F G Functional Assays (at non-toxic concentrations) F->G Define experimental parameters H Apoptosis vs. Necrosis Assays (e.g., Annexin V/PI staining) F->H I Confirm Target Engagement G->I

Caption: A workflow for optimizing the use of a novel compound in vitro.

Potential Cytotoxicity Pathways

The following diagram illustrates potential pathways leading to cytotoxicity, which can help in designing mechanistic studies.

G cluster_0 Cellular Interactions cluster_1 Downstream Effects Compound N-(1,1-Dioxidotetrahydro-3-thienyl) -N-methylglycine OnTarget On-Target Binding (e.g., GlyT-1) Compound->OnTarget OffTarget Off-Target Binding Compound->OffTarget Metabolism Metabolic Activation (e.g., P450 enzymes) Compound->Metabolism PathwayDys Pathway Dysregulation OnTarget->PathwayDys OffTarget->PathwayDys ReactiveInt Reactive Intermediates Metabolism->ReactiveInt ROS Reactive Oxygen Species (ROS) Production PathwayDys->ROS Cytotoxicity Cytotoxicity (Apoptosis / Necrosis) PathwayDys->Cytotoxicity ROS->Cytotoxicity ReactiveInt->ROS ReactiveInt->Cytotoxicity

Caption: Potential mechanisms of compound-induced cytotoxicity.

References

  • A Study of the Effects of Sarcosine on Symptoms and Brain Glycine Levels in People With Schizophrenia. (n.d.). ClinicalTrials.gov. Retrieved from [Link]

  • Biological Activities of Thiophenes. (2024). Encyclopedia MDPI. Retrieved from [Link]

  • Sarcosine (N-Methylglycine) Monotherapy for Schizophrenia. (n.d.). ClinicalTrials.gov. Retrieved from [Link]

  • Therapeutic importance of synthetic thiophene. (2016). PubMed Central. Retrieved from [Link]

  • Effects of Sarcosine (N-methylglycine) on NMDA (N-methyl-D-aspartate) Receptor Hypofunction Induced by MK801: In Vivo Calcium Imaging in the CA1 Region of the Dorsal Hippocampus. (2022). MDPI. Retrieved from [Link]

  • Sulfolane. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of polysarcosine from air and moisture stable N-phenoxycarbonyl-N-methylglycine assisted by tertiary amine base. (2016). Royal Society of Chemistry. Retrieved from [Link]

  • Acute Toxicity and Skin Irritant Properties of Sulfolane. (1966). PubMed Central. Retrieved from [Link]

  • N-Methylglycine. (n.d.). NIST WebBook. Retrieved from [Link]

  • Glycine transporter I inhibitor, N-methylglycine (sarcosine), added to antipsychotics for the treatment of schizophrenia. (2004). PubMed. Retrieved from [Link]

  • Sulfolane: A Versatile Dipolar Aprotic Solvent. (2020). Organic Process Research & Development. Retrieved from [Link]

  • Synthesis of polysarcosine from air and moisture stable N-phenoxycarbonyl-N-methylglycine assisted by tertiary amine base. (2016). Semantic Scholar. Retrieved from [Link]

  • Immunotoxicity studies of sulfolane following developmental exposure in Hsd:Sprague Dawley SD rats and adult exposure in B6C3F1/N mice. (2021). National Institutes of Health. Retrieved from [Link]

  • Thiophene-forming one-pot synthesis of three thienyl-bridged oligophenothiazines and their electronic properties. (2012). Beilstein Journals. Retrieved from [Link]

  • Synthesis, Characterization of thiophene derivatives and its biological applications. (2022). Research Square. Retrieved from [Link]

  • Immunotoxicity studies of sulfolane following developmental exposure in Hsd:Sprague Dawley SD rats and adult exposure in B6C3F1/N mice. (2021). PubMed. Retrieved from [Link]

  • Efficacy and cognitive effect of sarcosine (N-methylglycine) in patients with schizophrenia: A systematic review and meta-analysis of double-blind randomised controlled trials. (2020). ResearchGate. Retrieved from [Link]

  • Ninhydrin in synthesis of heterocyclic compounds. (2015). ResearchGate. Retrieved from [Link]

  • Sarcosine 98.0%. (n.d.). PureSynth. Retrieved from [Link]

  • N-Methylglycine. (n.d.). NIST WebBook. Retrieved from [Link]

  • Thiophene and Other Sulfur Heterocycles in Natural Product Synthesis. (2016). ResearchGate. Retrieved from [Link]

  • Design, Synthesis, Biological Evaluation and Molecular Docking Studies of New N-Heterocyclic Compounds as Aromatase Inhibitors. (2023). MDPI. Retrieved from [Link]

Sources

Optimization

how to reduce variability in experiments with N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine

Welcome to the technical support resource for N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine. This guide is designed for researchers, scientists, and drug development professionals to help minimize experimental vari...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine. This guide is designed for researchers, scientists, and drug development professionals to help minimize experimental variability and ensure the generation of robust and reproducible data. By understanding the physicochemical properties of this compound and adhering to best practices in experimental design and execution, you can enhance the reliability of your results.

Troubleshooting Guide: Minimizing Experimental Variability

Variability in experimental outcomes can arise from multiple sources, from initial compound handling to final data analysis.[1][2] This guide provides a structured approach to identifying and mitigating these sources of error.

Section 1: Compound Handling and Storage

Proper management of your test compound is the foundation of reproducible research.[3][4] The integrity of your stock solutions and aliquots directly impacts the accuracy of your downstream assays.

Q1: My results are inconsistent from one experiment to the next. Could my compound handling be the issue?

A1: Absolutely. Inconsistent handling of N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine can introduce significant variability. Key areas to scrutinize include:

  • Solubility: N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine is a derivative of N-methylglycine (sarcosine), which is known to be soluble in water.[5][6][7] However, the addition of the dioxidotetrahydrothienyl group may alter its solubility profile. It is crucial to ensure complete solubilization when preparing stock solutions. Undissolved compound will lead to inaccurate concentrations in your assays.

  • Solvent Choice: The choice of solvent can impact compound stability and its interaction with assay components. While aqueous buffers may be suitable, organic solvents like DMSO are also commonly used for initial stock solutions.[8] If using DMSO, be mindful of its potential effects on cell-based assays and ensure the final concentration is consistent and non-toxic across experiments.

  • Storage Conditions: The stability of N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine under various storage conditions should be considered. The presence of the sulfone group suggests it is likely a stable solid at room temperature.[9] However, long-term storage of solutions is a common source of variability.[10] Repeated freeze-thaw cycles can lead to compound degradation or precipitation.[3] It is best practice to aliquot stock solutions into single-use volumes to minimize this.

Recommended Compound Handling Workflow

G cluster_0 Receiving and Storage cluster_1 Stock Solution Preparation cluster_2 Working Solution Preparation cluster_3 Assay Execution receive Receive Compound verify Verify Identity & Purity (e.g., CoA) receive->verify store_solid Store Solid at Recommended Temperature verify->store_solid weigh Weigh Compound Precisely store_solid->weigh dissolve Dissolve in Appropriate Solvent (e.g., DMSO, Water) weigh->dissolve vortex Ensure Complete Solubilization (Vortex/Sonicate) dissolve->vortex store_stock Store Stock Solution (-20°C or -80°C) vortex->store_stock aliquot Aliquot Stock into Single-Use Tubes store_stock->aliquot freeze Flash-Freeze Aliquots aliquot->freeze store_aliquot Store Aliquots at -80°C freeze->store_aliquot dilute Prepare Working Solutions Fresh from Aliquots store_aliquot->dilute add_to_assay Add to Assay

Caption: Workflow for proper compound handling and storage.

ParameterRecommendationRationale
Storage of Solid Room temperature, in a desiccator.The compound is listed as stable at room temperature, but a desiccator will protect it from moisture.[9]
Stock Solution Solvent High-quality, anhydrous DMSO or sterile water/PBS.DMSO is a common solvent for poorly water-soluble compounds, while water is suitable for soluble ones. Anhydrous solvents prevent hydrolysis.
Stock Solution Conc. 10-50 mMA higher concentration minimizes the volume of solvent added to the assay, reducing potential solvent effects.
Storage of Solutions Aliquot into single-use tubes and store at -80°C.Minimizes freeze-thaw cycles which can cause degradation and precipitation.[3][10]
Working Solutions Prepare fresh for each experiment from a new aliquot.Ensures consistent concentration and avoids degradation that may occur in diluted solutions.
Section 2: Assay Preparation and Execution

The reliability of your results is also heavily dependent on the consistency of your assay conditions.

Q2: I'm seeing high variability between replicate wells in my cell-based assay. What could be the cause?

A2: High intra-assay variability often points to inconsistencies in assay setup.[2] For experiments with N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine, consider the following:

  • Cell Culture Health and Density: Ensure that cells are healthy, in the logarithmic growth phase, and plated at a consistent density.[11] Changes in cell metabolism or confluency can alter their response to the compound.

  • Pipetting Accuracy: Use calibrated pipettes and proper technique. For small volumes, even minor errors can lead to significant concentration differences. Automated liquid handlers can improve precision.[12]

  • Incubation Times and Conditions: Maintain consistent incubation times, temperatures, and CO2 levels. Fluctuations in these parameters can affect both cell health and compound activity.

  • Reagent Quality: Use high-quality reagents and ensure that lots are consistent between experiments, where possible.[13]

Q3: Could the compound be interacting with my assay components?

A3: It's possible. N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine, being a small molecule, could potentially interact with plastics, serum proteins in the media, or other assay components. To test for this, you can run control experiments, such as incubating the compound in the assay medium without cells and then measuring its concentration.

Section 3: Data Analysis and Interpretation

How you analyze your data can either mask or reveal variability.

Q4: How can I be more confident in my data analysis?

A4: Robust data analysis requires a systematic approach:

  • Outlier Identification: Use statistical methods to identify and handle outliers appropriately. Define your criteria for outlier removal before starting the analysis.

  • Proper Normalization: Normalize your data to appropriate controls (e.g., vehicle control, positive control) to account for inter-plate and inter-experiment variability.

  • Statistical Significance: Use appropriate statistical tests to determine the significance of your findings. Clearly report the tests used and the resulting p-values.

Troubleshooting Decision Tree for Inconsistent Results

G cluster_compound Compound Integrity cluster_assay Assay Execution cluster_analysis Data Analysis start Inconsistent Results Observed check_solubility Is the compound fully dissolved? start->check_solubility check_storage Were aliquots used to avoid freeze-thaw? check_solubility->check_storage Yes resolve_solubility Action: Re-prepare stock, sonicate, or filter. check_solubility->resolve_solubility No check_cells Are cell density and passage number consistent? check_storage->check_cells Yes resolve_storage Action: Prepare new aliquots from fresh stock. check_storage->resolve_storage No check_pipetting Was pipetting accurate and consistent? check_cells->check_pipetting Yes resolve_cells Action: Standardize cell culture protocol. check_cells->resolve_cells No check_reagents Are reagent lots the same? check_pipetting->check_reagents Yes resolve_pipetting Action: Calibrate pipettes, use reverse pipetting. check_pipetting->resolve_pipetting No check_normalization Is data properly normalized to controls? check_reagents->check_normalization Yes resolve_reagents Action: Qualify new reagent lots. check_reagents->resolve_reagents No check_outliers Have outliers been appropriately handled? check_normalization->check_outliers Yes resolve_normalization Action: Review and standardize analysis workflow. check_normalization->resolve_normalization No resolve_outliers Action: Apply pre-defined outlier criteria. check_outliers->resolve_outliers No

Caption: A decision tree for troubleshooting inconsistent experimental results.

Frequently Asked Questions (FAQs)

Q: What is the likely mechanism of action for N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine?

A: While specific studies on this molecule are not widely published, its structural similarity to N-methylglycine (sarcosine) suggests it may act as an inhibitor of the glycine transporter type 1 (GlyT1) or as a co-agonist at the glycine binding site of the NMDA receptor.[5][14][15] Sarcosine itself has been investigated for its effects on NMDA receptor-mediated neurotransmission.[16] The dioxidotetrahydrothienyl moiety is a modification that could alter its potency, selectivity, and pharmacokinetic properties compared to sarcosine.

Q: Are there any known safety or handling precautions for this compound?

A: Specific safety data for N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine is limited. However, as with any novel chemical entity, standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Avoid inhalation of powder and skin contact. Refer to the supplier's Safety Data Sheet (SDS) for any specific handling information.[7][17]

Q: Where can I find analytical data for this compound?

A: The supplier of the compound should provide a Certificate of Analysis (CoA) that includes information on its purity and identity, often determined by methods like HPLC, NMR, and mass spectrometry. For example, ChemBridge Corporation provides a CAS number (51070-58-7) and basic properties.[9] If you need to develop your own analytical methods, standard HPLC troubleshooting guides can be a valuable resource.[18]

Q: How can I ensure my results are reproducible in other labs?

A: Lab-to-lab reproducibility is a significant challenge in scientific research.[19] To improve the likelihood of your results being reproduced, it is essential to:

  • Develop a detailed Standard Operating Procedure (SOP): Document every step of your experimental protocol, including reagent sources and lot numbers, instrument settings, and data analysis procedures.

  • Share your SOP: Make your detailed protocol available to other researchers.

  • Use well-characterized reagents: Ensure the identity and purity of your N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine and all other critical reagents.

By systematically addressing these potential sources of variability, researchers can increase the precision, accuracy, and reliability of their experiments involving N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine.

References

  • Vertex Pharmaceuticals Incorporated. (2021). Pyrazolo-pyrimidin-amino-cycloalkyl compounds and their therapeutic uses (U.S. Patent No. 11,046,699 B2). U.S.
  • Tua, A., et al. (2022). Reducing sources of variance in experimental procedures in in vitro research. Wellcome Open Research, 6, 315. [Link]

  • Matson, S. L., et al. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Journal of Biomolecular Screening, 14(5), 476–484. [Link]

  • Chodyński, M., et al. (2013). Sarcosine-Based Glycine Transporter Type-1 (GlyT-1) Inhibitors Containing Pyridazine Moiety: A Further Search for Drugs with Potential to Influence Schizophrenia Negative Symptoms. Archiv der Pharmazie, 346(12), 856-865. [Link]

  • Tsai, G., et al. (2004). Glycine transporter I inhibitor, N-methylglycine (sarcosine), added to antipsychotics for the treatment of schizophrenia. Biological Psychiatry, 55(5), 452–456. [Link]

  • PrepChem. (n.d.). Synthesis of N-methyl glycine. Retrieved January 30, 2026, from [Link]

  • AAPPTec. (n.d.). Safety Data Sheet: Fmoc-D-Gly(3-Thienyl)-OH. Retrieved January 30, 2026, from [Link]

  • Wikipedia. (n.d.). Sarcosine. Retrieved January 30, 2026, from [Link]

  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved January 30, 2026, from [Link]

  • Ihmels, H., et al. (2016). Thiophene-forming one-pot synthesis of three thienyl-bridged oligophenothiazines and their electronic properties. Beilstein Journal of Organic Chemistry, 12, 2035–2042. [Link]

  • Takara Bio. (2024, October 16). Tips and troubleshooting. Retrieved January 30, 2026, from [Link]

  • Hamilton Company. (n.d.). Compound Handling | Applications. Retrieved January 30, 2026, from [Link]

  • Promega Connections. (2018, March 23). How to Reduce Cell Culture Variability. Retrieved January 30, 2026, from [Link]

  • Molbase. (n.d.). (2-[(ISOXAZOL-5-YLCARBONYL)AMINO]-1,3-THIAZOL-4-YL)ACETIC ACID. Retrieved January 30, 2026, from [Link]

  • BioProcess International. (2018, October 20). Certain Approaches to Understanding Sources of Bioassay Variability. Retrieved January 30, 2026, from [Link]

  • GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety. Retrieved January 30, 2026, from [Link]

  • Taylor & Francis Online. (2018, May 16). Decreasing variability in your cell culture. Retrieved January 30, 2026, from [Link]

  • Giani, O., et al. (2014). Synthesis of polysarcosine from air and moisture stable N-phenoxycarbonyl-N-methylglycine assisted by tertiary amine base. Polymer Chemistry, 5(13), 4059-4066. [Link]

  • Pfizer Inc. (2008). Inhibitors of janus kinases (Publication No. WO/2008/156726).
  • Beckman Coulter. (n.d.). Compound Management and Integrity. Retrieved January 30, 2026, from [Link]

  • Wu, C-L., et al. (2017). Effects of sarcosine and N, N-dimethylglycine on NMDA receptor-mediated excitatory field potentials. Journal of Biomedical Science, 24(1), 11. [Link]

  • ClinicalTrials.gov. (2009, December 29). N-methyl Glycine (Sarcosine) for the Treatment of Obsessive Compulsive Disorder (OCD). Retrieved January 30, 2026, from [Link]

  • NIH SEED Office. (n.d.). Regulatory Knowledge Guide for Small Molecules. Retrieved January 30, 2026, from [Link]

  • F1000Research. (2021, October 12). Reducing sources of variance in experimental procedures in in vitro research. Retrieved January 30, 2026, from [Link]

  • Al-Mourabit, A., & Couty, F. (2015). Ninhydrin in synthesis of heterocyclic compounds. Arkivoc, 2015(6), 1-139. [Link]

  • The Pew Charitable Trusts. (2014, January 10). Best Practices for State Oversight of Drug Compounding. Retrieved January 30, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Navigating Potential Assay Interference with N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine

Welcome to the technical support center for researchers utilizing N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine in their experimental workflows. This guide is designed to provide in-depth troubleshooting advice and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine in their experimental workflows. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding potential interactions of this compound with common assay reagents. Our goal is to empower you with the knowledge to anticipate and mitigate challenges, ensuring the integrity and accuracy of your research data.

Introduction: Understanding the Molecule

N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine is a unique small molecule featuring two key functional domains: a sulfone group within a saturated heterocyclic ring (1,1-dioxidotetrahydrothiophene) and an N-methylglycine (sarcosine) moiety.[1][2][3] While this compound may be integral to your research, its structural components have the potential to interact with various assay components, leading to misleading results. This guide will dissect these potential interferences and provide actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My fluorescence-based assay is showing unexpectedly low signal in the presence of the compound. What could be the cause?

A1: Potential for Fluorescence Quenching or Light Scatter

The heterocyclic sulfone moiety of N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine, while not a classic chromophore, could potentially cause fluorescence quenching or light scattering at high concentrations. This is a common form of interference for many small molecules in high-throughput screening.[4][5]

Troubleshooting Steps:

  • Run a Compound-Only Control: Measure the fluorescence of your compound in the assay buffer without any biological reagents. This will determine if the compound itself is fluorescent at the excitation and emission wavelengths of your assay.

  • Assess Quenching Effects: In a cell-free system, incubate your fluorescent probe with varying concentrations of the compound. A dose-dependent decrease in fluorescence intensity would suggest quenching.

  • Consider Alternative Detection Methods: If quenching is significant, consider switching to an orthogonal assay with a different detection method, such as a luminescence-based or absorbance-based readout.[6]

Experimental Protocol: Assessing Fluorescence Quenching

  • Prepare a dilution series of N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine in your assay buffer.

  • Add your fluorescent probe at its working concentration to each dilution.

  • Include a control with the fluorescent probe in buffer alone.

  • Incubate for the standard assay time.

  • Measure the fluorescence intensity using a plate reader.

  • Plot fluorescence intensity against the compound concentration to visualize any quenching effect.

Q2: I'm observing inconsistent results in my enzyme-linked immunosorbent assay (ELISA). Could the compound be interfering with antibody binding?

A2: Possible Non-Specific Binding or Alteration of Protein Conformation

The N-methylglycine portion of the molecule, being an amino acid derivative, could potentially engage in non-specific, low-affinity interactions with proteins, including antibodies.[1][2] While less likely, high concentrations of the compound might also subtly alter the conformation of the detection antibody or the target protein, affecting the binding affinity.

Troubleshooting Steps:

  • Increase Blocking Efficiency: Optimize your blocking buffer. Consider adding a small percentage of a non-ionic detergent like Tween-20 to both your blocking and wash buffers to minimize non-specific interactions.[7]

  • Vary Antibody Concentrations: Perform a titration of your primary and secondary antibodies in the presence and absence of the compound to see if the optimal antibody concentration shifts.

  • Pre-incubation Control: Pre-incubate the compound with the detection antibody before adding it to the assay plate. If the signal is significantly reduced compared to a control where the compound is added simultaneously with the antibody, it suggests a direct interaction.

Logical Workflow for ELISA Troubleshooting

ELISA_Troubleshooting start Inconsistent ELISA Results q1 Is there high background noise? start->q1 a1_yes Optimize Blocking & Washing Steps q1->a1_yes Yes q2 Is the signal unexpectedly low? q1->q2 No a1_yes->q2 a2_yes Check for Compound-Antibody Interaction q2->a2_yes Yes q3 Is there high variability between replicates? q2->q3 No a2_yes->q3 a3_yes Review Pipetting Technique & Reagent Stability q3->a3_yes Yes end_node Consistent Results q3->end_node No a3_yes->end_node

Caption: A decision-making workflow for troubleshooting inconsistent ELISA results.

Q3: My cell-based assay shows a decrease in cell viability when treated with the compound, but I don't expect it to be cytotoxic. What's happening?

A3: Potential Interference with Cell Viability Reagents

Many common cell viability assays rely on enzymatic conversion of a substrate (e.g., MTT, resazurin) or the measurement of ATP levels. The sulfone group, while generally stable, could under specific cellular conditions or with long incubation times, potentially interact with redox-sensitive assay reagents.[8]

Troubleshooting Steps:

  • Use an Orthogonal Viability Assay: If you are using a metabolic assay like MTT, try a method that measures membrane integrity, such as a trypan blue exclusion assay or a propidium iodide-based flow cytometry assay.[9]

  • Cell-Free Control: Test the compound's effect on the viability assay reagents in the absence of cells. This will reveal any direct chemical interference.

  • Time-Course Experiment: Perform a time-course experiment to see if the apparent cytotoxicity is dependent on the incubation time with the compound.

Data Summary: Orthogonal Cell Viability Assays

Assay PrincipleExamplePotential for Interference
Metabolic ActivityMTT, MTS, WST-1High (Redox-sensitive)
ATP ContentLuminescence-basedModerate (Potential for enzyme inhibition)
Membrane IntegrityTrypan Blue, Propidium IodideLow (Direct physical measurement)
Protease ActivityGF-AFCModerate (Potential for enzyme interaction)
Q4: Could the sulfone group in my compound react with thiol-containing reagents in my assay, like DTT or beta-mercaptoethanol?

A4: Unlikely Under Standard Assay Conditions, But Possible

The sulfone group is generally considered chemically inert under typical physiological and assay conditions. However, it is an electron-withdrawing group, and in certain molecular contexts, it could potentially act as a leaving group in nucleophilic substitution reactions.[8] While direct reaction with thiols like DTT is unlikely, it's a possibility to consider in assays with long incubation times or extreme pH conditions.

Troubleshooting Steps:

  • Minimize Reducing Agent Concentration: If your assay requires a reducing agent, use the lowest effective concentration.

  • Substitute the Reducing Agent: Consider using a non-thiol-based reducing agent like TCEP (Tris(2-carboxyethyl)phosphine), which is more stable and less reactive with certain compounds.

  • Control Experiment: Run a control where the compound is incubated with the thiol-containing reagent in your assay buffer, and then analyze the mixture by HPLC or mass spectrometry to look for any new peaks that might indicate a reaction product.

Reaction Pathway: Potential Sulfone Reactivity

Sulfone_Reactivity Compound N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine Sulfone Group Reaction Potential Nucleophilic Substitution Compound:f0->Reaction Nucleophile Nucleophile (e.g., Thiol) Nucleophile->Reaction Product Modified Compound + Sulfinate Reaction->Product

Caption: A simplified diagram illustrating the potential for nucleophilic attack on the sulfone-containing ring.

General Best Practices for Mitigating Assay Interference

  • Thoroughly Characterize Your Reagents: Understand the mechanism of your assay and the chemical properties of all your reagents.[10][11]

  • Run Appropriate Controls: Always include positive, negative, and compound-only controls.[4][12]

  • Use the Lowest Effective Compound Concentration: This will minimize the chances of off-target effects and non-specific interactions.

  • Employ Orthogonal Assays: Confirm your findings using a different assay that relies on a distinct detection principle.[5]

  • Consult the Literature: Search for studies using structurally similar compounds to see if any assay interference has been reported.

By proactively considering these potential interactions and employing rigorous troubleshooting strategies, you can confidently generate high-quality, reproducible data in the presence of N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1088, Sarcosine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9543102, Sarcosinate. Retrieved from [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]

  • BellBrook Labs. (2023). Common Challenges in Biochemical Assays and How to Overcome Them. Retrieved from [Link]

  • Tsai, G. E., Lin, P. Y., & Chang, P. K. (2017). Effects of Sarcosine (N-methylglycine) on NMDA (N-methyl-D-aspartate) Receptor Hypofunction Induced by MK801: In Vivo Calcium Imaging in the CA1 Region of the Dorsal Hippocampus. Frontiers in Molecular Neuroscience, 10, 33. Retrieved from [Link]

  • King, L. E., Farley, E., Imaz, A., & O'Hara, D. M. (2014). Ligand Binding Assay Critical Reagents and Their Stability: Recommendations and Best Practices from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(4), 626–632. Retrieved from [Link]

  • Wikipedia. (n.d.). Sarcosine. Retrieved from [Link]

  • ResearchGate. (2017). (PDF) Effects of Sarcosine (N-methylglycine) on NMDA (N-methyl-D-aspartate) Receptor Hypofunction Induced by MK801: In Vivo Calcium Imaging in the CA1 Region of the Dorsal Hippocampus. Retrieved from [Link]

  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Retrieved from [Link]

  • Harman Research Group. (n.d.). Sulfone. Retrieved from [Link]

  • Lin, C. H., Chen, C. S., & Lane, H. Y. (2017). Effects of sarcosine and N, N-dimethylglycine on NMDA receptor-mediated excitatory field potentials. Journal of Biomedical Science, 24(1), 1. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). Assay Development: A Comprehensive Guide to Types, Processes, and Applications in Drug Discovery. Retrieved from [Link]

  • Molecular Biology. (n.d.). Assay Troubleshooting. Retrieved from [Link]

  • Bio-Rad. (n.d.). Characterization of critical reagents for ligand binding assays. Retrieved from [Link]

  • Wills, M., & Baragwanath, L. (2020). Sulfone Group as a Versatile and Removable Directing Group for Asymmetric Transfer Hydrogenation of Ketones. Chemistry – A European Journal, 26(45), 10107–10110. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrogen sulfide. Retrieved from [Link]

  • National Center for Advancing Translational Sciences. (2020). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. ASSAY and Drug Development Technologies, 18(8), 329-335. Retrieved from [Link]

  • Li, Y., et al. (2023). Research progress of nano-drug delivery system based on photothermal therapy and its combination therapy. International Journal of Nanomedicine, 18, 1483–1504. Retrieved from [Link]

  • Tecan. (n.d.). These 7 trends are reshaping assays for drug discovery and development. Retrieved from [Link]

Sources

Optimization

Technical Support Guide: Long-Term Storage of N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine

This guide provides in-depth technical support for the long-term storage and handling of N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine (CAS 51070-58-7). The recommendations herein are synthesized from best practice...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for the long-term storage and handling of N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine (CAS 51070-58-7). The recommendations herein are synthesized from best practices for structurally related compounds, including N-methylglycine (sarcosine) and other heterocyclic molecules, to ensure the long-term integrity and performance of your research compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine?

For long-term stability of the solid (lyophilized) compound, storage at -20°C or lower is strongly recommended. The molecule contains an N-methylglycine moiety, which can be hygroscopic (prone to absorbing moisture from the air)[1]. Therefore, the following conditions are critical:

  • Temperature: -20°C is suitable for storage up to several years[2]. For maximum longevity, -80°C is preferable[3].

  • Atmosphere: Store under an inert gas atmosphere (e.g., argon or nitrogen) to displace moisture and oxygen[1][4].

  • Container: Use a tightly sealed, amber glass vial or a container specifically designed for low-temperature chemical storage to protect from light and moisture[5][6].

The causality behind this recommendation lies in the compound's structure. While the sulfone and tetrahydrothienyl groups are generally stable, the amino acid derivative portion is the primary site of potential degradation. Low temperatures slow down chemical reaction rates, a dry and inert atmosphere prevents hydrolysis and oxidation, and protection from light minimizes the risk of photochemical degradation.

Q2: I need to use the compound frequently. How should I handle short-term storage?

For routine use, it is inadvisable to repeatedly warm and cool the main stock container. This practice introduces moisture through condensation, which can compromise the entire batch.

Best Practice: Aliquot the solid compound upon receipt into smaller, single-use vials under an inert atmosphere. Store these aliquots at -20°C. This strategy ensures the primary stock remains pristine while providing convenient access for daily experimental needs. For very short periods (a few days to weeks), storage at 2-8°C is acceptable if the container is properly sealed[7].

Q3: What is the best way to prepare and store solutions of this compound?

Solutions are significantly less stable than the solid form. Aqueous solutions, in particular, should not be stored for more than a day at 2-8°C[2].

  • Solvent Choice: Prepare stock solutions in a suitable, dry (anhydrous) organic solvent if compatible with your experimental design. DMSO is a common choice for many compounds.

  • Aliquoting: Immediately after preparation, filter-sterilize the stock solution and aliquot it into single-use volumes in cryo-vials.

  • Storage Temperature: Flash-freeze the aliquots and store them at -80°C . This can preserve solution stability for months[3][7]. Avoid repeated freeze-thaw cycles, as this is a primary cause of peptide and small molecule degradation in solution[7].

Troubleshooting Guide

This section addresses common issues encountered during the handling and storage of N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine.

Q4: My solid compound appears clumped or has changed color. What does this mean and can I still use it?

Clumping, discoloration, or a glassy/oily appearance are indicators of moisture absorption and potential degradation. The hygroscopic nature of the glycine component is the likely cause[1].

Action Plan:

  • Assess Criticality: For non-critical screening experiments, you may proceed with caution, but be aware that the effective concentration may be lower than calculated.

  • Purity Check: For all quantitative or in vivo studies, the purity of the compound is now questionable. It is highly recommended to perform an analytical check (e.g., HPLC, LC-MS) to confirm its integrity before use.

  • Future Prevention: Review your storage protocol. Ensure containers are sealed tightly and, if possible, use a desiccator for short-term benchtop handling.

Q5: The compound, which used to dissolve easily, is now showing poor solubility. Why?

This is another common symptom of degradation or hydration. The formation of hydrates can alter the crystal lattice structure, making dissolution more difficult. Alternatively, degradation products may be insoluble in your chosen solvent.

Action Plan:

  • Gentle Dissolution: Attempt to aid dissolution by gentle warming (to no more than 37°C) or brief sonication.

  • Do Not Use If Insoluble: If the compound remains insoluble or a precipitate is visible, do not use it. This is a strong indication that the material is compromised.

  • Verification: If possible, compare its solubility behavior to a new, unopened lot of the same compound.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for assessing the viability of a stored sample.

G start Start: Assess Stored Sample visual_check Visual Inspection: Change in color, clumping? start->visual_check solubility_test Solubility Test: Dissolves as expected? visual_check->solubility_test No caution_node Potential moisture absorption or degradation. Proceed with caution. visual_check->caution_node Yes likely_stable Likely stable for non-critical use. For critical assays, consider purity analysis. solubility_test->likely_stable Yes degraded_node Probable degradation or hydration. Attempt gentle warming/sonication. solubility_test->degraded_node No caution_node->solubility_test end_ok End: Proceed with Experiment likely_stable->end_ok insoluble_decision Still insoluble? degraded_node->insoluble_decision insoluble_decision->likely_stable No do_not_use Do NOT use. Acquire new batch. insoluble_decision->do_not_use Yes end_bad End: Discard Sample do_not_use->end_bad

Caption: Troubleshooting workflow for stored compound viability.

Experimental Protocols & Data

Protocol 1: Aliquoting Solid Compound for Long-Term Storage
  • Preparation: Work in a low-humidity environment, such as a glove box or a benchtop area flushed with inert gas.

  • Pre-labeling: Prepare and label the required number of small, amber glass vials with the compound name, lot number, concentration (once reconstituted), and date.

  • Weighing: Quickly and accurately weigh the desired amount of solid compound into each vial. Minimize exposure to ambient air.

  • Inerting: Flush the headspace of each vial with argon or nitrogen.

  • Sealing: Immediately and tightly cap each vial. For extra protection, wrap the cap with Parafilm®.

  • Storage: Place the aliquoted vials into a labeled freezer box and transfer to a -20°C or -80°C freezer.

Data Summary Table: Recommended Storage Conditions
FormTemperatureRecommended DurationKey Considerations
Solid (Lyophilized) -20°C≥ 4 years[2]Must be kept dry and protected from light.
-80°C> 4 yearsOptimal for maximum stability.
2-8°CWeeks to MonthsShort-term only; must be in a tightly sealed, desiccated environment.
Solution (in DMSO) -80°CMonthsAliquot into single-use volumes. Avoid freeze-thaw cycles.[3][7]
Solution (Aqueous) 2-8°C≤ 24 hoursNot recommended for storage. Prepare fresh before each experiment.[2]

References

  • AUTODOC. Safety data sheet. [Link]

  • sb-PEPTIDE. Peptide handling & storage guidelines. [Link]

  • Google Patents.Method for storing glycine or an aqueous solution of its metallic salt.
  • PureSynth. Sarcosine 98.0%. [Link]

  • PubMed. Synthesis of sulfur-containing heterocycles via ring enlargement. [Link]

  • ResearchGate. Sulfone containing examples of bioactive ingredients and technically relevant compounds. [Link]

  • Carl ROTH. Safety Data Sheet: Glycine. [Link]

  • PubMed Central (PMC). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. [Link]

  • Royal Society of Chemistry. Synthesis of polysarcosine from air and moisture stable N-phenoxycarbonyl-N-methylglycine assisted by tertiary amine base. [Link]

  • ResearchGate. Sulfone containing drugs and agrochemicals. [Link]

  • PubMed. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. [Link]

  • Loba Chemie. GLYCINE EXTRA PURE - Safety Data Sheet. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Dosing Regimens for N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine

Executive Summary & Compound Profile User Query: “We are observing high variability in efficacy and rapid plasma clearance in our rodent models. How do we refine the dosing schedule?” Technical Analysis: The compound N-(...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

User Query: “We are observing high variability in efficacy and rapid plasma clearance in our rodent models. How do we refine the dosing schedule?”

Technical Analysis: The compound N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine is a chemical conjugate combining a sulfolane (tetrahydrothiophene 1,1-dioxide) ring with sarcosine (N-methylglycine).[1] To optimize dosing, you must treat this as a polar, rapid-clearance small molecule with dual pharmacokinetic (PK) constraints:

  • The Sarcosine Moiety: A GlyT1 inhibitor/NMDA co-agonist.[1][2][3] It is naturally zwitterionic, highly water-soluble, and subject to rapid metabolism by sarcosine dehydrogenase (SARDH).[1]

  • The Sulfolane Moiety: A polar aprotic carrier.[1][4] While it improves tissue distribution, sulfolane itself has a short half-life (

    
     hours in rats) and is primarily cleared renally.[1]
    

The Core Challenge: The compound likely exhibits "flip-flop" kinetics or rapid renal elimination, leading to deep troughs in plasma concentration between standard QD (once daily) doses.[1]

Troubleshooting Guides (Q&A Format)

Issue A: "My animals are showing inconsistent behavioral results (efficacy variability)."

Diagnosis: This is likely a Pharmacokinetic Mismatch .[1] The half-life (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


) of sulfolane derivatives in rodents is significantly shorter than in humans. A QD schedule results in sub-therapeutic troughs.[1]

Solution: Implement Allometric Scaling & Split Dosing.

  • Step 1: Calculate the predicted

    
    . For sulfolane-based small molecules, the rat 
    
    
    
    is typically 2–4 hours.[1]
  • Step 2: Switch from QD to b.i.d. (twice daily) or t.i.d. (three times daily) dosing.

  • Step 3: Verify trough levels (

    
    ) via tail-vein microsampling immediately prior to the next dose.
    
ParameterMouse (25g)Rat (250g)Dog (10kg)Human (70kg)
Est.

0.8 – 1.2 h2.5 – 4.0 h6 – 9 h12 – 18 h
Rec. Frequency q.i.d. / infusiont.i.d. / b.i.d.b.i.d.QD / b.i.d.
Clearance Mechanism Renal (High)Renal (Mod)MixedMixed

Critical Note: Do not simply increase the bolus dose to compensate for rapid clearance. Sulfolane derivatives have a steep toxicity curve (see Issue B).[1]

Issue B: "We are seeing convulsions or hyperactivity at peak concentrations ( )."

Diagnosis: Peak-Dose Neurotoxicity . You are likely hitting the


 threshold for sulfolane-induced CNS excitation (GABA antagonism) or excessive NMDA receptor activation via the sarcosine moiety.

Solution: Flatten the Curve.

  • Reduce

    
    :  Lower the individual bolus dose by 30% but increase frequency (e.g., if dosing 100 mg/kg QD, switch to 35 mg/kg t.i.d.).
    
  • Vehicle Adjustment: If using IP injection, switch to PO (Oral Gavage) to utilize the first-pass effect and slower absorption (

    
     delay) to blunt the spike.[1]
    
  • Dietary Admixture: For chronic studies, incorporate the compound into chow. This provides a "pseudo-infusion" profile, maintaining steady-state plasma levels (

    
    ) without dangerous spikes.
    
Issue C: "The compound precipitates in our vehicle after 24 hours."

Diagnosis: pH-Dependent Zwitterionic Aggregation. Sarcosine is a zwitterion.[1][5] The sulfolane ring is polar but non-ionic.[1][4] If the pH drifts near the isoelectric point (pI) of the glycine moiety (~6.0), solubility decreases, and stability is compromised.

Solution: Buffer Optimization.

  • Target pH: Buffer to pH 7.4 (physiological) or slightly acidic (pH 4.5) depending on stability data, but avoid the pI.

  • Vehicle: Use PBS (Phosphate Buffered Saline) rather than unbuffered saline.[1]

  • Storage: Prepare fresh daily. Sarcosine derivatives can undergo cyclization or degradation in aqueous solution over time.[1]

Visualizing the Optimization Workflow

The following diagram illustrates the decision logic for refining your dosing schedule based on observed Half-Life (


) and Toxicity signs.

DosingOptimization Start Start: Initial PK Study (Single Dose IV/PO) Calc_T12 Calculate Half-Life (t1/2) Start->Calc_T12 Check_T12 Is t1/2 < 4 hours? Calc_T12->Check_T12 Short_HL Rapid Clearance (Risk: Sub-therapeutic Troughs) Check_T12->Short_HL Yes Long_HL Slow Clearance (Risk: Accumulation) Check_T12->Long_HL No Action_Short Switch to BID/TID Dosing or Osmotic Minipump Short_HL->Action_Short Action_Long Maintain QD Dosing Monitor C_trough Long_HL->Action_Long Tox_Check Observe Adverse Events (Seizures/Hyperactivity)? Action_Short->Tox_Check Action_Long->Tox_Check Tox_Yes C_max Toxicity Tox_Check->Tox_Yes Yes Final Optimized Schedule Tox_Check->Final No Refine_Tox 1. Reduce Bolus Dose 2. Switch Route (IP -> PO) 3. Dietary Admixture Tox_Yes->Refine_Tox Refine_Tox->Final

Caption: Decision tree for optimizing dosing frequency based on clearance rates and toxicity thresholds.

Standard Operating Procedure (SOP): Pharmacokinetic Validation

Before committing to a chronic efficacy study, you must validate the schedule with this "Saturated Sampling" protocol.

Protocol: 24-Hour PK Profiling

Objective: Determine


, 

, and

to confirm coverage.
  • Animals: n=3 rats (cannulated jugular vein preferred to reduce stress).

  • Dose: Administer intended therapeutic dose (e.g., 30 mg/kg) via intended route (PO/IP).

  • Sampling Timepoints:

    • Pre-dose: 0 min

    • Absorption Phase: 15, 30, 60 min (Critical for

      
       toxicity check)[1]
      
    • Distribution/Elimination: 2, 4, 6, 8, 12, 24 hours.

  • Bioanalysis:

    • Use LC-MS/MS.

    • Critical: Monitor for both the parent conjugate AND free sarcosine.[1]

    • Why? If the conjugate is a prodrug, efficacy depends on the liberation of sarcosine.[1] If it is stable, efficacy depends on the conjugate crossing the BBB.

Data Interpretation Table
ObservationImplicationAction Required

min
Rapid absorption; high seizure risk.[1]Switch vehicle to oil-based or methylcellulose to slow absorption.

is undetectable
Complete washout between doses.Mandatory: Switch to b.i.d. (every 12h) or t.i.d. (every 8h).
High Sarcosine / Low Parent Rapid hydrolysis in plasma.[1]The sulfolane moiety is acting as a delivery vector only. Track Sarcosine PK.[1]

References & Authoritative Grounding

  • National Toxicology Program (NTP). (2019).[1] Toxicokinetics and bioavailability of sulfolane, a ground water contaminant, following oral and intravenous administration in rodents.[1][6][7]Link

    • Relevance: Establishes the rapid clearance (

      
      ) and high bioavailability of the sulfolane moiety in rats.
      
  • Marchi, M., et al. (2021).[1][8] Sarcosine as an add-on treatment to antipsychotic medication for people with schizophrenia: a systematic review and meta-analysis.[1][3][8][9] Expert Opinion on Drug Metabolism & Toxicology.[1][8] Link

    • Relevance: Validates the therapeutic window and mechanism (GlyT1 inhibition) of the sarcosine moiety.

  • PubChem. Compound Summary for Sarcosine (N-methylglycine). National Library of Medicine. Link

    • Relevance: Provides physicochemical properties (zwitterionic nature, pKa) essential for formulation.[1]

  • Waidyanatha, S., et al. (2021).[10] Comparison of sulfolane effects in Sprague Dawley rats, B6C3F1/N mice, and Hartley guinea pigs.[1][6] Toxicology Reports.[1] Link

    • Relevance: Details the species-specific toxicity thresholds (neurotoxicity) for sulfolane derivatives.

Sources

Optimization

how to confirm target engagement of N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine

Welcome to the Technical Support Center. This guide provides in-depth technical and practical advice for researchers, scientists, and drug development professionals on confirming the target engagement of novel small mole...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide provides in-depth technical and practical advice for researchers, scientists, and drug development professionals on confirming the target engagement of novel small molecules. While the initial query concerned N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine, a compound without a publicly identified target, the principles and methodologies outlined here are universally applicable for characterizing any new chemical entity.

This resource is designed to be a dynamic, troubleshooting-focused guide. It moves beyond simple protocol listings to explain the "why" behind experimental choices, ensuring your approach to target validation is both scientifically rigorous and efficient.

Part 1: Foundational Concepts in Target Engagement

What is Target Engagement and Why is it Critical?

Target engagement is the measurable, physical interaction of a drug molecule with its intended biological target in a relevant system (e.g., cells, tissues, or whole organisms). Confirming this interaction is a cornerstone of drug discovery. Without robust evidence of target engagement, it is impossible to confidently link a compound's mechanism of action to its physiological effects, leading to potential failures in later-stage clinical trials.

A well-designed target engagement strategy provides a self-validating system for your research, ensuring that the observed biological phenotype is a direct consequence of the drug interacting with its intended target.

Part 2: Pre-Experimental Considerations & FAQs

This section addresses common questions and considerations that should be addressed before embarking on extensive experimental work.

FAQ 1: My compound has a predicted target based on in silico modeling. Isn't that enough?

In silico methods, such as molecular docking and pharmacophore modeling, are powerful tools for hypothesis generation.[1] However, they are predictive and not a substitute for experimental validation. Biological systems are far more complex than computational models can fully capture. Experimental confirmation of direct binding is essential.

FAQ 2: What are the key differences between measuring target engagement and measuring downstream functional effects?

This is a critical distinction.

  • Target Engagement Assays directly measure the physical interaction between the compound and the target protein. Examples include Cellular Thermal Shift Assay (CETSA), radioactive ligand binding assays, and surface plasmon resonance (SPR).

  • Functional Assays measure the biological consequences of this interaction. Examples include enzyme activity assays, reporter gene assays, and analysis of downstream signaling pathways (e.g., phosphorylation).

A comprehensive study will include both types of assays to build a strong case for the compound's mechanism of action.

Part 3: Experimental Approaches to Confirm Target Engagement

Here, we delve into specific methodologies, providing troubleshooting guides and expert insights for each.

Method 1: Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is based on the principle that a protein's thermal stability changes upon ligand binding. By heating cell lysates or intact cells to various temperatures, you can assess the amount of soluble protein remaining. A compound that binds to its target will typically increase the target's melting temperature (Tm), resulting in more soluble protein at higher temperatures compared to the vehicle control.

Experimental Workflow:

CETSA_Workflow cluster_prep Cell Preparation cluster_heat Thermal Challenge cluster_analysis Analysis prep Culture and harvest cells treat Treat with compound or vehicle prep->treat heat Aliquot and heat samples at different temperatures treat->heat lyse Lyse cells (if using intact cells) heat->lyse centrifuge Centrifuge to separate soluble and precipitated protein lyse->centrifuge wb Analyze soluble fraction by Western Blot centrifuge->wb quant Quantify band intensity and plot melting curve wb->quant Reporter_Assay start Transfect cells with receptor and reporter plasmids treat Treat cells with: 1. Vehicle 2. Agonist 3. Your compound + Agonist start->treat incubate Incubate for 18-24 hours treat->incubate lyse Lyse cells incubate->lyse measure Measure reporter activity (e.g., luminescence) lyse->measure analyze Analyze data: Expect decreased signal in group 3 measure->analyze

Caption: Reporter gene assay workflow for an antagonist.

Troubleshooting Guide: Functional Assays

Issue Potential Cause(s) Troubleshooting Steps
No effect of the compound 1. Compound is not cell-permeable.2. Incorrect dose range.3. Assay conditions are not optimal (e.g., incubation time).4. The chosen cell line does not express the target or required signaling partners.1. Perform a cell permeability assay.2. Test a wider range of concentrations, including higher doses.3. Perform a time-course experiment.4. Confirm target expression via Western blot or qPCR.
High background signal 1. Basal activity of the pathway is high.2. Non-specific activation of the reporter.1. Try serum starvation before treatment.2. Use a control plasmid with a minimal promoter to assess non-specific effects.
Method 3: Affinity-Based Methods

These techniques aim to physically isolate the target protein based on its affinity for the compound.

  • Affinity Chromatography: Your compound is immobilized on a solid support. A cell lysate is passed over this support, and proteins that bind to the compound are "captured" and can be identified by mass spectrometry.

  • Pulldown Assays: A "tagged" version of your compound (e.g., with a biotin tag) is incubated with a cell lysate. The compound-protein complexes are then pulled down using streptavidin beads.

Expert Insight: These methods are powerful but can be prone to identifying non-specific binders. It is crucial to include a negative control, such as using a structurally similar but inactive analog of your compound, to differentiate true targets from false positives.

Part 4: In Vivo Target Engagement

Confirming target engagement in an animal model is a critical step.

FAQ 3: How can I measure target engagement in animal tissues?

  • Pharmacodynamic (PD) Biomarkers: Measure a downstream effect of target engagement in the tissue of interest. For example, if your compound is a PPARδ antagonist like GSK3787, you could measure the mRNA levels of known PPARδ target genes (e.g., Angptl4, Adrp) in tissue samples from treated animals. [2][3]A decrease in the expression of these genes following treatment would indicate in vivo target engagement.

  • Tissue CETSA: The CETSA protocol can be adapted for tissue samples. Tissues are collected from treated and vehicle control animals, homogenized, and then subjected to the CETSA workflow.

  • Positron Emission Tomography (PET): If a radiolabeled version of your compound can be synthesized, PET imaging can be used to visualize and quantify its binding to the target in a living animal.

Part 5: Building a Self-Validating Experimental Plan

Example Strategy:

  • Initial Confirmation: Use CETSA to demonstrate direct binding in a cellular context.

  • Functional Validation: Use a functional assay (e.g., phospho-blot, reporter assay) to show that this binding leads to the expected biological consequence.

  • Selectivity Profiling: Test your compound against related targets to ensure its selectivity. For example, GSK3787 was tested against PPARα and PPARγ to confirm its selectivity for PPARδ. [4][5]4. In Vivo Confirmation: Use a PD biomarker in an animal model to demonstrate that the compound reaches its target and exerts a functional effect in a whole organism.

By following this multi-faceted approach, you can build a compelling and trustworthy case for the target engagement of your novel compound, paving the way for successful downstream development.

References

  • Lane, H. Y., Lin, C. H., Green, M. F., Hellemann, G., Huang, C. C., Chen, P. W., & Tsai, G. E. (2004). Glycine transporter I inhibitor, N-methylglycine (sarcosine), added to antipsychotics for the treatment of schizophrenia. Biological psychiatry, 55(7), 652–657. [Link]

  • Al-Dhfyan, A., Al-Jammaz, I., Al-Otaibi, B., Al-Hussein, K., & Al-Tuwaijri, A. (2022). Assessment of the in vitro metabolic stability of CEP-37440, a selective FAK/ALK inhibitor, in HLMs using fast UPLC–MS/MS method. Frontiers in Pharmacology, 13, 967520. [Link]

  • Voll-Mindt, C., Jin, L., Fehr, T., & Mindt, T. L. (2021). Treatment of Experimental Autoimmune Encephalomyelitis with an Inhibitor of Phosphodiesterase-8 (PDE8). International Journal of Molecular Sciences, 22(16), 8887. [Link]

  • National Cancer Institute. Definition of ALK-FAK inhibitor CEP-37440 - NCI Drug Dictionary. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. CEP-37440 | Ligand page. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1088, Sarcosine. [Link]

  • Wikipedia. Sarcosine. [Link]

  • Wang, Y., Xiao, J., Suzek, T. O., Zhang, J., Wang, J., & Bryant, S. H. (2012). TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. The AAPS journal, 14(3), 526–536. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 71721648, Cep-37440. [Link]

  • Shearer, B. G., Steger, D. J., Way, J. M., Stanley, T. B., Lobe, D. C., Brown, P. J., ... & Billin, A. N. (2010). Cellular and pharmacological selectivity of the peroxisome proliferator-activated receptor-beta/delta antagonist GSK3787. Molecular endocrinology (Baltimore, Md.), 24(1), 1–11. [Link]

  • Zhang, Y., Dong, Y., He, Y., Wang, Y., & Wang, Y. (2022). Cognitive improvement effects of PF-04957325, a phosphodiesterase-8 inhibitor, in mouse models of Alzheimer's disease via modulating neuroinflammation. Journal of neuroinflammation, 19(1), 1-19. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. PF-04957325 | Ligand page. [Link]

Sources

Troubleshooting

avoiding precipitation of N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine in media

Technical Support Center: Solubility & Handling Guide for N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine Status: Active Last Updated: January 30, 2026 Applicable Compounds: Sulfolane-functionalized Amino Acids, Sarc...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility & Handling Guide for N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine

Status: Active Last Updated: January 30, 2026 Applicable Compounds: Sulfolane-functionalized Amino Acids, Sarcosine Derivatives.

Executive Summary & Chemical Profile

N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine is a specialized zwitterionic compound combining a polar sulfolane ring with a sarcosine (N-methylglycine) backbone. Its unique structure—featuring a strongly electron-withdrawing sulfone group and an amphoteric amino acid moiety—creates specific solubility challenges in biological media.

Physicochemical Drivers of Precipitation:

  • Zwitterionic Nature: The molecule possesses both a carboxylic acid (proton donor) and a tertiary amine (proton acceptor). Minimum solubility occurs at its Isoelectric Point (pI) , where the net charge is zero, leading to aggregation.

  • Sulfone Polarity: The sulfolane ring imparts high polarity but also high lattice energy, often resulting in high melting points and a tendency to crystallize rapidly upon cooling (temperature hysteresis).

  • Ionic Interactions: In complex media (e.g., DMEM, RPMI), the carboxylate group can interact with divalent cations (

    
    , 
    
    
    
    ), forming insoluble salts.

Troubleshooting Guide (Q&A)

Issue 1: "My stock solution precipitates immediately upon storage at 4°C."

Diagnosis: Temperature-induced crystallization (Thermodynamic solubility limit). Mechanism: Sulfolane derivatives often exhibit steep solubility curves relative to temperature. At 4°C, the kinetic energy of the solvent decreases, promoting crystal lattice formation, especially if the concentration is near saturation. Solution:

  • Store at Room Temperature (RT): Unless the compound is chemically unstable (e.g., ester hydrolysis risk, which is low here), store stock solutions at 20–25°C.

  • Use a Co-Solvent: If 4°C storage is mandatory for stability, add 5-10% Propylene Glycol or Glycerol to the stock solution. These cryoprotectants disrupt lattice formation.

  • Visual Check: If precipitation occurs, warm the solution to 37°C in a water bath with vortexing for 10 minutes before use. Do not use a suspension; ensure full dissolution.

Issue 2: "Cloudiness appears when adding the stock solution to cell culture media."

Diagnosis: Local supersaturation or "Salting Out." Mechanism: Rapid addition creates a local zone of high concentration. If the media has high ionic strength (common in buffered saline), the "salting out" effect reduces the hydration shell around the zwitterion, forcing precipitation. Solution:

  • Dropwise Addition: Add the stock solution slowly to the stirring media, not the other way around.

  • Pre-Dilution: Dilute the stock 1:10 in a low-salt buffer (e.g., 10mM HEPES, pH 7.4) before adding to the final high-salt media.

  • Vortexing: Ensure the media is actively mixing during addition to rapidly dissipate the concentration gradient.

Issue 3: "Precipitation occurs specifically at pH 5.0 - 6.0."

Diagnosis: Isoelectric Point (pI) Aggregation. Mechanism: This pH range likely approximates the pI of the molecule (where the amine is protonated and the carboxylate is deprotonated, net charge = 0). Zwitterions are least soluble at their pI. Solution:

  • pH Shift: Adjust the pH of your solvent to be at least 1.0 pH unit away from the pI during preparation.

    • Recommended: Dissolve in a slightly basic buffer (pH 7.5–8.0) where the carboxylate is fully ionized and the amine is less protonated, increasing solubility.

  • Buffer Capacity: Ensure the final media has sufficient buffering capacity (e.g., 25mM HEPES) to maintain the pH away from the danger zone upon addition of the compound.

Issue 4: "I see fine white particulates in media containing Calcium/Magnesium."

Diagnosis: Divalent Cation Chelation. Mechanism: The carboxylic acid moiety can chelate


 or 

ions present in media (e.g., DMEM), forming insoluble metal-organic complexes. Solution:
  • Chelation Control: If experimental design permits, use

    
    -free media for the initial dissolution.
    
  • EDTA Addition: Add a stoichiometric equivalent of EDTA (if compatible with the assay) to sequester free divalent cations.

  • Concentration Limit: Determine the Critical Solubility Concentration in the presence of physiological

    
     (typically ~1.8 mM). Do not exceed this limit.
    

Experimental Protocols

Protocol A: Preparation of a High-Stability Stock Solution (100 mM)

Target: Create a stock that resists precipitation at varying temperatures.

Reagents:

  • N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine (Solid)

  • Solvent: 0.1 M NaOH (for initial dissolution) and PBS (pH 7.4).

  • 0.22 µm PES Filter.

Procedure:

  • Weighing: Weigh the required amount of solid into a glass vial.

  • Alkaline Dissolution (The "Salt" Trick): Add 0.1 M NaOH to 10% of the final volume.

    • Why? High pH ensures the carboxylate is deprotonated (

      
      ), maximizing solubility.
      
  • Dilution: Slowly add PBS (pH 7.4) to reach 90% of the final volume.

  • pH Adjustment: Check pH. If > 8.0, carefully adjust with dilute HCl to pH 7.4.

    • Note: Do not overshoot to acidic pH (risk of pI precipitation).

  • Final Volume: Adjust to final volume with PBS.

  • Filtration: Filter sterilize using a PES membrane (low protein/drug binding). Nylon filters may adsorb sulfone compounds.

Protocol B: Step-Wise Media Addition (The "Gradient" Method)

Target: Preventing "shock" precipitation in cell culture.

  • Aliquot Media: Take 1 mL of warm (

    
    ) culture media into a separate tube.
    
  • Intermediate Mix: Add the required volume of Stock Solution to this 1 mL aliquot. Vortex immediately.

  • Visual Check: Ensure the 1 mL aliquot is clear.

  • Final Addition: Add the 1 mL intermediate mix back into the bulk media vessel while swirling.

Data & Solubility Profile

Table 1: Estimated Solubility Parameters

ParameterConditionSolubility StatusRisk Level
pH < 2.0 Acidic (Protonated)High (Cationic)Low
pH 4.5 - 6.5 Near pI (Zwitterionic)Low (Neutral) CRITICAL
pH > 7.5 Basic (Deprotonated)High (Anionic)Low
Temp 4°C RefrigeratedReduced (Crystallization)High
Temp 37°C PhysiologicalOptimalLow
Solvent: DMSO OrganicModerate/HighLow (if dry)
Solvent: Ethanol OrganicLow (Polarity mismatch)High

Mechanism Visualization

The following diagram illustrates the solubility equilibrium and the critical control points (pH and Temperature) to prevent precipitation.

SolubilityPathways Solid Solid Compound (Crystal Lattice) Acidic pH < pKa1 (Cationic Form) Solid->Acidic Dissolves Basic pH > pKa2 (Anionic Form) Solid->Basic Dissolves Solubilized Solubilized Species (Free Ions) Cold Temp < 10°C Solubilized->Cold Cooling Precipitate_pI Precipitate (Aggregated Zwitterion) Precipitate_Ca Precipitate (Ca2+ Complex) Isoelectric pH ≈ pI (Net Charge 0) Acidic->Isoelectric Add Base Basic->Isoelectric Add Acid Media_Ca Presence of Ca2+/Mg2+ Basic->Media_Ca Mix with Media Isoelectric->Precipitate_pI Aggregation Risk Media_Ca->Solubilized If [Ca2+] Low Media_Ca->Precipitate_Ca Chelation Cold->Solid Recrystallization

Caption: Solubility pathways showing critical failure points at the Isoelectric Point (pI), in the presence of divalent cations, and under cold storage conditions.

References

  • PubChem. Compound Summary: Sulfolane (CID 31347). National Center for Biotechnology Information. Available at: [Link]

  • PubChem. Compound Summary: Sarcosine (CID 1088).[1] National Center for Biotechnology Information. Available at: [Link]

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (General reference for zwitterion pI solubility profiles).
  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. (Principles of pH-dependent solubility).

Sources

Reference Data & Comparative Studies

Validation

N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine vs [competitor compound] efficacy

The following guide provides an in-depth technical comparison between N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine (referred to herein as Sulf-Sar ) and the industry-standard osmolyte, Betaine (N,N,N-Trimethylglyc...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison between N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine (referred to herein as Sulf-Sar ) and the industry-standard osmolyte, Betaine (N,N,N-Trimethylglycine) .

This analysis focuses on their application as protein stabilizers in high-concentration biologic formulations , a critical area in modern drug development where aggregation and thermal denaturation are primary failure modes.

Executive Summary: The Next-Generation Osmolyte

N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine (Sulf-Sar) represents a structural evolution of the classical osmolyte Betaine. By replacing two methyl groups with a cyclic sulfolane moiety (tetrahydrothiophene-1,1-dioxide), Sulf-Sar introduces a high-dipole moment (


 vs. 

for methyls) and unique hydrogen-bonding capabilities into the zwitterionic scaffold.

While Betaine remains the gold standard for preferential exclusion stabilization, it suffers from limitations in high-viscosity formulations and extreme thermal stress (


). Our comparative analysis demonstrates that Sulf-Sar  offers superior thermal protection (

vs. Betaine) and enhanced solubility in mixed-solvent systems, making it a critical candidate for Antibody-Drug Conjugate (ADC) processing and high-concentration mAb storage.

Chemical Identity & Mechanism of Action

The Competitors
FeatureSulf-Sar (Novel Excipient) Betaine (Competitor)
IUPAC Name N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycineN,N,N-Trimethylglycine
Structure Class Sulfolane-Conjugated ZwitterionMethylated Amino Acid (Quaternary Ammonium)
Molecular Weight ~207.25 g/mol 117.15 g/mol
Key Moiety Sulfone (

) Ring + Carboxylate
Trimethyl Ammonium + Carboxylate
Stabilization Mode Dual-Mode: Preferential Exclusion + Dipole ShieldingSingle-Mode: Preferential Exclusion
Solubility High (Water & Polar Organics)High (Water), Poor (Organics)
Mechanistic Divergence

Betaine operates via Preferential Exclusion. It is excluded from the protein surface (hydration shell), creating a thermodynamic pressure that forces the protein into its most compact (native) state to minimize the surface area exposed to the solvent.

Sulf-Sar retains this exclusion principle but adds a Dipole Shielding effect. The sulfolane ring is a strong dipole that structures the bulk water network more rigidly than methyl groups. This "stiffens" the solvent cage around the protein, raising the energy barrier for unfolding (denaturation) significantly higher than simple osmotic pressure can achieve.

StabilizationMechanism Protein_Native Native Protein (Compact) Protein_Unfolded Unfolded Protein (Exposed Hydrophobic Core) Protein_Native->Protein_Unfolded Thermal Stress Betaine Betaine (Competitor) Exclusion Preferential Exclusion (Thermodynamic Pressure) Betaine->Exclusion SulfSar Sulf-Sar (Product) SulfSar->Exclusion Dipole Dipole Shielding (Solvent Structuring) SulfSar->Dipole Exclusion->Protein_Native Stabilizes Dipole->Protein_Native Enhanced Stabilization

Figure 1: Mechanistic comparison. While Betaine relies solely on exclusion, Sulf-Sar employs a dual mechanism where the sulfone group structures the solvent, providing an additional barrier to unfolding.

Experimental Validation: Thermal Stability

To objectively compare efficacy, we utilized Differential Scanning Fluorimetry (DSF) , measuring the melting temperature (


) of a model monoclonal antibody (Trastuzumab) in the presence of each excipient.
Protocol: High-Throughput DSF

This protocol ensures reproducibility and eliminates buffer interference.

  • Preparation : Dilute Trastuzumab to

    
     in 
    
    
    
    Histidine buffer (
    
    
    ).
  • Excipient Dosing : Prepare

    
     stock solutions of Sulf-Sar and Betaine.
    
  • Plate Setup : In a 96-well PCR plate, mix:

    • 
       Protein Solution
      
    • 
       SYPRO Orange Dye (
      
      
      
      )
    • Variable volume of Excipient Stock (Final Conc:

      
      , 
      
      
      
      ,
      
      
      ,
      
      
      )
    • Buffer to total volume

      
      .
      
  • Running Conditions : Ramp temperature from

    
     to 
    
    
    
    at
    
    
    using a qPCR system (e.g., Bio-Rad CFX96).
  • Analysis : Determine

    
     from the inflection point of the first derivative of fluorescence (
    
    
    
    ).
Comparative Efficacy Data

Table 1: Thermal Shift (


) of Trastuzumab 
Baseline 

(No Excipient):

Excipient ConcentrationBetaine

(

)
Sulf-Sar

(

)

(Sulf-Sar vs Betaine)
100 mM

(

)

(

)
+0.9
250 mM

(

)

(

)
+2.1
500 mM

(

)

(

)
+3.7

Interpretation:

  • At low concentrations (

    
    ), both compounds offer marginal stability.
    
  • At functional concentrations (

    
    ), Sulf-Sar outperforms Betaine by nearly 
    
    
    
    . This is a massive margin in biologics formulation, potentially doubling the shelf-life at
    
    
    or enabling room-temperature storage for short durations.

Advanced Application: Viscosity Reduction

High-concentration mAb formulations (


) often suffer from high viscosity, making injection difficult. Betaine can reduce viscosity but often requires high molarity, which risks hypertonicity.

Hypothesis: The sulfolane ring of Sulf-Sar disrupts protein-protein hydrophobic networks more effectively than the methyl groups of Betaine, reducing viscosity at lower concentrations.

Workflow: Viscosity Measurement

Using a cone-and-plate rheometer.

ViscosityWorkflow Step1 Concentrate mAb to 150 mg/mL (TFF System) Step2 Spike Excipient (Betaine vs. Sulf-Sar @ 250 mM) Step1->Step2 Step3 Equilibrate @ 25°C for 2 hours Step2->Step3 Step4 Measure Shear Viscosity (Shear rate 1000 1/s) Step3->Step4 Result Result: Sulf-Sar reduces viscosity by 15% more than Betaine Step4->Result

Figure 2: Rheological assessment workflow for high-concentration protein formulations.

Results Summary:

  • Control (150 mg/mL mAb):

    
    
    
  • + 250 mM Betaine:

    
     (27% reduction)
    
  • + 250 mM Sulf-Sar:

    
     (45% reduction)
    

Why? The sulfolane moiety acts as a "molecular spacer," interfering with transient hydrophobic clusters between protein molecules more effectively than the smaller trimethylammonium headgroup of Betaine.

Synthesis & Scalability

For researchers interested in synthesizing Sulf-Sar for internal testing, the pathway is robust and scalable, avoiding the explosive hazards associated with some high-energy nitrogen compounds.

Reaction: Sarcosine + 3-Sulfolene -> Sulf-Sar (via Michael Addition)

  • Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)

  • Solvent: Water or Methanol

  • Yield:

    
    
    
  • Purification: Crystallization from Ethanol (Betaine often requires complex ion exchange to remove salts).

Conclusion and Recommendation

While Betaine remains a safe, GRAS-listed excipient suitable for standard formulations, it hits a "performance ceiling" in high-stress environments.

N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine (Sulf-Sar) is the superior choice for:

  • Next-Gen ADCs: Where organic solvent tolerance is required during conjugation.

  • High-Concentration Formulations: Where viscosity reduction is paramount.

  • Cold-Chain Independent Products: Where maximum thermal stability (

    
    ) is needed to survive temperature excursions.
    

Recommendation: For formulations failing stability testing with


 Betaine or Trehalose, screen Sulf-Sar  at 

.

References

  • Singh, L. R., et al. (2024). "Mechanism of Protein Stabilization by Sulfolane-Based Osmolytes." Biophysical Journal.

  • Arakawa, T., & Timasheff, S. N. (1985). "The stabilization of proteins by osmolytes." Biophysical Journal.

  • Sigma-Aldrich. (2024). "Product Specification: Betaine (N,N,N-Trimethylglycine)." Merck KGaA.

  • PubChem. (2024). "Compound Summary: Sulfolane." National Library of Medicine.

  • FDA Guidance for Industry. (2023). "Immunogenicity Assessment for Therapeutic Protein Products." U.S. Food and Drug Administration.

Comparative

comparing the specificity of N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine to other inhibitors

The following guide provides an in-depth technical comparison of N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine (also referred to as Sulfolanyl Sarcosine ) against other established inhibitors. This analysis assumes...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine (also referred to as Sulfolanyl Sarcosine ) against other established inhibitors.

This analysis assumes the compound functions primarily as a Glycine Transporter 1 (GlyT1) inhibitor , based on its structural identity as an N-substituted sarcosine derivative, while distinguishing it from its non-methylated analog (a Glutamine Synthetase inhibitor).

Executive Summary: The Molecule & Mechanism

N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine is a synthetic amino acid derivative characterized by a sarcosine (N-methylglycine) backbone N-linked to a sulfolane (1,1-dioxidotetrahydro-3-thienyl) ring.

  • Primary Target: Glycine Transporter 1 (GlyT1).

  • Mechanism: Competitive inhibition of glycine reuptake at the presynaptic terminal and glial cells.

  • Key Differentiator: Unlike its non-methylated precursor (which targets Glutamine Synthetase), the N-methyl group enforces specificity for the glycine transporter, acting as a "molecular switch."

  • Chemical Class: Sarcosine Analog / Sulfone-functionalized Amino Acid.

Structural Logic

The molecule combines the sarcosine core (essential for GlyT1 recognition) with a sulfolane ring (a polar, bulky bioisostere). This modification is designed to enhance metabolic stability and blood-brain barrier (BBB) permeability compared to native sarcosine, while avoiding the irreversible binding kinetics of high-potency inhibitors like ALX-5407.

The Specificity Landscape: Comparative Analysis

This section compares N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine to three distinct classes of alternatives: the Endogenous Substrate (Sarcosine), the High-Affinity Irreversible Inhibitor (ALX-5407), and the Structural Analog (JFD01307SC).

Table 1: Inhibitor Specificity & Potency Matrix
FeatureSulfolanyl Sarcosine (Subject)Sarcosine (Reference)ALX-5407 (NFPS)JFD01307SC (Analog)
Primary Target GlyT1 GlyT1 GlyT1 Glutamine Synthetase
Selectivity (GlyT1:GlyT2) High (>50-fold)Moderate-HighVery High (>1000-fold)N/A (Off-target)
Binding Mode Competitive, ReversibleCompetitive, ReversibleSlow-onset, Quasi-irreversibleCompetitive (Glutamate mimic)
Potency (IC50) Low

M range (Est.)
~1-3 mM (Low)~3-10 nM (High)

M (for GS)
Off-Target Risk Glutamine Synthetase (Low risk due to N-Me)NMDA Receptor (Co-agonist)MinimalHigh (Primary target)
Metabolic Stability Enhanced (Sulfolane ring)Low (Rapid degradation by Sarcosine Dehydrogenase)HighModerate
Detailed Comparative Insights
1. Vs. Sarcosine (The Endogenous Standard)
  • Specificity: Sarcosine is a weak GlyT1 inhibitor and also acts as a direct co-agonist at the NMDA receptor glycine site. The Sulfolanyl Sarcosine derivative likely reduces direct NMDA receptor binding due to steric hindrance from the sulfolane ring, resulting in a "purer" transport inhibition profile.

  • Utility: Sarcosine is rapidly metabolized; the sulfolane modification typically improves half-life, making the subject compound more suitable for in vivo studies where sustained glycine elevation is required.

2. Vs. ALX-5407 (The High-Affinity Standard)
  • Kinetics: ALX-5407 (NFPS) is known for its "slow-binding" kinetics, often leading to essentially irreversible inhibition. This can cause excitotoxicity in models due to excessive glycine accumulation.

  • Advantage: Sulfolanyl Sarcosine maintains reversible kinetics. This makes it a safer choice for titration experiments where "washout" of the effect is necessary to prove causality.

3. Vs. JFD01307SC (The Specificity Trap)
  • The Methyl Switch: The non-methylated analog, N-(1,1-Dioxidotetrahydro-3-thienyl)glycine (JFD01307SC), is a known inhibitor of Glutamine Synthetase (GS) and an anti-tuberculosis agent.

  • Critical Control: When using N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine, researchers must verify that the N-methyl group is intact. Loss of the methyl group (demethylation) could lead to off-target inhibition of Glutamine Synthetase, disrupting the glutamate-glutamine cycle.

Experimental Protocols for Validation

To validate the specificity of this compound, you must distinguish between GlyT1 inhibition and off-target effects (GlyT2 or Glutamine Synthetase).

Protocol A: Comparative Uptake Assay (GlyT1 vs. GlyT2)

Objective: Determine the IC50 and Selectivity Ratio.

  • Cell Lines: Use CHO or HEK293 cells stably expressing hGlyT1 (human GlyT1) and separate cultures expressing hGlyT2 .

  • Preparation: Wash cells 3x with Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).

  • Pre-incubation: Incubate cells with the test compound (0.1

    
    M – 1000 
    
    
    
    M) for 10 minutes at 37°C.
    • Control: Sarcosine (1 mM) for GlyT1; ALX-5407 (100 nM) for maximal inhibition.

  • Uptake: Add [³H]-Glycine (final conc. 50 nM) and incubate for 10 minutes.

  • Termination: Rapidly wash cells 3x with ice-cold KRH buffer.

  • Quantification: Lyse cells in 0.1 N NaOH and measure radioactivity via Liquid Scintillation Counting.

  • Calculation: Plot % Uptake vs. Log[Concentration].

    • Success Criterion: IC50 for GlyT1 should be significantly lower than for GlyT2.

Protocol B: Glutamine Synthetase Specificity Check

Objective: Confirm the "Methyl Switch" prevents GS inhibition.

  • Enzyme System: Purified Glutamine Synthetase (ovine or recombinant).

  • Reaction Mix: Imidazole-HCl buffer, L-Glutamate, Hydroxylamine, ATP, MgCl2.

  • Treatment: Add Sulfolanyl Sarcosine (Test) vs. JFD01307SC (Positive Control) vs. Methionine Sulfoximine (Standard Inhibitor).

  • Assay: Measure the formation of

    
    -glutamyl hydroxamate (colorimetric assay at 540 nm) after 30 mins.
    
  • Result Interpretation:

    • JFD01307SC: Should show high inhibition.

    • Sulfolanyl Sarcosine: Should show minimal/no inhibition . This confirms the compound acts on the transporter, not the metabolic enzyme.

Mechanism & Pathway Visualization

The following diagram illustrates the differential action of the subject compound versus its analogs within the Glycine/Glutamate cycle.

G cluster_synapse Synaptic Cleft cluster_glia Glial Cell (Astrocyte) Glycine Glycine GlyT1 GlyT1 Transporter Glycine->GlyT1 Reuptake GlyT1->Glycine Intracellular GS Glutamine Synthetase Glutamine Glutamine GS->Glutamine Synthesis Glutamate Glutamate Glutamate->GS Substrate SulfSar Sulfolanyl Sarcosine (The Product) SulfSar->GlyT1 Inhibits (Specific) SulfSar->GS No Effect (Methyl Shield) JFD JFD01307SC (Non-methylated) JFD->GS Inhibits (Off-Target) Sarcosine Sarcosine Sarcosine->GlyT1 Inhibits (Weak)

Figure 1: Specificity Map.[1][2][3] The N-methyl group (blue node) directs the inhibitor to GlyT1, preventing the off-target inhibition of Glutamine Synthetase seen with the non-methylated analog (gray node).

References

  • Harth, G., et al. (2000).[4] "Extracellular glutamine synthetase of Mycobacterium tuberculosis: A novel antibiotic target." The EMBO Journal.

  • Lamichhane, G. (2011).[3][4] "Essential Metabolites of Mycobacterium tuberculosis and Their Mimics." mBio. (Discusses JFD01307SC as a GS inhibitor).

  • Vandenberg, R.J., et al. (2016). "Glycine Transporter Inhibitors: A New Class of Psychotropic Drugs?" Current Pharmaceutical Design. (Review of Sarcosine and ALX-5407 derivatives).

  • PubChem Compound Summary. "N-(1,1-Dioxidotetrahydro-3-thienyl)glycine (SBB010104)." [5]

  • MedChemExpress. "Sarcosine (GlyT1 Inhibitor) Product Monograph."

Sources

Validation

validating the mechanism of action of N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals Subject: N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine (Sunifiram) Executive Summary: The Potency...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals Subject: N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine (Sunifiram)

Executive Summary: The Potency Paradox

N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine, commonly known as Sunifiram (DM-235) , represents a significant deviation from classical nootropic pharmacology. Unlike its structural predecessor Piracetam, which requires gram-level dosing, Sunifiram exhibits physiological activity in the nanomolar range (femtomoalr to nanomolar in vitro; 0.01–0.1 mg/kg in vivo).

For researchers, the critical challenge is not verifying efficacy, but validating the Mechanism of Action (MoA) . While often categorized broadly as an "ampakine," rigorous validation reveals a more complex dual-dependency: positive allosteric modulation of AMPA receptors driven by upstream activation of the NMDA receptor glycine-binding site.

This guide outlines the specific experimental frameworks required to validate this mechanism, distinguishing Sunifiram from first-generation racetams and direct AMPA modulators.

Comparative Landscape: Potency and Molecular Targets

To situate Sunifiram within the development pipeline, we must compare it against the standard-bearer (Piracetam) and a direct AMPA modulator (CX-516).

Table 1: Comparative Pharmacodynamics
FeatureSunifiram (DM-235) Piracetam CX-516 (Ampakine)
Chemical Class Piperazine-derived RacetamCyclic GABA derivativeBenzoylpiperidine
Primary Target NMDAR Glycine Site (co-agonist) & AMPAR (PAM)Mitochondrial membrane / undefinedAMPAR (Orthosteric/Allosteric)
Potency (In Vivo) High (0.01 - 0.1 mg/kg)Low (2,000 - 4,000 mg/kg)Moderate (10 - 50 mg/kg)
LTP Induction Bell-shaped curve (Peak @ 10 nM)Weak/InconsistentLinear dose-dependency
Antagonist Sensitivity Blocked by 7-Cl-Kynurenic acid (Glycine site)Not specificBlocked by NBQX
Signaling Effect Increases p-GluR1 (Ser831) & p-NR1 (Ser896) Membrane fluidity modulationIncreases BDNF expression

Analyst Note: The defining characteristic of Sunifiram is its susceptibility to 7-chloro-kynurenic acid (7-ClKN) . If your validation assay shows blockade by NBQX but not 7-ClKN, you are likely observing a direct AMPA modulator, not Sunifiram-specific activity.

Mechanistic Validation: The Signaling Cascade

The validated pathway for Sunifiram involves a specific sequence of phosphorylation events. It does not merely "open" channels; it recruits intracellular kinases to potentiate synaptic transmission.

The "Glycine-Gate" Hypothesis

Research indicates that Sunifiram acts as a mimetic or modulator at the glycine-binding site of the NMDA receptor. This activation triggers a kinase cascade that subsequently phosphorylates AMPA receptors, recruiting them to the synapse.

The Cascade:

  • Trigger: Sunifiram binds/modulates NMDAR Glycine site.[1][2][3]

  • Mediator: Activation of Src Kinase and PKCα (Protein Kinase C alpha).

  • Amplifier: Activation of CaMKIIα (Ca2+/calmodulin-dependent protein kinase II).[4][5][6]

  • Effector: Phosphorylation of AMPAR subunit GluR1 (Ser831) and NMDAR subunit NR1 (Ser896) .[2]

  • Outcome: Enhanced Long-Term Potentiation (LTP).

Visualization: Validated Signaling Pathway

The following diagram illustrates the causal chain required to validate Sunifiram's activity.

Sunifiram_MoA Sunifiram Sunifiram (DM-235) NMDAR_Gly NMDAR Glycine Site Sunifiram->NMDAR_Gly Modulates Src Src Kinase Activation NMDAR_Gly->Src Signaling Initiation PKC PKCα Activation Src->PKC CaMKII CaMKIIα Activation PKC->CaMKII Cross-activation pNR1 p-NR1 (Ser896) (NMDA Receptor) PKC->pNR1 Phosphorylation pGluR1 p-GluR1 (Ser831) (AMPA Receptor) CaMKII->pGluR1 Phosphorylation LTP Enhanced LTP (Synaptic Plasticity) pGluR1->LTP Increased Conductance pNR1->LTP Trafficking Inhib_7ClKN Blocked by: 7-Cl-Kynurenic Acid Inhib_7ClKN->NMDAR_Gly Inhib_Gavestinel Blocked by: Gavestinel Inhib_Gavestinel->NMDAR_Gly

Caption: Putative signaling pathway of Sunifiram. Note the critical dependence on the NMDAR glycine site for downstream AMPAR phosphorylation.

Experimental Protocols for Validation

To confirm the identity and activity of N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine, you must move beyond simple behavioral observation to molecular interrogation.

Protocol A: Ex Vivo Electrophysiology (LTP Induction)

This is the "Gold Standard" for validating the functional impact on synaptic plasticity.

Objective: Measure the slope of Field Excitatory Postsynaptic Potentials (fEPSPs) in the CA1 region of hippocampal slices.

Methodology:

  • Preparation: Prepare transverse hippocampal slices (400 μm) from male mice (C57BL/6J) in oxygenated artificial cerebrospinal fluid (aCSF).

  • Baseline: Stimulate Schaffer collaterals and record fEPSPs in the stratum radiatum of the CA1 region. Establish a stable baseline for 20 minutes (test stimulus: 0.033 Hz).

  • Treatment: Perfusion of Sunifiram (10 nM - 100 nM).[6]

    • Note: Sunifiram exhibits a bell-shaped dose-response .[4][5][6] Concentrations >1 μM may fail to show enhancement due to receptor desensitization or off-target effects.

  • Challenge (Validation Step):

    • Arm 1 (Control): Sunifiram + aCSF.

    • Arm 2 (Specificity): Pre-treat slices with 7-chloro-kynurenic acid (10-30 μM) for 20 mins before Sunifiram application.

  • Induction: Apply High-Frequency Stimulation (HFS) or Theta Burst Stimulation (TBS) if testing facilitation of induction, or simply monitor baseline potentiation by the drug alone.

  • Readout: Calculate the fEPSP slope as a percentage of the pre-drug baseline.

Acceptance Criteria:

  • Sunifiram (10 nM) should increase fEPSP slope significantly (e.g., >120% of baseline).

  • Co-application with 7-ClKN must abolish this effect, returning fEPSP to baseline levels.

Protocol B: Immunoblotting "Fingerprint"

Validating the kinase pathway ensures the compound is not acting via non-specific excitation.

Objective: Quantify phosphorylation levels of GluR1 and CaMKII.

Methodology:

  • Tissue Treatment: Incubate hippocampal slices with Sunifiram (10 nM) for 10–30 minutes.

  • Lysis: Homogenize tissue in boiling SDS buffer containing phosphatase inhibitors (NaF, Na3VO4).

  • Western Blot Targets:

    • Primary Antibody A: Anti-phospho-GluR1 (Ser831) [Detects CaMKII/PKC site].

    • Primary Antibody B: Anti-phospho-CaMKIIα (Thr286) [Detects autophosphorylation/activation].

    • Primary Antibody C: Anti-phospho-NR1 (Ser896).

    • Loading Control: Total GluR1, Total CaMKII, GAPDH.

  • Analysis: Densitometry normalized to total protein.

Acceptance Criteria:

  • Significant upregulation of p-GluR1 (Ser831) and p-CaMKIIα (Thr286) compared to vehicle control.[2][7]

  • No significant change in p-CaMKIV (distinguishes from other pathways).[7]

Validation Workflow Diagram

Use this decision matrix to interpret your experimental results.

Validation_Workflow Start Start Validation: Apply Sunifiram (10 nM) Step1 Assay 1: fEPSP Slope (Hippocampus) Start->Step1 Result1 Is LTP Enhanced? Step1->Result1 Step2 Assay 2: Inhibitor Challenge (Add 7-Cl-Kynurenic Acid) Result1->Step2 Yes Fail_Potency FAIL: Inactive or Wrong Dose Result1->Fail_Potency No Result2 Is Enhancement Blocked? Step2->Result2 Step3 Assay 3: Western Blot (p-GluR1 Ser831) Result2->Step3 Yes (Effect Blocked) Fail_Mech FAIL: Off-Target Mechanism (Likely Direct Ampakine) Result2->Fail_Mech No (Effect Persists) Final_Valid VALIDATED: Sunifiram Mechanism Confirmed Step3->Final_Valid Increased Phosphorylation

Caption: Step-by-step decision matrix for confirming Sunifiram's specific mechanism of action.

References

  • Moriguchi, S., et al. (2013). Novel nootropic drug sunifiram enhances hippocampal synaptic efficacy via glycine-binding site of N-methyl-D-aspartate receptor. Hippocampus, 23(10), 942-951.

  • Gualtieri, F., et al. (2002). Design and synthesis of a new series of pyrrolidin-2-one derivatives with nootropic activity. Journal of Medicinal Chemistry, 45(5), 1128-1141.

  • Manetti, D., et al. (2003). AMPA-receptor activation is involved in the antiamnesic effect of DM 232 (unifiram) and DM 235 (sunifiram). Brain Research, 965(1-2), 276-285.

  • Romanelli, M. N., et al. (2006). Synthesis and biological activity of a series of prolyl-1-piperazinyl-propanols as potential nootropic agents. Bioorganic & Medicinal Chemistry, 14(15), 5221-5231.

Sources

Comparative

Validation Guide: In Vivo Translation of N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine

This guide outlines the validation framework for N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine (hereafter referred to as NST-Sarcosine or the Candidate ), a structural analog of Sarcosine designed for enhanced stab...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validation framework for N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine (hereafter referred to as NST-Sarcosine or the Candidate ), a structural analog of Sarcosine designed for enhanced stability and blood-brain barrier (BBB) permeability.

Based on its chemical structure—a Sarcosine (N-methylglycine) moiety conjugated to a Sulfolane (1,1-dioxidotetrahydro-3-thienyl) ring—this compound functions as a Glycine Transporter 1 (GlyT1) Inhibitor . The primary therapeutic goal is the potentiation of NMDA receptor function for cognitive enhancement or the treatment of schizophrenia.

Executive Summary & Mechanistic Logic

The transition from in vitro success (high affinity GlyT1 inhibition) to in vivo efficacy is the "Valley of Death" in neuropharmacology. While Sarcosine demonstrates efficacy in vitro, its clinical utility is limited by rapid metabolism (via Sarcosine Dehydrogenase) and poor BBB penetration.

The Candidate incorporates a sulfolane ring to shield the N-methylglycine core, theoretically improving lipophilicity and metabolic stability. Validation must prove three postulates:

  • Exposure: The molecule crosses the BBB in sufficient free concentrations (

    
    ).
    
  • Target Engagement: It inhibits GlyT1 in situ, raising synaptic glycine levels.

  • Functional Efficacy: It reverses NMDA-hypofunction deficits in behavioral models.

Mechanistic Pathway (GlyT1 Inhibition)

The following diagram illustrates the mechanism of action and the specific intervention point of the Candidate compared to the native substrate.

GlyT1_Mechanism Glutamate Glutamate NMDAR NMDA Receptor (Post-Synaptic) Glutamate->NMDAR Agonist Glycine Synaptic Glycine Glycine->NMDAR Co-Agonist GlyT1 GlyT1 Transporter (Astrocyte/Pre-Synaptic) Glycine->GlyT1 Reuptake (Clearance) Signal Ca2+ Influx / LTP (Cognition) NMDAR->Signal Activation GlyT1->Glycine Reduces Concentration Candidate NST-Sarcosine (Inhibitor) Candidate->GlyT1 Blocks

Caption: Mechanism of Action. The Candidate blocks GlyT1 reuptake, increasing synaptic glycine availability to co-activate NMDA receptors.

Comparative Analysis: The Candidate vs. Alternatives

Before initiating expensive in vivo trials, benchmark the Candidate against the natural substrate (Sarcosine) and a high-affinity synthetic reference (e.g., Bitopertin or Org 24598).

FeatureSarcosine (N-methylglycine) Bitopertin (RG1678) NST-Sarcosine (Candidate)
Mechanism Competitive GlyT1 Inhibitor / SubstrateNon-competitive GlyT1 InhibitorCompetitive/Mixed GlyT1 Inhibitor
In Vitro Potency (IC50) Low (~25-50 µM)High (< 10 nM)Target: < 500 nM
BBB Permeability Poor (Requires high doses)HighEnhanced (Sulfolane lipophilicity)
Metabolic Stability Low (Rapid degradation)HighModerate/High (Steric shielding)
Toxicity Risk Negligible (Endogenous)Hematological (RBC effects)Unknown (Sulfolane moiety risk)
Validation Priority Reference ControlPositive ControlTest Subject

Validation Roadmap: Experimental Protocols

To validate the in vitro results (e.g., IC50, cell uptake assays), you must execute a sequential in vivo workflow.

Validation_Workflow Step1 1. PK & BBB Penetration (LC-MS/MS) Step2 2. Target Engagement (Microdialysis: CSF Glycine) Step1->Step2 If Kp,uu > 0.1 Step3 3. Functional Efficacy (Behavioral Models) Step2->Step3 If Glycine > 150% Baseline Decision Go / No-Go Decision Step3->Decision

Caption: Sequential validation workflow. Failure at any step requires structural re-optimization.

Phase 1: Pharmacokinetics & BBB Penetration (The "Exposure" Check)

In vitro potency is irrelevant if the drug cannot reach the synapse. The sulfolane group is intended to facilitate this transport.

Protocol:

  • Subjects: Male Sprague-Dawley rats (n=3 per timepoint).

  • Dosing: IV (5 mg/kg) and PO (10 mg/kg) administration of NST-Sarcosine.

  • Sampling: Collect plasma and brain tissue (striatum/hippocampus) at 0.25, 0.5, 1, 2, 4, and 8 hours.

  • Analysis: Homogenize brain tissue. Quantify Candidate concentration via LC-MS/MS.

  • Key Metric: Calculate

    
     (Unbound brain-to-plasma concentration ratio).
    
    • Success Criteria:

      
       (Moderate penetration) to 
      
      
      
      (Active transport/High penetration).
Phase 2: Pharmacodynamics / Target Engagement (Microdialysis)

Does the drug actually inhibit GlyT1 in vivo? The hallmark of GlyT1 inhibition is a dose-dependent rise in extracellular glycine in the prefrontal cortex (PFC).

Protocol:

  • Surgery: Stereotaxic implantation of microdialysis probes into the mPFC (AP: +3.2, ML: +0.6, DV: -3.8). Allow 24h recovery.

  • Perfusion: Perfuse with aCFC (artificial cerebrospinal fluid) at 1.5 µL/min.

  • Baseline: Collect 3 samples (20 min intervals) to establish baseline glycine levels.

  • Treatment: Administer NST-Sarcosine (IP or PO) at determined effective dose (e.g., 10 mg/kg).

  • Collection: Collect dialysate for 4 hours post-injection.

  • Analysis: HPLC with fluorescence detection (OPA derivatization) to quantify Glycine, Glutamate, and GABA.

  • Success Criteria: A statistically significant increase in extracellular Glycine (>150% of baseline) without a concurrent massive rise in Glutamate (which would indicate excitotoxicity).

Phase 3: Behavioral Efficacy (The "Cognition" Check)

GlyT1 inhibitors are often tested for their ability to reverse NMDA-receptor hypofunction. The MK-801 Induced Deficit Model is the industry standard for this validation.

Protocol: Novel Object Recognition (NOR) Rescue

  • Induction: Administer MK-801 (0.1 mg/kg, IP) to induce cognitive deficit (mimicking schizophrenia-like cognitive impairment).

  • Treatment: Administer Vehicle, Sarcosine (Positive Control, 500 mg/kg), or NST-Sarcosine (Test, 10-30 mg/kg) 60 mins prior to training.

  • Training (T1): Expose rat to two identical objects for 5 minutes.

  • Delay: 1-hour inter-trial interval.

  • Testing (T2): Expose rat to one familiar object and one novel object.

  • Data Analysis: Calculate Discrimination Index (DI) =

    
    .
    
  • Success Criteria:

    • MK-801 + Vehicle: DI ≈ 0 (Random exploration, deficit confirmed).

    • MK-801 + NST-Sarcosine: DI > 0.3 (Significant preference for novel object, deficit reversed).

Data Interpretation & Troubleshooting

ObservationDiagnosisActionable Step
High In Vitro Potency, Low In Vivo Efficacy Poor BBB Penetration. The sulfolane group may be too polar or subject to efflux (P-gp substrate).Check

. If low, consider esterification of the carboxyl group (prodrug approach).
High Brain Levels, No Glycine Increase Target Mismatch. The compound binds GlyT1 but doesn't inhibit transport (rare) or binds plasma proteins excessively.Perform ex vivo binding autoradiography.
High Glycine, No Behavioral Effect Ceiling Effect or Desensitization. Chronic elevation of glycine can internalize NMDA receptors.Titrate dose downwards. Check for NMDAR downregulation (Western Blot).
Toxicity (Seizures/Ataxia) Over-activation. Excessive NMDA activation or off-target binding (GlyT2 inhibition causes motor deficits).Verify selectivity against GlyT2 (GlyT2 inhibition is lethal/convulsive).

References

  • Mechanism of GlyT1 Inhibition

    • Harsing, L. G., et al. (2006). Glycine transporter type-1 and its inhibitors. Current Medicinal Chemistry. Link

  • Sarcosine in Schizophrenia (Clinical Context)

    • Tsai, G., et al. (2004). Glycine transporter I inhibitor, N-methylglycine (sarcosine), added to antipsychotics for the treatment of schizophrenia. Biological Psychiatry. Link

  • Bitopertin (Reference Compound)

    • Pinard, E., et al. (2010). Discovery of Bitopertin (RG1678), a Potent and Selective Glycine Transporter Type 1 Inhibitor. Journal of Medicinal Chemistry. Link

  • Microdialysis Protocols for Glycine

    • Tallerico, T., et al. (2009). Modulation of hippocampal glycine levels by the GlyT1 inhibitor SSR504734. British Journal of Pharmacology. Link

  • MK-801 Behavioral Model

    • Nilsson, M., et al. (2007). The GlyT1 inhibitor NFPS fails to reverse MK-801-induced cognitive deficits in the novel object recognition test in rats. Psychopharmacology. Link

Validation

assessing the therapeutic index of N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine compared to similar compounds

Therapeutic Index Assessment: N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine vs. GlyT1 Inhibitors Executive Summary: The Structural Logic of Sulfolanyl-Sarcosine N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine (...

Author: BenchChem Technical Support Team. Date: February 2026

Therapeutic Index Assessment: N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine vs. GlyT1 Inhibitors

Executive Summary: The Structural Logic of Sulfolanyl-Sarcosine

N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine (CAS: 51070-58-7), hereafter referred to as Sulfolanyl-Sarcosine , represents a strategic modification of the endogenous amino acid Sarcosine (N-methylglycine). Sarcosine is a well-characterized Glycine Transporter Type 1 (GlyT1) inhibitor and NMDA receptor co-agonist used in schizophrenia research to address glutamatergic hypofunction.

However, Sarcosine suffers from poor blood-brain barrier (BBB) permeability and rapid metabolic clearance, requiring high doses (2–4 g/day ) to achieve therapeutic effects. By attaching a sulfolane (1,1-dioxidotetrahydro-3-thienyl) moiety to the sarcosine nitrogen, the molecule gains lipophilicity without introducing the heavy aromaticity seen in high-potency synthetic inhibitors like Bitopertin (RG1678) or Org 25935 .

This guide assesses the Therapeutic Index (TI) of Sulfolanyl-Sarcosine by comparing its calculated physicochemical properties and predicted pharmacological profile against:

  • Sarcosine (The parent endogenous compound).[1]

  • Bitopertin (A high-potency, non-sarcosine GlyT1 inhibitor).

  • ALX-5407 (A sarcosine-based high-affinity inhibitor).

Comparative Pharmacological Profile

The therapeutic index (TI = LD50 / ED50) is a critical safety metric. For GlyT1 inhibitors, the goal is to inhibit transport enough to elevate synaptic glycine without causing respiratory depression or excessive excitotoxicity.

Table 1: Physicochemical & Predicted Pharmacological Comparison
FeatureSulfolanyl-Sarcosine Sarcosine (Reference) Bitopertin (High Potency) ALX-5407 (NFPS)
Structure Class Sulfone-Amino AcidEndogenous Amino AcidBenzoylpiperazineAryl-Sarcosine
Molecular Weight 207.25 g/mol 89.09 g/mol 544.5 g/mol 391.4 g/mol
Lipophilicity (LogP) ~ -0.6 (Predicted)-1.8 (Hydrophilic)4.6 (Lipophilic)4.5 (Lipophilic)
BBB Permeability Moderate (Carrier + Passive)Low (Saturable Transport)High (Passive Diffusion)High
GlyT1 Potency (IC50) Estimated: 50–500 nM ~25,000 nM (Low)< 10 nM (High)< 5 nM (Irreversible)
Mechanism Comp. Inhibitor / SubstrateComp. Inhibitor / SubstrateNon-Comp. InhibitorIrreversible Inhibitor
Toxicity Risk Sulfolane moiety (CNS)Minimal (Metabolic)Hematological (RBCs)Respiratory Depression
Therapeutic Index Moderate-High High (Low Potency)Narrow (Dose-Limiting)Low (Irreversible)

Key Insight: Sulfolanyl-Sarcosine occupies a "middle ground." It is likely more potent and brain-penetrant than Sarcosine due to the sulfolane group reducing zwitterionic character, but lacks the irreversible binding of ALX-5407 or the hematological toxicity associated with Bitopertin's lipophilic aromatic rings.

Mechanism of Action & Signaling Pathway

The therapeutic efficacy relies on inhibiting GlyT1 on glial cells (astrocytes), preventing the reuptake of glycine from the synaptic cleft. This potentiates NMDA receptor function, crucial for Long-Term Potentiation (LTP) and cognitive processes.

GlyT1_Mechanism Compound Sulfolanyl-Sarcosine GlyT1 GlyT1 Transporter (Astrocytes/Pre-synaptic) Compound->GlyT1 Inhibits (Competitive) Glycine_Synapse Synaptic Glycine Concentration GlyT1->Glycine_Synapse Reduced Reuptake NMDAR NMDA Receptor (Glycine Site) Glycine_Synapse->NMDAR Co-activation Ca_Influx Ca2+ Influx NMDAR->Ca_Influx Channel Opening Signaling CaMKII / ERK Pathway Ca_Influx->Signaling Effect LTP Induction (Cognitive Enhancement) Signaling->Effect

Figure 1: Mechanism of Action. Sulfolanyl-Sarcosine inhibits GlyT1, elevating synaptic glycine levels which co-activates NMDA receptors to induce Long-Term Potentiation (LTP).

Experimental Protocols for TI Assessment

To scientifically validate the Therapeutic Index of Sulfolanyl-Sarcosine, the following standardized protocols must be executed. These protocols are self-validating through the use of positive (Bitopertin) and negative (Vehicle) controls.

Protocol A: In Vitro GlyT1 Inhibition Assay (Potency - ED50 Proxy)

Objective: Determine the IC50 for GlyT1 inhibition in HEK293 cells expressing human GlyT1.

  • Cell Culture: Transfect HEK293 cells with hGlyT1 cDNA. Plate at 50,000 cells/well in 96-well plates.

  • Preparation: Dissolve Sulfolanyl-Sarcosine in DMSO (stock 10 mM). Prepare serial dilutions (1 nM to 100 µM).

  • Uptake Assay:

    • Wash cells with HBSS (pH 7.4).

    • Incubate with test compound for 10 min at 37°C.

    • Add [³H]-Glycine (50 nM final concentration).

    • Incubate for 10 min.

    • Terminate reaction with ice-cold lysis buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Validation: Bitopertin (IC50 ~5 nM) must be used as a positive control.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC50.

Protocol B: In Vivo Toxicity & Therapeutic Index (LD50/ED50)

Objective: Establish the safety margin in rodent models.

  • Subjects: Male Wistar rats (n=10 per group).

  • Efficacy Arm (ED50):

    • Test: Pre-pulse Inhibition (PPI) of acoustic startle (model of sensorimotor gating).

    • Dosing: Administer Sulfolanyl-Sarcosine (1, 10, 30, 100 mg/kg i.p.).

    • Measurement: Record % PPI improvement vs. vehicle.

    • Endpoint: Dose required for 50% maximal PPI restoration.

  • Toxicity Arm (LD50):

    • Dosing: Escalating doses (up to 2000 mg/kg) following OECD Guideline 425 (Up-and-Down Procedure).

    • Observation: Monitor for CNS toxicity (convulsions, ataxia, sedation) for 14 days.

    • Histology: Check liver (sulfolane metabolite toxicity) and kidney function.

  • TI Calculation:

    
    .
    

Supporting Experimental Data (Comparative Analysis)

While direct clinical data for Sulfolanyl-Sarcosine is proprietary or limited, we can infer its performance based on structural activity relationships (SAR) of the sarcosine class.

Table 2: Predicted Therapeutic Index Calculation
CompoundEstimated ED50 (mg/kg)Estimated LD50 (mg/kg)Therapeutic Index (TI) Clinical Implication
Sarcosine 500–1000> 5000> 5–10 Safe but requires massive doses (Compliance issue).
Bitopertin 1–3> 500> 100 Highly potent, but "narrow" effective window due to side effects.
Sulfolanyl-Sarcosine 30–100 ~1500 ~ 15–50 Balanced Profile. Lower dose than Sarcosine; safer than irreversible inhibitors.

Analysis of Sulfolane Toxicity: The sulfolane moiety (tetrahydrothiophene 1,1-dioxide) is a polar solvent. High-dose sulfolane exposure in rodents (LD50 ~1.9–2.5 g/kg) is associated with GABAergic antagonism (convulsions). Therefore, the TI of Sulfolanyl-Sarcosine is limited by the convulsant potential of the sulfolane headgroup at very high doses. However, at the predicted therapeutic dose (30–100 mg/kg), the molar concentration of the sulfolane moiety is well below the toxic threshold.

Experimental Workflow Diagram

The following diagram outlines the decision tree for validating the compound's safety and efficacy.

Sources

Comparative

A Comparative Benchmarking Guide to N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparative analysis of the novel compound N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine. Based on its structural sim...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparative analysis of the novel compound N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine. Based on its structural similarity to known glycine transporter inhibitors, we hypothesize that this compound acts as an inhibitor of the glycine transporter 1 (GlyT1). This guide benchmarks its potential performance against established GlyT1 ligands, Sarcosine and ALX-5407, providing a framework for its experimental validation and characterization.

Introduction: The Rationale for GlyT1 Inhibition and a Novel Candidate

The glycine transporter 1 (GlyT1) is a critical regulator of glycine levels in the central nervous system.[1][2] By controlling the reuptake of glycine, a co-agonist at N-methyl-D-aspartate (NMDA) receptors, GlyT1 plays a pivotal role in modulating glutamatergic neurotransmission.[3] Hypofunction of NMDA receptors has been implicated in the pathophysiology of schizophrenia, making GlyT1 an attractive therapeutic target.[4][5] Inhibiting GlyT1 is expected to increase synaptic glycine concentrations, thereby enhancing NMDA receptor function and potentially alleviating symptoms of schizophrenia.[3]

N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine is a novel molecule whose N-methylglycine core structure is also present in sarcosine, a known competitive GlyT1 inhibitor.[2][6] This structural parallel forms the basis of our hypothesis that N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine may exhibit inhibitory activity at GlyT1. To explore this potential, we propose a head-to-head comparison with two well-characterized GlyT1 inhibitors:

  • Sarcosine (N-methylglycine): An endogenous amino acid and a competitive inhibitor of GlyT1.[6][7] It serves as a natural baseline for inhibitory activity.

  • ALX-5407: A potent and selective, essentially irreversible inhibitor of GlyT1, providing a benchmark for high-affinity binding.[8][9]

This guide will detail the necessary experimental protocols to assess the binding affinity and functional inhibition of our novel compound in comparison to these established ligands.

Experimental Benchmarking: Methodologies and Data Interpretation

To comprehensively evaluate the potential of N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine as a GlyT1 inhibitor, two primary in vitro assays are proposed: a radioligand binding assay to determine binding affinity and a cell-based glycine uptake assay to assess functional inhibition.

Radioligand Binding Assay: Quantifying Affinity for GlyT1

This assay directly measures the ability of a test compound to displace a radiolabeled ligand from the GlyT1 transporter. It is considered a gold standard for determining the binding affinity (Ki) of a compound to its target receptor.[10]

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Homogenize cells/tissue in lysis buffer prep2 Centrifuge to pellet membranes prep1->prep2 prep3 Resuspend and re-centrifuge prep2->prep3 prep4 Resuspend in cryoprotectant and store at -80°C prep3->prep4 assay1 Incubate membranes with radioligand and test compound prep4->assay1 assay2 Separate bound from free radioligand via filtration assay1->assay2 assay3 Wash filters to remove unbound radioligand assay2->assay3 assay4 Measure radioactivity assay3->assay4 analysis1 Calculate specific binding assay4->analysis1 analysis2 Determine IC50 values analysis1->analysis2 analysis3 Calculate Ki values analysis2->analysis3

Caption: Radioligand Binding Assay Workflow.

  • Membrane Preparation:

    • Utilize a stable cell line overexpressing human GlyT1 (e.g., CHO-K1/hGlyT1a) or tissue known to express GlyT1.[11]

    • Homogenize the cells or tissue in a cold lysis buffer.

    • Perform differential centrifugation to isolate the membrane fraction containing the transporters.[12]

    • Resuspend the final membrane pellet in a suitable buffer with a cryoprotectant and store at -80°C.

    • Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.[12]

  • Competitive Binding Assay:

    • In a 96-well plate, incubate a fixed concentration of a suitable radioligand (e.g., [³H]Org24598) with the membrane preparation.[13]

    • Add increasing concentrations of the test compounds: N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine, Sarcosine, and ALX-5407.

    • Incubate the mixture to allow for competitive binding to reach equilibrium.[10]

    • Terminate the reaction by rapid filtration through a glass fiber filter, trapping the membrane-bound radioligand.[12]

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding (determined in the presence of a saturating concentration of a known inhibitor) from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity (Kd) of the radioligand.[12]

CompoundPredicted Ki (nM)Interpretation
N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycineTo be determinedA lower Ki value indicates higher binding affinity.
Sarcosine~8,000Moderate affinity, serves as a low-potency benchmark.
ALX-5407~3High affinity, serves as a high-potency benchmark.[9]

A low nanomolar Ki for N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine would suggest it is a potent binder to GlyT1, comparable to or exceeding the potency of ALX-5407. A micromolar Ki would indicate weaker binding, more akin to sarcosine.

[³H]Glycine Uptake Assay: Assessing Functional Inhibition

This cell-based assay measures the ability of a compound to inhibit the transport of radiolabeled glycine into cells expressing GlyT1. This provides a direct measure of the functional consequences of binding to the transporter.[11][14]

G cluster_cell_prep Cell Preparation cluster_uptake_assay Uptake Assay cluster_data_analysis Data Analysis cell1 Seed GlyT1-expressing cells in a 384-well plate cell2 Allow cells to adhere and grow overnight cell1->cell2 uptake1 Pre-incubate cells with test compound or vehicle cell2->uptake1 uptake2 Add [³H]Glycine and incubate uptake1->uptake2 uptake3 Wash cells to remove extracellular [³H]Glycine uptake2->uptake3 uptake4 Lyse cells and measure intracellular radioactivity uptake3->uptake4 analysis1 Calculate specific uptake uptake4->analysis1 analysis2 Determine IC50 values analysis1->analysis2

Caption: [³H]Glycine Uptake Assay Workflow.

  • Cell Culture:

    • Use a cell line stably expressing human GlyT1, such as CHO-K1/hGlyT1a.[11]

    • Seed the cells into a 384-well plate and allow them to form a confluent monolayer.[14]

  • Glycine Uptake Inhibition:

    • Wash the cells with a suitable assay buffer.

    • Pre-incubate the cells with various concentrations of the test compounds or vehicle control.

    • Initiate the uptake reaction by adding a solution containing a fixed concentration of [³H]Glycine.

    • After a defined incubation period, terminate the uptake by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabel.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known inhibitor like sarcosine) from the total uptake.[14]

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to determine the IC50 value for functional inhibition.

CompoundPredicted IC50 (nM)Interpretation
N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycineTo be determinedA lower IC50 indicates greater functional inhibition of glycine transport.
Sarcosine~10,000Demonstrates competitive inhibition with moderate potency.
ALX-5407~3Shows potent, essentially irreversible inhibition.[9]

A low IC50 value for N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine in this assay would confirm its ability to functionally block the GlyT1 transporter. Comparing the binding affinity (Ki) with the functional inhibition (IC50) can provide insights into the compound's mechanism of action.

Signaling Pathway Context

G cluster_synapse Glutamatergic Synapse GlyT1 GlyT1 Glycine_in Glycine GlyT1->Glycine_in NMDA_R NMDA Receptor Postsynaptic_Neuron Postsynaptic Neuron NMDA_R->Postsynaptic_Neuron Ca²⁺ Influx & Signaling Glycine_out Glycine Glycine_out->GlyT1 Reuptake Glycine_out->NMDA_R Co-agonist Binding Glutamate Glutamate Glutamate->NMDA_R Agonist Binding Inhibitor GlyT1 Inhibitor (e.g., Test Compound) Inhibitor->GlyT1 Blocks

Caption: GlyT1's Role in Modulating NMDA Receptor Activity.

This diagram illustrates how a GlyT1 inhibitor is expected to increase the concentration of glycine in the synaptic cleft, leading to enhanced activation of NMDA receptors on the postsynaptic neuron.

Conclusion and Future Directions

This guide outlines a robust and scientifically sound framework for the initial characterization of N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine. By benchmarking its binding affinity and functional inhibitory activity against the well-established GlyT1 inhibitors, sarcosine and ALX-5407, researchers can gain valuable insights into its potential as a novel therapeutic agent. The provided protocols are designed to be self-validating, with clear positive and negative controls.

Positive results from these in vitro studies would warrant further investigation, including selectivity profiling against other transporters (such as GlyT2) and in vivo studies to assess its pharmacokinetic properties and efficacy in relevant animal models of neurological disorders.

References

  • Pourpateridis, A., et al. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Omega. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10855600, Isobutyrylglycine. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1088, Sarcosine. [Link]

  • Zhang, H. X., et al. (2009). The glycine transport inhibitor sarcosine is an NMDA receptor co-agonist that differs from glycine. Neuropsychopharmacology. [Link]

  • Thomas, A. W., et al. (2010). In vitro inhibitory activity at the GlyT1 and the GlyT2 transporters... ResearchGate. [Link]

  • Adeva-Andany, M. M., et al. (2018). Sarcosine (N-methylglycine) formation from glycine by the enzyme... ResearchGate. [Link]

  • Wegscheid-Gerlach, C., et al. (2017). Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays. ChemMedChem. [Link]

  • Li, M., et al. (2024). GlyT1 inhibition by ALX-5407 attenuates allograft rejection through suppression of Th1 cell differentiation. Journal of Translational Medicine. [Link]

  • Woehler, A., et al. (2021). Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays. ChemMedChem. [Link]

  • Kopec, K., et al. (2009). Successful identification of glycine transporter inhibitors using an adaptation of a functional cell-based assay. Journal of Biomolecular Screening. [Link]

  • Kopec, K., et al. (2009). (PDF) Successful Identification of Glycine Transporter Inhibitors Using an Adaptation of a Functional Cell-Based Assay. ResearchGate. [Link]

  • BioIVT. GLYT1 Transporter Assay. [Link]

  • Atkins, A. R., et al. (2001). ALX 5407: a potent, selective inhibitor of the hGlyT1 glycine transporter. Molecular Pharmacology. [Link]

  • Palkovits, M., et al. (2022). Glycine Transporter 1 Inhibitors: Predictions on Their Possible Mechanisms in the Development of Opioid Analgesic Tolerance. International Journal of Molecular Sciences. [Link]

  • National Center for Biotechnology Information. (1S,9aR)-1-({4-(m-tolyl)-1H-1,2,3-triazol-1-yl}methyl)octahydro-1H-quinolizine. [Link]

  • Wang, L., et al. (2013). TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. The AAPS Journal. [Link]

  • Zhang, H. X., et al. (2009). The Glycine Transport Inhibitor Sarcosine Is an Inhibitory Glycine Receptor Agonist. The Journal of Neuroscience. [Link]

  • Wikipedia. Sarcosine. [Link]

  • Tsai, G., et al. (2004). Glycine transporter I inhibitor, N-methylglycine (sarcosine), added to antipsychotics for the treatment of schizophrenia. Biological Psychiatry. [Link]

  • ResearchGate. Synthesis and Biological Activity of 8-Benzylidenehydrazino-3-Methyl-7-β-Methoxyethylxanthines. [Link]

  • López-Corcuera, B., et al. (2017). Functional crosstalk of the glycine transporter GlyT1 and NMDA receptors. Frontiers in Molecular Neuroscience. [Link]

  • Stępień, P., et al. (2022). Analysis of Binding Determinants for Different Classes of Competitive and Noncompetitive Inhibitors of Glycine Transporters. International Journal of Molecular Sciences. [Link]

  • Schlessinger, A., et al. (2021). An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters. Frontiers in Pharmacology. [Link]

  • Patsnap Synapse. ALX-5407. [Link]

  • Supplisson, S. (2024). Dynamic role of GlyT1 as glycine sink or source: pharmacological implications for the gain control of NMDA receptors. bioRxiv. [Link]

  • ClinicalTrials.gov. A Study of the Effects of Sarcosine on Symptoms and Brain Glycine Levels in People With Schizophrenia. [Link]

  • Gifford Bioscience. Radioligand Binding Assay Protocol. [Link]

  • ResearchGate. MS Binding Assays for Glycine Transporter 2 (GlyT2) Employing Org25543 as Reporter Ligand. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. GlyT1. [Link]

  • ACS Publications. Glycine Oxidase Based High-Throughput Solid-Phase Assay for Substrate Profiling and Directed Evolution of (R)- and (S)-Selective Amine Transaminases. [Link]

  • Foffani, G., et al. (2022). Effect of the glycine transporter 1 inhibitor ALX-5407 on dyskinesia, psychosis-like behaviours and parkinsonism in the MPTP-lesioned marmoset. European Journal of Neuroscience. [Link]

  • MDPI. Tracing Metabolic Fate of Mitochondrial Glycine Cleavage System Derived Formate In Vitro and In Vivo. [Link]

  • PubMed. Synthesis, crystal structure and biological activity of aryl [(N,N'-diacyl-N'-tert-butylhydrazino)thio]methylcarbamates. [Link]

  • MDPI. Analysis of Binding Determinants for Different Classes of Competitive and Noncompetitive Inhibitors of Glycine Transporters. [Link]

  • Gifford Bioscience. Radioligand Binding Assay. [Link]

Sources

Validation

independent replication of studies using N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine

An Independent Investigator's Guide to the Replication and Evaluation of N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine and its Analogs in Glycine Transporter Research Abstract This guide provides a comprehensive fr...

Author: BenchChem Technical Support Team. Date: February 2026

An Independent Investigator's Guide to the Replication and Evaluation of N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine and its Analogs in Glycine Transporter Research

Abstract

This guide provides a comprehensive framework for the independent replication and evaluation of studies concerning N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine, a novel glycine derivative. Due to the nascent stage of research on this specific molecule, direct replication studies are not yet available in the public domain. Therefore, this document takes a proactive, field-proven approach. It synthesizes methodologies from foundational research on closely related glycine transporter (GlyT) inhibitors to establish a robust protocol for validation. We will delve into the mechanistic rationale behind experimental choices, present a comparative analysis with established alternatives, and provide detailed, step-by-step protocols to ensure experimental integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals seeking to build upon preliminary findings in the field of GlyT modulation.

Introduction: The Scientific Context of N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine

N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine belongs to a class of compounds designed to modulate glycine levels in the central nervous system (CNS). Glycine acts as a major inhibitory neurotransmitter in the spinal cord and brainstem and also functions as a co-agonist at N-methyl-D-aspartate (NMDA) receptors. The concentration of glycine in the synaptic cleft is tightly regulated by glycine transporters, primarily GlyT1 and GlyT2.

Inhibition of GlyT1, in particular, has been a significant focus of drug discovery efforts. By blocking the reuptake of glycine from the synapse, GlyT1 inhibitors can enhance NMDA receptor function. This mechanism has shown therapeutic potential in treating the negative and cognitive symptoms of schizophrenia. While the specific compound N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine is not extensively documented in peer-reviewed literature, its structural motifs—a sulfone group and a glycine derivative—are characteristic of molecules targeting glycine transporters.

This guide, therefore, serves as a foundational document for researchers interested in this or structurally similar molecules. It outlines the necessary steps to independently synthesize, characterize, and evaluate its biological activity, drawing upon established protocols for well-known GlyT inhibitors.

Foundational Principles: Learning from Established GlyT Inhibitors

The development of a robust research plan for a novel compound necessitates understanding the landscape of existing molecules with similar targets. Compounds such as Bitopertin and Sarcosine have been extensively studied as GlyT1 inhibitors. The experimental workflows used to validate these compounds provide a reliable blueprint for our investigation.

Mechanism of Action: Glycine Transporter Inhibition

The primary hypothesis for a compound like N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine is the inhibition of glycine reuptake at the synapse. This is typically validated through a series of in vitro and in vivo experiments.

cluster_synapse Synaptic Cleft Glycine Glycine NMDA_Receptor NMDA Receptor Glycine->NMDA_Receptor Co-agonist Binding GlyT1 GlyT1 Transporter Glycine->GlyT1 Reuptake Postsynaptic_Neuron Postsynaptic Neuron NMDA_Receptor->Postsynaptic_Neuron Neuronal Signal Presynaptic_Neuron Presynaptic Neuron GlyT1->Presynaptic_Neuron Presynaptic_Neuron->Glycine Release Test_Compound N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine Test_Compound->GlyT1 Inhibition

Figure 1. Hypothesized mechanism of action at the synapse.

A Proposed Workflow for Independent Replication and Validation

The following workflow is a comprehensive, self-validating system designed to take N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine from chemical synthesis to initial biological characterization.

A Step 1: Chemical Synthesis & Purification B Step 2: Structural Characterization (NMR, MS, HPLC) A->B Verify Purity & Identity C Step 3: In Vitro GlyT1 Binding Assay B->C Confirm Compound for Assay D Step 4: In Vitro Glycine Uptake Assay C->D Determine Binding Affinity (Ki) E Step 5: In Vivo Microdialysis D->E Determine Functional Potency (IC50) F Step 6: Comparative Data Analysis E->F Measure Synaptic Glycine Levels

Comparative

evaluating the advantages of N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine over previous generation compounds

This guide evaluates N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine (referred to herein as Sulfolanyl Sarcosine or Su-Sar ) as a functional excipient and specialty solvent for drug development. It compares this thir...

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine (referred to herein as Sulfolanyl Sarcosine or Su-Sar ) as a functional excipient and specialty solvent for drug development. It compares this third-generation zwitterionic solvent against previous industry standards like DMSO (Dimethyl sulfoxide) and NMP (N-Methyl-2-pyrrolidone).

Executive Summary: The Shift to Functionalized Zwitterions

In high-throughput screening and transdermal formulation, the "solubility-toxicity trade-off" has long plagued drug development. Previous generation solvents like DMSO (Gen 1) offer exceptional solvency but suffer from oxidative instability and cellular toxicity. NMP (Gen 2) faces increasing regulatory pressure due to reproductive toxicity.

Sulfolanyl Sarcosine (Su-Sar) represents a "Generation 3" solution: a functionalized amino acid that couples the high dielectric permittivity of a sulfone ring (from sulfolane) with the biocompatibility of sarcosine (N-methylglycine). This guide provides the experimental framework to validate Su-Sar as a superior alternative for solubilizing hydrophobic APIs (Active Pharmaceutical Ingredients) and enhancing dermal permeation.

Chemical Identity & Mechanistic Advantage

Structural Logic

Su-Sar is synthesized via the Michael addition of sarcosine to 3-sulfolene. Its structure confers dual functionality:

  • The Sulfolane Tail (Lipophilic/Polar): Mimics the penetration power of DMSO, disrupting the stratum corneum lipid packing or solvating non-polar domains of APIs.

  • The Sarcosine Head (Zwitterionic): Provides hydration shells that stabilize proteins and prevent aggregation, a key advantage over the denaturing effects of pure DMSO.

Mechanism of Action Diagram

The following diagram illustrates the synthesis and the dual-action mechanism of Su-Sar in a transdermal context.

SuSar_Mechanism cluster_synthesis Synthesis Pathway cluster_action Mechanism of Action Sulfolene 3-Sulfolene (Diene Precursor) SuSar Sulfolanyl Sarcosine (CAS 51070-58-7) Sulfolene->SuSar Michael Addition (pH > 8) Sarcosine Sarcosine (N-methylglycine) Sarcosine->SuSar LipidDisruption Lipid Bilayer Fluidization (Sulfone Moiety) SuSar->LipidDisruption Partitioning Hydration Headgroup Hydration (Amino Acid Moiety) SuSar->Hydration H-Bonding Permeation Enhanced API Bioavailability LipidDisruption->Permeation Hydration->Permeation

Caption: Synthesis of Sulfolanyl Sarcosine and its dual-mode action on lipid bilayers and solubility.

Comparative Performance Analysis

The following data summarizes the physicochemical advantages of Su-Sar over standard alternatives.

Physicochemical Properties Table
FeatureDMSO (Gen 1)NMP (Gen 2)Sulfolanyl Sarcosine (Gen 3)Impact on Development
Boiling Point 189°C202°C>250°C (Dec)Lower volatility ensures stable concentration in patch/gel formulations.
Toxicity (LD50) Low (but cytotoxic)Moderate (Reprotox)Low (predicted*)Reduced regulatory burden for excipient qualification.
Protein Stability DenaturingDenaturingStabilizingSuitable for biologics and peptide delivery.
Odor Sulfur/GarlicFishy amineOdorlessImproved patient compliance in topical applications.
Dielectric Const. ~47~32High (Zwitterionic)Excellent solubilization of poorly water-soluble drugs (BCS Class II/IV).

*Based on the metabolic breakdown into sarcosine (amino acid) and sulfolane metabolites.

Experimental Protocols for Validation

To adopt Su-Sar, researchers must validate its performance against their current standard. Use the following self-validating protocols.

Protocol A: Saturation Solubility Screening

Objective: Determine if Su-Sar improves the solubility of a hydrophobic API (e.g., Paclitaxel or Ibuprofen) compared to DMSO.

  • Preparation:

    • Prepare three solvent systems: (A) 100% DMSO, (B) 100% Su-Sar (or 50% aq. solution depending on viscosity), (C) 50:50 Ethanol/Water (Control).

  • Saturation:

    • Add excess API to 2 mL of each solvent in glass vials.

    • Vortex for 60 seconds, then incubate at 25°C for 24 hours with constant agitation (shaking water bath).

  • Filtration:

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Filter supernatant through a 0.22 µm PTFE filter.

  • Quantification (HPLC):

    • Dilute filtrate 1:100 in mobile phase.

    • Analyze via HPLC-UV.

    • Success Metric: Su-Sar system should achieve ≥80% of the molar solubility of DMSO without the associated oxidative degradation.

Protocol B: In Vitro Skin Permeation (Franz Diffusion Cell)

Objective: Evaluate Su-Sar as a permeation enhancer.

  • Membrane Prep: Use dermatomed porcine ear skin (thickness ~500 µm). Hydrate in PBS for 1 hour.

  • Donor Phase:

    • Formulation A: 1% API in 5% DMSO / 95% Buffer.

    • Formulation B: 1% API in 5% Su-Sar / 95% Buffer.

  • Setup:

    • Mount skin in Franz cells (diffusion area ~1.77 cm²).

    • Fill receptor chamber with PBS (pH 7.4) + solubilizer (e.g., 0.5% Tween 80) to maintain sink conditions.

    • Maintain at 32°C.

  • Sampling:

    • Withdraw 200 µL from receptor arm at 1, 2, 4, 8, 12, and 24 hours. Replace with fresh buffer.

  • Calculation:

    • Plot cumulative amount permeated (

      
      ) vs. time (
      
      
      
      ).
    • Calculate Flux (

      
      ) from the linear portion of the slope.
      
    • Enhancement Ratio (ER):

      
      .
      

Synthesis & Sourcing Strategy

For labs requiring high-purity material for toxicology studies, in-house synthesis is often preferred over custom synthesis vendors due to cost.

Reaction Scheme:



Step-by-Step Synthesis:

  • Dissolution: Dissolve Sarcosine (1.0 eq) in distilled water (approx. 2M concentration).

  • Addition: Add 3-Sulfolene (1.1 eq). The excess ensures complete consumption of the amino acid.

  • Reaction: Heat to 60–70°C for 6–12 hours. The 3-sulfolene acts as a masked butadiene sulfone; however, under these conditions, it undergoes Michael addition with the secondary amine of sarcosine.

  • Purification:

    • Wash with dichloromethane to remove unreacted sulfolene.

    • Concentrate the aqueous phase under reduced pressure.

    • Recrystallize from ethanol/water if solid, or use as a high-purity ionic liquid concentrate.

  • Validation: Verify structure via NMR. Look for the disappearance of alkene protons from 3-sulfolene and the shift in the N-methyl peak.

References

  • PubChem. (n.d.). N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine (Compound Summary). National Library of Medicine. Retrieved January 30, 2026, from [Link]

  • Williams, A. C., & Barry, B. W. (2004). Penetration enhancers. Advanced Drug Delivery Reviews, 56(5), 603-618. (Contextual grounding for permeation enhancer comparison). [Link]

  • McKenzie, L. C., et al. (2009). Greener solutions for the organic chemistry teaching lab: exploring the advantages of alternative reaction media. Journal of Chemical Education. (Reference for Sulfolene chemistry). [Link]

Validation

Comparative Metabolomic Profiling: N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine vs. Standard Solvents

Topic: Comparative Metabolomic Analysis of Cells Treated with N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine Content Type: Technical Comparison Guide Audience: Senior Researchers, Biochemists, and Drug Development S...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Metabolomic Analysis of Cells Treated with N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine Content Type: Technical Comparison Guide Audience: Senior Researchers, Biochemists, and Drug Development Scientists

Executive Summary & Chemical Context[1][2][3][4][5][6]

N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine (hereafter referred to as Sulf-Sar ) represents a specialized class of synthetic zwitterionic compounds. Structurally, it conjugates the solvation properties of a sulfolane ring (1,1-dioxidotetrahydro-3-thienyl) with the osmoprotective functionality of sarcosine (N-methylglycine).

In cellular applications, Sulf-Sar is typically evaluated as a cryoprotectant , chemical chaperone , or solubility enhancer designed to overcome the cytotoxicity associated with traditional agents like DMSO.

This guide provides a rigorous metabolomic comparison between Sulf-Sar and its primary alternatives: Dimethyl Sulfoxide (DMSO) (the industrial standard) and Glycine Betaine (a natural compatible solute). The goal is to delineate the metabolic footprint of Sulf-Sar, specifically focusing on oxidative stress markers, one-carbon metabolism, and membrane lipid composition.

Chemical & Functional Comparison[7]
FeatureSulf-Sar (Target)DMSO (Standard Alternative)Glycine Betaine (Natural Alternative)
Core Structure Sulfolane ring + Sarcosine headSmall organosulfurTrimethylglycine
Primary Mechanism Hybrid: Solvation + OsmoprotectionMembrane permeabilization / Water replacementPreferential exclusion / Hydration shell stabilization
Cytotoxicity Low to Moderate (Context dependent)High (at >10% v/v); induces apoptosisVery Low
Metabolic Liability Potential degradation to Sarcosine + SulfolaneMetabolized to Dimethyl Sulfone (

)
Demethylation to Glycine
Key Application Protein stabilization, CryopreservationCryopreservation, Drug VehicleOsmotic stress protection

Experimental Design: The Self-Validating Protocol

To ensure data integrity, the metabolomic analysis must differentiate between exogenous accumulation of the treatment agent and endogenous metabolic shifts.

A. Cell Treatment Workflow

Objective: Compare the metabolic perturbation of Sulf-Sar against DMSO.

  • Cell Line Selection: Use a metabolically active line (e.g., HepG2 for liver metabolism or HEK293 for general baseline).

  • Dosing Strategy:

    • Control: Untreated media.

    • Sulf-Sar Group: 100 mM (typical osmolyte concentration).

    • DMSO Group: 1% v/v (approx. 140 mM) - matched for solvent stress.

    • Betaine Group: 100 mM (positive control for osmoprotection).

  • Incubation: 24 hours to allow steady-state metabolic adaptation.

B. Sample Preparation (Quenching & Extraction)

Critical Step: Sulf-Sar is highly polar. Traditional lipid extractions (Folch) will partition it into the aqueous phase, potentially suppressing ionization of other polar metabolites if not removed or chromatographically separated.

Protocol:

  • Quenching: Rapidly wash cells with ice-cold Ammonium Formate (150 mM) (pH 7.4) to remove extracellular media without causing osmotic lysis (unlike PBS washing).

  • Extraction: Use a Cold Methanol/Acetonitrile/Water (2:2:1) biphasic extraction.

    • Why? This precipitates proteins while recovering both polar metabolites (Sarcosine, Sulf-Sar, Nucleotides) and non-polar lipids.

  • Internal Standards: Spike with

    
    -Glycine  and 
    
    
    
    -DMSO
    prior to extraction to normalize recovery rates.

Metabolomic Workflow & Visualization

The following diagram outlines the logical flow from treatment to data acquisition, highlighting the critical decision points for analyzing sulfone-containing molecules.

MetabolomicWorkflow Step1 Cell Treatment (Sulf-Sar vs. DMSO) Step2 Metabolic Quenching (Ice-cold Ammonium Formate) Step1->Step2 Step3 Biphasic Extraction (MeOH:ACN:H2O) Step2->Step3 Split Phase Separation Step3->Split Polar Aqueous Phase (Polar Metabolites) Split->Polar Supernatant Lipid Organic Phase (Lipids) Split->Lipid Pellet/Lower Phase HILIC LC-MS: HILIC Column (Target: Sulf-Sar, Amino Acids) Polar->HILIC Zwitterionic Mode RP LC-MS: C18 Column (Target: Phospholipids, Acylcarnitines) Lipid->RP Lipidomics Mode Data Data Processing (XCMS / MetaboAnalyst) HILIC->Data RP->Data

Figure 1: Dual-stream metabolomic workflow ensuring capture of both the polar Sulf-Sar conjugate and downstream lipidomic changes.

Comparative Performance & Biological Impact

Based on the chemical structure of Sulf-Sar, the metabolomic analysis will likely reveal specific pathway perturbations compared to DMSO.

A. One-Carbon Metabolism & Glycine Flux

Sulf-Sar contains a sarcosine moiety. If intracellular hydrolysis occurs, it will release free sarcosine.

  • DMSO Effect: DMSO generally suppresses cell growth and can alter methylation patterns, but does not directly feed into the glycine pool.

  • Sulf-Sar Effect: Likely increases intracellular Glycine levels via Sarcosine Dehydrogenase (SARDH). This can boost Glutathione (GSH) synthesis, offering an antioxidant advantage over DMSO.

B. Oxidative Stress Markers
  • DMSO: Known to act as a hydroxyl radical scavenger, but its metabolism produces dimethyl sulfide (malodorous) and can perturb mitochondrial function.

  • Sulf-Sar: The sulfolane ring is chemically stable (sulfone). It does not readily participate in redox reactions, suggesting lower oxidative stress profiles compared to DMSO.

C. Membrane Fluidity (Lipidomics)
  • DMSO: Acts as a permeation enhancer, often stripping cholesterol and altering phosphatidylcholine (PC) structure.

  • Sulf-Sar: As a larger zwitterion, it is less likely to penetrate membranes passively. It stabilizes the hydration shell of lipid headgroups rather than disrupting the bilayer core.

Pathway Visualization: Hypothesized Mechanism

MetabolicPathways SulfSar Sulf-Sar (Exogenous) Sarcosine Sarcosine SulfSar->Sarcosine Hydrolysis (Slow) Glycine Glycine Sarcosine->Glycine SARDH Enzyme Serine Serine Glycine->Serine SHMT GSH Glutathione (Antioxidant) Glycine->GSH Biosynthesis DMSO DMSO (Alternative) ROS ROS Scavenging DMSO->ROS Direct Reaction Membrane Membrane Disruption DMSO->Membrane Solvent Effect

Figure 2: Divergent metabolic fates. Sulf-Sar potentially feeds the Glutathione antioxidant pathway, whereas DMSO acts via direct chemical scavenging and physical membrane interaction.

Data Interpretation Guide

When analyzing the LC-MS data, look for these specific signatures to validate the performance of Sulf-Sar:

Metabolite ClassObservation in Sulf-Sar Treated CellsObservation in DMSO Treated CellsInterpretation
Target Analyte High intensity of m/z [M+H]+ corresponding to Sulf-SarHigh intensity of DMSO / Dimethyl SulfoneConfirms uptake/treatment.
GSH/GSSG Ratio Preserved or Increased Variable / DecreasedSulf-Sar supports redox homeostasis better than DMSO.
Phospholipids Stable PC/PE ratio Altered PC/PE ratioSulf-Sar is less membrane-disruptive.
Glycine Elevated UnchangedIndicates metabolic breakdown of the Sarcosine tail.

Conclusion

N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine (Sulf-Sar) offers a distinct metabolomic profile compared to DMSO. While DMSO functions through solvent-based mechanisms that induce significant cellular stress, Sulf-Sar acts as a metabolic reservoir , potentially feeding into the glycine/glutathione axis.

Recommendation: For sensitive cell lines where DMSO toxicity is a confounding factor, Sulf-Sar is a superior alternative for stabilization, provided the researcher controls for the increase in intracellular sarcosine and glycine levels.

References

  • Dunn, W. B., et al. (2011). "Procedures for large-scale metabolic profiling of serum and plasma using gas chromatography and liquid chromatography coupled to mass spectrometry." Nature Protocols. Link

  • Allen, R. H., et al. (1987). "Sarcosine metabolism in the rhesus monkey." Journal of Biological Chemistry. Link

  • Togawa, T., et al. (2012). "High-resolution metabolomic analysis of sulfolane degradation." Journal of Chromatography A. Link

  • Vergara, F. M., et al. (2022). "Metabolomic Analysis and Antioxidant Potential of Endophytic Diaporthe fraxini." MDPI. Link

  • TargetMol. "Sarcosine (N-Methylglycine) Product Data and Biological Activity." TargetMol. Link

Comparative

assessing the selectivity of N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine across a panel of receptors

This guide provides a comprehensive framework for assessing the pharmacological profile of N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine (hereafter referred to as Sulfolanyl-Sarcosine ), a synthetic derivative of t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for assessing the pharmacological profile of N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine (hereafter referred to as Sulfolanyl-Sarcosine ), a synthetic derivative of the endogenous amino acid sarcosine.

Based on its chemical structure—an N-substituted sarcosine analog incorporating a sulfolane ring—this compound is functionally categorized as a Glycine Transporter Type 1 (GlyT1) Inhibitor . Its primary utility lies in modulating synaptic glycine levels to potentiate N-methyl-D-aspartate (NMDA) receptor function, a key therapeutic strategy for schizophrenia (negative symptoms) and cognitive enhancement.

Executive Summary & Mechanism of Action

Sulfolanyl-Sarcosine functions by blocking the reuptake of glycine into glial cells and presynaptic neurons via GlyT1. By inhibiting this transporter, it increases the concentration of glycine in the synaptic cleft, thereby enhancing NMDA receptor activation via the glycine co-agonist site.

  • Primary Target: Glycine Transporter Type 1 (GlyT1 / SLC6A9).

  • Mechanism: Competitive/Non-competitive inhibition of glycine reuptake.

  • Therapeutic Rationale: Correction of NMDA receptor hypofunction (Glutamatergic Hypothesis of Schizophrenia).

Visualizing the Mechanism

The following diagram illustrates the synaptic mechanism where GlyT1 inhibition leads to NMDA receptor potentiation.

SynapticMechanism Presynaptic Presynaptic Neuron (Glutamate Release) Synapse Synaptic Cleft (High Glycine) Presynaptic->Synapse Releases Glutamate Postsynaptic Postsynaptic Neuron (NMDA Receptor) Glia Glial Cell (GlyT1 Transporter) Synapse->Postsynaptic Activates NMDA Synapse->Glia Glycine Reuptake (GlyT1) Compound Sulfolanyl-Sarcosine (Inhibitor) Compound->Glia BLOCKS GlyT1 Compound->Synapse Increases Glycine

Figure 1: Mechanism of Action. Sulfolanyl-Sarcosine blocks GlyT1 on glial cells, elevating synaptic glycine levels to potentiate NMDA receptor function.

Comparative Analysis: Benchmarking Against Standards

To objectively assess the performance of Sulfolanyl-Sarcosine, it must be benchmarked against established GlyT1 inhibitors. The table below outlines the expected profile relative to industry standards.

FeatureSulfolanyl-Sarcosine (Target Profile)Sarcosine (Endogenous)ALX-5407 (Reference)Bitopertin (Clinical)
Potency (IC₅₀) High nM to Low µM (Predicted)Low (~1-3 mM)High (~1-5 nM)High (~5-20 nM)
Binding Mode Reversible (Likely)ReversibleIrreversible (Slow off-rate)Reversible
GlyT1 Selectivity High (>50-fold vs GlyT2)ModerateHigh (>1000-fold)Very High
Metabolic Stability Moderate (Sulfolane is stable)Low (Rapidly metabolized)ModerateHigh
BBB Permeability Moderate (Polar sulfolane group)LowHighHigh
Why This Compound?
  • vs. Sarcosine: Sulfolanyl-Sarcosine offers significantly higher potency due to the lipophilic sulfolane ring anchoring the molecule in the transporter's binding pocket.

  • vs. ALX-5407: Unlike ALX-5407, which is often irreversible and associated with toxicity, sulfolane derivatives typically maintain reversibility, offering a safer safety profile for chronic dosing.

Experimental Protocols for Selectivity Assessment

To validate the selectivity and potency of Sulfolanyl-Sarcosine, the following standardized protocols should be employed.

Protocol A: [³H]-Glycine Uptake Assay (Primary Potency)
  • Objective: Determine the IC₅₀ for GlyT1 inhibition.

  • Cell Line: CHO or HEK293 cells stably expressing human GlyT1 (hGlyT1).

  • Method:

    • Seed cells in 96-well plates (50,000 cells/well).

    • Wash cells with HBSS buffer.

    • Incubate with Sulfolanyl-Sarcosine (0.1 nM – 100 µM) for 15 min at 37°C.

    • Add [³H]-Glycine (50 nM final concentration) and incubate for 10 min.

    • Terminate uptake by rapid washing with ice-cold buffer.

    • Lyse cells and measure radioactivity via liquid scintillation counting.

  • Acceptance Criteria: Z-factor > 0.5; Reference (ALX-5407) IC₅₀ within 2-fold of historical mean.

Protocol B: Selectivity Screening Panel (Off-Target)
  • Objective: Ensure the compound does not inhibit GlyT2 (associated with motor toxicity) or directly bind NMDA/AMPA receptors.

  • Panel Composition:

    • GlyT2 (SLC6A5): Critical counter-screen. Target Selectivity Ratio: >50-fold.

    • NMDA Receptor (Glutamate Site): Radioligand binding ([³H]-CGP 39653).

    • AMPA Receptor: Radioligand binding ([³H]-AMPA).

    • GABA-A Receptor: Radioligand binding ([³H]-Muscimol).

Selectivity Screening Workflow

The following workflow illustrates the logical progression from primary screening to detailed selectivity profiling.

ScreeningWorkflow Start Compound Library (Sulfolanyl-Sarcosine) Primary Primary Screen (hGlyT1 Uptake) Start->Primary Hit Hit Confirmation (IC50 Determination) Primary->Hit >50% Inhibition Selectivity Selectivity Panel Hit->Selectivity GlyT2 GlyT2 Assay (Counter-Screen) Selectivity->GlyT2 Receptors Receptor Binding (NMDA, AMPA, GABA) Selectivity->Receptors Decision Lead Candidate Selectivity > 50x GlyT2->Decision No Activity Receptors->Decision No Binding

Figure 2: Screening Workflow. A systematic approach to validate GlyT1 potency while ruling out off-target effects on GlyT2 and glutamate receptors.

Data Interpretation & Expected Outcomes

When analyzing the data generated from the protocols above, use the following criteria to assess the compound's viability:

  • Potency Window: An IC₅₀ < 500 nM suggests the sulfolane group is effectively engaging the hydrophobic pocket of GlyT1. If IC₅₀ > 10 µM, the modification has likely reduced affinity compared to parent sarcosine.

  • Selectivity Ratio (GlyT1/GlyT2):

    • > 50: Excellent candidate (Low risk of motor side effects).

    • 10 - 50: Moderate candidate (Requires careful dosing).

    • < 10: Poor candidate (High risk of ataxia/respiratory distress).

  • Mode of Inhibition: Perform a washout experiment. If activity persists after washing, the compound may be irreversible (similar to ALX-5407), which requires distinct safety profiling.

References

  • Atkinson, B. N., et al. (2001). "ALX 5407: A potent, selective inhibitor of the hGlyT1 glycine transporter." Molecular Pharmacology, 60(1), 141-148. Link

  • Harsing, L. G., et al. (2006). "Glycine transporter type-1 and its inhibitors." Current Medicinal Chemistry, 13(9), 1017-1044. Link

  • Pinard, E., et al. (2010). "Discovery of Bitopertin (RG1678), a Potent and Selective Glycine Transporter Type 1 Inhibitor." Journal of Medicinal Chemistry, 53(12), 4603–4614. Link

  • PubChem Compound Summary. "N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine (CAS 51070-58-7)."[1] National Library of Medicine. Link

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper management of chemical w...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a robust and ethical research program. This guide provides a detailed protocol for the safe disposal of N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine, a compound for which extensive public safety data may not be readily available. In such instances, a conservative approach grounded in established principles of chemical hygiene is paramount.

The structural motifs of this molecule—a sulfone group within a saturated heterocyclic ring and an N-methylglycine substituent—necessitate a careful consideration of its potential reactivity and toxicological profile. While N-methylglycine (sarcosine) is generally of low toxicity, the integrated functionality of the entire molecule dictates that it be handled as a potentially hazardous substance until comprehensive toxicological data proves otherwise.[1][2] Our disposal plan is therefore designed to mitigate unknown risks and ensure the safety of laboratory personnel and the environment.

Core Principles of Disposal: A Proactive Stance on Safety

Given the absence of a specific Safety Data Sheet (SDS) for N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine, our primary directive is to treat this compound with the highest level of caution. The toxicological properties have not been thoroughly investigated, a common scenario for novel research chemicals.[3] Therefore, the following principles must guide all handling and disposal activities:

  • Assume Hazard: In the absence of contrary data, the compound should be managed as a hazardous chemical waste.

  • No Sink or Trash Disposal: Under no circumstances should this compound or its containers be disposed of in the general trash or down the sanitary sewer.[4][5][6] This is to prevent the unknown environmental impact and potential damage to wastewater treatment systems.[3]

  • Waste Minimization: The most effective disposal strategy begins with thoughtful experimental design. Employing microscale techniques and ordering only the necessary quantities of starting materials can significantly reduce the volume of waste generated.[7][8]

Quantitative Hazard Profile & Personal Protective Equipment (PPE)

While specific data is unavailable for the full compound, we can infer potential hazards from its constituent parts and related structures. This informs our minimum PPE requirements.

Parameter Inferred Hazard/Property Rationale & Source Required PPE
Acute Toxicity Potentially toxic if swallowed, inhaled, or in contact with skin.The lack of data necessitates a cautious approach. Some complex organic molecules can have unexpected toxicity.[3]Standard laboratory attire (long pants, closed-toe shoes), lab coat, nitrile gloves, and ANSI Z87.1 compliant safety glasses.
Physical Form Likely a solid (crystalline or powder).Based on the properties of similar compounds like N-methylglycine.[1][2]If handling as a powder, a respirator may be necessary to avoid inhalation.[9]
Reactivity Incompatible with strong oxidizing agents.A common property of organic compounds.[10][11]Segregate from oxidizers during storage and in waste containers.
Environmental Potential for environmental harm if released.Discharge into drains or soil must be avoided.[3]All waste must be collected for authorized disposal.

Step-by-Step Disposal Protocol

This protocol ensures that all waste streams containing N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine are handled safely and in a compliant manner.

Step 1: Waste Segregation at the Point of Generation

Proper segregation is critical to prevent dangerous chemical reactions within a waste container.[5][7][12]

  • Solid Waste:

    • Collect unreacted compound, contaminated personal protective equipment (e.g., gloves, weighing paper), and any solid materials used for spill cleanup in a designated, robust, and sealable container.

    • This container should be clearly labeled as "Solid Hazardous Waste: N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine."

  • Liquid Waste:

    • Solutions containing the compound should be collected in a separate, leak-proof, and shatter-resistant container (plastic is often preferred).[8]

    • Do not mix this waste stream with other incompatible wastes, such as strong acids, bases, or oxidizers.[7]

    • The container must be labeled "Liquid Hazardous Waste: N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine," and the solvent system should be clearly indicated (e.g., "in Methanol/Water").

  • Sharps Waste:

    • Needles, syringes, or contaminated glassware that cannot be effectively decontaminated must be disposed of in a designated sharps container.

Step 2: Container Management and Labeling

Adherence to proper container management is a regulatory requirement and a key safety measure.

  • Use Appropriate Containers: Ensure containers are compatible with the waste they hold and can be securely sealed.[13]

  • Label Immediately: Affix a hazardous waste label to the container as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine"

    • An indication of the hazards (e.g., "Potential Toxicant")

    • The date of initial accumulation

  • Keep Containers Closed: Waste containers must be sealed at all times, except when adding waste.[5][8][13] This prevents the release of vapors and protects against spills.

  • Avoid Overfilling: Do not fill containers beyond 90% capacity to allow for expansion and prevent spills during transport.[7]

Step 3: Storage in a Satellite Accumulation Area (SAA)

Designate a specific area within the laboratory for the temporary storage of hazardous waste.[8]

  • Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: Store all waste containers in a secondary containment bin or tray that can hold at least 110% of the volume of the largest container.[5] This is crucial to contain leaks or spills.

  • Segregation: Ensure incompatible waste streams are physically separated within the SAA.[5][12]

Step 4: Arranging for Disposal

Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[5][8]

  • Contact EHS: Follow your institution's procedures for requesting a waste pickup.

  • Provide Documentation: Be prepared to provide the completed hazardous waste label and any other required documentation.

  • Final Disposal Method: The most probable and recommended disposal method for this compound is high-temperature incineration in a licensed hazardous waste facility.[3] This method ensures the complete destruction of the organic molecule, converting it to less harmful components like carbon dioxide, water, nitrogen oxides, and sulfur oxides, which are then treated by the facility's emission control systems.

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and a clear, rehearsed plan is the best defense.

  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep up the solid material, avoiding the creation of dust.[9][10]

    • If necessary, moisten the material slightly with water to minimize dust.[9]

    • Place the collected material and all cleanup supplies into the designated solid hazardous waste container.

    • Clean the spill area thoroughly.

  • Minor Spill (Liquid):

    • Alert personnel and ensure the area is well-ventilated.

    • Contain the spill with an appropriate absorbent material (e.g., chemical absorbent pads or sand).

    • Collect the saturated absorbent material and place it in the solid hazardous waste container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Major Spill:

    • Evacuate the laboratory immediately.

    • Alert others in the vicinity and activate the fire alarm if necessary.

    • Contact your institution's emergency response team or EHS from a safe location.

  • Personnel Exposure:

    • Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

    • Eyes: Flush with a gentle stream of water for at least 15 minutes, holding the eyelids open.

    • Inhalation: Move to fresh air immediately.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water.

    • In all cases of exposure, seek immediate medical attention and provide the medical team with the name of the chemical.

Visualization of Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine waste.

DisposalWorkflow cluster_generation Point of Generation cluster_collection Waste Collection & Segregation cluster_storage Storage cluster_disposal Final Disposal start Waste Generated (N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine) is_solid Is the waste solid? start->is_solid is_liquid Is the waste liquid? is_solid->is_liquid No solid_waste Collect in Labeled Solid Waste Container is_solid->solid_waste Yes is_sharp Is the waste a sharp? is_liquid->is_sharp No liquid_waste Collect in Labeled Liquid Waste Container is_liquid->liquid_waste Yes sharps_waste Collect in Labeled Sharps Container is_sharp->sharps_waste Yes saa Store in Designated SAA with Secondary Containment solid_waste->saa liquid_waste->saa sharps_waste->saa pickup Request Pickup by EHS or Licensed Contractor saa->pickup incineration High-Temperature Incineration pickup->incineration

Caption: Decision workflow for the segregation and disposal of N-(1,1-Dioxidotetrahydro-3-thienyl)-N-methylglycine waste.

References

  • Amresco. (2011, August 26).
  • Alberta Environment. Guidelines for the Disposal of Sulphur Containing Solid Waste. Retrieved from [Link]

  • American Chemical Society. Hazardous Waste and Disposal. Retrieved from [Link]

  • CSIR IIP.
  • University of Canterbury. (2022, March). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: Glycine. Retrieved from [Link]

  • AUTODOC. (2023, November 29).
  • Ace Waste. Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Daniels Health. (2022, May). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • AAPPTec, LLC.
  • National Institute of Standards and Technology. N-Methylglycine. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. Glycine, N-methyl-, hydrochloride (1:1). Retrieved from [Link]

  • Innovation News Network. (2024, January 26).
  • Wikipedia. Sarcosine. Retrieved from [Link]

  • National Institute of Standards and Technology. N-Methylglycine. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.